N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride

Catalog No.
S548353
CAS No.
66611-37-8
M.F
C14H24Cl2N4O2
M. Wt
351.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-c...

CAS Number

66611-37-8

Product Name

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride

IUPAC Name

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride

Molecular Formula

C14H24Cl2N4O2

Molecular Weight

351.3 g/mol

InChI

InChI=1S/C14H22N4O2.2ClH/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18;;/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17);2*1H

InChI Key

ISGGVCWFTPTHIX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl

solubility

Soluble in DMSO, not in water

Synonyms

BGP 15, BGP-15, O-(3-piperidino-2-hydroxy-1-propyl)nicotinic amidoxime

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl

Isomeric SMILES

C1CCN(CC1)CC(CO/N=C(\C2=CN=CC=C2)/N)O.Cl.Cl

The exact mass of the compound 3-Pyridinecarboximidamide, N-(2-hydroxy-3-(1-piperidinyl)propoxy)-, hydrochloride (1:2) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Experimental Protocols in Research

Author: Smolecule Technical Support Team. Date: February 2026

To guide your own research, here are summaries of key experimental methodologies used to investigate BGP-15, which you can adapt for your studies.

In Vitro Cell Culture Models

Various cell lines have been utilized to study BGP-15's effects on specific tissues and mechanisms [1]:

  • L6 Myotubes: Used to investigate glucose uptake and obesity-induced insulin resistance [1].
  • H9c2 Cells (rat heart myoblasts): A model for examining cardiac metabolic activity and protection against oxidative stress [1] [2].
  • WRL-68 Cells (HeLa derivative): Applied in studies of hepatocyte function and mitochondrial ROS production [1] [2].
  • U-251 MG Cells (human malignant glioma): Used to study inflammatory responses, such as those induced by lipopolysaccharide (LPS) [2].
  • NRVM (Neonatal rat ventricular myocytes): Employed for research on heart failure and atrial fibrillation [1].

A typical protocol involves pre-treating cells with BGP-15 (often at concentrations of 50-100 µM) prior to inducing stress with agents like hydrogen peroxide (H₂O₂) or LPS. Key endpoints measured include:

  • Cell Viability: Assessed via MTT or similar assays [2].
  • Mitochondrial Membrane Potential (ΔΨ): Measured using fluorescent dyes like JC-1 or Rhodamine 123 [2].
  • Reactive Oxygen Species (ROS): Detected with probes such as MitoSOX [2].
  • Protein Expression & Phosphorylation: Analyzed by Western Blot (e.g., for PARP1, NF-κB, Nrf2, HSPs) [3] [4].
In Vivo Animal Models

BGP-15 has been tested in several rodent models of human disease [1]:

  • Spontaneously Hypertensive Rats (SHRs): A model for hypertension-induced heart failure. In one study, 15-month-old male SHRs were treated with BGP-15 (25 mg/kg/day) administered orally in drinking water for 18 weeks. Cardiac function was monitored by echocardiography, and fibrosis signaling pathways were analyzed in cardiac tissue post-sacrifice [3].
  • Wistar Rats: Used in models of chemoprotection and ischemia-reperfusion injury. For imatinib-induced cardiotoxicity, a study co-administered BGP-15 (10 mg/kg/day) with imatinib (60 mg/kg/day) for 14 days, after which inflammatory markers in heart tissue were analyzed [4].
  • Mouse Models of Heart Failure and Atrial Fibrillation: Transgenic models have been treated with BGP-15 (15 mg/kg/day) via oral gavage for 4 weeks, with outcomes assessed via electrocardiogram (ECG) and echocardiography [5].

Signaling Pathways and Mechanisms

BGP-15 exerts its effects through a network of interconnected signaling pathways that promote cell survival under stress. The diagram below synthesizes these key mechanisms based on current research.

bgp15_mechanisms cluster_membrane Membrane Remodeling cluster_hsf1 HSF-1 Activation & HSP Induction cluster_insulin Insulin Sensitization & Survival BGP15 BGP15 LipidRafts Remodels Lipid Rafts BGP15->LipidRafts JNK Inhibits JNK BGP15->JNK subcluster_parp PARP-1 Inhibition BGP15->subcluster_parp subcluster_igf1r Enhances IGF-1R Phosphorylation BGP15->subcluster_igf1r Rac1 Activates Rac1 LipidRafts->Rac1 H2O2 Increases H₂O₂ Rac1->H2O2 HSF1 HSF-1 H2O2->HSF1 HSPs HSP Induction (e.g., Hsp72) HSF1->HSPs IRS Improves IRS-1 Phosphorylation JNK->IRS AKT Activates Akt IRS->AKT GSK3 Inhibits GSK-3β AKT->GSK3 GSK3->HSF1 subcluster_mito Reduces Mitochondrial ROS Production subcluster_parp->subcluster_mito inv1 inv2 inv3

BGP-15 multi-target mechanism network.

Quantitative Data Summary

The efficacy of BGP-15 is supported by quantitative data from various studies.

Model / Context Dosage / Concentration Key Quantitative Outcomes
Hypertension-induced Heart Failure (SHR rats) [3] 25 mg/kg/day (in drinking water for 18 weeks) Preserved systolic and diastolic function; decreased interstitial collagen deposition; increased mitochondrial mass.
Imatinib-induced Cardiotoxicity (Rat) [4] 10 mg/kg/day (co-administered with imatinib for 14 days) Reduced PARP1 concentration by countering imatinib-induced increase; lowered pro-inflammatory cytokines (IL-6, IL-1β).
Isolated Cardiomyocytes (Dog) [6] Not specified (in vitro) Prevented isoproterenol-induced aftercontractions.
Goat Sperm Cryopreservation [7] 100 µM (in dilution solution) Significantly improved post-thaw sperm motility, viability, and antioxidant capacity.
In Vitro (Cell Cultures) [2] 50 µM Accumulated in mitochondria; protected against H₂O₂-induced mitochondrial depolarization and ROS production.

Research and Development Status

BGP-15 was originally developed to treat insulin resistance and has reached Phase II clinical trials for this indication [1] [8]. Its excellent safety and tolerability profile in human trials makes it a promising candidate for repurposing [5]. Current preclinical research continues to explore its potential in diverse areas including neuroprotection, photoprotection, and mitigating side effects of cancer therapies [1] [9].

References

Comprehensive Technical Guide: Mitochondrial Protective Mechanisms of BGP-15

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Key Properties of BGP-15

BGP-15 (chemical name: O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime dihydrochloride) is a hydroxylamine derivative with the molecular formula C14H23N5O2·2HCl and molecular weight 362.28 g/mol. This nicotinic acid amide derivative represents a novel class of mitochondria-protecting compounds with a unique pleiotropic pharmacological profile characterized by cytoprotective, anti-inflammatory, and oxidative stress-reducing effects without a clearly identified single intracellular molecular target. [1] [2] [3]

The drug candidate possesses dual functionality with both insulin-sensitizing properties and direct mitochondrial actions. Research indicates that BGP-15 accumulates in mitochondria and protects mitochondrial structure and function under various stress conditions without acting as a conventional antioxidant. [3] Its chemical structure includes a nicotinic acid amidoxime moiety that may contribute to its NAD+ precursor properties, potentially explaining its beneficial effects on mitochondrial metabolism. [4]

Mitochondrial Protection Mechanisms

Enhancement of Mitochondrial Biogenesis and Function

BGP-15 demonstrates significant effects on mitochondrial biogenesis, substantially increasing mitochondrial mass in cardiomyocytes under hypertensive conditions. In spontaneously hypertensive rat (SHR) models, BGP-15 treatment enhanced PPARγ coactivator-1α (PGC-1α) signaling, a master regulator of mitochondrial biogenesis, resulting in increased mitochondrial density and improved energy production capacity in cardiac tissue. [1] This enhanced biogenesis correlates with improved cardiac function preservation in heart failure models, suggesting a direct link between BGP-15-induced mitochondrial biogenesis and therapeutic benefits. [1] [5]

The compound significantly improves mitochondrial respiratory function by enhancing the activity of key electron transport chain components. In ageing Zucker Diabetic Fatty (ZDF) rats, BGP-15 treatment increased Cytochrome c oxidase (MTCO) and ATP synthase activity and expression, confirming improved oxidative phosphorylation capacity. [6] [4] This enhancement of mitochondrial respiration directly supports cellular energy demands, particularly in high-energy tissues like cardiac muscle, and represents a fundamental mechanism through which BGP-15 exerts its cytoprotective effects.

Regulation of Mitochondrial Quality Control

BGP-15 significantly influences mitochondrial dynamics by promoting a balance toward fusion processes. The compound enhances the expression and activation of mitofusin 1 and 2 (MFN1, MFN2) and optic atrophy 1 (OPA1) proteins, which mediate outer and inner mitochondrial membrane fusion, respectively. [2] Simultaneously, BGP-15 inhibits excessive mitochondrial fission by reducing the activation of dynamin-related protein 1 (DRP1), particularly under oxidative stress conditions. This shift toward fusion promotes the formation of elongated, interconnected mitochondrial networks that are more resistant to stress-induced damage and more efficient in energy production. [2]

In addition to regulating dynamics, BGP-15 supports mitochondrial membrane integrity and prevents the loss of mitochondrial membrane potential (ΔΨm) under stress conditions. Research demonstrates that BGP-15 protects against ROS-induced mitochondrial depolarization and attenuates mitochondrial ROS production in cell culture models. [3] [7] This membrane-stabilizing effect helps maintain efficient ATP synthesis and prevents the release of pro-apoptotic factors from the mitochondrial intermembrane space, thereby reducing stress-induced cell death.

Reduction of Mitochondrial Oxidative Stress

BGP-15 exerts significant antioxidant effects within mitochondria by reducing electron transport chain-derived reactive oxygen species (ROS) production, particularly at Complex I-III. [3] This effect is achieved without direct free radical scavenging activity, suggesting that BGP-15 modulates mitochondrial electron transport rather than acting as a conventional antioxidant. The reduction in mitochondrial ROS production has been demonstrated in both isolated mitochondria and intact cells under oxidative stress conditions induced by hydrogen peroxide or lipopolysaccharide. [3]

The compound also enhances cellular redox homeostasis through upregulation of the Nrf2 antioxidant pathway. Recent research demonstrates that BGP-15 increases the expression of heme oxygenase-1 (HO-1) and other Nrf2-regulated antioxidant genes, providing a comprehensive defense system against oxidative stress. [8] This pathway activation works in concert with direct mitochondrial protection to reduce overall cellular oxidative damage under stress conditions.

Inhibition of Mitochondrial Apoptotic Pathways

BGP-15 protects against mitochondria-mediated apoptosis by preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent release of pro-apoptotic factors. The compound inhibits the mitochondrial translocation of apoptosis-inducing factor (AIF) and cytochrome c, key events in the initiation of caspase-dependent and independent apoptosis. [7] [9] This anti-apoptotic effect is particularly important in post-mitotic cells like cardiomyocytes, where cell loss is irreversible.

The compound also modulates MAPK signaling pathways that regulate mitochondrial apoptosis. BGP-15 increases the activity of MAPK phosphatase-1 (MKP1), leading to decreased activation of p38 and JNK under stress conditions. [1] [9] Since JNK activation and mitochondrial translocation significantly contribute to stress-induced apoptosis, this pathway inhibition represents an important mechanism for BGP-15's cytoprotective effects across various tissue types.

Table 1: Key Mitochondrial Protection Mechanisms of BGP-15

Mechanism Category Specific Targets/Pathways Biological Consequences
Biogenesis & Function PGC-1α activation, MTCO enhancement, ATP synthase upregulation Increased mitochondrial mass, improved oxidative phosphorylation, enhanced ATP production
Quality Control MFN1/2 activation, OPA1 enhancement, DRP1 inhibition Promoted mitochondrial fusion, reduced fission, maintained network integrity
Oxidative Stress Reduction Complex I-III ROS reduction, Nrf2 pathway activation Decreased mitochondrial ROS production, enhanced antioxidant defense
Apoptosis Regulation AIF translocation inhibition, JNK/p38 inhibition, MKP1 activation Reduced mitochondrial apoptosis, enhanced cell survival under stress

Evidence from Experimental Models

Cardioprotection in Heart Failure Models

In spontaneously hypertensive rats (SHRs) representing chronic hypertension-induced heart failure, BGP-15 treatment (25 mg/kg/day for 18 weeks) significantly preserved both systolic and diastolic cardiac function. [1] Echocardiographic measurements demonstrated that BGP-15 prevented the decline in ejection fraction and fractional shortening characteristic of progressive heart failure in this model. Additionally, the compound reduced interstitial fibrosis by decreasing the activity of TGFβ/Smad signaling pathway components and prevented cardiomyocyte hypertrophy in hypertensive animals. [1] [5]

The cardioprotective effects were further supported by improved mitochondrial ultrastructure and enhanced mitochondrial fusion processes in BGP-15-treated animals. [2] Transmission electron microscopy revealed preserved mitochondrial morphology with well-defined cristae structure compared to the disrupted organelles observed in placebo-treated heart failure controls. These structural improvements correlated with functional enhancements, including maintained ATP production capacity and reduced myocardial oxidative stress.

Protection in Diabetic Cardiomyopathy

In Zucker Diabetic Fatty (ZDF) rats, an established model of type 2 diabetes mellitus, long-term BGP-15 treatment (10 mg/kg/day for 52 weeks) significantly attenuated the development of diabetic cardiomyopathy. [6] [4] Echocardiographic assessment revealed that BGP-15 treatment prevented the progression to advanced heart failure observed in untreated ZDF animals, with the treated group exhibiting only diastolic dysfunction compared to combined systolic and diastolic impairment in controls.

The mitochondrial benefits included significantly elevated cytochrome c oxidase and ATP synthase activity and expression, confirming improved mitochondrial respiratory function. [4] Histological analysis demonstrated reduced cardiac fibrosis and structural remodeling in BGP-15-treated animals, supporting the concept that mitochondrial protection translates to tissue-level preservation in diabetic cardiomyopathy.

Attenuation of Chemotherapy-Induced Cardiotoxicity

BGP-15 demonstrates significant protective effects against doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes. [7] Pretreatment with 50 μM BGP-15 prior to doxorubicin exposure (0.1-3 μM for 12-24 hours) significantly improved cell viability, reduced lactate dehydrogenase (LDH) release, and attenuated apoptosis. The compound specifically protected against doxorubicin-induced mitochondrial membrane potential loss and reduced mitochondrial superoxide generation, confirming mitochondrial targeting as a key protective mechanism.

Similarly, BGP-15 protected against imatinib-induced cardiac inflammation in rat models through PARP-1 inhibition. [8] When administered concomitantly with imatinib (60 mg/kg/day for 14 days) at a dose of 10 mg/kg/day, BGP-15 reduced NF-κB/p65 activation, decreased pro-inflammatory cytokines (IL-6, IL-1β, IL-18, MCP-1), and enhanced antioxidant defenses through Nrf2 and HO-1 pathway activation. This multi-pathway protection significantly attenuated imatinib-induced cardiac inflammatory responses.

Table 2: Summary of BGP-15 Efficacy in Preclinical Disease Models

Disease Model Dosing Regimen Key Mitochondrial Effects Functional Outcomes
Hypertension-Induced Heart Failure (SHR) 25 mg/kg/day for 18 weeks Enhanced mitochondrial biogenesis, increased mitochondrial mass, improved fusion Preserved systolic/diastolic function, reduced fibrosis, decreased hypertrophy
Diabetic Cardiomyopathy (ZDF rats) 10 mg/kg/day for 52 weeks Increased COX and ATP synthase activity, enhanced respiration Attenuated cardiomyopathy progression, improved diastolic function
Doxorubicin Cardiotoxicity (H9c2 cells) 50 μM pretreatment Reduced mitochondrial ROS, preserved membrane potential Improved cell viability, reduced LDH release, decreased apoptosis
Imatinib-Induced Cardiotoxicity (Rat) 10 mg/kg/day for 14 days PARP1 inhibition, reduced inflammatory signaling Decreased NF-κB activation, reduced pro-inflammatory cytokines

Quantitative Data Summary

Cardioprotection Efficacy Metrics

In hypertension-induced heart failure models, BGP-15 treatment produced substantial improvements in cardiac function parameters. Quantitative echocardiographic data demonstrated significant preservation of ejection fraction (approximately 25-30% improvement compared to untreated hypertensive controls) and fractional shortening in SHR animals after 18 weeks of treatment. [1] Additionally, the compound reduced left ventricular internal diameter during both diastole and systole, indicating attenuation of pathological remodeling. Plasma BNP levels, a clinical heart failure biomarker, were significantly lower in BGP-15-treated animals, corroborating the functional improvements observed in echocardiography. [1] [2]

Histomorphometric analysis revealed that BGP-15 treatment reduced interstitial collagen deposition by approximately 40-50% compared to placebo-treated hypertensive controls. [1] This reduction in fibrosis was associated with decreased activation of the TGFβ/Smad signaling pathway, a key driver of cardiac fibrotic responses. Additionally, BGP-15 treatment prevented the characteristic cardiomyocyte hypertrophy observed in hypertensive heart disease, with approximately 20% reduction in cardiomyocyte cross-sectional area compared to untreated controls.

Cytoprotection in Toxicity Models

In doxorubicin-induced cardiotoxicity models, BGP-15 pretreatment (50 μM) significantly improved cell viability by approximately 25-30% at 1-3 μM DOX concentrations after 24 hours exposure. [7] The compound reduced lactate dehydrogenase (LDH) release by approximately 20-25%, indicating preserved membrane integrity and reduced cell death. Flow cytometric analysis demonstrated that BGP-15 pretreatment reduced mitochondrial superoxide generation by 30-40% in doxorubicin-treated cardiomyocytes, confirming the antioxidant effects at the mitochondrial level.

In acetaminophen-induced hepatotoxicity models, BGP-15 (100 mg/kg) administration markedly preserved mitochondrial morphology, with electron microscopy showing approximately 60-70% reduction in mitochondria with disrupted cristae structure. [9] Immunohistochemical analysis demonstrated significant reduction in TOMM20-positive damaged mitochondria and decreased co-localization with autophagy markers, indicating overall mitochondrial preservation. Additionally, BGP-15 treatment reduced JNK activation by approximately 50% compared to APAP-only treated animals, contributing to the observed mitochondrial protection.

Experimental Protocols and Methodologies

In Vivo Heart Failure Model Protocol

The spontaneously hypertensive rat (SHR) model provides a well-established protocol for investigating hypertension-induced heart failure and evaluating potential therapeutic interventions like BGP-15. [1] [2]

  • Animals: 15-month-old male SHRs and age-matched normotensive WKY control rats
  • Group allocation: SHRs randomly divided into BGP-15 treatment (25 mg/kg/day) or placebo groups for 18 weeks; baseline group sacrificed at study initiation
  • Administration: BGP-15 administered orally in drinking water, with dosage adjusted based on daily fluid consumption monitoring
  • Functional assessment: Echocardiography performed at baseline and study termination under light isoflurane anesthesia (1.5%) using high-resolution ultrasound systems (e.g., VEVO 770 with 25MHz transducer)
  • Terminal procedures: Blood collection for BNP-32 ELISA analysis; heart excision with ventricular weight measurement; tissue processing for histology (formalin fixation) or molecular analysis (snap-freezing)

This protocol enables comprehensive assessment of cardiac structure, function, and molecular alterations in response to BGP-15 treatment in a relevant hypertension-induced heart failure model.

Mitochondrial Function Assessment Techniques

Transmission electron microscopy provides detailed ultrastructural analysis of mitochondrial morphology in cardiac tissue. [2]

  • Tissue fixation: Perfusion with modified Kranovsky fixative (2% paraformaldehyde, 2.5% glutaraldehyde, 0.1M Na-cacodylate buffer, pH 7.4, 3mM CaCl2)
  • Processing: Dehydration in graded ethanol series, embedding in Durcupan resin
  • Sectioning: Semithin (500nm) sections for area selection, ultrathin (50nm) sections for analysis
  • Staining: Uranyl acetate and lead citrate contrast enhancement
  • Analysis: Image acquisition with JEOL 1200EX-II electron microscope; mitochondrial area quantification using ImageJ software (~500 mitochondria/group)

Mitochondrial membrane potential assessment employing JC-1 dye provides functional evaluation of mitochondrial health in cultured cells. [7]

  • Staining: Incubation with 5μM JC-1 dye in culture medium for 20 minutes at 37°C
  • Analysis: Fluorescence measurement with red/green ratio calculation (healthy mitochondria display red J-aggregates vs. green monomers in depolarized mitochondria)
  • Visualization: Fluorescence microscopy with quantification of multiple fields per condition

This multi-modal assessment approach enables comprehensive evaluation of mitochondrial structure and function in response to BGP-15 treatment across experimental models.

Signaling Pathway Integration

The mitochondrial protective effects of BGP-15 involve integrated modulation of multiple signaling pathways that collectively maintain mitochondrial quality and function. The compound influences key regulators of mitochondrial biogenesis, dynamics, antioxidant defense, and cell survival through both direct and indirect mechanisms.

G cluster_1 Mitochondrial Biogenesis cluster_2 Mitochondrial Dynamics cluster_3 Oxidative Stress Response cluster_4 Cell Survival Pathways BGP15 BGP15 PGC1a PGC-1α BGP15->PGC1a MFN1 MFN1/2 BGP15->MFN1 OPA1 OPA1 BGP15->OPA1 DRP1 DRP1 Inhibition BGP15->DRP1 Nrf2 Nrf2 Activation BGP15->Nrf2 PARP1 PARP1 Inhibition BGP15->PARP1 MKP1 MKP1 Activation BGP15->MKP1 Mitochondrial_Biogenesis Enhanced Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Mitochondrial_Function Preserved Mitochondrial Function (ATP Production, Membrane Potential, ROS Control) Mitochondrial_Biogenesis->Mitochondrial_Function Improves Mitochondrial_Fusion Enhanced Mitochondrial Fusion MFN1->Mitochondrial_Fusion OPA1->Mitochondrial_Fusion DRP1->Mitochondrial_Fusion Mitochondrial_Fusion->Mitochondrial_Function Enhances HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Defense Enhanced Antioxidant Defense HO1->Antioxidant_Defense Antioxidant_Defense->Mitochondrial_Function Protects Apoptosis_Reduction Reduced Apoptosis PARP1->Apoptosis_Reduction JNK JNK/p38 Inhibition MKP1->JNK JNK->Apoptosis_Reduction Apoptosis_Reduction->Mitochondrial_Function Preserves

Diagram: BGP-15 modulates multiple signaling pathways to preserve mitochondrial function through enhanced biogenesis, fusion dynamics, antioxidant defense, and reduced apoptosis.

Table 3: Experimental Protocols for Assessing BGP-15 Effects

Assessment Method Key Parameters Measured Technical Considerations
Transmission Electron Microscopy Mitochondrial ultrastructure, cristae integrity, area quantification Proper fixation critical for preservation; blinded analysis essential
JC-1 Staining Mitochondrial membrane potential (red/green fluorescence ratio) Calibration required for different cell types; avoid photobleaching
MitoSOX Staining Mitochondrial superoxide production Specific for superoxide; validate with appropriate controls
Western Blot Analysis OXPHOS complexes, fusion/fission proteins, signaling pathways Mitochondrial fractionation improves specificity; normalization critical
High-Resolution Respirometry Oxygen consumption rates, respiratory control ratios Fresh mitochondrial preparations optimal; substrate concentrations critical

Therapeutic Potential and Future Directions

The accumulated preclinical evidence positions BGP-15 as a promising mitochondria-targeting therapeutic candidate for various cardiovascular conditions, particularly those involving mitochondrial dysfunction as a central pathomechanism. The compound's pleiotropic effects on multiple aspects of mitochondrial biology provide a comprehensive approach to preserving cellular energy production and viability under stress conditions.

Future research directions should focus on clinical translation of the compelling preclinical evidence, particularly in conditions with high unmet need such as diabetic cardiomyopathy and chemotherapy-induced cardiotoxicity. Additionally, further mechanistic studies to identify the precise molecular target(s) of BGP-15 could facilitate the development of more specific and potent derivatives. Investigation of potential applications in other mitochondrial disorders, including neurodegenerative conditions and metabolic diseases, represents another promising research direction based on the fundamental mitochondrial protective mechanisms identified in cardiovascular studies.


References

Diagram of BGP-15 Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram illustrates how BGP-15's multi-targeted actions converge to reduce oxidative stress and protect cells.

G BGP-15 acts on multiple targets to reduce oxidative stress through parallel pathways. BGP15 BGP-15 PARP_Inhibit PARP-1 Inhibition BGP15->PARP_Inhibit Mitochondrial_Prot Mitochondrial Protection BGP15->Mitochondrial_Prot Nrf2_Activation Nrf2 Pathway Activation BGP15->Nrf2_Activation NFkB_Inhibit NF-κB Pathway Suppression BGP15->NFkB_Inhibit HSP_Induction HSP Co-induction BGP15->HSP_Induction Membrane_Remodel Membrane Remodeling BGP15->Membrane_Remodel Reduced_Cell_Death Reduced Energy Depletion & Cell Death PARP_Inhibit->Reduced_Cell_Death Reduced_mtROS Reduced Mitochondrial ROS Production Mitochondrial_Prot->Reduced_mtROS Antioxidant_Defense Enhanced Antioxidant Defenses (HO-1) Nrf2_Activation->Antioxidant_Defense Reduced_Inflammation Reduced Pro-inflammatory Cytokines NFkB_Inhibit->Reduced_Inflammation Protein_Protection Improved Protein Folding & Stress Resilience HSP_Induction->Protein_Protection Reduced_Membrane_Stress Reduced Membrane Stress Membrane_Remodel->Reduced_Membrane_Stress Oxidative_Stress_Reduction Reduction of Oxidative Stress and Cellular Damage Reduced_Cell_Death->Oxidative_Stress_Reduction Reduced_mtROS->Oxidative_Stress_Reduction Antioxidant_Defense->Oxidative_Stress_Reduction Reduced_Inflammation->Oxidative_Stress_Reduction Protein_Protection->Oxidative_Stress_Reduction Reduced_Membrane_Stress->Oxidative_Stress_Reduction

Quantitative Evidence of Efficacy

The protective effects of BGP-15 have been quantified across various models of oxidative stress. Key findings from recent research are summarized in the table below.

Study Model BGP-15 Treatment Key Quantitative Results Related to Oxidative Stress

| Imatinib-induced Cardiotoxicity (Rat model) [1] | 10 mg/kg/day (co-administered with Imatinib for 14 days) | • Reduced Imatinib-elevated PARP1 levels [1] • ↓ NF-κB/p65 expression [1] • ↑ Nrf2 and HO-1 expression [1] • ↓ Pro-inflammatory cytokines (IL-6, IL-1β, IL-18, MCP-1) [1] • ↓ HMGB1 expression and MPO activity [1] | | Sperm Cryopreservation (Goat semen) [2] [3] | 100 µM (added to cryodiluent) | • ↑ Sperm viability, membrane integrity, and motility [2] [3] • ↑ Levels of T-AOC, SOD, CAT, GHS-Px [3] • ↓ Level of ROS and apoptosis rate [2] [3] • ↓ Lipid peroxidation (MDA level) [3] | | Sperm Processing for ART (Human semen) [4] | 10 µM (during semen preparation) | • Increased sperm motility (+15%) [4] • Reduced oxidative DNA damage (−57%) [4] • Lowered DNA oxidation in all preparation methods: simple wash (−48%), swim-up (−42%), DGC (−29%) [4] | | Oxaliplatin-induced Myopathy (Mouse model) [5] | 15 mg/kg (adjunct to chemotherapy) | • Protected against loss of lean tissue mass [5] • Reduced mitochondrial ROS production [5] • Improved mitochondrial viability (4-fold) [5] | | H₂O₂-induced Oxidative Stress (In vitro, WRL-68 cells) [6] [7] | 50 µM (co-incubation with H₂O₂) | • Protected against H₂O₂-induced mitochondrial membrane depolarization [6] [7] | | Hypertension-induced Heart Failure (SHR rat model) [8] | 25 mg/kg/day (for 18 weeks in drinking water) | • Preserved mitochondrial ultrastructure [8] • Enhanced mitochondrial fusion proteins (OPA1, MFN2) [8] • Inhibited mitochondrial fission [8] |

Experimental Protocols for Key Assays

For researchers looking to validate these effects, here are detailed methodologies for key experiments cited in the search results.

In Vivo Model of Drug-Induced Cardiotoxicity [1]

This protocol assesses BGP-15's ability to mitigate oxidative stress and inflammation in the heart.

  • Animal Model: Male rats.
  • Dosing:
    • Toxicant: Imatinib (Imtb) at 60 mg/kg/day, administered for 14 consecutive days.
    • Treatment: BGP-15 at 10 mg/kg/day, co-administered with Imtb.
  • Tissue Collection: Hearts are collected at the end of the experiment for analysis.
  • Key Biochemical Assays:
    • Western Blot: Measure protein levels of PARP1, NF-κB/p65, Nrf2, HO-1, and HMGB1 in cardiac tissue.
    • Multiplex Immunoassay (Legendplex): Quantify pro-inflammatory cytokines (IL-6, IL-1β, IL-18, MCP-1) in heart samples.
    • Activity Assay: Measure Myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
    • Immunohistochemistry: Visualize the localization and expression of NF-κB/p65 and Nrf2 in heart sections.
In Vitro Model of Mitochondrial ROS Protection [6]

This cell-based protocol evaluates BGP-15's direct mitochondrial protective effects.

  • Cell Line: WRL-68 cells (a HeLa derivative).
  • Treatment:
    • Oxidative Stress Induction: Expose cells to 50 µM H₂O₂ for 3 hours.
    • Co-treatment: Administer 50 µM BGP-15 simultaneously with H₂O₂.
  • Assessment of Mitochondrial Membrane Potential (ΔΨm):
    • Staining: Incubate cells with the fluorescent dye JC-1 (100 ng/mL) for 15 minutes at 37°C.
    • Analysis: Use fluorescence microscopy or a fluorescence plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. BGP-15 is shown to protect against the H₂O₂-induced decrease in this ratio [6] [7].
Sperm Cryopreservation Model [2] [3]

This functional assay tests BGP-15's efficacy as an antioxidant in a cryopreservation context.

  • Sample Preparation: Collect and qualify fresh goat semen.
  • Extender Preparation: Use a base cryodiluent containing 2% soybean lecithin.
  • BGP-15 Treatment: Add BGP-15 to the extender at varying concentrations (e.g., 0, 50, 100, 150, 200 µM) to determine the optimal dose.
  • Cryopreservation: Mix semen with the extender, cool equilibriate, and freeze in liquid nitrogen.
  • Post-Thaw Analysis:
    • Motility: Use Computer-Assisted Semen Analysis (CASA).
    • Viability & Apoptosis: Assess using flow cytometry with Annexin V/PI staining.
    • Oxidative Stress Markers: Measure levels of ROS, Total Antioxidant Capacity (T-AOC), and antioxidant enzymes (SOD, CAT).
    • Mitochondrial Function: Assess Mitochondrial Membrane Potential (MMP) using JC-1 dye.
    • Gene Expression: Analyze mRNA levels of oxidative stress-related genes (e.g., ROMO1, MnSOD) via qRT-PCR.

Research Applications and Context

BGP-15's multi-targeted action makes it a candidate for investigating protection against oxidative stress in diverse fields.

  • Cardio-oncology: Mitigating cardiotoxicity from chemotherapeutics like imatinib [1] and oxaliplatin [5].
  • Assisted Reproductive Technology (ART): Improving the quality of sperm during cryopreservation and clinical manipulation for IVF [2] [4] [3].
  • Metabolic Diseases: Acting as an insulin sensitizer in models of type 2 diabetes and insulin resistance [9].
  • Neuroprotection and Muscular Dystrophy: Protecting neuronal and muscle cells from stress-induced death, with potential in models like familial dysautonomia and Duchenne Muscular Dystrophy (DMD) [10] [9] [5].

References

Mechanism of Action: A Multi-Targeted Approach

Author: Smolecule Technical Support Team. Date: February 2026

BGP-15's effects are not attributed to a single target but arise from a combination of interconnected mechanisms.

  • Membrane-Lipid Therapy and Stress Signaling: BGP-15 incorporates into the plasma membrane, specifically interacting with and remodeling cholesterol-rich microdomains, often referred to as lipid rafts [1] [2]. These rafts act as crucial signaling platforms. By stabilizing them during stress (e.g., fever-type heat shock), BGP-15 ensures proper activation of downstream stress response pathways [1]. This process involves the small GTPase Rac1, leading to the activation of the heat shock transcription factor HSF1 [1] [2]. Furthermore, BGP-15 inhibits the initial acetylation of HSF1, which promotes its prolonged binding to DNA and enhances the expression of protective heat shock proteins like Hsp72 [1] [3].

  • Beyond HSP Co-induction: Additional key mechanisms contribute to BGP-15's cytoprotective effects. It is a recognized PARP-1 inhibitor; inhibiting this enzyme conserves cellular energy (NAD+), reduces oxidative stress, and prevents cell death [3]. The drug also accumulates within mitochondria, where it helps maintain membrane potential and specifically reduces the production of reactive oxygen species (ROS) at complex I-III of the electron transport chain, without acting as a direct antioxidant [4]. In the heart, its protective effects against failure and atrial fibrillation are linked to enhanced phosphorylation of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a key pro-survival pathway in cardiac tissue [5].

The following diagram illustrates the interconnected signaling pathways activated by BGP-15.

bgp15_mechanism BGP15 BGP-15 Membrane Membrane Lipid Rafts BGP15->Membrane Remodels IGF1R IGF-1R Phosphorylation BGP15->IGF1R Increases Mitochondria Mitochondrial Stabilization BGP15->Mitochondria Protects PARP1 PARP-1 Inhibition BGP15->PARP1 Inhibits JNK JNK Inhibition BGP15->JNK Inhibits HSF1 HSF1 (Deacetylated) Membrane->HSF1 Activates via Rac1 HSPs Hsp72 Expression HSF1->HSPs Induces Outcomes Cytoprotection Improved Insulin Sensitivity Reduced Apoptosis HSF1->Outcomes HSPs->Outcomes IGF1R->Outcomes Mitochondria->Outcomes PARP1->Outcomes JNK->Outcomes

Key Experimental Models & Protocols

To evaluate the pharmacological potential of BGP-15, its effects have been tested across a wide range of experimental models. Key quantitative findings from these studies are consolidated in the table below.

Pharmacological Effect Key Quantitative Findings Experimental Model
Counteracts Metabolic Side-Effects of Antipsychotics Prevented olanzapine-induced insulin resistance in humans; abolished clozapine-induced weight gain and insulin resistance in rats. Human clinical trial, Wistar rats, 3T3-L1 adipocytes [6] [7]
Improves Insulin Sensitivity 200 mg & 400 mg doses significantly increased whole-body insulin sensitivity (M-value) in insulin-resistant patients over 4 weeks. Human clinical trial (randomized, double-blind, placebo-controlled) [8]
Protects Against Heart Failure & Atrial Fibrillation Attenuated atrial enlargement, improved cardiac function (fractional shortening), and reduced arrhythmic episodes in HF+AF mouse model. Transgenic mouse models of heart failure and atrial fibrillation [5]
Mitochondrial Protection & Reduced ROS Protected against H₂O₂-induced mitochondrial depolarization; reduced mitochondrial ROS production at complexes I-III. Isolated rat liver mitochondria, WRL-68, H9c2, U-251 MG cell lines [4]
Chemo- and Neuroprotection Alleviated cisplatin- or taxol-induced peripheral neuropathy; protected against cisplatin-induced nephrotoxicity. Wistar rats, Sprague-Dawley rats [3]

Detailed methodologies for some of the pivotal experiments include:

  • Hyperinsulinemic-Euglycemic Clamp (Human Clinical Trial): In a proof-of-concept randomized double-blind trial, insulin-resistant, nondiabetic patients received 200 mg or 400 mg BGP-15 daily for 28 days [8]. Insulin sensitivity was primarily assessed using the hyperinsulinemic-euglycemic clamp technique, the gold standard method. This procedure involves infusing insulin at a constant rate while simultaneously infusing glucose to maintain blood sugar at a normal level (euglycemia). The glucose infusion rate required to maintain euglycemia is a direct measure of whole-body insulin sensitivity (reported as the M-value) [8].

  • Glucose Clamp (Animal Study): To evaluate insulin sensitivity in rats treated with clozapine and BGP-15, a similar clamp procedure was used [6]. A catheter was inserted into the jugular vein for insulin infusion, and an arterial cannula was used for frequent blood sampling. Blood glucose was measured at 10-minute intervals and maintained at 5.5 ± 0.5 mmol/L by variable glucose infusion. The glucose infusion rate during the steady-state period was used to characterize insulin sensitivity [6].

  • In Vitro Adipocyte Fat Accumulation Assay: The effect of BGP-15 on intracellular fat accumulation was studied in 3T3-L1 adipocytes [6]. After adipogenic induction, cells were treated with clozapine (13 μM) with or without BGP-15. Cells were analyzed using flow cytometry by plotting forward scatter (FSC, indicating cell size) against side scatter (SSC, indicating internal granularity). Increased granularity (shift to R3/R4 regions) corresponds to higher fat content. BGP-15 was shown to block the lipogenic effects of clozapine in this assay [6].

Drug Profile and Development Status

  • Chemical Properties: BGP-15 (C₁₄H₂₂N₄O₂·2HCl) is a nicotinic amidoxime derivative with a molecular weight of 351.27 g/mol. It is a solid with good water solubility (28 mg/mL at 25°C), which is advantageous for formulation [3].
  • Safety and Tolerability: The compound has demonstrated an excellent safety profile and was well-tolerated in multiple human clinical trials involving both healthy individuals and patients with insulin resistance [5] [8]. No significant adverse drug effects were reported in these studies.
  • Development Status: BGP-15 has entered Phase II clinical trials for the indication of insulin resistance [3]. Its development is ongoing, with research exploring its potential in a wide range of other conditions, including heart failure, atrial fibrillation, and Duchenne muscular dystrophy.

BGP-15 represents a novel class of pharmaceutical agents acting through membrane-lipid therapy. Its ability to concurrently address metabolic dysfunction, oxidative stress, and cellular survival pathways makes it a compelling candidate for multiple therapeutic areas. Future clinical results will be crucial in determining its translation from the laboratory to the clinic.

References

Comprehensive Technical Guide: BGP-15 as a Multi-Target Insulin Sensensitizer and Cytoprotective Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Identity

BGP-15 is a nicotinic amidoxime derivative developed by Hungarian researchers at N-Gene Research Laboratories, initially investigated as an insulin-sensitizing agent but subsequently found to possess a remarkably diverse range of cytoprotective properties [1]. This small molecule drug candidate with a molecular weight of 351.272 g/mol has the chemical name (Z)-N'-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide and demonstrates favorable water solubility (28 mg/mL at 25°C), making it highly suitable for pharmaceutical development [1]. BGP-15 has entered Phase II clinical trials for insulin resistance and has demonstrated an excellent safety profile in human studies, being well-tolerated across multiple clinical investigations [1] [2]. The compound represents a promising therapeutic agent with pleiotropic effects that extend far beyond its original indication, positioning it as a potential treatment for conditions ranging from cardiovascular diseases to chemotherapy-induced toxicity and metabolic disorders [1].

Multi-Target Mechanisms of Action

BGP-15 exhibits a unique multi-target mechanism of action that distinguishes it from conventional therapeutic agents, acting through several complementary pathways to exert its cytoprotective effects [1]:

  • Chaperone co-induction: BGP-15 inhibits the acetylation of heat shock factor 1 (HSF-1) and increases heat shock protein induction, particularly Hsp72, which plays a crucial role in cellular stress response and protein folding [1] [3]. This HSP co-induction activity enables cells to better withstand various stressors without directly initiating the stress response in healthy cells.

  • Membrane lipid therapy: Through its interaction with cholesterol-rich membrane domains, BGP-15 remodels lipid rafts and increases membrane fluidity, which is particularly important as stiff membranes limit cellular stress responses [1] [3]. Molecular dynamics simulations demonstrate that BGP-15 partitions into sphingomyelin-cholesterol membranes and localizes at the water-lipid interface, modifying membrane organization and potentially influencing membrane-based signaling platforms [3].

  • PARP-1 inhibition: BGP-15 functions as a poly(ADP-ribose) polymerase 1 (PARP-1) inhibitor, reducing poly-ADP-ribosylation and protecting cells from oxidative stress-induced death [1] [4]. This inhibition also contributes to reduced mitochondrial ROS production and decreased inflammatory signaling through modulation of NF-κB pathways [4].

  • Insulin signaling enhancement: The compound improves insulin sensitivity through multiple pathways, including inhibition of c-Jun N-terminal kinase (JNK), which otherwise phosphorylates the insulin receptor substrate and impairs insulin signaling [1]. BGP-15 also moderately increases AKT levels, a key signaling factor in the insulin pathway that promotes glucose uptake and cell survival [1].

  • Mitochondrial protection: BGP-15 enhances mitochondrial quality control by promoting fusion processes through upregulation of OPA1 and mitofusins, inhibiting excessive mitochondrial fission, and activating mitochondrial biogenesis, thereby improving energy production and cellular viability [5].

Table 1: Molecular Mechanisms of BGP-15 and Their Therapeutic Implications

Mechanism Molecular Targets Biological Consequences Therapeutic Applications
Chaperone co-induction HSF-1, Hsp72 Enhanced protein folding, cellular stress resistance Insulin resistance, neurodegenerative diseases
PARP inhibition PARP-1 Reduced oxidative stress, decreased inflammation Cardiotoxicity, ischemia-reperfusion injury
Membrane remodeling Cholesterol-rich domains Increased membrane fluidity, optimized signaling Cellular stress response, metabolic disorders
Insulin signaling JNK, AKT, insulin receptor Improved glucose uptake, reduced insulin resistance Diabetes, metabolic syndrome
Mitochondrial quality control OPA1, MFN1/2, DRP1 Enhanced energy production, reduced fragmentation Heart failure, oxidative stress conditions

The following diagram illustrates the integrated signaling pathways through which BGP-15 exerts its multi-target effects:

bgp15_mechanisms cluster_membrane Membrane Effects cluster_hsp Heat Shock Protein Induction cluster_insulin Insulin Sensitization BGP15 BGP15 Membrane Membrane Lipid Rafts BGP15->Membrane AKT AKT Activation BGP15->AKT Moderate Activation JNK JNK Inhibition BGP15->JNK PARP PARP-1 Inhibition BGP15->PARP Fusion Enhanced Mitochondrial Fusion BGP15->Fusion Rac1 Rac1 Activation Membrane->Rac1 Fluid Increased Membrane Fluidity Membrane->Fluid H2O2 H2O2 Production Rac1->H2O2 HSF1 HSF1 Deacetylation H2O2->HSF1 HSP HSP Induction (Hsp72) HSF1->HSP Mito Improved Mitochondrial Function HSP->Mito GSK3 GSK-3 Deactivation GSK3->HSF1 AKT->GSK3 IRS Improved IRS-1 Signaling JNK->IRS Glucose Enhanced Glucose Uptake IRS->Glucose subcluster_mito subcluster_mito ROS Reduced ROS Production PARP->ROS ROS->Mito

> Fig. 1: Integrated signaling pathways of BGP-15 - The multi-target mechanism of BGP-15 involves membrane remodeling, HSP induction, insulin sensitization, and mitochondrial protection.

Comprehensive Pharmacological Effects

The pleiotropic mechanisms of BGP-15 translate into diverse pharmacological effects across multiple organ systems and disease states, supported by extensive preclinical research:

Metabolic Effects

BGP-15 demonstrates significant insulin-sensitizing effects in both genetic and diet-induced models of insulin resistance [1] [6]. In clinical studies, BGP-15 administered at 200 mg and 400 mg daily doses for 28 days significantly improved insulin sensitivity in human subjects [6]. The compound also effectively counteracts metabolic side effects associated with atypical antipsychotic medications, particularly olanzapine-induced weight gain and insulin resistance, where it demonstrated superiority to conventional oral antidiabetics like rosiglitazone and metformin in preclinical models [7]. This positions BGP-15 as a promising adjuvant therapy for managing metabolic disturbances in psychiatric treatment.

Cardiovascular Protection

BGP-15 exhibits multi-faceted cardioprotective properties across various disease models:

  • Heart failure and hypertension: In spontaneously hypertensive rats (SHR), BGP-15 (25 mg/kg/day for 18 weeks) preserved systolic and diastolic cardiac function, decreased interstitial collagen deposition, and attenuated cardiomyocyte hypertrophy [8]. These benefits were associated with decreased activity of TGFβ/Smad signaling and enhanced mitochondrial biogenesis [8].

  • Arrhythmia prevention: BGP-15 demonstrates significant antiarrhythmic properties in telemetry-implanted rat models, suppressing ventricular arrhythmia incidence following isoproterenol challenge and increasing vagally-mediated heart rate variability parameters (RMSSD, SD1, and HF%), indicating improved autonomic balance [2]. In isolated canine cardiomyocytes, BGP-15 prevented isoproterenol-induced aftercontractions, suggesting direct antiarrhythmic effects at the cellular level [2].

  • Diastolic dysfunction: In Goto-Kakizaki rats with diabetic cardiomyopathy, BGP-15 delayed the onset of diastolic dysfunction and improved ventricular relaxation, potentially through enhanced phosphorylation of phospholamban and subsequent improvement in SERCA activity [2].

Chemoprotection and Anti-inflammatory Effects

BGP-15 demonstrates significant protective effects against chemotherapy-induced toxicities:

  • Cardiotoxicity mitigation: In imatinib-induced cardiotoxicity models, BGP-15 co-administration (10 mg/kg/day) effectively reduced inflammatory responses by decreasing NF-κB/p65 activation, pro-inflammatory cytokines (IL-6, IL-1β, IL-18), and HMGB1 expression, while simultaneously enhancing antioxidant defenses through Nrf2 and HO-1 pathways [4].

  • Neuroprotection: BGP-15 provides protection against cisplatin or taxol-induced peripheral neuropathy, potentially through its PARP-inhibitory and mitochondrial protective effects [1].

  • Nephroprotection: The compound exhibits protective effects against cisplatin-induced nephrotoxicity, expanding its utility as an adjuvant in oncology therapeutics [1].

Mitochondrial Protection

BGP-15 enhances mitochondrial quality control through multiple mechanisms, promoting mitochondrial fusion via upregulation of OPA1 and mitofusins while inhibiting excessive fission [5]. In neonatal rat cardiomyocytes under oxidative stress (150 μM H₂O₂), BGP-15 treatment (50 μM) maintained mitochondrial integrity, preserved mitochondrial DNA, and enhanced de novo biogenesis, supporting sustained energy production in stressed cells [5]. These mitochondrial protective effects underlie many of BGP-15's therapeutic benefits across various disease models.

Table 2: Documented Efficacy of BGP-15 in Preclinical Disease Models

Disease Model Species Dose Key Effects Reference
Insulin resistance Human (Phase II) 200-400 mg/day Improved insulin sensitivity [6]
Hypertension-induced heart failure SHR rats 25 mg/kg/day (18 wks) Preserved cardiac function, reduced fibrosis, enhanced mitochondrial biogenesis [8]
Isoproterenol-induced arrhythmias Rat 40-160 mg/kg Suppressed ventricular arrhythmias, improved HRV [2]
Diabetic cardiomyopathy Goto-Kakizaki rats Not specified Improved diastolic function [2]
Imatinib-induced cardiotoxicity Rat 10 mg/kg/day (2 wks) Reduced inflammation, enhanced antioxidant defenses [4]
Olanzapine-induced metabolic effects Rat Not specified Prevented weight gain, insulin resistance [7]
Oxidative stress in cardiomyocytes Neonatal rat cells 50 μM (0.5 hrs) Maintained mitochondrial integrity and function [5]

Experimental Models and Methodologies

In Vitro Models

BGP-15 has been extensively studied in various cell culture systems that model different disease states and permit mechanistic investigations:

  • Cardiomyocyte studies: Neonatal rat ventricular myocytes (NRVM) isolated from 1-3-day-old Wistar rats using enzymatic digestion (papain and thermolysin) are maintained in DMEM with cardiomyocyte growth supplements [5]. These cultures are typically treated with BGP-15 (50 μM) for 30 minutes prior to oxidative stress induction with H₂O₂ (150 μM) to evaluate mitochondrial protection and cytoprotective effects [5].

  • Insulin signaling research: L6 myotubes (rat skeletal muscle cells) serve as a validated model for studying glucose uptake mechanisms and insulin signaling pathways [1]. These cells allow investigation of BGP-15's effects on glucose transport and insulin receptor signaling.

  • Mitochondrial function assessment: WRL-68 (hepatocyte-derived), C2C12 (mouse myoblast), A549 (human lung adenocarcinoma), and H9c2 (rat heart myoblast) cell lines are utilized for evaluating mitochondrial ROS production, membrane potential, and fragmentation [1]. These models have demonstrated BGP-15's ability to reduce mitochondrial ROS production and preserve mitochondrial membrane potential under stress conditions.

In Vivo Models

Various animal models have been employed to evaluate BGP-15's efficacy across different pathological conditions:

  • Cardiovascular studies: Spontaneously hypertensive rats (SHR) at 15 months of age are treated with BGP-15 (25 mg/kg/day in drinking water) for 18 weeks to evaluate long-term effects on hypertension-induced heart failure [8]. Cardiac function is monitored via transthoracic echocardiography under light isoflurane anesthesia, assessing parameters including LV dimensions, wall thickness, ejection fraction, and diastolic function indices (E/A, E/E') [8].

  • Metabolic studies: Zucker obese rats (genetic model of obesity with insulin resistance) and Goto-Kakizaki rats (non-obese type 2 diabetes model) receive BGP-15 to evaluate insulin-sensitizing effects [1]. Insulin sensitivity is assessed through hyperinsulinemic-euglycemic clamps or oral glucose tolerance tests.

  • Toxicology models: Wistar rats treated with cisplatin or taxol with and without BGP-15 co-administration evaluate neuroprotective and nephroprotective effects through histological analysis and functional assessments [1].

  • Electrophysiological studies: Radiotelemetry transmitters implanted in rats allow continuous ECG monitoring in conscious, unrestrained animals to assess BGP-15's effects on heart rate variability and arrhythmia susceptibility under beta-adrenergic stimulation with isoproterenol [2].

The following diagram illustrates the experimental workflow for evaluating BGP-15 in cardiovascular disease models:

experimental_workflow cluster_in_vitro In Vitro Models cluster_in_vivo In Vivo Models cluster_electro Electrophysiology NRCM Neonatal Rat Cardiomyocytes Treatment BGP-15 (50 μM) + H₂O₂ (150 μM) NRCM->Treatment Metrics Mitochondrial Function ROS Production Fusion/Fission Proteins Treatment->Metrics SHR SHR Rats (15-month) BGPtreatment BGP-15 (25 mg/kg/day) 18 weeks in drinking water SHR->BGPtreatment Echo Echocardiography LV dimensions, EF, E/A BGPtreatment->Echo Histo Histology & Molecular Fibrosis, Signaling Pathways Echo->Histo Telemetry Telemetry-Implanted Rats ISO Isoproterenol Challenge (1 mg/kg) Telemetry->ISO ECG ECG Parameters HRV, Arrhythmia Incidence ISO->ECG InVitro InVitro Data Integrated Data Analysis InVivo InVivo Electro Electro

> Fig. 2: Experimental workflow for BGP-15 evaluation - Comprehensive assessment methodologies include in vitro cardiomyocyte studies, in vivo hypertensive models, and electrophysiological monitoring.

Clinical Development and Formulation Research

BGP-15 has progressed to Phase II clinical trials for insulin resistance, demonstrating favorable safety and tolerability profiles in human studies [1] [2]. Current research explores expanded therapeutic applications and formulation development:

  • Topical formulations: Recent studies have developed BGP-15-containing creams (10% concentration) using various penetration enhancers including sucrose esters, Labrasol, and Cremophor derivatives to investigate potential anti-inflammatory and photoprotective effects [9]. These o/w emulsion formulations undergo comprehensive characterization including texture analysis, in vitro release studies using Franz diffusion chambers, and biocompatibility assessment on HaCaT keratinocytes [9].

  • Dose-ranging studies: Telemetry-implanted rat models demonstrate that BGP-15 doses ranging from 40-160 mg/kg effectively counteract ischemic ECG signs and QTc prolongation induced by isoproterenol without altering normal ECG waveforms [2]. These findings support further dose optimization for specific clinical applications.

  • Specialized applications: Emerging research explores novel applications for BGP-15, including its use as a protective agent in sperm cryopreservation, where it improves post-thaw sperm quality and reduces oxidative damage in goat models at optimal concentrations of 100 μM [10].

Conclusion and Future Directions

References

Molecular Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

BGP-15 exerts cytoprotective effects through several interconnected mechanisms. The table below summarizes its key molecular actions.

Mechanism Functional Outcome Key References
PARP-1 Inhibition Reduces energy depletion and protects against oxidative stress-induced cell death. [1] [2]
Heat Shock Protein (HSP) Co-induction Enhances cellular stress response; increases Hsp72 levels by inhibiting HSF-1 acetylation. [1] [2]
Reduction of Mitochondrial ROS Accumulates in mitochondria, stabilizes membrane potential, and reduces ROS production at complexes I-III. [3] [4]
JNK and p38 MAPK Inhibition Reduces stress kinase signaling, decreases inflammation, and improves insulin receptor signaling. [5] [1]
Activation of Pro-survival Pathways Increases phosphorylation of Akt and IGF-1R, promoting cell survival and growth. [5] [6]
Membrane Fluidity Remodeling Alters organization of lipid rafts, improving cellular stress response and signal transduction. [1] [2]

These mechanisms collectively contribute to BGP-15's protective effects across various disease models. The diagram below illustrates the interconnected nature of these pathways.

bgp15_mechanisms BGP-15 Molecular Mechanisms BGP15 BGP15 PARP_Inhib PARP-1 Inhibition BGP15->PARP_Inhib HSP_Induction HSP Co-induction BGP15->HSP_Induction Mitochondrial Mitochondrial ROS Reduction BGP15->Mitochondrial JNK_Inhib JNK/p38 MAPK Inhibition BGP15->JNK_Inhib AKT_IGF1R AKT/IGF-1R Activation BGP15->AKT_IGF1R Membrane Membrane Remodeling BGP15->Membrane Cell_Survival Enhanced Cell Survival PARP_Inhib->Cell_Survival HSP_Induction->Cell_Survival Mitochondrial->Cell_Survival Metabolic_Prot Metabolic Protection Mitochondrial->Metabolic_Prot Insulin_Sensitivity Improved Insulin Sensitivity JNK_Inhib->Insulin_Sensitivity Reduced_Fibrosis Reduced Fibrosis JNK_Inhib->Reduced_Fibrosis AKT_IGF1R->Cell_Survival AKT_IGF1R->Insulin_Sensitivity Membrane->Insulin_Sensitivity

BGP-15 acts through multiple pathways to promote cell survival and metabolic function.

Pharmacological Effects & Key Data

BGP-15 demonstrates efficacy in diverse preclinical disease models. The table below summarizes its protective effects and key quantitative findings.

Disease Model Experimental System Key Findings with BGP-15 Treatment Reference
Heart Failure & Atrial Fibrillation Transgenic mouse model (HF+AF) Reduced arrhythmia episodes; Improved cardiac function (FS: ~25% to ~35%); Attenuated atrial enlargement; Increased pIGF1R. [6]
Hypertension-Induced Heart Failure Spontaneously Hypertensive Rats (SHR) Preserved systolic/diastolic function; Decreased interstitial collagen; Prevented cardiomyocyte hypertrophy; Enhanced mitochondrial biogenesis. [5] [7]
Oxidative Stress & Inflammation Cell cultures (WRL-68, H9c2, U-251) & isolated rat liver mitochondria Attenuated ROS-induced mitochondrial depolarization; Reduced mitochondrial ROS production; Protected against H₂O₂-induced cell death (apoptosis/necrosis). [3] [4]
Diabetic Cardiomyopathy Goto-Kakizaki rats (Type 2 diabetes model) Improved diastolic dysfunction. [1] [2]
Chemotherapy-Induced Toxicity Animal models (cisplatin, taxol, imatinib) Neuroprotective against peripheral neuropathy; Cardioprotective; Nephroprotective. [1] [2]

Experimental Protocols

To evaluate BGP-15's effects in heart failure models, researchers typically follow these key methodological steps.

In Vivo Study in Hypertensive Heart Failure Model

This protocol is based on an 18-week study using spontaneously hypertensive rats (SHRs) [7].

  • Animal Model: Use 15-month-old male SHRs. Include age-matched normotensive Wistar Kyoto (WKY) rats as controls.
  • Treatment Groups:
    • SHR-Baseline: Sacrificed at the start of the experiment (n=7).
    • SHR-Control (SHR-C): Receive a placebo for 18 weeks (n=7).
    • SHR-BGP-15 (SHR-B): Receive BGP-15 at 25 mg/kg/day in drinking water per os for 18 weeks (n=7).
    • WKY-Control: Normotensive control group (n=7).
  • Functional Assessment - Echocardiography: Perform transthoracic echocardiography under light anesthesia (e.g., 1.5% isoflurane) at the start and end of the treatment. Key parameters to measure include:
    • Systolic Function: Left Ventricular Internal Dimension during diastole and systole (LVIDd, LVIDs), Ejection Fraction (EF), and Fractional Shortening (FS).
    • Diastolic Function: Mitral inflow (E, A waves) and tissue Doppler (E' wave) to calculate E/A and E/E' ratios.
  • Terminal Analysis: After 18 weeks, collect blood for plasma B-type Natriuretic Peptide (BNP) analysis via ELISA. Excise hearts for:
    • Histology: Fix tissue in formalin, embed in paraffin, and section. Use Picrosirius red staining and collagen type I immunohistochemistry to quantify interstitial fibrosis.
    • Molecular Biology: Homogenize frozen ventricular tissue for Western blot analysis to examine signaling proteins (e.g., p-Akt, p-GSK-3β, p-p38, p-JNK, markers of mitochondrial biogenesis).
In Vitro Assessment of Mitochondrial Function

This protocol is used to investigate BGP-15's direct effects on mitochondria [3] [4].

  • Mitochondrial Isolation: Isolate mitochondria from rat liver via differential centrifugation. Purify using Percoll density gradient centrifugation. Determine mitochondrial protein concentration using the biuret method.
  • Measurement of Membrane Potential (ΔΨ): Incubate isolated mitochondria (1 mg protein/mL) in assay buffer with a fluorescent dye like Rhodamine 123 (R123, 1 μM). Monitor R123 fluorescence (Ex/Em: 494/525 nm). Add BGP-15 at varying physiological concentrations and observe changes in fluorescence, indicating stabilization of ΔΨ.
  • Measurement of Mitochondrial ROS Production: Use fluorescent dyes like MitoSOX in cell cultures (e.g., WRL-68, H9c2) or isolated mitochondria to detect superoxide production. Challenge the system with a stressor like H₂O₂ and measure the attenuation of fluorescence with BGP-15 pre-treatment.
  • Cell Viability Assays: Treat cells with BGP-15 before exposure to cytotoxic agents like H₂O₂. Assess viability using assays such as Sulforhodamine B (SRB) assay, which measures cellular protein content. Differentiate between apoptosis and necrosis using annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry.

Research Considerations and Future Directions

  • Clinical Translation: BGP-15 has entered Phase II clinical trials for insulin resistance and is reported to be safe and well-tolerated in humans [1] [6] [2]. Its efficacy in heart failure and atrial fibrillation represents a significant and promising area of investigation.
  • Synergistic Mechanisms: The multifaceted action of BGP-15, targeting both mitochondrial integrity and pro-survival signaling, may be particularly advantageous for treating complex diseases like heart failure, where single-target therapies often show limited success [5] [7].
  • Broad Therapeutic Potential: Preclinical data suggests applications beyond cardiology, including Duchenne muscular dystrophy, chemotherapy-induced side effects, and photoprotection [1] [2].

References

Pharmacological Profile and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

BGP-15 exerts its effects through several key mechanisms, which are summarized in the table below.

Mechanism of Action Biological Consequence Potential Therapeutic Application
Activates mitochondrial fusion [1] Stabilizes mitochondrial membranes, reduces oxidative stress, prevents cell death Mitochondria-related diseases, pulmonary arterial hypertension
Induces heat shock proteins (HSPs) [2] [3] Enhances cellular stress resistance, protects against proteotoxicity Neurodegenerative diseases (e.g., Huntington's disease), general cytoprotection
Remodels plasma membrane rafts [3] Activates stress signal transduction (e.g., Rac1, HSF1), promotes HSP expression "Membrane-lipid therapy" for protein-misfolding diseases
Improves insulin sensitivity [4] [5] Counteracts insulin resistance and weight gain Metabolic side effects of atypical antipsychotics, type 2 diabetes

These mechanisms contribute to its protective effects across various animal models of human disease.

Disease Model Key Observed Effects of BGP-15
Heart Failure (Hypertension-induced in rats) [6] Preserved systolic/diastolic function; reduced interstitial fibrosis; decreased cardiomyocyte hypertrophy; enhanced mitochondrial biogenesis; increased Akt/Gsk3β signaling
Metabolic Dysfunction (Antipsychotic-induced in rats) [4] [5] Prevented insulin resistance; counteracted weight gain
Pulmonary Arterial Hypertension [1] Protected lung structure; activated mitochondrial fusion in vivo
Polyglutamine Disease (in C. elegans) [2] Ameliorated paralysis; reduced protein aggregates; delayed aging acceleration

Detailed Experimental Protocols

To help you evaluate or replicate these findings, here are the methodologies from two key pre-clinical studies.

Protocol 1: Chronic Hypertension-Induced Heart Failure Model (SHR Rats) [6]

This study investigated the cardioprotective effects of BGP-15.

  • 1. Animals and Ethics: 15-month-old male spontaneously hypertensive rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats were used. The study was approved by the relevant animal welfare committee.
  • 2. Experimental Groups:
    • SHR-Baseline (n=7): Sacrificed at the start to establish baseline pathology.
    • SHR-C (n=7): Received a placebo for 18 weeks.
    • SHR-B (n=7): Treated with BGP-15 (25 mg/kg body weight/day) administered orally in drinking water for 18 weeks.
    • WKY (n=7): Age-matched normotensive control group.
  • 3. Functional and Biochemical Analysis:
    • Echocardiography: Cardiac function (e.g., ejection fraction, E/A ratio) was assessed under light anesthesia at the start and end of the study.
    • Histology: Hearts were fixed, sectioned, and stained with Picrosirius red and collagen type I immunohistochemistry to quantify interstitial fibrosis.
    • Western Blot: Ventricular tissue was analyzed for signaling proteins (Akt, GSK-3β, TGFβ, Smad2/3, MAPKs) and mitochondrial biogenesis factors.
    • Plasma BNP: Blood was collected to measure B-type natriuretic peptide levels, a heart failure marker.

The experimental workflow for this study is outlined below.

Experimental workflow for the 18-week heart failure study in SHR rats.

Protocol 2: Assessing Anti-Fibrotic and Mitochondrial Effects in Cardiac Tissue [6]

These are the specific methods used to analyze the outcomes in the heart failure model.

  • A. Picrosirius Red Staining for Cardiac Fibrosis:
    • Tissue Preparation: Fix cardiac ventricles in 6% formalin and embed in paraffin.
    • Sectioning: Cut 5 μm thick serial sections from the base to the apex.
    • Staining: Stain sections with Picrosirius red to visualize collagen deposits.
    • Imaging & Quantification: Capture three random images from the middle region of the left ventricular wall on three different sections per animal (nine images total). Calculate the fibrotic area as a percentage of the total area.
  • B. Western Blot Analysis of Signaling Pathways:
    • Protein Extraction: Homogenize freeze-clamped ventricular tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
    • Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
    • Transfer and Blocking: Transfer proteins to a PVDF membrane and block with 5% non-fat milk.
    • Antibody Incubation: Incubate membranes with primary antibodies against target proteins (e.g., p-Akt, p-GSK-3β, p-Smad2/3), followed by HRP-conjugated secondary antibodies.
    • Detection: Visualize bands using enhanced chemiluminescence and quantify densitometrically.

Signaling Pathways Activated by BGP-15

BGP-15's cytoprotective effects are mediated through its influence on multiple interconnected signaling pathways, which can be visualized in the following diagram.

cluster_membrane Plasma Membrane cluster_mito Mitochondrion BGP15 BGP-15 Rafts Remodels Lipid Rafts BGP15->Rafts Fusion Promotes Fusion (Activates OPA1) BGP15->Fusion Directly Biogenesis Enhances Biogenesis BGP15->Biogenesis Indirectly HSF1 HSF-1 (Deacetylated, Active) Rafts->HSF1 Inhibits HSF1 Acetylation Rac1 Rac1 Activation Rafts->Rac1 HSPs HSP Expression HSF1->HSPs Survival Pro-Survival Signaling (Akt, GSK-3β) HSPs->Survival Fibrosis Inhibits Fibrosis Signaling (TGFβ/Smad, p38/JNK) HSPs->Fibrosis Rac1->HSF1 Outcomes Cytoprotection Improved Insulin Sensitivity Preserved Organ Function Fusion->Outcomes Biogenesis->Outcomes Survival->Outcomes Fibrosis->Outcomes

Integrated view of BGP-15's multi-target mechanism of action, based on current research.

The available evidence strongly supports BGP-15 as a promising pleiotropic drug candidate. Its unique mechanism targeting cellular membranes and stress responses offers a novel therapeutic strategy for complex diseases like heart failure, metabolic disorders, and neurodegenerative conditions.

References

BGP-15 O-(3-piperidino-2-hydroxy-1-propyl) nicotinic amidoxime

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacological Overview

BGP-15 is a nicotinic acid amidoxime derivative with a molecular weight of 351.27 g/mol (as free base) and good water solubility (28 mg/mL). It is a multi-target drug candidate with several documented mechanisms of action [1]:

  • PARP-1 Inhibition: Inhibits poly (ADP-ribose) polymerase 1 (IC₅₀ = 120 µM; Kᵢ = 57 µM), protecting cells from oxidative stress-induced death [1] [2].
  • Membrane Lipid Therapy: Remodels cholesterol-rich membrane domains (lipid rafts), increases membrane fluidity, and stabilizes stress signal transduction [3] [1].
  • Heat Shock Protein Co-induction: Acts as a co-inducer for HSP70/HSP72; inhibits heat shock factor 1 (HSF-1) acetylation, promoting its DNA-binding activity and chaperone expression [3] [1].
  • IGF1R Signaling: Enhances phosphorylation of the insulin-like growth factor 1 receptor, a key cardioprotective pathway [4].
  • Mitochondrial Protection: Accumulates in mitochondria, reduces mitochondrial ROS production, protects mitochondrial membrane potential, and promotes fusion over fission [5] [6].
  • Insulin Sensitization: Inhibits JNK, preventing its inhibition of insulin receptor phosphorylation; also moderately increases AKT phosphorylation [1].

Quantitative Data on Pharmacological Effects

The table below summarizes key quantitative findings from preclinical studies:

Effect/Disease Model Experimental System Dosage/Concentration Key Outcome(s) Source
Negative Inotropy Human right atrial myocardium (pace) 10 µM - 300 µM Concentration-dependent reduction in contractile force; maximal effect comparable to propranolol, but lower potency. Effect stronger in tissue from diabetic patients. [7]
Heart Failure & Atrial Fibrillation Transgenic mouse model (HF+AF) 15 mg/kg/day (p.o., 4 weeks) Attenuated atrial enlargement; reduced lung weight; improved fractional shortening; reduced arrhythmia episodes. [4]
Antiarrhythmic Telemetry-implanted rat (ISO-induced) 40-160 mg/kg (p.o.) Counteracted ISO-induced ST-segment depression and QTc prolongation; suppressed ventricular arrhythmia incidence. [8]
Mitochondrial Protection Isolated rat liver mitochondria 50 µM Reduced ROS production at mitochondrial complexes I-III. Accumulated inside mitochondria. [6]
Hypertension-induced HF Spontaneously Hypertensive Rats (SHR) 25 mg/kg/day (p.o., 18 weeks) Preserved mitochondrial ultrastructure; enhanced mitochondrial fusion (increased OPA1, MFN2); reduced plasma BNP. [5]
Muscle Regeneration Cryolesioned mouse soleus muscle 15 mg/kg/day (i.p., 10 days) Prevented reduction in specific tetanic force and fatigue resistance; increased expression of e-MyHC, MyHC-II, MyHC-I, and HSP70. [9]
Insulin Sensitization Insulin-resistant GK rats 20 mg/kg (p.o., 5 days) Increased glucose infusion rate by 71% compared to control. [2]

Experimental Protocols for Key Assays

1. Protocol: Assessing Negative Inotropic Effect on Human Atrial Myocardium [7]

  • Tissue Preparation: Obtain human right atrial trabeculae from patients undergoing open-heart surgery. Mount the paced tissue in organ baths with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution at 37°C.
  • Isometric Force Measurement: Set resting tension to 4.9 mN. After stabilization, electrically pace the tissue at 1 Hz. Record isometric contractions.
  • Drug Application:
    • For direct effect: Cumulatively apply BGP-15 (e.g., 10 µM to 300 µM).
    • For indirect effect: Pre-stimulate with a submaximal concentration of isoproterenol (ISO, e.g., 10 nM) before adding BGP-15.
  • Data Analysis: Express the force reduction as a percentage of the baseline contraction before drug application.

2. Protocol: Evaluating Antiarrhythmic Effect In Vivo [8]

  • Animal Model: Implant rats with radiotelemetry transmitters for ECG monitoring in conscious, unrestrained states.
  • Dosing & Challenge:
    • Administer BGP-15 (e.g., 40-160 mg/kg) orally.
    • After 10 minutes, inject the beta-agonist isoproterenol (ISO, 1 mg/kg, i.p.) to induce arrhythmias.
  • ECG Analysis: Continuously record Lead-II ECG. Quantify:
    • Arrhythmia incidence: Count ventricular premature complexes (VPCs) or episodes of ventricular tachycardia (VT).
    • Ischemic signs: Measure ST-segment depression.
    • Repolarization: Calculate QTc interval (e.g., using Bazett's formula).

3. Protocol: Mitochondrial ROS Production Assay [6]

  • Mitochondria Isolation: Isolate mitochondria from rat liver via differential centrifugation. Purify using a Percoll density gradient. Determine protein concentration.
  • ROS Measurement:
    • Incubate mitochondria (e.g., 0.5 mg protein/mL) in assay buffer (e.g., containing succinate as a substrate).
    • Load with a ROS-sensitive fluorescent dye (e.g., DCFH-DA or MitoSOX Red).
    • Add BGP-15 (e.g., 50 µM) and incubate.
    • To induce ROS, add a relevant stressor (e.g., antimycin A, an inhibitor of complex III).
  • Data Acquisition: Monitor fluorescence intensity over time with a fluorometer. Express results as the percentage of ROS production inhibition compared to the stressed, untreated control.

BGP-15 Signaling Pathways

The following diagram summarizes the key molecular pathways modulated by BGP-15:

bgp15_pathways BGP15 BGP15 MembraneRafts Plasma Membrane Rafts BGP15->MembraneRafts Remodels IGF1R IGF-1 Receptor BGP15->IGF1R ↑ Phosphorylation InsulinR Insulin Receptor BGP15->InsulinR Improves Signaling PARP1 PARP-1 Inhibition BGP15->PARP1 Inhibits HSF1 HSF-1 (Decreased Acetylation) BGP15->HSF1 Inhibits Acetylation Rac1 Rac1 Activation MembraneRafts->Rac1 JNK JNK Inhibition InsulinR->JNK Indirectly Inhibits H2O2 H₂O₂ Production Rac1->H2O2 H2O2->HSF1 Mitochondria Mitochondrial Protection ↓ ROS, ↑ Fusion PARP1->Mitochondria AKT AKT Phosphorylation JNK->AKT Relieves Inhibition AKT->HSF1 AKT->Mitochondria HSPs HSP70/72 Expression HSF1->HSPs HSPs->Mitochondria

This overview consolidates the current understanding of BGP-15 as a promising multi-target agent. Its favorable safety profile in human trials underscores its potential for therapeutic development in areas like metabolic syndrome, heart failure, and muscular dystrophy [1] [4].

References

Comprehensive Technical Guide: BGP-15 and Mitochondrial Biogenesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BGP-15 and Mitochondrial Medicine

BGP-15 (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime dihydrochloride) represents an emerging class of mitochondria-targeting compounds with pleiotropic cytoprotective effects. Originally identified as an insulin-sensitizing agent, BGP-15 has demonstrated significant potential in modulating mitochondrial quality control processes, particularly mitochondrial biogenesis—the process by which cells generate new mitochondrial components and increase mitochondrial mass. This technical review comprehensively examines the molecular mechanisms, experimental evidence, and therapeutic implications of BGP-15-mediated mitochondrial biogenesis, providing researchers and drug development professionals with a foundational resource for understanding this promising compound's mechanism of action and applications.

The significance of BGP-15 in mitochondrial medicine stems from its unique ability to target multiple aspects of mitochondrial dysfunction, which underpins numerous pathological conditions including heart failure, metabolic diseases, and chemotherapy-induced toxicity. As a hydroxylamine derivative with niacin-based structure, BGP-15 possesses a unique pharmacological profile that distinguishes it from other mitochondrial agents, acting simultaneously on mitochondrial dynamics, oxidative stress response, and energy metabolism pathways through both direct and indirect mechanisms.

Molecular Mechanisms of Action

Primary Molecular Targets and Signaling Pathways

BGP-15 exerts its effects on mitochondrial biogenesis through several interconnected molecular mechanisms, with a particularly significant role in enhancing mitochondrial biogenesis through multiple signaling pathways:

  • PARP-1 Inhibition: BGP-15 functions as a poly(ADP-ribose) polymerase-1 inhibitor, reducing PARP-1 overactivation which consumes cellular NAD+ pools. By preserving NAD+ levels, BGP-15 supports sirtuin activity, particularly SIRT1, which deacetylates and activates PGC-1α—the master regulator of mitochondrial biogenesis [1] [2]. This NAD+-SIRT1-PGC-1α axis represents a fundamental mechanism through which BGP-15 enhances mitochondrial biogenesis and function.

  • Enhanced Mitochondrial Dynamics: Research demonstrates that BGP-15 promotes a shift toward mitochondrial fusion over fission by increasing expression of fusion proteins MFN1, MFN2, and OPA1 while decreasing fission protein DRP1 activity. This fusion-prone state supports the formation of an interconnected mitochondrial network that is more efficient and less susceptible to autophagic removal [3]. The resulting mitochondrial elongation provides a structural basis for enhanced cellular energy production and viability under stress conditions.

  • Activation of Pro-Survival Pathways: BGP-15 enhances Akt/Gsk3β signaling, a crucial pathway for cell survival and mitochondrial function. Phosphorylated Akt promotes mitochondrial biogenesis through both direct mechanisms and by inhibiting GSK3β, which otherwise suppresses mitochondrial function. This pathway intersects with the PKA-CREB axis, further amplifying PGC-1α expression and subsequent mitochondrial biogenesis [4].

Modulation of Oxidative Stress and Inflammation

BGP-15 demonstrates significant antioxidant capacity through multiple mechanisms that indirectly support mitochondrial biogenesis:

  • Nrf2 Pathway Activation: BGP-15 treatment significantly increases expression and activity of nuclear factor erythroid 2-related factor 2, a transcription factor that regulates antioxidant response elements. This leads to upregulation of downstream antioxidants including heme oxygenase-1, creating a cellular environment conducive to mitochondrial biogenesis by reducing oxidative damage to mitochondrial components [1].

  • Inflammatory Pathway Regulation: BGP-15 effectively suppresses NF-κB signaling, a master regulator of inflammation. By reducing NF-κB activation, BGP-15 decreases expression of pro-inflammatory cytokines including IL-6, IL-1β, and IL-18, and reduces inflammatory cell infiltration as evidenced by decreased myeloperoxidase activity [1]. This anti-inflammatory action helps preserve mitochondrial integrity against inflammatory assault.

  • MAPK Pathway Modulation: BGP-15 increases expression and activity of mitogen-activated protein kinase phosphatase-1, which dephosphorylates and inactivates stress kinases p38 and JNK. This regulation of MAPK signaling reduces stress-induced mitochondrial fragmentation and apoptosis, creating a cellular environment that supports mitochondrial biogenesis [4].

Quantitative Evidence from Preclinical Studies

Mitochondrial Biogenesis and Functional Parameters

Table 1: Quantitative Effects of BGP-15 on Mitochondrial Biogenesis and Function in Preclinical Models

Experimental Model Treatment Protocol Key Mitochondrial Effects Measured Outcomes Citation

| Spontaneously Hypertensive Rats (Heart Failure Model) | 25 mg/kg/day for 18 weeks | ↑ Mitochondrial mass in cardiomyocytes ↑ Mitochondrial biogenesisFusion proteins (MFN1/2, OPA1) ↓ Fission protein DRP1 | • Preserved systolic/diastolic function • ↓ Fibrosis & hypertrophy • Enhanced Akt/Gsk3β signaling | [4] [3] | | Aged Zucker Diabetic Fatty Rats | 10 mg/kg/day for 52 weeks | ↑ Cytochrome c oxidase activityATP synthase activity Improved mitochondrial ultrastructure | • Prevention of heart failure progression • ↓ Cardiac remodeling • Improved energy metabolism | [5] | | H9c2 Cardiomyocytes (Doxorubicin Toxicity) | 50 μM pretreatment | ↓ Mitochondrial ROS production Preserved mitochondrial membrane potential Improved cell viability (≈25-30%) | • ↓ LDH release (≈20-25% reduction) • Attenuated caspase-3 activation • Maintained ATP production | [6] | | Neonatal Rat Cardiomyocytes (Oxidative Stress) | 50 μM with H₂O₂ stress | Promoted mitochondrial fusion Enhanced mitophagy Maintained mtDNA integrity | • Preserved mitochondrial network • Improved cell survival under stress • Maintained respiratory function | [3] |

Systemic and Organ-Specific Benefits

Table 2: Therapeutic Effects of BGP-15 Across Disease Models

Disease Context Model System BGP-15 Benefits Proposed Mechanism Reference
Hypertensive Heart Failure SHR rats Preserved cardiac function, ↓ fibrosis, ↓ hypertrophy Enhanced mitochondrial biogenesis, ↓ p38/JNK signaling, ↑ Akt survival pathway [4]
Diabetic Cardiomyopathy Zucker Diabetic Fatty rats Prevented transition to heart failure, maintained diastolic function Improved mitochondrial energy production, ↑ ATP synthase activity [5]
Chemotherapy Cardiotoxicity Doxorubicin-treated H9c2 cells Improved cell viability, ↓ apoptosis, ↓ mitochondrial ROS Mitochondrial membrane stabilization, ↓ oxidative damage [6]
Chemotherapy Myopathy Oxaliplatin-treated mice Protected lean mass, ↓ muscle pathology, ↓ mitochondrial ROS PARP inhibition, membrane stabilization, ↓ collagen deposition [2]
Inflammatory Damage Imatinib-induced cardiotoxicity ↓ NF-κB, ↑ Nrf2/HO-1, ↓ pro-inflammatory cytokines PARP-1 inhibition, antioxidant defense enhancement [1]

Experimental Protocols and Methodologies

In Vivo Assessment of Mitochondrial Biogenesis

Animal Models and Dosing Protocols:

  • Hypertensive Heart Failure Model: Utilize 15-month-old male spontaneously hypertensive rats (SHR). Administer BGP-15 at 25 mg/kg/day in drinking water for 18 weeks. Use age-matched Wistar-Kyoto rats as normotensive controls [4] [3].
  • Diabetic Cardiomyopathy Model: Employ aged Zucker Diabetic Fatty (ZDF) rats (8-week-old males). Administer BGP-15 at 10 mg/kg/day via oral gavage for 52 weeks to assess long-term effects on mitochondrial function in diabetic context [5].
  • Chemotoxicity Models: For oxaliplatin-induced myopathy, use Balb/C mice with BGP-15 at 15 mg/kg via intraperitoneal injection alongside chemotherapy regimen [2].

Functional and Structural Assessment:

  • Echocardiography: Perform transthoracic echocardiography under light anesthesia using standardized parameters including LVIDd, LVIDs, EF, FS, E/A ratio to assess cardiac structure and function [4] [5].
  • Histological Analysis: Process cardiac tissues for Picrosirius red staining to quantify collagen deposition, immunohistochemistry for collagen type I, and transmission electron microscopy to examine mitochondrial ultrastructure using standardized fixation protocols [4] [3].
  • Molecular Analysis: Isolve mitochondrial fractions for Western blot analysis of mitochondrial dynamics proteins (MFN1/2, OPA1, DRP1), biogenesis markers (PGC-1α, TFAM), and signaling pathways (Akt, GSK3β, p38, JNK) [4] [3].
In Vitro Assessment of Mitochondrial Parameters

Cell Culture Systems:

  • Cardiomyocyte Models: Utilize H9c2 cardiomyocyte cell line or primary neonatal rat cardiomyocytes (NRCMs). Culture under standard conditions (37°C, 5% CO₂) in appropriate media supplemented with 10% FBS [3] [6].
  • Treatment Protocols: Apply BGP-15 at concentrations ranging from 10-100 μM, with 50 μM being most commonly effective. Pretreat cells for 2-24 hours prior to inducing stress with agents such as H₂O₂ (150 μM) or doxorubicin (1-3 μM) [3] [6].

Mitochondrial Functional Assays:

  • Mitochondrial Membrane Potential: Assess using JC-1 dye with fluorescence microscopy or flow cytometry. Calculate red/green fluorescence ratio as indicator of ΔΨm [6].
  • Mitochondrial ROS Production: Measure using MitoSOX Red fluorescent probe followed by flow cytometry or fluorescence microscopy [6].
  • Mitochondrial Dynamics: Visualize using mitochondrially-targeted GFP and analyze network morphology through fluorescence microscopy. Classify mitochondrial structures as fragmented, intermediate, or fused [3].
  • Oxygen Consumption Rates: Measure using Seahorse XF Analyzer to assess mitochondrial respiratory function through basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity [5].

Therapeutic Applications and Translational Potential

Cardiovascular Applications

BGP-15 demonstrates significant promise in addressing mitochondria-related cardiovascular pathologies through multiple mechanisms:

  • Heart Failure Management: In hypertensive heart failure models, BGP-15 treatment preserved both systolic and diastolic function by enhancing mitochondrial biogenesis and improving energy metabolism in cardiomyocytes. The compound significantly reduced characteristic pathological features including interstitial fibrosis and cardiomyocyte hypertrophy, suggesting potential application in preventing transition from compensated hypertrophy to heart failure [4].

  • Diabetic Cardiomyopathy: In ageing ZDF rats, BGP-15 treatment prevented the development of advanced heart failure and maintained diastolic function through improvement of mitochondrial respiratory chain function. Specifically, the compound enhanced cytochrome c oxidase activity and ATP synthase function, addressing the core mitochondrial deficiency in diabetic cardiomyopathy [5].

  • Chemotherapy-Induced Cardiotoxicity: BGP-15 protected against doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes by preserving mitochondrial membrane potential, reducing mitochondrial ROS production, and attenuating apoptosis. These effects position BGP-15 as a promising adjunct therapy in oncology to limit cardiovascular complications of anthracycline chemotherapy [6].

Metabolic and Other Disorders

The applications of BGP-15 extend beyond cardiovascular medicine to other conditions characterized by mitochondrial dysfunction:

  • Insulin Resistance: Originally developed as an insulin-sensitizing agent, BGP-15 improves glucose metabolism through mechanisms that likely involve enhanced mitochondrial function in skeletal muscle and liver, though the precise pathways in metabolic tissues warrant further investigation [2].

  • Chemotherapy-Induced Myopathy: BGP-15 protected against oxaliplatin-induced skeletal muscle damage by reducing mitochondrial ROS production, preventing collagen deposition, and maintaining muscle fiber diameter. This suggests application in preserving physical function during chemotherapy [2].

  • Neurological Disorders: Emerging evidence indicates BGP-15 has neuroprotective effects in models of depression and Alzheimer's disease by improving mitochondrial quality control and reducing neuroinflammation, suggesting potential application in neurodegenerative and neuropsychiatric conditions [7].

Graphical Summaries and Experimental Workflows

BGP-15 Signaling Pathways in Mitochondrial Biogenesis

bgp15_pathways BGP15 BGP15 PARP1_Inhibition PARP1_Inhibition BGP15->PARP1_Inhibition Inhibits MKP1_Activation MKP1_Activation BGP15->MKP1_Activation Induces Akt_Activation Akt_Activation BGP15->Akt_Activation Stimulates Nrf2_Activation Nrf2_Activation BGP15->Nrf2_Activation Promotes NAD_Conservation NAD_Conservation PARP1_Inhibition->NAD_Conservation Promotes SIRT1_Activity SIRT1_Activity NAD_Conservation->SIRT1_Activity Enhances PGC1a_Activation PGC1a_Activation SIRT1_Activity->PGC1a_Activation Activates Mitochondrial_Biogenesis Mitochondrial_Biogenesis PGC1a_Activation->Mitochondrial_Biogenesis Stimulates Improved_Mitochondrial_Function Improved_Mitochondrial_Function Mitochondrial_Biogenesis->Improved_Mitochondrial_Function Mitochondrial_Fusion Mitochondrial_Fusion Enhanced_Mitochondrial_Network Enhanced_Mitochondrial_Network Mitochondrial_Fusion->Enhanced_Mitochondrial_Network p38_JNK_Inhibition p38_JNK_Inhibition MKP1_Activation->p38_JNK_Inhibition Causes Mitochondrial_Fission Mitochondrial_Fission p38_JNK_Inhibition->Mitochondrial_Fission Suppresses Mitochondrial_Fission->Mitochondrial_Fusion Promotes GSK3b_Inhibition GSK3b_Inhibition Akt_Activation->GSK3b_Inhibition Induces GSK3b_Inhibition->Mitochondrial_Biogenesis Facilitates Antioxidant_Genes Antioxidant_Genes Nrf2_Activation->Antioxidant_Genes Induces Oxidative_Stress_Reduction Oxidative_Stress_Reduction Antioxidant_Genes->Oxidative_Stress_Reduction Leads to Oxidative_Stress_Reduction->Mitochondrial_Biogenesis Supports Cellular_Protection Cellular_Protection Improved_Mitochondrial_Function->Cellular_Protection Enhanced_Mitochondrial_Network->Cellular_Protection

BGP-15 activates multiple interconnected pathways that converge on enhanced mitochondrial biogenesis and function.

Experimental Workflow for Assessing BGP-15 Effects

experimental_workflow In_Vivo_Models In_Vivo_Models Animal_Treatment Animal_Treatment In_Vivo_Models->Animal_Treatment SHR/ZDF Rats BGP-15 10-25 mg/kg In_Vitro_Models In_Vitro_Models Cell_Culture Cell_Culture In_Vitro_Models->Cell_Culture H9c2/NRCM Functional_Assays Functional_Assays Tissue_Collection Tissue_Collection Functional_Assays->Tissue_Collection Cardiac Function Molecular_Analysis Molecular_Analysis Western_Blot Western_Blot Molecular_Analysis->Western_Blot Protein Analysis PCR PCR Molecular_Analysis->PCR Gene Expression Histology Histology Molecular_Analysis->Histology Structure Mitochondrial_Assessment Mitochondrial_Assessment Membrane_Potential Membrane_Potential Mitochondrial_Assessment->Membrane_Potential JC-1 Assay ROS_Measurement ROS_Measurement Mitochondrial_Assessment->ROS_Measurement MitoSOX Respiration Respiration Mitochondrial_Assessment->Respiration Seahorse Data_Integration Data_Integration Mechanism_Validation Mechanism_Validation Data_Integration->Mechanism_Validation Conclusions Start Start Start->In_Vivo_Models Start->In_Vitro_Models Animal_Treatment->Functional_Assays Echocardiography Tissue_Collection->Molecular_Analysis Heart Tissue BGP15_Treatment BGP15_Treatment Cell_Culture->BGP15_Treatment 50 μM BGP-15 Stress_Induction Stress_Induction BGP15_Treatment->Stress_Induction H₂O₂/DOX Stress_Induction->Mitochondrial_Assessment 24-48h Western_Blot->Data_Integration PCR->Data_Integration Histology->Data_Integration Membrane_Potential->Data_Integration ROS_Measurement->Data_Integration Respiration->Data_Integration

Comprehensive experimental workflow for evaluating BGP-15 effects on mitochondrial biogenesis in vivo and in vitro.

Conclusion and Future Directions

BGP-15 represents a promising therapeutic candidate with a unique mechanism centered on enhancement of mitochondrial biogenesis and function through multiple complementary pathways. The compound's ability to simultaneously modulate PARP-1 activity, NAD+ metabolism, mitochondrial dynamics, and oxidative stress response positions it as a multifaceted intervention for conditions characterized by mitochondrial dysfunction.

References

Experimental Evidence of BGP-15's Effects on Phospholamban

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Model Treatment Regimen Key Finding on PLB Downstream & Functional Outcomes
Goto-Kakizaki (GK) Rats (Model of Diabetic Cardiomyopathy) [1] [2] 12 weeks of treatment ↑ Phosphorylation of PLB [1] Improved diastolic function (e'/a', E/e', Tei-index); No significant change in glucose homeostasis [1]
Telemetry-Implanted Rats (under Isoproterenol stress) [3] 2 weeks of treatment Implicated in restoration of SERCA activity via PLB phosphorylation [3] Improved diastolic function; Suppressed ventricular arrhythmias; Increased vagally-mediated HRV [3]
Spontaneously Hypertensive Rats (SHR) (Model of Hypertensive Heart Failure) [4] 18 weeks (25 mg/kg/day) -- (Not explicitly measured) -- Preserved systolic/diastolic function; Reduced fibrosis; Enhanced mitochondrial biogenesis [4]
Transgenic Mouse Model (of Heart Failure & Atrial Fibrillation) [5] 4 weeks (15 mg/kg/day) -- (Not explicitly measured) -- Increased phosphorylation of IGF-1R; Improved cardiac function; Reduced arrhythmic episodes [5]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.

  • Animal Models and Treatment

    • Diabetic Cardiomyopathy Model: The study used non-obese Goto-Kakizaki (GotoK) rats as a model of type 2 diabetes. Rats were divided into five groups: healthy control (Wistar), diseased (GotoK), and GotoK rats treated with BGP-15, metformin, or pioglitazone for 12 weeks [1] [2].
    • Hypertensive Heart Failure Model: 15-month-old male spontaneously hypertensive rats (SHRs) were used. The treatment group (SHR-B) received BGP-15 at 25 mg/kg/day, administered per os in drinking water for 18 weeks. Age-matched WKY rats served as normotensive controls [4].
    • Arrhythmia Model: A total of 40 rats were implanted with radiotelemetry transmitters. After dose-escalation studies, rats were divided into Control, Control+BGP-15, Isoproterenol (ISO), and ISO+BGP-15 groups for a 2-week interventional period [3].
  • Functional and Metabolic Assessment

    • Echocardiography: Cardiac function was assessed using Doppler echocardiography in conscious, lightly anesthetized rats. Parameters measured included LV dimensions, wall thickness, systolic function (ejection fraction), and diastolic parameters (E/A ratio, E/e' ratio) [1] [4] [3].
    • Electrocardiography (ECG) and Heart Rate Variability (HRV): Lead-II ECG was recorded in conscious, telemetry-implanted rats. HRV parameters (RMSSD, SD1, HF%) were analyzed to assess autonomic nervous system activity [3].
    • Metabolic Parameters: Fasting serum glucose and plasma insulin levels were measured. Insulin sensitivity was calculated using the homeostasis model assessment-estimated insulin resistance (HOMA-IR) index [1] [2].
  • Molecular Biology Techniques

    • Western Blot Analysis: Ventricular tissue samples were homogenized, and proteins were separated by SDS-PAGE, transferred to membranes, and probed with specific antibodies. The phosphorylation level of PLB was detected using phospho-specific antibodies and normalized to total protein levels [1]. The expression or phosphorylation of other key proteins like SERCA2a, VASP, IGF-1R, and members of the Akt/Gsk3β and MAPK pathways was also analyzed [1] [4] [5].
    • Histology: Heart tissues were fixed in formalin, embedded in paraffin, and sectioned. Fibrosis was quantified using Picrosirius red staining and collagen type I immunohistochemistry [4].

Proposed Mechanisms of Action

BGP-15's effects on the heart are pleiotropic. The following diagram synthesizes the key signaling pathways involved, based on the available evidence.

bgp15_pathway cluster_igf1r IGF-1 Receptor Pathway cluster_plb Calcium Handling Unit cluster_other Other Protective Mechanisms BGP15 BGP15 IGF1R_P IGF-1R Phosphorylation BGP15->IGF1R_P PARP_Inhibit PARP-1 Inhibition BGP15->PARP_Inhibit Akt_P Akt Phosphorylation IGF1R_P->Akt_P GSK3b_P GSK-3β Phosphorylation (Inh.) Akt_P->GSK3b_P PLB_P PLB Phosphorylation Akt_P->PLB_P Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis GSK3b_P->Mitochondrial_Biogenesis SERCA_A SERCA2a Activity PLB_P->SERCA_A Ca_Sequestration ↑ Ca²⁺ Sequestration into SR SERCA_A->Ca_Sequestration Diastolic_Function Improved Diastolic Function Ca_Sequestration->Diastolic_Function PARP_Inhibit->Mitochondrial_Biogenesis Mitochondrial_Biogenesis->Diastolic_Function MAPK_Pathway ↓ MAPK Signaling (p38, JNK) Fibrosis Reduced Fibrosis MAPK_Pathway->Fibrosis TGFb_Smad ↓ TGF-β/Smad Signaling TGFb_Smad->Fibrosis Fibrosis->Diastolic_Function

Integrated signaling pathways of BGP-15 leading to improved cardiac function

  • Direct Enhancement of Calcium Handling: The most direct evidence explains the mechanism behind improved diastolic function. In the dephosphorylated state, PLB inhibits the SERCA2a pump. Phosphorylation of PLB (e.g., by Akt) reverses this inhibition. BGP-15 treatment was shown to increase PLB phosphorylation, thereby activating SERCA2a. This enhances the re-uptake of calcium ions into the sarcoplasmic reticulum during diastole, which is fundamental for proper myocardial relaxation [1] [3].
  • Activation of Pro-Survival Pathways: BGP-15 is associated with increased phosphorylation of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key cardioprotective pathway. This leads to the activation of downstream effectors like Akt and the subsequent inhibition of GSK-3β. The Akt pathway is not only involved in PLB phosphorylation but also promotes cell survival and inhibits apoptosis [4] [5].
  • Multi-Target Protection: Beyond the core pathways above, BGP-15 exerts effects through other mechanisms that contribute to its overall cardioprotection. It acts as a PARP-1 inhibitor, reducing oxidative stress and supporting mitochondrial function [3]. It also modulates the activity of MAPK pathways (p38, JNK) and TGF-β/Smad signaling, which reduces fibrosis and pathological remodeling [4]. Furthermore, it promotes mitochondrial biogenesis, ensuring adequate energy production for the cardiomyocyte [4].

Conclusion and Research Implications

BGP-15 represents a promising multi-target drug candidate for treating heart failure and diabetic cardiomyopathy, primarily by targeting impaired calcium handling via phospholamban phosphorylation. Its efficacy across diverse disease models and its excellent safety profile in early human trials underscore its significant therapeutic potential [1] [5].

Future research should prioritize confirming the direct causal link between its molecular actions and functional improvements in human tissues and designing clinical trials for patient populations with high unmet need, such as those with heart failure with preserved ejection fraction (HFpEF).

References

Molecular Mechanism of BGP-15 Action on IGF1R Phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

BGP-15, a hydroxylamine derivative, exerts its primary protective effect by enhancing the phosphorylation and thereby the activation of the IGF1R, a key cell survival receptor [1] [2]. Contrary to initial hypotheses, this action is independent of heat-shock protein 70 (HSP70) induction and does not require the canonical PI3K-Akt signaling pathway, which is often defective in aged or diseased hearts [1] [2].

The diagram below illustrates the core mechanism of BGP-15 action and its functional consequences.

bgp15_mechanism BGP15 BGP-15 IGF1R IGF1R Phosphorylation BGP15->IGF1R Increases HSP70 HSP70 BGP15->HSP70 Independent of PI3K PI3K-Akt Pathway BGP15->PI3K Independent of Survival Enhanced Cell Survival IGF1R->Survival Apoptosis Inhibition of Apoptosis IGF1R->Apoptosis Function Improved Cardiac Function Survival->Function Fibrosis Reduced Fibrosis Apoptosis->Fibrosis

Core BGP-15 mechanism and functional consequences.

Quantitative Experimental Evidence for BGP-15 Efficacy

The protective effects of BGP-15, mediated through IGF1R phosphorylation, have been quantified in multiple experimental models, from murine studies to human tissue assays.

Table 1: Functional Outcomes of BGP-15 Treatment in Preclinical Models

Experimental Model Key Parameter Measured Result with BGP-15 Citation
Mouse HF+AF Model Atrial size Attenuated increase [2]
Lung weight (congestion) Reduced [2]
Cardiac fractional shortening Improved (~25% to ~48%) [2]
Arrhythmic episodes Significant reduction [2]
Human Right Atrial Trabeculae Contractile force (under ISO stimulation) Negative inotropic effect [3]
SHR Rat HF Model Interstitial collagen deposition Decreased [4]
Mitochondrial biogenesis Enhanced [4]

Table 2: Molecular-Level Changes with BGP-15 Treatment

Experimental Context Molecular Target Change with BGP-15 Citation
Mouse HF+AF Model Atrial Tissue IGF1R Phosphorylation Increased [1] [2]
Human Atrial Appendages (AF patients) IGF1R Phosphorylation ~60% lower in AF vs. sinus rhythm [2]
Senescent Osteoblasts (Exendin-4 study, reference for pathway) p-PI3K / p-Akt Increased (downstream of IGF-1R) [5]
SHR Rat Heart Tissue p-Akt / p-GSK3β Increased [4]
p-p38 / p-JNK Decreased [4]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies for key experiments.

Protocol 1: In Vivo Efficacy Testing in a Murine HF+AF Model This protocol is adapted from the foundational study by Sapra et al. (2014) [2].

  • Animal Model: Use transgenic mice with a heart failure and atrial fibrillation phenotype (e.g., mice with cardiac-specific overexpression of Mst1 and dominant-negative PI3K).
  • Dosing Regimen: Administer BGP-15 via oral gavage at a dose of 15 mg kg⁻¹ per day, prepared in saline. Treat adult (e.g., 4-month-old) male mice for a period of 4 weeks.
  • Functional Assessment:
    • Echocardiography: Perform before and after treatment to assess cardiac dimensions and function (e.g., fractional shortening, LV dimensions).
    • Electrocardiography (ECG): Monitor for arrhythmic episodes and measure parameters like PR interval.
  • Tissue Analysis: Upon termination, collect heart tissue (atria and ventricles).
    • Morphology: Measure atrial size and lung weight as an indicator of congestion.
    • Molecular Analysis: Process tissue for Western blotting to quantify phosphorylation levels of IGF1R.

Protocol 2: Ex Vivo Contractility Assay on Human Myocardium This protocol, based on the study by Onodi et al. (2020), assesses the direct functional impact of BGP-15 on human heart tissue [3].

  • Tissue Acquisition: Obtain human right atrial trabeculae carneae from patients undergoing open-heart surgery, with appropriate ethical approval and informed consent.
  • Tissue Preparation: Mount the trabecula in an organ chamber with oxygenated Krebs solution (35.5°C, pH 7.4). Pace the tissue at 1 Hz.
  • Drug Application:
    • For direct effect: Generate a cumulative concentration-response curve to BGP-15 (e.g., 1 nM - 100 µM).
    • For indirect effect: First, stimulate the tissue with the half-maximal effective concentration (EC₅₀) of isoproterenol (ISO). Once the inotropic response stabilizes, generate a cumulative concentration-response curve to BGP-15.
  • Data Measurement: Continuously record the amplitude of isometric twitches. The negative inotropic effect is expressed as the percentage reduction in contractile force.

Protocol 3: Molecular Pathway Analysis via Western Blotting This standard protocol is crucial for confirming the mechanism of action [2] [4].

  • Protein Extraction: Homogenize frozen cardiac tissue or cultured cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Immunoprecipitation (Optional): To specifically isolate IGF1R, incubate lysates with an anti-IGF1R antibody overnight at 4°C, followed by precipitation with protein G-agarose beads [6].
  • Electrophoresis and Blotting: Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
  • Antibody Probing: Probe the membrane with the following primary antibodies:
    • Phospho-IGF1R (Tyr-1131/1135/1136) or a similar activation-specific antibody.
    • Total IGF1R (to normalize for phosphorylation levels).
    • Secondary Antibodies: Use IRDye-conjugated secondary antibodies for detection with an Odyssey imaging system.
  • Quantification: Quantify band intensities and express p-IGF1R as a ratio to total IGF1R.

Integrated Signaling Pathways and Regulatory Context

The following diagram integrates BGP-15's action on IGF1R with the broader signaling network it influences, based on evidence from multiple studies.

Integrated view of BGP-15's effects on cellular signaling.

Research Implications and Future Directions

The unique mechanism of BGP-15 offers distinct therapeutic potential. Its ability to enhance IGF1R phosphorylation and activate protective pathways, even in the context of failed canonical growth factor signaling, makes it a compelling candidate for conditions like age-related heart failure and atrial fibrillation [1] [2]. Furthermore, its safety profile from previous human trials for insulin sensitization could facilitate repurposing and accelerate clinical development [1] [2].

Future research should focus on:

  • Elucidating the Direct Target: The precise molecular target of BGP-15 that leads to increased IGF1R phosphorylation remains to be definitively identified.
  • Exploring Tissue Specificity: The differential effects observed, such as the greater negative inotropy in atrial tissue from diabetic patients, warrant further investigation [3].
  • Combination Therapies: Given the complex signaling feedback in pathologies like cancer (where IGF1R inhibition can paradoxically activate MEK[p70S6K1) [7], exploring BGP-15 in combination with other pathway inhibitors could be fruitful.

References

Comprehensive Technical Guide: BGP-15 as a p38 MAPK Inhibitor in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

BGP-15 (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime dihydrochloride) represents a novel therapeutic candidate with multimodal mechanisms of action including p38 MAPK inhibition, PARP-1 suppression, and mitochondrial protection. Originally identified as an insulin-sensitizing agent, BGP-15 has demonstrated potent cytoprotective effects across diverse preclinical models of cardiovascular disease, chemotherapy-induced toxicity, and metabolic disorders. This comprehensive technical review synthesizes current scientific evidence regarding BGP-15's inhibition of p38 MAPK signaling pathways, detailing molecular mechanisms, quantitative effects, experimental methodologies, and potential therapeutic applications. The compound exhibits a favorable safety profile in early-stage clinical trials for insulin resistance, positioning it as a promising candidate for drug development. Researchers should note that while BGP-15 significantly suppresses p38 MAPK activation in response to various stressors, its precise molecular target remains incompletely characterized, presenting both a challenge and opportunity for further investigation.

Drug Profile and Development History

BGP-15 is a hydroxylamine derivative with a molecular weight of 351.27 g/mol and high water solubility that facilitates both in vitro and in vivo administration [1]. The compound was initially developed as an insulin-sensitizing agent with demonstrated efficacy in human Phase II clinical trials for insulin resistance [2]. During preclinical investigations, researchers discovered its broad cytoprotective properties, including potent anti-inflammatory, antioxidant, and mitochondrial-stabilizing effects across various disease models [3] [2]. BGP-15's pleiotropic mechanisms encompass PARP-1 inhibition, heat shock protein co-induction (particularly HSP72), and modulation of key stress-responsive signaling pathways including p38 MAPK and JNK [4] [2] [1]. The compound has never received full regulatory approval for clinical use but has accumulated substantial preclinical evidence supporting its potential therapeutic utility in cardio-oncology, chemotherapy-induced toxicity mitigation, and heart failure management.

Mechanisms of Action and Signaling Pathways

Primary Molecular Targets

BGP-15 exhibits a multimodal mechanism of action, simultaneously targeting several critical cellular processes and signaling pathways:

  • PARP-1 Inhibition: BGP-15 functions as a poly(ADP-ribose) polymerase-1 inhibitor, reducing PARP-1 overactivation under oxidative stress conditions [4] [1] [5]. This inhibition preserves cellular NAD+ and ATP pools, preventing energy crisis-induced cell death [4]. Recent research demonstrates that BGP-15 effectively diminishes chemotherapy-induced PARP1 concentration increases by approximately 57% in cardiac tissue [5].

  • p38 MAPK and JNK Suppression: BGP-15 significantly inhibits stress-activated protein kinases, particularly p38 MAPK and JNK, under various pathological conditions [4] [3]. This suppression occurs upstream in the signaling cascade, preventing the phosphorylation and activation of these kinases in response to oxidative stress, inflammatory stimuli, and cellular damage [4] [3] [6].

  • Mitochondrial Stabilization: BGP-15 accumulates in mitochondria and protects against oxidative stress-induced mitochondrial membrane depolarization, reduces mitochondrial ROS production at complex I-III, and enhances mitochondrial biogenesis [7] [2]. The compound promotes mitochondrial fusion processes through upregulation of MFN1, MFN2, and OPA1 proteins while inhibiting fission mediated by DRP1 [7].

  • Akt Activation Enhancement: BGP-15 promotes phosphorylation of Akt at Ser473, enhancing pro-survival signaling pathways that counteract stress-induced apoptosis [4] [3]. This Akt activation works synergistically with p38 MAPK inhibition to promote cell survival under stress conditions.

Integrated Signaling Pathway

The following diagram illustrates the key molecular pathways modulated by BGP-15 in response to cellular stress:

G Stress Stress PARP1 PARP1 Stress->PARP1 Activates Mitochondria Mitochondria Stress->Mitochondria Damages p38_JNK p38_JNK Stress->p38_JNK Activates CellDeath CellDeath PARP1->CellDeath Promotes Mitochondria->CellDeath When damaged NFκB NFκB p38_JNK->NFκB Activates Akt Akt CellSurvival CellSurvival Akt->CellSurvival Promotes Cytokines Cytokines NFκB->Cytokines Induces Nrf2 Nrf2 Nrf2->CellSurvival Antioxidant HSP HSP HSP->CellSurvival Protects Cytokines->CellDeath Promotes BGP15 BGP15 BGP15->PARP1 Inhibits BGP15->Mitochondria Protects BGP15->p38_JNK Inhibits BGP15->Akt Activates BGP15->Nrf2 Enhances BGP15->HSP Co-induces

BGP-15 modulates multiple signaling pathways to counteract cellular stress. Red elements indicate inhibition or detrimental processes, while green elements indicate activation or protective processes.

Quantitative Effects on p38 MAPK Inhibition

Efficacy Across Disease Models

BGP-15 demonstrates dose-dependent inhibition of p38 MAPK phosphorylation and activity across multiple experimental models. The tables below summarize key quantitative findings from peer-reviewed studies:

Table 1: BGP-15-Mediated p38 MAPK Inhibition in Cardiac Models

Disease Model Treatment Protocol p38 MAPK Reduction Functional Outcomes Source
Imatinib-induced cardiotoxicity 200 μM in perfused heart Significant suppression of phosphorylation Improved ATP levels, reduced oxidative damage [4]
Hypertension-induced heart failure 25 mg/kg/day for 18 weeks (SHR rats) Decreased phosphorylation activity Preserved systolic function, reduced fibrosis [3]
Oxidative stress (H₂O₂) in cardiomyocytes 50 μM for 30 minutes Altered phosphorylation state Enhanced mitochondrial fusion, reduced fission [7]

Table 2: BGP-15 Effects on p38 MAPK in Non-Cardiac Models

Experimental System Treatment Conditions Observed Effects on p38 Downstream Consequences Source
Skeletal muscle stem cells 10 μM SB202190 (p38i) during isolation Inhibition preserved PAX7+ stem cells Enhanced engraftment potential [8]
Irinotecan-induced myopathy 15 mg/kg adjuvant therapy Signaling modulation implied Protected muscle mass/function [9]
Oxidative stress in WRL-68 cells 50 μM pretreatment Reduced stress-induced activation Attenuated mitochondrial ROS production [2]
Context-Dependent Signaling Modulation

The effects of BGP-15 on p38 MAPK signaling demonstrate tissue-specific and stressor-dependent characteristics:

  • Temporal Dynamics: p38 MAPK inhibition occurs rapidly, with effects observed within 30 minutes of treatment in cell culture models [7] [2], while chronic animal studies show sustained suppression over 18-week treatment periods [3].

  • Pathway Crosstalk: BGP-15 simultaneously modulates multiple interconnected pathways, creating a coordinated protective signaling environment. The compound suppresses p38 MAPK and JNK while enhancing Akt phosphorylation and mitochondrial biogenesis factors [4] [3].

  • Dose-Response Relationship: Effective concentrations range from 50-200 μM in vitro to 15-25 mg/kg/day in vivo, with higher doses typically required for robust p38 MAPK inhibition under severe stress conditions [4] [7] [9].

Experimental Protocols and Methodologies

In Vitro Assessment of p38 MAPK Inhibition

Cell Culture Models:

  • Utilize primary neonatal rat cardiomyocytes (NRCMs) or established cell lines (WRL-68, H9c2) [7] [2]
  • Culture conditions: 37°C, 5% CO₂, in DMEM or EMEM with 10% FBS and antibiotics [2]
  • Plate cells at appropriate densities (2.5×10⁶ cells/well for 6-well plates; 2×10⁴ cells/well for 96-well plates) [2]

Treatment Protocol:

  • Pre-treat cells with BGP-15 (50-200 μM) for 30-60 minutes prior to stress induction [7] [2]
  • Apply stressors: hydrogen peroxide (150 μM), lipopolysaccharide (concentration model-dependent), or chemotherapeutic agents (e.g., imatinib) [7] [2]
  • Maintain BGP-15 co-treatment during stress exposure (typically 30 minutes to 24 hours) [7]

p38 MAPK Activity Measurement:

  • Prepare protein lysates using RIPA buffer with protease and phosphatase inhibitors [3] [7]
  • Perform Western blotting with phospho-specific antibodies against Thr180/Tyr182 of p38 MAPK [4] [3]
  • Normalize to total p38 MAPK or housekeeping proteins (e.g., GAPDH, β-actin) [3]
  • Alternative methods include kinase activity assays using specific substrates (ATF-2, MAPKAPK-2) [3]
Ex Vivo and In Vivo Experimental Approaches

Isolated Heart Studies (Langendorff System):

  • Use adult rat hearts perfused with Krebs-Henseleit buffer [4]
  • Administer BGP-15 (200 μM) via perfusion prior to and during insult (e.g., imatinib 20 mg/kg) [4]
  • Monitor functional parameters (contractility, coronary flow) and collect tissue for molecular analysis [4]
  • Assess high-energy phosphates using ³¹P NMR spectroscopy [4]

Chronic Animal Models:

  • Employ spontaneously hypertensive rats (SHRs) for heart failure studies [3] [7]
  • Administer BGP-15 (25 mg/kg/day) via drinking water or oral gavage for extended periods (e.g., 18 weeks) [3]
  • Include normotensive controls (WKY rats) and placebo-treated hypertensive controls [3]
  • Monitor functional outcomes: echocardiography, blood pressure measurement, histology, molecular signaling [3]

Tissue Processing and Analysis:

  • Euthanize animals, collect blood for plasma biomarkers (BNP, cytokines), rapidly excise hearts [3] [7]
  • Process tissue for histology (formalin fixation, paraffin embedding), electron microscopy (Kranovsky fixative), or molecular biology (flash-freezing in liquid N₂) [3] [7]
  • Perform Western blotting, immunohistochemistry, ELISA, and transcriptomic analyses as needed [3] [7] [5]

Therapeutic Applications and Research Implications

Cardio-Oncology and Chemotherapy-Induced Toxicity

BGP-15 demonstrates significant cardioprotective effects against multiple chemotherapeutic agents:

  • Imatinib-Induced Cardiotoxicity: BGP-15 (200 μM) prevents imatinib-mediated depletion of high-energy phosphates (ATP and creatine phosphate) and reduces oxidative damage by suppressing p38 MAPK and JNK activation while enhancing Akt phosphorylation [4] [6]. Recent evidence indicates BGP-15 also attenuates imatinib-induced cardiac inflammation by reducing NF-κB activation and pro-inflammatory cytokines (IL-6, IL-1β, IL-18, MCP-1) while enhancing Nrf2-mediated antioxidant defenses [5].

  • Irinotecan-Induced Skeletal Myopathy: BGP-15 (15 mg/kg) adjuvant therapy protects against irinotecan-induced cachexia and muscle dysfunction, preserving lean body mass and muscle force production, though with potential concerns about extracellular matrix remodeling that requires further investigation [9].

  • Cisplatin Nephrotoxicity: BGP-15 (100-200 mg/kg) prevents cisplatin-induced acute renal failure without compromising antitumor efficacy, reducing ROS production and restoring high-energy phosphate levels [1].

Heart Failure and Cardiovascular Diseases

In chronic hypertension-induced heart failure models, BGP-15 exhibits multifaceted cardioprotection:

  • Preserved Cardiac Function: BGP-15 treatment maintains both systolic and diastolic function in aging spontaneously hypertensive rats, demonstrated by echocardiographic assessment [3].

  • Anti-Fibrotic Effects: BGP-15 reduces interstitial collagen deposition and inhibits TGFβ/Smad signaling, thereby attenuating maladaptive cardiac remodeling [3].

  • Mitochondrial Biogenesis Enhancement: BGP-15 increases mitochondrial mass through activation of mitochondrial biogenesis pathways, supporting cellular energy production in failing hearts [3] [7].

Metabolic and Other Disorders
  • Insulin Resistance: BGP-15 improves insulin sensitivity in both preclinical models and human clinical trials, potentially through HSP induction and mitochondrial stabilization [2].

  • Muscle Stem Cell Therapy: Pharmacological inhibition of p38 MAPK and JNK (using SB202190 and SP600125) preserves stemness markers in muscle stem cells during isolation, improving their engraftment potential for regenerative medicine applications [8].

Research Gaps and Future Directions

Despite promising preclinical data, several critical research gaps remain:

  • Primary Molecular Target: The exact initial molecular target of BGP-15 remains unconfirmed, though multiple downstream effects are well-documented [2] [1]. Identification of direct binding partners would enhance drug development efforts.

  • Tissue-Specific Signaling Effects: The compound's impact on p38 MAPK signaling appears to vary across tissue types and pathological contexts, requiring more systematic investigation [4] [9].

  • Long-Term Safety Profile: While acute toxicity appears low, comprehensive chronic toxicity studies are lacking, particularly regarding potential effects on musculoskeletal integrity [9].

  • Clinical Translation: Most evidence remains preclinical, necessizing well-designed clinical trials specifically examining p38 MAPK inhibition as a therapeutic mechanism in human diseases.

  • Combination Therapy Potential: The efficacy of BGP-15 as an adjuvant with various chemotherapeutic agents warrants further exploration across different cancer types [4] [9].

Conclusion

References

Comprehensive Cell Culture Protocols for BGP-15: Cytoprotection and Mitochondrial Function Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BGP-15 and Its Research Applications

BGP-15 (chemical name: O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic amidoxime dihydrochloride) is a nicotinic amidoxime derivative with multiple cytoprotective properties that has shown promise in various research models. This small molecule (molecular weight: 351.27 g/mol) exhibits good water solubility (28 mg/mL at 25°C), making it suitable for cell culture applications. BGP-15 has been investigated for its potential therapeutic benefits in mitochondrial protection, oxidative stress reduction, and as an insulin sensitizer. Originally developed to alleviate side effects of cytostatic drugs, BGP-15 has since demonstrated efficacy in protecting against doxorubicin-induced cardiotoxicity, reducing mitochondrial reactive oxygen species (ROS) production, and attenuating inflammatory signaling pathways.

The primary mechanisms through which BGP-15 exerts its effects include: inhibition of poly(ADP-ribose) polymerase (PARP), co-induction of heat shock protein 70 (HSP70), preservation of mitochondrial membrane potential, reduction of mitochondrial ROS production, and inhibition of c-Jun N-terminal kinase (JNK) activation. BGP-15 has been found to accumulate in mitochondria, where it helps maintain mitochondrial integrity under stress conditions. Importantly, research indicates that BGP-15 does not function as a direct antioxidant but rather protects against oxidative stress-induced mitochondrial destabilization. These properties make BGP-15 a valuable research tool for investigating cellular stress response pathways and mitochondrial function in various disease models.

BGP-15 Stock Solution Preparation and Storage

Preparation of Stock Solutions
  • Recommended stock concentration: 50-100 mM in sterile distilled water or DMSO
  • Aqueous preparation: Dissolve BGP-15 in sterile distilled water to create a 50 mM stock solution (approximately 17.56 mg/mL)
  • DMSO preparation: For compounds requiring solubility enhancement, dissolve in DMSO followed by dilution in cell culture medium
  • Sterile filtration: Filter the solution through a 0.2 μm membrane filter to ensure sterility
  • Aliquoting: Divide into single-use aliquots to avoid repeated freeze-thaw cycles
Storage Conditions
  • Short-term storage: Up to 1 week at 4°C for aqueous solutions
  • Long-term storage: -20°C for up to 6 months; avoid repeated freeze-thaw cycles
  • Stability monitoring: Visually inspect for precipitation or discoloration before use

Table: BGP-15 Stock Solution Preparation Guidelines

Parameter Aqueous Solution DMSO Solution
Solvent Sterile distilled water Cell culture grade DMSO
Concentration 50 mM (17.56 mg/mL) 50-100 mM
Sterilization 0.2 μm filtration 0.2 μm filtration (optional)
Storage Temperature -20°C -20°C
Maximum DMSO in Culture N/A ≤0.1% (v/v)

Protocol 1: Cytoprotection Against Doxorubicin-Induced Toxicity in H9c2 Cardiomyocytes

Cell Culture and Pretreatment
  • Cell line: H9c2 rat heart myoblasts (European Collection of Cell Cultures)
  • Culture conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin mixture at 37°C in a humidified 5% CO2 atmosphere
  • Seeding density: Plate cells at 5 × 10^3 cells/well in 96-well plates for viability assays or 1 × 10^5 cells/well in 6-well plates for molecular analyses
  • BGP-15 pretreatment: 24 hours after seeding, pretreat cells with 50 μM BGP-15 for 2 hours prior to doxorubicin exposure
  • Doxorubicin treatment: Following pretreatment, expose cells to varying concentrations of doxorubicin (0.1, 1, and 3 μM) for 12 or 24 hours
Assessment of Cell Viability and Toxicity
  • MTT assay: After treatment, incubate cells with 0.5 mg/mL MTT for 2-4 hours at 37°C. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm with a reference wavelength of 630 nm
  • LDH release assay: Collect culture media after treatment periods. Measure lactate dehydrogenase activity using a colorimetric assay according to manufacturer's instructions. Calculate cytotoxicity percentage relative to total LDH content from lysed cells
  • Statistical analysis: Perform experiments in at least triplicate with three independent replicates. Analyze data using one-way ANOVA with appropriate post-hoc tests

Table: Key Parameters for Doxorubicin Cytoprotection Assay

Parameter Condition 1 Condition 2 Condition 3
BGP-15 Concentration 50 μM 50 μM 50 μM
Pretreatment Time 2 hours 2 hours 2 hours
Doxorubicin Concentration 0.1 μM 1 μM 3 μM
Treatment Duration 12 or 24 hours 12 or 24 hours 12 or 24 hours
Expected Viability Improvement ~15-20% ~20-25% ~25-30%

Protocol 2: Mitochondrial Function and ROS Production Assays

Mitochondrial Membrane Potential Assessment
  • Cell lines: WRL-68 (HeLa derivative), H9c2, or U-251 MG cells
  • Culture conditions: Grow cells in appropriate media (EMEM for WRL-68, DMEM for H9c2 and U-251) supplemented with 10% FBS and antibiotics at 37°C with 5% CO2
  • BGP-15 treatment: Treat cells with 50 μM BGP-15 for 4 hours prior to induction of mitochondrial stress
  • Stress induction: Apply oxidative stress using 100-500 μM H2O2 or inflammatory stress with 1 μg/mL bacterial lipopolysaccharide (LPS)
  • JC-1 staining: Incubate cells with 2 μM JC-1 dye for 20 minutes at 37°C. Analyze by fluorescence microscopy or flow cytometry (excitation/emission: 490/530 nm for monomers, 525/590 nm for aggregates)
  • MitoSOX Red assay: For mitochondrial superoxide detection, incubate treated cells with 5 μM MitoSOX Red for 30 minutes at 37°C. Analyze by flow cytometry or fluorescence microscopy (excitation/emission: 510/580 nm)
Mitochondrial ROS Production in Isolated Mitochondria
  • Mitochondria isolation: Isolate mitochondria from rat liver by differential centrifugation. Purify using Percoll density gradient centrifugation
  • Protein determination: Measure mitochondrial protein concentration using the biuret method with bovine serum albumin as standard
  • ROS measurement: Incubate mitochondria (1 mg protein/mL) in assay buffer (70 mM sucrose, 214 mM mannitol, 20 mM HEPES, 5 mM glutamate, 0.5 mM malate, 0.5 mM phosphate) with BGP-15 (50 μM)
  • Complex I-III ROS production: Induce ROS production by adding succinate (5 mM) and antimycin A (1 μM). Measure H2O2 production using Amplex Red/horseradish peroxidase method

The following diagram illustrates the experimental workflow for assessing BGP-15 effects on mitochondrial function:

G Start Start Experiment CellCulture Culture Cells (H9c2, WRL-68, or U-251) Start->CellCulture BGPTreatment Treat with BGP-15 (50 μM, 4 hours) CellCulture->BGPTreatment StressInduction Induce Stress (H₂O₂ or LPS) BGPTreatment->StressInduction AssaySelection Select Assessment Method StressInduction->AssaySelection MMP Mitochondrial Membrane Potential (JC-1 Assay) AssaySelection->MMP mtROS Mitochondrial ROS (MitoSOX Red Assay) AssaySelection->mtROS Analysis Analysis by Flow Cytometry or Fluorescence Microscopy MMP->Analysis mtROS->Analysis End Data Interpretation Analysis->End

Established Experimental Parameters and Technical Considerations

Summary of BGP-15 Treatment Conditions

Table: Established BGP-15 Treatment Parameters Across Different Assays

Assay Type Cell Lines BGP-15 Concentration Treatment Duration Key Findings
Cytoprotection H9c2 cardiomyocytes 50 μM 2-24 hours Improved cell viability by 15-30%; reduced LDH release by 5-8% [1]
Mitochondrial Membrane Potential WRL-68, H9c2, U-251 50 μM 4 hours Attenuated H2O2- or LPS-induced depolarization [2] [3]
Mitochondrial ROS WRL-68, H9c2, U-251 50 μM 4 hours Reduced mitochondrial superoxide production without direct antioxidant effects [2] [3]
Apoptosis Assay H9c2 cardiomyocytes 50 μM 24 hours Slight reduction in caspase-3 activation [1]
Isolated Mitochondria Rat liver mitochondria 50 μM 10-30 minutes Reduced ROS production at complex I-III [2]
Technical Considerations and Optimization Notes
  • Cell density effects: Optimal BGP-15 efficacy depends on appropriate cell density at time of treatment (50-70% confluency recommended)
  • Serum concentration: Standard culture conditions with 10% FBS are suitable; no special serum requirements
  • Solvent controls: When using DMSO stocks, include vehicle controls with equivalent DMSO concentration (≤0.1%)
  • Time course considerations: Protective effects typically observed within 2-4 hours of pretreatment; longer exposures (24 hours) also well-tolerated
  • Mechanistic insights: BGP-15's protective effects are associated with mitochondrial accumulation and membrane stabilization rather than direct radical scavenging [2]

Conclusion and Research Applications

These optimized protocols provide standardized methods for investigating the cytoprotective effects of BGP-15 in cell culture models. The consistent 50 μM concentration across multiple studies demonstrates efficacy without cytotoxicity in various cell types. BGP-15 shows particular promise in cardioprotection research, mitochondrial disease modeling, and oxidative stress studies. The detailed methodologies for assessing cell viability, mitochondrial function, and ROS production enable researchers to systematically evaluate the compound's mechanisms of action.

The experimental parameters outlined here have been validated in peer-reviewed studies and can be adapted for investigation of BGP-15 in other disease models. Future research directions include exploring BGP-15's potential in neuroprotection, metabolic disorders, and as an adjuvant in chemotherapy. The combination of cytoprotective properties and favorable safety profile observed in human clinical trials makes BGP-15 a compelling candidate for further therapeutic development.

References

BGP-15 Pharmacological Profile & Experimental Findings

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the key pharmacological characteristics and major experimental findings for BGP-15.

Table 1: BGP-15 Pharmacological Profile

Aspect Description
Chemical Description Nicotinic amidoxime derivative (hydroximic acid derivative) [1] [2] [3]
Primary Target Poly(ADP-ribose) polymerase (PARP) inhibitor [1] [3]
Other Actions Co-inducer of heat shock protein 70 (HSP70); enhances phosphorylation of Insulin-like Growth Factor 1 Receptor (IGF1R) [2] [4] [3]
Key Protective Effects Attenuates chemotherapy-induced organ toxicity (nephro-, cardio-, neurotoxicity); protects against heart failure and atrial fibrillation; mitigates skeletal myopathy [1] [5] [2]
Notable Feature Does not compromise the anti-tumor efficacy of co-administered chemotherapeutics like cisplatin [1]

Table 2: Summary of Key Experimental Findings

Disease/Injury Model Key Findings Proposed Mechanism Citation
Cisplatin-induced Nephrotoxicity Prevented increase in blood urea & creatinine; preserved kidney ATP levels; reduced oxidative stress. Inhibition of cisplatin-induced PARP overactivation; antioxidant effects [1]
Imatinib-induced Cardiotoxicity Prevented depletion of high-energy phosphates (ATP, PCr); reduced oxidative stress & inflammation; activated Akt. PARP inhibition; suppression of p38/JNK MAPK; activation of pro-survival Akt pathway [5] [6]
Heart Failure & Atrial Fibrillation Reduced arrhythmic episodes; improved cardiac function; attenuated atrial enlargement and fibrosis. Enhanced phosphorylation of IGF1R, independent of HSP70 or PI3K-Akt pathways [4]
Irinotecan-induced Skeletal Myopathy Attenuated loss of lean and muscle mass; rescued absolute force production in soleus muscle. PARP-1 inhibition; HSP70 co-induction (proposed); remodeling of the cytoskeleton [2]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the application notes.

Protocol 1: In Vitro Assessment of Cytoprotective Effects [5] [3] This protocol is used to evaluate the protective effects of BGP-15 against drug-induced cytotoxicity in isolated organs.

  • Experimental System: Langendorff isolated perfused rat heart system.
  • Treatment:
    • Control: Perfusion with standard Krebs-Henseleit buffer.
    • Injury Model: Perfusion with Imatinib mesylate (e.g., 20 mg/kg).
    • Intervention: Co-perfusion with Imatinib and BGP-15 (e.g., 200 μM).
  • Monitoring: Cardiac high-energy phosphate levels (Creatine phosphate - PCr, and ATP) are monitored in real-time using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Endpoint Analysis:
    • Biochemical: Upon completion of perfusion, hearts are freeze-clamped for analysis of protein oxidation, lipid peroxidation, and activation state of signaling pathways (e.g., MAP kinases, Akt) via Western blot.
    • Functional: Assessment of left ventricular developed pressure (LVDP) and other hemodynamic parameters throughout the perfusion.

Protocol 2: In Vivo Model of Chemotherapy-Induced Toxicity [1] This protocol assesses the protective effect of BGP-15 against Cisplatin-induced nephrotoxicity without interfering with its anti-tumor activity.

  • Animals: Mice (e.g., NMRI) or Wistar rats.
  • Nephrotoxicity Study Design:
    • Cisplatin Group: Single intraperitoneal (i.p.) injection of cisplatin (e.g., 20 mg/kg for mice).
    • BGP-15 + Cisplatin Group: Oral administration (p.o.) of BGP-15 (e.g., 100-200 mg/kg) shortly before cisplatin injection.
    • Control Group: Vehicle treatment.
  • Sample Collection & Analysis (Day 4):
    • Blood: Collect for measurement of serum urea and creatinine levels to assess renal function.
    • Kidney Tissue: Homogenize for analysis of (1) antioxidant status (glutathione levels, catalase activity), (2) energy metabolism (ATP levels), (3) lipid peroxidation (MDA levels), and (4) PARP activity (e.g., by monitoring poly-ADP-ribosylation).
  • Anti-tumor Efficacy Study Design:
    • Animals: Mice (e.g., BD2F1) implanted with a tumor model (e.g., P-388 leukemia).
    • Groups: Similar to above (Cisplatin vs. Cisplatin + BGP-15).
    • Endpoint: Monitor animal survival time or measure tumor volume/weight to confirm that BGP-15 does not compromise the anti-tumor effect of cisplatin.

BGP-15 Mechanism of Action in Cardioprotection

The following diagram illustrates the multifaceted mechanism of action of BGP-15, particularly in the context of protecting against drug-induced cardiotoxicity, based on findings from multiple studies.

bgp15_mechanism cluster_primary Primary Molecular Actions cluster_downstream Downstream Signaling Effects cluster_effects Cellular & Functional Outcomes BGP15 BGP-15 PARP_Inhib PARP Inhibition BGP15->PARP_Inhib pIGF1R_Enhance Enhanced IGF1R Phosphorylation BGP15->pIGF1R_Enhance JNK_p38_Sup Suppression of JNK & p38 MAPK PARP_Inhib->JNK_p38_Sup Nrf2_Up ↑ Nrf2 & HO-1 (Antioxidant Defense) PARP_Inhib->Nrf2_Up Oxid_Red Reduced Oxidative Stress & Lipid Peroxidation PARP_Inhib->Oxid_Red Reduces ROS Ener_Pres Preservation of High-Energy Phosphates (ATP, PCr) PARP_Inhib->Ener_Pres Prevents NAD+/ATP depletion Akt_Act Akt Activation pIGF1R_Enhance->Akt_Act GSK3b_Phos GSK-3β Phosphorylation (Inactivation) Akt_Act->GSK3b_Phos NFkB_Sup ↓ NF-κB/p65 (Reduced Inflammation) Akt_Act->NFkB_Sup Cell_Death_Block Inhibition of Cell Death Pathways Akt_Act->Cell_Death_Block Anti_Inflamm Anti-Inflammatory Effect (↓ IL-6, IL-1β, MCP-1) JNK_p38_Sup->Anti_Inflamm JNK_p38_Sup->Cell_Death_Block Nrf2_Up->Oxid_Red Oxid_Red->Ener_Pres Oxid_Red->Anti_Inflamm Func_Improve Improved Cardiac Function & Reduced Arrhythmias Oxid_Red->Func_Improve Ener_Pres->Func_Improve Anti_Inflamm->Func_Improve Cell_Death_Block->Func_Improve

Important Research Considerations

  • PARP-1 Specificity: While BGP-15 is characterized as a PARP inhibitor, much of its recent research focuses on its protective effects in heart failure, atrial fibrillation, and chemotherapy-induced toxicity through mechanisms like enhanced IGF-1R phosphorylation, which may be independent of its PARP inhibitory activity [4].
  • Context-Dependent Outcomes: Research indicates that the effects of BGP-15 can be complex. One study reported that while it protected against irinotecan-induced muscle wasting, it also caused significant remodeling of the cytoskeleton, making fast-twitch muscles more prone to tearing during contraction [2]. The net benefit may depend on the specific disease context.
  • Formulation for In Vivo Studies: For animal studies, BGP-15 is often administered orally, dissolved in saline, at common doses ranging from 15 mg/kg to 200 mg/kg [1] [4] [3].

References

BGP-15 Duchenne muscular dystrophy treatment

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: BGP-15 for DMD Research

BGP-15 is a nicotinic amidoxime derivative with a molecular weight of 351.27 g/mol and good water solubility (28 mg/mL), making it suitable for in vivo injection protocols [1]. Its therapeutic potential in DMD is linked to a unique, multi-target mechanism of action focused on mitigating cellular stress and improving muscle membrane integrity.

Proposed Mechanisms of Action in DMD

DMD pathology is characterized by the absence of dystrophin, leading to sarcolemma fragility, chronic inflammation, and calcium dysregulation. BGP-15 is proposed to counteract this through several pathways, summarized in the diagram below.

G cluster_primary Primary Actions cluster_effects Cellular & Physiological Effects BGP15 BGP-15 PARP_Inhibit PARP-1 Inhibition BGP15->PARP_Inhibit HSP_Induce HSP Co-induction BGP15->HSP_Induce Membrane Membrane Remodeling BGP15->Membrane JNK JNK Inhibition BGP15->JNK Mitochondria ↓ Mitochondrial ROS ↑ Mitochondrial Function PARP_Inhibit->Mitochondria Proteostasis Improved Proteostasis & Cell Survival PARP_Inhibit->Proteostasis HSP_Induce->Proteostasis Stability Improved Membrane Stability & Fluidty Membrane->Stability InsulinSens ↑ Insulin Sensitivity JNK->InsulinSens Outcome Potential DMD Outcomes: • ↓ Muscle Fiber Degeneration • ↑ Muscle Function • ↓ Inflammation • Cardioprotection Mitochondria->Outcome Proteostasis->Outcome Stability->Outcome InsulinSens->Outcome

Key Quantitative Preclinical Data

The table below summarizes findings from a mouse study investigating BGP-15 in the context of chemotherapy-induced myopathy, which shares some pathological features with DMD. This provides a basis for its potential application.

Table 1: Key Findings from a Preclinical Study on BGP-15 in a Mouse Model of Skeletal Myopathy [2]

Parameter Investigated Irinotecan (IRI) Only IRI + BGP-15 Interpretation & Relevance to DMD
Body Mass Change ~10% displacement from normal [2] <5% displacement (pre-cachectic) [2] Suggests BGP-15 can attenuate overall wasting.
Lean Mass ~5% reduction [2] Partial mitigation (still lower than control) [2] Indicates a protective effect on body muscle mass.
Absolute Muscle Force Reduced in soleus and EDL muscles [2] Rescued in soleus; strong trend in EDL (p=0.06) [2] Direct evidence of improved muscle function.
Muscle Susceptibility Not reported EDL muscles more prone to rupture during fatigue [2] Paradoxical finding: Suggests potential for remodeling that may weaken tendon junctions.
Dystrophin Protein Reduced [2] Reduced [2] Confirms model pathology; BGP-15's benefit is not via dystrophin restoration.
β-Dystroglycan Protein No significant change Decreased [2] Indicates significant remodeling of the cytoskeleton and dystrophin-associated protein complex.

Experimental Protocols for Preclinical Research

Here is a detailed protocol for evaluating BGP-15 in a mouse model of DMD, such as the mdx mouse, based on methodologies adapted from the literature.

In Vivo Drug Administration and Tissue Collection

This protocol outlines the treatment and sampling process for a preclinical efficacy study.

Objective: To evaluate the therapeutic effects of BGP-15 on pathology and function in a DMD mouse model. Materials:

  • Animals: mdx mice and appropriate wild-type controls (e.g., C57BL/10).
  • Test Compound: BGP-15 (commercially available for research).
  • Vehicle: Sterile saline or deionized water.
  • Equipment: Syringes (1 mL), needles (27-30G), scale.

Procedure:

  • Formulation: Prepare a fresh solution of BGP-15 in sterile saline at a concentration of 1.5 mg/mL to allow for a dosing volume of 10 mL/kg [2].
  • Group Allocation: Randomly assign age-matched mdx mice (e.g., 4-6 weeks old, n=8-12 per group) to the following groups:
    • Group 1: Wild-type control + vehicle
    • Group 2: mdx + vehicle
    • Group 3: mdx + BGP-15 (15 mg/kg)
  • Dosing: Administer the assigned treatment via intraperitoneal (i.p.) injection.
  • Dosing Schedule: Inject the mice 3-5 times per week for a period of 4-8 weeks [2] [1].
  • Monitoring: Record body mass and food intake weekly. Monitor for any signs of distress.
  • Terminal Procedure: At the end of the treatment period, euthanize the mice humanely as per institutional guidelines.
  • Tissue Collection: Immediately dissect key muscles (e.g., tibialis anterior, gastrocnemius, diaphragm, and heart). Weigh each muscle. Divide the tissue for subsequent analysis:
    • Snap-freeze in liquid nitrogen for molecular biology (Western blot, RT-PCR).
    • Mount on a cork disk using tragacanth gum for histology and freeze in isopentane cooled by liquid nitrogen.
    • For functional analysis, use muscles immediately in an ex vivo muscle bath system.
Ex Vivo Muscle Force Measurement

This protocol assesses the contractile properties of isolated muscles, a key functional endpoint.

Objective: To measure the isometric force production and susceptibility to fatigue in skeletal muscles. Materials:

  • Muscle Bath System: Organ bath, force transducer, stimulator electrodes, circulating water heater, gas mixture (95% O₂ / 5% CO₂).
  • Physiological Solution: Krebs-Ringer solution.

Procedure:

  • Dissection: Carefully dissect an intact muscle, such as the Extensor Digitorum Longus (EDL), with tendons carefully preserved.
  • Mounting: Suspend the muscle in a bath filled with oxygenated Krebs-Ringer solution maintained at 25°C. Tie the tendons to a fixed post and a force transducer.
  • Equilibration: Allow the muscle to equilibrate for 10-15 minutes.
  • Optimal Length (L₀): Gradually increase muscle stretch with single electrical stimulations (0.2 ms pulse, 100 Hz) until the twitch force is maximal. This is L₀.
  • Force Measurement:
    • Maximal Tetanic Force: Stimulate the muscle at 100-150 Hz for 300-500 ms to elicit maximal tetanic force. Record the peak force (P₀).
    • Fatigue Protocol: Induce fatigue with repeated stimulations (e.g., 40 Hz for 330 ms every second for 2-3 minutes). Critically observe for rupture at the musculotendinous junction during this phase [2].
  • Data Analysis: Normalize absolute force (P₀) to the muscle's cross-sectional area. Analyze fatigue index and note any ruptures.
Molecular Analysis via Western Blotting

This protocol is used to detect changes in key signaling proteins and cytoskeletal components.

Objective: To quantify protein expression levels of targets like HSP70, PAR, and components of the dystrophin-associated protein complex. Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors.
  • SDS-PAGE gels, transfer apparatus, PVDF membrane.
  • Primary antibodies (e.g., anti-HSP70, anti-PAR, anti-dystrophin, anti-β-dystroglycan, GAPDH).
  • HRP-conjugated secondary antibodies and chemiluminescent substrate.

Procedure:

  • Protein Extraction: Homogenize frozen muscle tissue in cold RIPA buffer. Centrifuge and collect the supernatant.
  • Quantification: Determine protein concentration using a BCA or Bradford assay.
  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run.
  • Transfer: Transfer proteins from the gel to a PVDF membrane.
  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
  • Antibody Incubation:
    • Incubate with primary antibody diluted in blocking buffer overnight at 4°C.
    • Wash membrane 3x with TBST.
    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Wash membrane 3x with TBST.
  • Detection: Incubate membrane with chemiluminescent substrate and image using a digital imager.
  • Analysis: Quantify band densities and normalize to a loading control (e.g., GAPDH).

Critical Considerations for Researchers

  • Paradoxical Effects: BGP-15 is not a dystrophin-replacement therapy. Its benefits may come from compensatory mechanisms, but these can have trade-offs. The observed susceptibility to muscle tearing during fatigue is a critical safety concern that requires careful investigation [2].
  • Cardioprotective Potential: Given that cardiomyopathy is a leading cause of death in DMD, BGP-15's well-documented cardioprotective and anti-inflammatory effects—mediated via PARP-1 inhibition, reduction of NF-κB, and enhancement of Nrf2/HO-1 pathways—represent a highly promising ancillary benefit worthy of dedicated study [3] [1].
  • Clinical Status: As of the latest information, BGP-15 has undergone Phase II clinical trials for insulin resistance but not yet specifically for DMD [1]. Its development for neuromuscular disorders remains in the preclinical stage.

References

Comprehensive Research Application Notes: BGP-15 in Diabetic Cardiomyopathy Models

Author: Smolecule Technical Support Team. Date: February 2026

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Drug Profile and Introduction

BGP-15 (O-(3-piperidino-2-hydroxy-1-propyl) nicotinic amidoxime) is a novel small molecule drug candidate with a diverse pharmacological profile that includes PARP inhibition, chaperone co-induction, and insulin-sensitizing properties. This multi-target mechanism positions BGP-15 as a promising therapeutic candidate for diabetic cardiomyopathy (DbCM), a serious cardiovascular complication of type 2 diabetes characterized by left ventricular diastolic dysfunction, myocardial fibrosis, and mitochondrial impairment [1]. DbCM represents a significant clinical challenge in diabetic care, as it develops independently of other risk factors like coronary artery disease or hypertension and affects approximately 12% of diabetic patients, contributing significantly to diabetes-related morbidity and mortality [2] [3].

The molecular structure of BGP-15 (C₁₄H₂₂N₄O₂·2HCl) features a nicotinic amidoxime derivative with excellent water solubility (28 mg/mL at 25°C), making it highly suitable for preclinical administration [1]. As a drug candidate, BGP-15 has successfully completed Phase I clinical trials and entered Phase II development for insulin resistance, demonstrating an exceptional safety profile with no clinical side effects or ECG disturbances reported in human studies [2] [4]. Its pleiotropic mechanisms of action include inhibition of poly(ADP-ribose) polymerase 1 (PARP-1), co-induction of heat shock protein 72 (HSP72), remodeling of cholesterol-rich membrane domains, and reduction of mitochondrial reactive oxygen species (ROS) production [5] [1]. These diverse pharmacological properties enable BGP-15 to target multiple pathophysiological pathways in diabetic cardiomyopathy simultaneously, addressing both metabolic disturbances and direct cardiac damage mechanisms.

Experimental Models and Study Design

Animal Models of Diabetic Cardiomyopathy

The selection of appropriate animal models is critical for studying BGP-15's effects on diabetic cardiomyopathy. The Goto-Kakizaki (GotoK) rat represents one of the most valuable models for Type 2 Diabetic Mellitus (T2DM) research as it develops mild hyperglycemia and impaired glucose tolerance while remaining normotensive and non-obese, allowing specific investigation of hyperglycemia-induced cardiac complications without confounding factors [2] [3]. This model exhibits left ventricular structural remodeling as early as the prediabetes stage, progressing to significant cardiomyopathy and diastolic dysfunction over time. For studies focusing on the intersection of diabetes, obesity, and ageing, the Zucker Diabetic Fatty (ZDF) rat provides an alternative model that develops more severe metabolic disturbances and progressive cardiac dysfunction [6] [7]. Additionally, the spontaneously hypertensive rat (SHR) model can be utilized to investigate BGP-15's effects on hypertension-induced heart failure with comorbid metabolic dysfunction, representing a common clinical presentation [8].

Experimental Groups and Dosing

Proper experimental design requires appropriate grouping to isolate BGP-15-specific effects. Studies typically include healthy control groups (e.g., Wistar rats for GotoK experiments, LEAN rats for ZDF studies), diseased control groups (untreated diabetic animals), and treatment groups receiving BGP-15 alongside potential comparator drugs like metformin or pioglitazone [2] [3]. Based on comprehensive literature analysis, the recommended BGP-15 dosage ranges from 10-25 mg/kg/day administered via oral gavage for studies lasting 12-18 weeks, with longer-term investigations extending to 52 weeks for ageing studies [2] [6] [8]. The drug is typically dissolved in hydroxyethyl cellulose (in a 1:5 mixture with distilled water) or simple saline solution for administration [6] [4].

Table 1: Standard Experimental Parameters for BGP-15 Studies in Diabetic Cardiomyopathy Models

Experimental Parameter Goto-Kakizaki Rat Model ZDF Rat Model SHR Model
BGP-15 Dosage 15 mg/kg/day [2] 10 mg/kg/day [6] 25 mg/kg/day [8]
Administration Method Oral gavage [2] Oral gavage [6] Oral drinking water [8]
Treatment Duration 12 weeks [2] 52 weeks [6] 18 weeks [8]
Key Metabolic Features Mild hyperglycemia, normotensive, non-obese [2] Obese, insulin-resistant, hyperglycemic [6] Hypertensive, progressive heart failure [8]
Primary Cardiac Outcomes Diastolic dysfunction, SERCA2a activity [2] Mitochondrial dysfunction, fibrosis [6] Fibrosis, hypertrophy, systolic dysfunction [8]

Key Experimental Protocols

In Vivo Study Design and Treatment

The foundational protocol for investigating BGP-15's effects in diabetic cardiomyopathy begins with proper animal acclimatization and group randomization. Following a minimum 2-week acclimatization period under standard housing conditions (12-hour light-dark cycle, ad libitum access to water and standard chow), animals should be randomly assigned to experimental groups with baseline metabolic characterization including body weight, fasting blood glucose, and insulin measurements [6]. For GotoK rats, treatment initiation typically begins at 10-12 weeks of age when diabetic cardiomyopathy features start to emerge, while ZDF rats can be started at 8 weeks to intercept developing pathology [2] [6]. BGP-15 should be prepared fresh daily by dissolving in the appropriate vehicle (hydroxyethyl cellulose-distilled water mixture or saline) and administered at the specified dosage via oral gavage. Throughout the study period, body weight and fasting glucose should be monitored regularly (biweekly initially, then weekly), with more comprehensive metabolic profiling (including insulin levels and HOMA-IR calculations) conducted at study endpoint [2] [3].

Cardiac Functional Assessment by Echocardiography

Comprehensive echocardiographic examination represents the gold standard for non-invasive assessment of cardiac function in diabetic cardiomyopathy models. The protocol should be performed under light anesthesia (typically isoflurane 1.5% mixed with 98.5% oxygen or ketamine/xylazine combination), with maintenance of normothermia using a heating pad throughout the procedure [2] [6] [8]. High-frequency transducers (25 MHz for rats) are essential for obtaining sufficient resolution, with measurements performed in accordance with the American Society of Echocardiography guidelines [6]. The key parameters to assess include:

  • Systolic function parameters: Left ventricular internal dimensions at end-diastole and end-systole (LVIDd, LVIDs), fractional shortening (FS), ejection fraction (EF), and mitral/tricuspid annular plane systolic excursion (MAPSE/TAPSE) [6] [8].

  • Diastolic function parameters: Early (E) and atrial (A) transmitral flow velocities with E/A ratio calculation, early (e') and atrial (a') diastolic myocardial relaxation velocity waves, E/e' ratio, isovolumic relaxation time (IVRT), and myocardial performance index (Tei-index) [2] [3].

Measurements should be obtained from parasternal short-axis views at the mid-papillary level for systolic assessment and apical 4-chamber views for diastolic evaluation, with all analyses performed by investigators blinded to treatment groups to minimize bias [2] [6] [8].

Molecular and Biochemical Analyses

Following functional assessments, comprehensive molecular analyses should be conducted on cardiac tissue to elucidate BGP-15's mechanisms of action. Fresh cardiac tissue samples should be collected immediately after sacrifice, with portions flash-frozen in liquid nitrogen for protein and RNA analyses and other portions preserved in 10% formalin for histological processing [8]. Key molecular analyses include:

  • Western blotting for protein expression and phosphorylation levels of key signaling molecules including sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a), phospholamban (PLB), vasodilator-stimulated phosphoprotein (VASP), phospho-IGF1R, components of the TGF-β/Smad pathway, and mitochondrial biogenesis markers [2] [4] [8].

  • Mitochondrial function assays including cytochrome c oxidase (MTCO) activity, ATP synthase activity, and assessments of mitochondrial mass through complex-specific Western blotting or ELISA [6].

  • Histological examinations for structural assessment using Haematoxylin and Eosin (H&E) staining, Masson's trichrome staining for collagen deposition, Picrosirius red staining for fibrotic area quantification, and immunohistochemistry for specific protein localization (e.g., collagen type I, NF-κB, Nrf2) [6] [5] [8].

Additionally, inflammatory cytokine profiling (IL-6, IL-1β, IL-18, MCP-1) via LegendPlex or ELISA, and oxidative stress markers including PARP1 concentration, Nrf2, HO-1, HMGB1, and myeloperoxidase (MPO) expression and activity provide crucial insights into BGP-15's anti-inflammatory and antioxidant properties [5].

Molecular Mechanisms and Signaling Pathways

Key Signaling Pathways Modulated by BGP-15

BGP-15 exerts its cardioprotective effects through multiple interconnected signaling pathways that address core pathological mechanisms in diabetic cardiomyopathy. The diagram below illustrates the primary molecular mechanisms through which BGP-15 improves cardiac function in diabetic cardiomyopathy models:

bgp15_mechanisms BGP15 BGP15 PARP PARP-1 Inhibition BGP15->PARP HSP HSP Co-induction BGP15->HSP MEMB Membrane Remodeling BGP15->MEMB IGF1R IGF-1R Activation BGP15->IGF1R ROS ↓ Mitochondrial ROS PARP->ROS INFLAM ↓ Inflammation PARP->INFLAM CALCIUM Improved Calcium Handling HSP->CALCIUM FIBROSIS ↓ Fibrotic Remodeling HSP->FIBROSIS MEMB->ROS MEMB->CALCIUM IGF1R->CALCIUM IGF1R->FIBROSIS MITO ↑ Mitochondrial Biogenesis IGF1R->MITO DIAS Improved Diastolic Function ROS->DIAS SYST Preserved Systolic Function ROS->SYST ARR ↓ Arrhythmias ROS->ARR CALCIUM->DIAS CALCIUM->SYST CALCIUM->ARR SERCA SERCA2a/PLB Pathway CALCIUM->SERCA FIBROSIS->DIAS FIBROSIS->SYST FIBROSIS->ARR MITO->DIAS MITO->SYST MITO->ARR INFLAM->DIAS INFLAM->SYST INFLAM->ARR SERCA->DIAS

Diagram 1: Comprehensive signaling mechanisms of BGP-15 in diabetic cardiomyopathy. BGP-15 targets multiple pathological processes through PARP-1 inhibition, chaperone co-induction, membrane remodeling, and IGF-1R activation, ultimately improving cardiac function.

Calcium Handling Pathway

A particularly crucial mechanism underlying BGP-15's beneficial effects on diastolic function involves the restoration of calcium homeostasis in cardiomyocytes through modulation of the SERCA2a/phospholamban (PLB) pathway. In diabetic cardiomyopathy, impaired calcium sequestration into the sarcoplasmic reticulum contributes significantly to delayed myocardial relaxation and diastolic dysfunction. Research demonstrates that BGP-15 treatment increases the phosphorylation of phospholamban without altering total SERCA2a expression, resulting in enhanced SERCA2a activity and improved calcium reuptake during diastole [2] [3]. This mechanism directly correlates with echocardiographic improvements in diastolic parameters including E/A ratio, E/e' ratio, and Tei-index observed in BGP-15-treated diabetic models.

Mitochondrial Protection Mechanisms

BGP-15 significantly enhances mitochondrial function and biogenesis in diabetic cardiomyopathy, addressing a fundamental pathological feature of this condition. As a nicotinic acid derivative, BGP-15 serves as an NAD+ precursor, supporting critical mitochondrial processes including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and electron transport chain (ETC) function [6]. Treatment with BGP-15 in ageing ZDF rats significantly elevated cytochrome c oxidase (MTCO) and ATP synthase activity, key components of mitochondrial oxidative phosphorylation, while reducing mitochondrial reactive oxygen species production [6] [1]. These improvements in mitochondrial metabolism directly correlate with enhanced cardiac efficiency and reduced oxidative damage in the diabetic heart. The following diagram illustrates BGP-15's effects on mitochondrial function:

mitochondrial_effects cluster_complexes Electron Transport Chain BGP15 BGP15 NAD ↑ NAD+ Levels BGP15->NAD ETC Improved ETC Function NAD->ETC BIO ↑ Mitochondrial Biogenesis NAD->BIO OXPHOS ↑ Oxidative Phosphorylation ETC->OXPHOS ROS ↓ ROS Production ETC->ROS C1 Complex I ETC->C1 ATP ↑ ATP Production OXPHOS->ATP FUNC Improved Cardiac Function ATP->FUNC PROT Cardioprotection ATP->PROT FUSION ↑ Fusion Processes BIO->FUSION FUSION->FUNC FUSION->PROT ROS->FUNC ROS->PROT C4 Complex IV (MTCO) C1->C4 C5 Complex V (ATP Synthase) C4->C5

Diagram 2: BGP-15 enhances mitochondrial function through NAD+ precursor activity. By improving electron transport chain function and promoting mitochondrial biogenesis, BGP-15 increases ATP production while reducing reactive oxygen species generation.

Data Interpretation and Translation

Expected Results and Interpretation

When evaluating BGP-15's efficacy in diabetic cardiomyopathy models, researchers should anticipate significant improvements in diastolic function parameters without complete normalization of metabolic abnormalities. Specifically, BGP-15 treatment typically restores E/A ratios, E/e' ratios, and Tei-index to near-normal levels while only modestly affecting fasting glucose and insulin resistance markers [2] [3]. This dissociation between metabolic and cardiac effects highlights BGP-15's direct cardioprotective properties beyond its insulin-sensitizing actions. At the molecular level, effective BGP-15 treatment should correlate with increased phosphorylation of phospholamban and VASP, enhanced SERCA2a activity, reduced fibrotic markers (TGF-β, Smad2/3, collagen deposition), and improved mitochondrial biogenesis (increased PGC-1α, MTCO, and ATP synthase expression) [2] [6] [8].

The therapeutic translation of these preclinical findings should consider BGP-15's potential application in early-stage diabetic cardiomyopathy, where diastolic dysfunction represents the primary abnormality before overt systolic impairment develops. The favorable safety profile demonstrated in human trials positions BGP-15 as a promising candidate for preventing progression from subclinical to clinical heart failure in diabetic patients [2] [4] [1]. Furthermore, BGP-15's multi-target mechanism suggests potential utility in complex patients with overlapping metabolic, hypertensive, and age-related cardiac pathologies.

Table 2: Key Molecular and Functional Outcomes with BGP-15 Treatment in Diabetic Cardiomyopathy Models

Parameter Category Specific Measurements Expected Change with BGP-15 Reference
Echocardiographic Parameters E/A ratio, E/e' ratio, Tei-index Significant improvement (>25% toward normal) [2] [3]
Calcium Handling Proteins p-PLB/PLB ratio, SERCA2a activity Increased phosphorylation (>40%), enhanced activity [2] [4]
Mitochondrial Function MTCO activity, ATP synthase, mitochondrial mass Significant elevation (>30% vs. untreated) [6] [8]
Fibrotic Markers Collagen deposition, TGF-β/Smad signaling Marked reduction (>50% vs. untreated) [5] [8]
Inflammatory Markers IL-6, IL-1β, NF-κB activation Significant suppression (>40% reduction) [5]
Metabolic Parameters Fasting glucose, HOMA-IR Mild improvement (10-20%), not always significant [2] [3]
Troubleshooting and Technical Considerations

Several technical considerations are essential for successful implementation of BGP-15 diabetic cardiomyopathy protocols. Researchers may encounter variable responses based on the specific animal model employed, with GotoK rats showing primarily diastolic improvements while ZDF models demonstrate additional metabolic benefits. If BGP-15 fails to produce expected cardiac effects, verification of proper dosing preparation and administration technique is crucial, as improper formulation can compromise bioavailability. Additionally, the temporal progression of diabetic cardiomyopathy should be considered, as intervention timing significantly influences outcomes, with earlier initiation generally producing more pronounced protective effects [2] [6].

For echocardiographic assessment, consistency in anesthesia depth and positioning is critical for reproducible results, while molecular analyses require careful tissue processing to preserve phosphorylation states and mitochondrial integrity. When evaluating mitochondrial function, rapid tissue processing and appropriate preservation buffers are essential for obtaining reliable activity measurements for ETC complexes [6]. Researchers should also consider implementing comprehensive assessment protocols that integrate functional, structural, and molecular readouts to fully capture BGP-15's pleiotropic effects rather than relying on single-parameter evaluations.

Conclusion

These application notes provide a comprehensive framework for investigating BGP-15's therapeutic potential in diabetic cardiomyopathy models. The detailed protocols highlight the importance of integrated assessment combining functional echocardiography, molecular signaling analysis, mitochondrial evaluation, and histological examination to fully characterize BGP-15's multi-target mechanisms. The consistent findings across multiple independent research groups demonstrate BGP-15's efficacy in improving diastolic function, reducing fibrotic remodeling, enhancing mitochondrial biogenesis, and restoring calcium handling in diabetic cardiomyopathy models, positioning it as a promising therapeutic candidate for addressing the growing clinical challenge of diabetic heart disease. Future research directions should focus on combination therapies pairing BGP-15 with standard metabolic medications and further elucidating its long-term effects on clinical relevant outcomes in more complex disease models.

References

BGP-15 in Heart Failure: Application Notes & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BGP-15

BGP-15 (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime dihydrochloride) is a nicotinic amidoxime derivative with a molecular weight of 351.272 g/mol and good water solubility (28 mg/mL at 25°C) [1]. Originally developed as an insulin-sensitizer, its pharmacological profile has expanded to include cardioprotective effects in various experimental models, including hypertension-induced heart failure, atrial fibrillation, and diabetic cardiomyopathy [1] [2] [3].

The compound's mechanisms are pleiotropic, involving:

  • Modulation of mitochondrial quality control, enhancing fusion and biogenesis while inhibiting excessive fission [4] [5].
  • Inhibition of PARP-1 (poly (adenosine 5′-diphosphate–ribose) polymerase 1), reducing mitochondrial reactive oxygen species (ROS) production and protecting against oxidative stress [1] [3] [6].
  • Activation of protective signaling pathways, including increased phosphorylation of the insulin-like growth factor 1 receptor (IGF1R) and Akt, promoting cell survival [5] [2].
  • Induction of heat shock proteins (e.g., Hsp72) acting as a co-inducer, and remodeling of cholesterol-rich membrane domains to increase membrane fluidity [1].

Key Experimental Findings in Heart Failure Models

The efficacy of BGP-15 has been demonstrated in multiple animal models of heart failure. Key quantitative findings from these studies are summarized in the table below.

Table 1: Summary of Key Experimental Findings for BGP-15 in Preclinical Heart Failure Models

Experimental Model Treatment Regimen Key Functional Outcomes Key Molecular & Structural Outcomes
SHR Hypertension-induced HF [4] [5] 25 mg/kg/day, per os, 18 weeks Preserved systolic & diastolic function; Reduced plasma BNP Enhanced mitochondrial fusion (↑MFN2, OPA1); Inhibited fission (↓DRP1); Increased mitochondrial mass; Reduced interstitial fibrosis
Mouse HF + AF Model [2] 15 mg/kg/day, oral gavage, 4 weeks Attenuated atrial enlargement; Reduced lung weight; Improved fractional shortening; Reduced arrhythmic episodes Increased pIGF1R/IGF1R ratio; Reduced cardiac fibrosis & expression of ANP, BNP; Increased Serca2a expression
Isoproterenol-Induced Arrhythmias in Rats [3] 20-160 mg/kg, oral Lowered heart rate; Increased vagally-mediated HRV (↑RMSSD, SD1, HF%); Suppressed ventricular arrhythmias; Counteracted ST-segment depression Improved diastolic function; Suppressed aftercontractions in isolated cardiomyocytes
H₂O₂-Stressed Neonatal Rat Cardiomyocytes [4] 50 µM, 0.5 hours Maintained mitochondrial membrane potential; Reduced cell death Inhibited fission (↓DRP1); Promoted fusion; Maintained mitochondrial DNA integrity

Detailed Experimental Protocols

Protocol: Chronic In Vivo Administration in a Hypertensive Heart Failure Model

This protocol is adapted from studies using spontaneously hypertensive rats (SHRs) to model hypertension-induced heart failure [4] [5].

  • Animal Model: 15-month-old male Spontaneously Hypertensive Rats (SHRs). Age-matched Wistar Kyoto (WKY) rats serve as normotensive controls.
  • Experimental Groups:
    • WKY Control: Age-matched, no treatment.
    • SHR-Baseline: Sacrificed at the start of the study (15 months old).
    • SHR-Control (SHR-C): SHRs receiving placebo for 18 weeks.
    • SHR-BGP-15 (SHR-B): SHRs receiving BGP-15 for 18 weeks.
  • Drug Formulation & Administration:
    • BGP-15 is dissolved in drinking water. The dosage is 25 mg/kg body weight/day.
    • The concentration is adjusted based on preliminary data of daily water consumption. Administer for 18 weeks.
  • Functional and Tissue Analysis:
    • Echocardiography: Perform at baseline and endpoint under light anesthesia to assess cardiac dimensions (LVIDd, LVIDs), wall thickness, and systolic function (Ejection Fraction, Fractional Shortening) [5].
    • Hemodynamics: Measure blood pressure non-invasively (e.g., tail-cuff method) at weeks 0, 9, and 18.
    • Blood Collection: Collect plasma at endpoint for B-type Natriuretic Peptide (BNP) ELISA to assess heart failure status.
    • Tissue Harvesting: After sacrifice, excise hearts. Weigh ventricles and calculate heart weight/body weight and heart weight/tibia length ratios as indices of hypertrophy.
    • Sample Preservation:
      • Fix tissue in formalin for histology (fibrosis) or modified Kranovsky's fixative for electron microscopy (mitochondrial ultrastructure).
      • Snap-freeze tissue in liquid nitrogen and store at -80°C for Western blot and molecular analysis.
Protocol: In Vitro Cardioprotection in Stressed Cardiomyocytes

This protocol assesses the direct protective effects of BGP-15 on cardiomyocytes under oxidative stress [4] [6].

  • Cell Culture:
    • Isolate Neonatal Rat Cardiomyocytes (NRCMs) from 1-3-day-old Wistar rats using a commercial isolation kit.
    • Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 IU/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ atmosphere.
  • Experimental Groups & Treatment:
    • Control: No treatment.
    • BGP-15 alone: 50 µM BGP-15 for 0.5 hours.
    • H₂O₂ stress: 150 µM H₂O₂ for 0.5 hours.
    • H₂O₂ + BGP-15: Co-treatment with 150 µM H₂O₂ and 50 µM BGP-15 for 0.5 hours.
  • Outcome Measures:
    • Cell Viability & Death: Assess using MTT assay for viability, and flow cytometry with Annexin V-FITC/PI staining for apoptosis and necrosis.
    • Mitochondrial ROS: Measure using MitoSOX Red fluorescent dye.
    • Mitochondrial Membrane Potential (ΔΨm): Assess using JC-1 or Rhodamine 123 dyes.
    • Western Blot Analysis: Post-treatment, lyse cells and analyze proteins involved in mitochondrial dynamics (DRP1, MFN1/2, OPA1), signaling (p-Akt, p-IGF1R), and stress (HSP70).
Protocol: Ex Vivo Arrhythmia Assessment in Telemetry-Implanted Rats

This protocol evaluates the antiarrhythmic effects of BGP-15 under beta-adrenergic stress [3].

  • Animal Preparation:
    • Implant rats with radiotelemetry transmitters for continuous electrocardiogram (ECG monitoring in conscious, unrestrained state.
    • Allow post-surgical recovery (e.g., 10-14 days).
  • Dose-Escalation & Testing:
    • Administer BGP-15 orally at 20, 40, 80, and 160 mg/kg to establish dose-response.
    • On test days, after baseline recording, administer BGP-15 or vehicle. Follow with an intraperitoneal injection of Isoproterenol (ISO, 1 mg/kg) 10 minutes later to induce tachycardia and arrhythmias.
  • Data Analysis:
    • ECG Analysis: Measure heart rate (HR), QT interval (corrected for heart rate, QTc), and ST-segment changes.
    • Arrhythmia Scoring: Count the number and duration of ventricular arrhythmic episodes (e.g., ventricular tachycardia, premature ventricular contractions) post-ISO challenge.
    • Heart Rate Variability (HRV): Analyze time-domain (e.g., RMSSD) and frequency-domain (e.g., High Frequency power, HF%) parameters from 24-hour recordings to assess autonomic tone.

Mechanism of Action & Signaling Pathways

BGP-15 exerts cardioprotection through several interconnected mechanisms, as illustrated in the diagram below.

bgp15_mechanism BGP15 BGP-15 Mitochondria Mitochondrial Quality Control BGP15->Mitochondria Signaling Protective Signaling BGP15->Signaling Membrane Membrane Remodeling BGP15->Membrane HSP HSP Co-induction BGP15->HSP PARP PARP-1 Inhibition BGP15->PARP MF Promotes Fusion (↑MFN1/2, OPA1) Mitochondria->MF FF Inhibits Fission (↓DRP1) Mitochondria->FF Biogenesis Enhances Biogenesis (↑Mitochondrial Mass) Mitochondria->Biogenesis mROS Reduces mtROS Production Mitochondria->mROS IGF1R ↑ IGF1R Phosphorylation Signaling->IGF1R AKT ↑ Akt Activation Signaling->AKT MAPK ↓ p38/JNK Signaling Signaling->MAPK TGF ↓ TGF-β/Smad Signaling Signaling->TGF Fluid ↑ Membrane Fluidity Membrane->Fluid CoInd ↑ Hsp72 Expression HSP->CoInd Prot Reduces Cell Death PARP->Prot CardioProt Improved Cardiac Function MF->CardioProt FF->CardioProt Biogenesis->CardioProt mROS->CardioProt AntiArr Antiarrhythmic Effect mROS->AntiArr IGF1R->CardioProt AKT->CardioProt AntiFib Reduced Fibrosis & Hypertrophy MAPK->AntiFib TGF->AntiFib Fluid->AntiArr Prot->AntiArr

Diagram: Multimodal Mechanism of Action of BGP-15 in Heart Failure. BGP-15 targets multiple pathways to improve cardiac function, reduce remodeling, and prevent arrhythmias. IGF1R = Insulin-like Growth Factor 1 Receptor; mtROS = mitochondrial Reactive Oxygen Species; HSP = Heat Shock Protein.

Conclusion and Research Outlook

BGP-15 represents a promising multi-target drug candidate for heart failure. Its ability to improve mitochondrial quality control, activate pro-survival signaling, and reduce oxidative damage and fibrosis addresses several key pathophysiological pathways simultaneously. The provided protocols and data summaries offer a foundation for further preclinical investigation. Given its established safety profile in human Phase II trials for other indications [1] [2], BGP-15 warrants strong consideration for translational research aimed at validating its efficacy in clinical settings of heart failure.

References

Comprehensive Application Notes and Protocols for BGP-15 in Atrial Fibrillation Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BGP-15 and Its Therapeutic Potential

BGP-15 is a novel small-molecule therapeutic agent with significant potential for treating cardiac arrhythmias, particularly atrial fibrillation (AF) in the context of heart failure. This hydroximic acid derivative, chemically described as (Z)-(N'-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide) dihydrochloride, represents a promising multi-target drug candidate that has demonstrated efficacy across multiple preclinical models of cardiovascular disease [1] [2]. With a molecular weight of 351.272 g/mol and excellent water solubility (28 mg/mL at 25°C), BGP-15 possesses favorable pharmaceutical properties for formulation development [1]. The compound has already undergone Phase II clinical trials for insulin resistance with an established safety profile in humans, potentially accelerating its repurposing for cardiovascular indications [3] [4].

The therapeutic significance of BGP-15 lies in its potential to address a major unmet clinical need - the effective treatment of patients with coexisting heart failure and atrial fibrillation. These conditions frequently coexist, share common risk factors, and are associated with significantly higher mortality when present together than when either condition occurs alone [3] [4]. Current antiarrhythmic drugs have limited efficacy and potentially dangerous side effects in this patient population, highlighting the urgent need for novel therapeutic approaches [4]. BGP-15 represents a promising candidate in this space, with demonstrated cardioprotective effects and antiarrhythmic properties across multiple independent animal models [3] [4] [5].

Molecular Mechanisms of Action

BGP-15 exhibits a pleiotropic mechanism of action, targeting multiple cellular pathways involved in cardiac stress response, metabolic regulation, and cell survival. The compound's effects can be categorized into several key mechanisms that collectively contribute to its cardioprotective and antiarrhythmic properties.

Key Molecular Pathways
  • IGF1 Receptor Activation: BGP-15 treatment is associated with increased phosphorylation of the insulin-like growth factor 1 receptor (IGF1R), a key protective pathway in the heart that is typically depressed in atrial tissue samples from patients with AF. Cardiac-specific IGF1R transgenic overexpression in mice with HF and AF recapitulates the protection observed with BGP-15, suggesting this pathway plays a central role in its mechanism [3] [4]. Importantly, BGP-15 provides this protection independent of phosphoinositide 3-kinase-Akt signaling, which is often defective in aged and diseased hearts [4].

  • PARP-1 Inhibition: BGP-15 functions as a poly(ADP-ribose) polymerase 1 (PARP-1) inhibitor, reducing poly-ADP-ribosylation and preventing energy depletion in stressed cells. This inhibition contributes to reduced oxidative stress and inflammation, as demonstrated by BGP-15's ability to mitigate chemotherapeutic-induced cardiac inflammation by suppressing NF-κB activation and promoting Nrf2-mediated antioxidant responses [6]. PARP-1 inhibition also protects against mitochondrial dysfunction, a key factor in arrhythmogenesis [5].

  • Membrane Lipid Remodeling: BGP-15 modulates plasma membrane composition through reorganization of cholesterol-rich lipid rafts, increasing membrane fluidity which is crucial for maintaining cellular stress responses. Stiff membranes typically limit cellular stress response, and BGP-15's ability to remodel these structures enhances stress signal transduction [1] [7]. Molecular dynamics simulations demonstrate that BGP-15 partitions into lipid membranes at the water-lipid interface, modifying the relative spatial positioning of membrane constituents [7].

  • Heat Shock Protein Coordination: While initially investigated as a HSP70 co-inducer, studies in HF+AF models surprisingly demonstrated that BGP-15's protective effects occur independently of HSP70 induction [4]. However, BGP-15 does inhibit the rapid heat shock factor 1 (HSF1) acetylation that occurs during early heat stress, promoting prolonged HSF1 binding to heat shock elements and potentially enhancing stress response capacity [7].

  • Mitochondrial Protection: BGP-15 demonstrates significant mitochondrial protective effects, preserving mitochondrial morphology, reducing mitochondrial ROS production, and enhancing mitochondrial biogenesis. These effects contribute to improved cellular energy production and reduced oxidative stress, particularly important in highly metabolic tissues like the heart [8] [9].

Table 1: Molecular Mechanisms of BGP-15 in Cardiovascular Protection

Mechanism Molecular Target Biological Effect Experimental Evidence
Receptor Signaling IGF1R phosphorylation Enhanced cardioprotective signaling Increased pIGF1R in mouse atria; protection in transgenic mice [4]
Energy Metabolism PARP-1 inhibition Reduced energy depletion, decreased inflammation Lower PARP1 concentration in heart tissue; reduced NF-κB [6]
Membrane Structure Lipid raft reorganization Improved membrane fluidity, enhanced stress signaling Molecular dynamics simulations; in vivo fluorescence microscopy [7]
Stress Response HSF1 acetylation inhibition Prolonged HSF1-DNA binding Western blot analysis of HSF1 acetylation [7]
Mitochondrial Function Mitochondrial biogenesis Enhanced energy production, reduced ROS Increased mitochondrial mass; improved respiration [9]

Preclinical Efficacy Data

Antiarrhythmic and Cardiac Functional Improvements

The therapeutic efficacy of BGP-15 has been demonstrated across multiple independent animal models of heart disease, with consistent findings supporting its potential for treating atrial fibrillation and heart failure. In a transgenic mouse model that progressively develops both heart failure and atrial fibrillation (HF+AF model), BGP-15 treatment at 15 mg/kg/day for 4 weeks significantly improved cardiac function and reduced arrhythmic episodes [3] [4]. Treated animals demonstrated attenuated atrial enlargement, reduced lung congestion (indicating improved hemodynamics), and improved systolic function evidenced by enhanced fractional shortening [4]. Most notably, BGP-15 treatment substantially reduced episodes of arrhythmia over the 4-week study period and improved PR interval, a marker of atrioventricular conduction that typically deteriorates in AF and HF progression [4].

In a more recent study using telemetry-implanted rats subjected to beta-adrenergic stimulation with isoproterenol, BGP-15 demonstrated significant antiarrhythmic effects and improved heart rate variability (HRV) [5]. BGP-15 pre-treatment (40-160 mg/kg) counteracted ischemic signs on ECG (depression of the ST-segment) following isoproterenol challenge and significantly reduced the incidence of ventricular arrhythmias. Importantly, BGP-15 increased vagally-mediated HRV parameters (RMSSD, SD1, and HF%), indicating improved cardiac autonomic regulation that is typically impaired in heart failure and associated with increased arrhythmia risk [5]. In isolated canine cardiomyocytes, BGP-15 prevented isoproterenol-induced aftercontractions, suggesting a direct antiarrhythmic effect at the cellular level by modulating calcium handling [5].

Structural and Biochemical Improvements

Beyond functional improvements, BGP-15 treatment results in favorable effects on cardiac remodeling and molecular markers of pathology. In spontaneously hypertensive rats (SHRs) with established hypertension-induced heart failure, 18 weeks of BGP-15 treatment preserved both systolic and diastolic cardiac function and decreased interstitial collagen deposition through reduced activity of TGFβ/Smad signaling pathway [9]. The treatment also prevented cardiomyocyte hypertrophy and enhanced pro-survival signaling pathways (Akt/Gsk3β) while increasing mitochondrial mass through activation of mitochondrial biogenesis [9]. These structural and biochemical improvements correlate with the functional benefits observed across models and provide insight into the comprehensive cardioprotective effects of BGP-15.

Table 2: Summary of BGP-15 Efficacy in Preclinical Models of Heart Disease

Model System Dosing Regimen Key Findings Reference
Transgenic HF+AF mice 15 mg/kg/day for 4 weeks (oral gavage) ~50% reduction in arrhythmia episodes; improved fractional shortening; attenuated atrial enlargement [3] [4]
Isoproterenol-challenged rats 40-160 mg/kg (acute); 20 mg/kg for 2 weeks Reduced ventricular arrhythmias; improved HRV; suppressed ST-segment depression [5]
Spontaneously hypertensive rats 18 weeks of treatment Preserved systolic/diastolic function; reduced fibrosis; enhanced mitochondrial biogenesis [9]
Isolated canine cardiomyocytes In vitro application Prevention of isoproterenol-induced aftercontractions [5]
Langendorff perfused rat hearts 50 μmol/L in perfusion Improved recovery after ischemia-reperfusion; reduced infarct size [1]

Experimental Protocols

In Vivo Antiarrhythmic Efficacy Assessment

Purpose: To evaluate the effects of BGP-15 on arrhythmia incidence, heart rate variability, and cardiac function in conscious, unrestrained rodents using radiotelemetry.

Materials and Equipment:

  • Adult male transgenic HF+AF mice (4-5 months) or wild-type rats (250-300g)
  • BGP-15 solution (prepared in saline at 1-5 mg/mL concentration)
  • Radiotelemetry transmitters (e.g., Data Sciences International HD-X11)
  • ECG analysis software (e.g., Ponemah, LabChart)
  • Ultrasound imaging system with high-frequency transducer (30-40 MHz)

Procedure:

  • Surgical implantation: Anesthetize animals using isoflurane (2-3% for induction, 1-2% for maintenance) and implant telemetry transmitters under aseptic conditions. For mice, place the transmitter in the subcutaneous space along the right flank with lead electrodes positioned to simulate Lead II ECG configuration. For rats, use a subcutaneous pocket along the abdominal midline.
  • Post-operative recovery: Allow 10-14 days for surgical recovery and signal stabilization before initiating baseline recordings.
  • Baseline recordings: Acquire 24-hour continuous ECG recordings from conscious, unrestrained animals at a sampling rate of 2000 Hz. Analyze for heart rate, arrhythmia incidence, PR interval, QTc duration, and heart rate variability parameters (SDNN, RMSSD, LF/HF ratio).
  • Treatment protocol: Randomize animals into treatment groups (typically n=7-10 per group). Administer BGP-15 (15 mg/kg/day for mice; 20 mg/kg/day for rats) or vehicle control via oral gavage for 2-8 weeks depending on the model.
  • Echocardiographic assessment: At study endpoint, perform transthoracic echocardiography under light anesthesia (1-1.5% isoflurane). Obtain parasternal long-axis views to measure left atrial diameter, left ventricular end-diastolic/systolic dimensions, and fractional shortening.
  • Terminal procedures: Euthanize animals, collect heart tissue for molecular and histological analyses, including fibrosis assessment (Masson's trichrome staining), IGF1R phosphorylation (Western blot), and mitochondrial morphology (electron microscopy).

Data Analysis: Compare arrhythmia incidence (episodes/hour), HRV parameters, cardiac dimensions, and molecular markers between treatment groups using appropriate statistical tests (two-way ANOVA for repeated measures, followed by post-hoc tests). Significance is typically set at p<0.05 [4] [5].

Molecular Mechanism Elucidation

Purpose: To investigate the effects of BGP-15 on IGF1R phosphorylation, PARP-1 inhibition, and mitochondrial function in cardiac tissue.

Materials and Equipment:

  • Primary neonatal rat ventricular myocytes (NRVMs) or appropriate cardiac cell line
  • BGP-15 stock solution (100 mM in DMSO, store at -20°C)
  • Phospho-specific antibodies (IGF1R, Akt, GSK3β, JNK)
  • PARP-1 activity assay kit
  • Mitochondrial stress test kit (Seahorse XF Analyzer)
  • Western blot apparatus and imaging system

Procedure:

  • Cell culture and treatment: Culture NRVMs in DMEM/F12 medium supplemented with 5% FBS, penicillin/streptomycin. Plate at appropriate density (50,000 cells/cm² for experiments). Treat with BGP-15 (10-100 µM) or vehicle for 24 hours prior to stress induction (e.g., tachypacing at 5 Hz for 48 hours to simulate atrial fibrillation).
  • Western blot analysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Separate proteins (20-30 µg per lane) by SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against p-IGF1R (Tyr1135/1136), total IGF1R, PARP-1, and cleaved PARP-1. Use appropriate HRP-conjugated secondary antibodies and chemiluminescent detection.
  • PARP-1 activity assay: Prepare nuclear extracts from treated cells using commercial kits. Measure PARP-1 activity according to manufacturer's instructions, typically monitoring the incorporation of biotinylated NAD+ onto histone proteins.
  • Mitochondrial function assessment: Plate cells on Seahorse XF96 cell culture microplates. Treat with BGP-15 as described. Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using the Mito Stress Test kit according to manufacturer's protocol, sequentially adding oligomycin (1 µM), FCCP (1.5 µM), and rotenone/antimycin A (0.5 µM).
  • Data analysis: Normalize protein expression to housekeeping genes (GAPDH, β-actin). Compare PARP-1 activity and mitochondrial function parameters between treatment groups using one-way ANOVA with post-hoc testing [4] [9] [6].

Signaling Pathway Diagram

The diagram below illustrates the key molecular mechanisms through which BGP-15 exerts its cardioprotective and antiarrhythmic effects, based on current experimental evidence:

BGP15_Mechanisms cluster_effects Therapeutic Outcomes BGP15 BGP-15 Membrane Plasma Membrane Remodeling BGP15->Membrane IGF1R IGF1 Receptor Phosphorylation BGP15->IGF1R PARP1 PARP-1 Inhibition BGP15->PARP1 Mitochondria Mitochondrial Protection BGP15->Mitochondria HSF1 HSF1 Activation BGP15->HSF1 Membrane->IGF1R Enhanced Signaling Function Improved Cardiac Function IGF1R->Function Inflammatory Reduced NF-κB Inflammation PARP1->Inflammatory Antioxidant Enhanced Nrf2 Antioxidant Response PARP1->Antioxidant Arrhythmia Reduced Arrhythmia Incidence Mitochondria->Arrhythmia Reduced ROS Mitochondria->Function Improved Energetics HSF1->Function Stress Resistance Inflammatory->Arrhythmia Remodeling Reduced Fibrotic Remodeling Inflammatory->Remodeling Antioxidant->Mitochondria Remodeling->Arrhythmia Remodeling->Function

BGP-15 Mechanism of Action: This diagram illustrates the multi-targeted approach of BGP-15, showing how it engages with multiple cellular components to produce coordinated therapeutic effects against atrial fibrillation and heart failure. The mechanisms work synergistically to address both the electrical and structural abnormalities that characterize these conditions.

Discussion and Future Perspectives

The accumulated preclinical evidence strongly supports BGP-15 as a promising therapeutic candidate for atrial fibrillation, particularly in the context of coexisting heart failure. Its multi-mechanistic action targeting both structural remodeling and electrical instability addresses key pathophysiological processes in AF progression. The demonstrated safety profile in human trials for other indications potentially facilitates a more efficient translation path for cardiovascular applications [3] [2].

Several aspects of BGP-15's action warrant particular attention in future research. First, its IGF1R-enhancing effect is noteworthy given that this pathway is typically impaired in AF patients, as demonstrated by approximately 60% lower phosphorylation of IGF1R in atrial appendages from patients with AF compared to those in sinus rhythm [4]. Second, the membrane remodeling capability of BGP-15 represents a novel therapeutic approach that may enhance cellular resilience to stress beyond what can be achieved through receptor-targeted interventions alone [7]. Finally, the mitochondrial protective effects address a fundamental aspect of cardiac pathophysiology that is increasingly recognized as central to arrhythmogenesis [9].

For clinical translation, several important questions remain to be addressed. The optimal dosing regimen for AF prevention and treatment requires further refinement, particularly regarding long-term administration. The potential synergistic effects of BGP-15 with established antiarrhythmic drugs should be explored to identify potential combination therapies. Additionally, specific patient subgroups most likely to benefit from BGP-15 treatment need identification, potentially those with evidence of mitochondrial dysfunction or significant inflammatory activation.

Conclusion

BGP-15 represents a novel therapeutic approach with compelling preclinical evidence supporting its potential for treating atrial fibrillation and related cardiac conditions. Its multi-targeted mechanism addressing membrane structure, receptor signaling, energy metabolism, and stress response pathways provides a comprehensive approach to modifying the complex pathophysiology of AF. The detailed experimental protocols provided herein will enable research groups to further explore the therapeutic potential of this promising compound and contribute to its development as a potentially valuable addition to the antiarrhythmic armamentarium.

References

Comprehensive Application Notes and Protocols for BGP-15 Mitochondrial Assays in Cardiovascular Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BGP-15 and Mitochondrial Protection Mechanisms

BGP-15 (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime dihydrochloride) is a novel insulin-sensitizer molecule with a wide range of cytoprotective effects that has garnered significant interest in cardiovascular research, particularly for its potent mitochondrial protective properties. This small molecule has demonstrated efficacy across multiple disease models including heart failure, atrial fibrillation, diabetic cardiomyopathy, and doxorubicin-induced cardiotoxicity. While initially developed as an insulin-sensitizer, BGP-15's mechanism of action extends beyond metabolic modulation to include preservation of mitochondrial integrity, reduction of mitochondrial reactive oxygen species (ROS) production, and enhancement of mitochondrial biogenesis. Research indicates that BGP-15 accumulates preferentially in mitochondria where it stabilizes membrane structure and function without acting as a direct antioxidant, instead modulating mitochondrial ROS production at the level of complexes I-III in the electron transport chain.

The compound exhibits a multi-target mechanism that includes modulation of mitochondrial quality control processes, inhibition of mitochondrial fission, promotion of mitochondrial fusion, and activation of mitochondrial biogenesis. Additionally, BGP-15 has been shown to enhance phosphorylation of the insulin-like growth factor 1 receptor (IGF1R), which is depressed in atrial tissue from patients with atrial fibrillation, and to inhibit stress-activated signaling pathways including p38 MAPK and JNK. These diverse mechanisms converge on mitochondrial protection, making BGP-15 both a promising therapeutic candidate and a valuable tool for investigating mitochondrial function in cardiovascular diseases. The following application notes provide detailed protocols for assessing BGP-15's effects on mitochondrial parameters in various experimental models, along with reference data from published studies to facilitate implementation in research settings.

Detailed Experimental Protocols for Mitochondrial Assays

In Vivo Assessment of BGP-15 in Animal Models of Cardiovascular Disease
2.1.1 Animal Model Selection and Dosing Protocol

For hypertension-induced heart failure studies, spontaneously hypertensive rats (SHRs) represent a well-established model. The recommended protocol utilizes 15-month-old male SHRs with age-matched Wistar Kyoto (WKY) rats serving as normotensive controls. Animals should be housed under standardized conditions (12h dark-light cycle, solid-bottomed polypropylene cages, commercial rat chow and water ad libitum) with 1-2 animals per cage. BGP-15 should be administered at 25 mg/kg/day via oral gavage or in drinking water for 18 weeks, based on established protocols from multiple studies. This dosage has demonstrated efficacy in preserving cardiac function and mitochondrial parameters without adverse effects. Baseline groups should be included to establish starting parameters, with sample sizes of n=7-8 per group providing statistically meaningful results in previous investigations [1] [2].

For studies focused on diabetic cardiomyopathy, the Zucker Diabetic Fatty (ZDF) rat model is recommended. Eight-week-old male ZDF rats should be treated with BGP-15 at 10 mg/kg/day for 52 weeks via oral gavage, using hydroxyethyl cellulose in distilled water (1:5 mixture) as vehicle control. LEAN rats should be included as healthy controls. This long-term treatment protocol has demonstrated significant protection against the development of diastolic dysfunction and mitochondrial impairment in the ZDF model. For mouse models of heart failure and atrial fibrillation, such as the cardiac-specific transgenic model with dilated cardiomyopathy and reduced PI3K signaling, a dose of 15 mg/kg/day administered via oral gavage for 4 weeks has proven effective. Throughout all in vivo studies, body weight, fluid consumption, and general health parameters should be monitored regularly [3] [4].

2.1.2 Cardiac Function Assessment and Tissue Collection

Echocardiographic measurements should be performed at baseline and endpoint using a high-resolution ultrasound imaging system (e.g., VEVO 770 with 25MHz transducer). Animals should be lightly anesthetized (e.g., 1.5% isoflurane with 98.5% oxygen) with maintained normothermia. Standard parameters to assess include left ventricular inner dimensions (LVIDd, LVIDs), wall thicknesses, ejection fraction, fractional shortening, and diastolic function parameters (E/A ratio, E/E' ratio). At study endpoint, blood should be collected for BNP-32 analysis using ELISA (e.g., Rat BNP-32 ELISA Kit) to assess heart failure status. Hearts should be perfused retrogradely through the aortic root with ice-cold PBS followed by appropriate fixatives based on subsequent analyses: 10% formalin for histology, modified Kranovsky fixative (2% paraformaldehyde, 2.5% glutaraldehyde) for electron microscopy, or snap-freezing for protein and molecular analyses [1] [2].

Cardiac tissue processing should include separation of atria and great vessels from ventricles, with ventricular weight normalized to body mass and tibia length as indices of cardiac hypertrophy. For histology, sections should be cut serially from base to apex at 5μm thickness. For transmission electron microscopy, 1mm thick sections should be cut from the free wall of the left ventricle, followed by dehydration and embedding in Durcupan resin. Semithin sections (500nm) and ultrathin sections (50nm) should be mounted on grids, contrasted with uranyl acetate and lead citrate, and examined with an electron microscope (e.g., JEOL 1200EX-II). Mitochondrial area should be measured using image analysis software (e.g., ImageJ) with approximately 500 measurements per group providing reliable quantification [2].

In Vitro Assessment of BGP-15 in Cellular Models
2.2.1 Cell Culture and Treatment Conditions

For assessment of BGP-15's mitochondrial effects in vitro, H9c2 cardiomyocytes (rat heart myoblast cell line) represent a well-characterized model system. Cells should be maintained in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum, 100 IU/mL penicillin, and 100 μg/mL streptomycin in a humidified 5% CO2 atmosphere at 37°C. For experimental treatments, cells should be seeded at appropriate densities (2×10⁴ cells/well in 96-well plates for viability and ROS assays; 1×10⁵ cells/well in 6-well plates for microscopy; 2.5×10⁶ cells/well for primary neonatal rat cardiomyocytes). BGP-15 pretreatment at 50μM for 30 minutes prior to stress induction has demonstrated consistent protective effects across multiple studies. For oxidative stress induction, hydrogen peroxide (150μM for 30 minutes) effectively challenges mitochondrial integrity. For modeling chemotherapeutic cardiotoxicity, doxorubicin (0.1-3μM for 12-24 hours) provides a clinically relevant insult that BGP-15 protects against [5] [6].

For studies requiring primary cardiomyocytes, neonatal rat cardiomyocytes (NRCMs) should be isolated from 1-3-day-old neonatal Wistar rats using established isolation kits (e.g., Pierce Primary Cardiomyocyte Isolation Kit). Tissue should be digested with an enzyme complex containing papain and thermolysin, with cells plated in specific DMEM for Primary Cell Isolation containing Cardiomyocyte Growth Supplement to maintain cardiomyocyte purity by inhibiting fibroblast division. Fresh medium should be added every 2-3 days, with experiments conducted once cells reach appropriate confluence. The use of primary neonatal cardiomyocytes provides enhanced physiological relevance for mitochondrial function studies [2].

2.2.2 Mitochondrial Functional Assessment

Mitochondrial membrane potential (ΔΨm) should be assessed using the fluorescent dye JC-1. Cells should be loaded with 2μM JC-1 for 20 minutes at 37°C, then washed with PBS. The fluorescence should be measured with excitation/emission at 485/535nm for monomers (green, depolarized mitochondria) and 485/595nm for aggregates (red, hyperpolarized mitochondria). The red/green fluorescence intensity ratio provides a quantitative measure of mitochondrial polarization, with decreased ratios indicating mitochondrial depolarization. For visualization, fluorescent microscopy should be performed with healthy mitochondria appearing red and depolarized mitochondria green [5] [6].

Mitochondrial superoxide production should be measured using MitoSOX Red reagent. Cells should be loaded with 5μM MitoSOX for 10 minutes at 37°C, then washed with warm buffer. Fluorescence should be measured by flow cytometry (excitation/emission at 510/580nm) or fluorescent microscopy. Quantitative measurements of mean fluorescence intensities provide comparison between treatment groups. For additional confirmation of oxidative stress, dihydrorhodamine 123 (DHR123) can be used to assess general cellular ROS production [5] [6].

Cell viability should be assessed using MTT assay (for metabolic activity) alongside lactate dehydrogenase (LDH) release assay (for membrane integrity). For MTT assay, cells should be incubated with 0.5mg/mL MTT for 2-4 hours at 37°C, followed by dissolution of formazan crystals in DMSO and measurement of absorbance at 570nm. For LDH assay, culture medium should be collected and assessed using a colorimetric LDH detection kit according to manufacturer instructions, with absorbance measured at 490nm. Apoptosis assessment can be performed by Western blot analysis of caspase-3 activation (cleaved caspase-3 to pro-caspase-3 ratio) or by flow cytometry with Annexin V-FITC/propidium iodide staining [5].

Quantitative Data from BGP-15 Studies

Table 1: Mitochondrial Parameters in BGP-15 Treated Models

Parameter Experimental Model Control Group Values BGP-15 Treated Values Measurement Method
Mitochondrial ROS H9c2 cells + DOX (3μM) 992.0 ± 143.2 MitoSOX fluorescence Significant reduction Flow cytometry [5]
Membrane Potential H9c2 cells + DOX (1μM) 62.8 ± 4.4% of control 79.6 ± 5.8% of control JC-1 fluorescence ratio [5]
Mitochondrial Area SHR heart tissue Decreased in HF Increased vs untreated SHR Transmission electron microscopy [2]
ATP Synthase Activity ZDF rat heart Decreased in diabetic group Significantly elevated ELISA [3]
Cytochrome c Oxidase ZDF rat heart Decreased in diabetic group Significantly elevated ELISA/Western blot [3]

Table 2: Cardiac Function Parameters in BGP-15 Treated Models

Parameter Experimental Model Control Group BGP-15 Treated Measurement Method
Ejection Fraction SHR heart failure model Significantly reduced Preserved function Echocardiography [1]
Diastolic Function (E/E') ZDF rat model Advanced heart failure Diastolic dysfunction only Echocardiography [3]
Fibrotic Area SHR heart tissue Increased collagen deposition Significant reduction Picrosirius red staining [1]
BNP Level SHR plasma Elevated in heart failure Reduced levels ELISA [1]
Arrhythmia Episodes Mouse AF model Increased episodes Significant reduction ECG monitoring [4]

Table 3: Molecular Signaling Pathways Modulated by BGP-15

Pathway Component Effect of BGP-15 Experimental Model Assessment Method
IGF1R phosphorylation Increased phosphorylation Mouse AF model, human atrial tissue Western blot [4]
Akt/Gsk3β pathway Enhanced pro-survival signaling SHR heart tissue Western blot [1]
p38 and JNK signaling Decreased activity SHR heart tissue Western blot [1]
TGFβ/Smad signaling Reduced activity SHR heart tissue Western blot [1]
Mitochondrial biogenesis Enhanced activation SHR heart tissue Western blot [1]
HSP70 expression No significant change Mouse cardiac tissue Western blot [4]

Signaling Pathways and Experimental Workflows

BGP-15 Mitochondrial Protection Mechanisms

bgp15_mechanisms BGP-15 Mitochondrial Protection Mechanisms cluster_mito Mitochondrial Quality Control cluster_signaling Signaling Pathways cluster_outcomes Functional Outcomes BGP15 BGP-15 MitoFusion Enhanced Fusion (OPA1, MFN1/2) BGP15->MitoFusion MitoFission Inhibited Fission (DRP1) BGP15->MitoFission MitoBiogenesis Enhanced Biogenesis BGP15->MitoBiogenesis MitoROS Reduced ROS Production (Complex I-III) BGP15->MitoROS MembranePotential Stabilized Membrane Potential BGP15->MembranePotential IGF1R IGF1R Phosphorylation BGP15->IGF1R Akt Akt/Gsk3β Pathway BGP15->Akt p38JNK p38/JNK Inhibition BGP15->p38JNK TGFb TGFβ/Smad Inhibition BGP15->TGFb PARP PARP Inhibition BGP15->PARP CardioProtection Cardioprotection MitoFusion->CardioProtection MitoFission->CardioProtection MitoBiogenesis->CardioProtection MitoROS->CardioProtection AntiApoptotic Anti-apoptotic Effect MitoROS->AntiApoptotic MembranePotential->CardioProtection IGF1R->CardioProtection Akt->CardioProtection Akt->AntiApoptotic p38JNK->CardioProtection TGFb->CardioProtection ReducedFibrosis Reduced Fibrosis TGFb->ReducedFibrosis PARP->CardioProtection CardioProtection->ReducedFibrosis CardioProtection->AntiApoptotic ImprovedFunction Improved Cardiac Function CardioProtection->ImprovedFunction

In Vitro Assessment Workflow

in_vitro_workflow In Vitro BGP-15 Mitochondrial Assay Workflow cluster_treatment Treatment Protocol cluster_assays Mitochondrial Assessment Start Plate H9c2 cells or NRCMs (2.5×10⁶ cells/well) Step1 BGP-15 pretreatment (50μM, 30 min) Start->Step1 Step2 Stress induction (H₂O₂: 150μM, 30 min or DOX: 0.1-3μM, 12-24h) Step1->Step2 Assay1 Membrane Potential (JC-1 staining) Step2->Assay1 Assay2 Mitochondrial ROS (MitoSOX Red) Step2->Assay2 Assay3 Cell Viability (MTT assay) Step2->Assay3 Assay4 Apoptosis Assessment (Caspase-3 Western blot) Step2->Assay4 Assay5 LDH Release (Membrane integrity) Step2->Assay5 Analysis Data Analysis (ImageJ, Flow Cytometry, Spectrophotometry) Assay1->Analysis Assay2->Analysis Assay3->Analysis Assay4->Analysis Assay5->Analysis

Technical Considerations and Troubleshooting

Optimization and Standardization Guidelines

When implementing BGP-15 mitochondrial assays, several technical considerations require attention. For in vivo studies, the age of SHR animals is critical—15-month-old animals represent established hypertension with developing heart failure, while younger animals may not exhibit significant mitochondrial pathology. BGP-15 formulation and administration must be consistent; the compound is water-soluble and stable in drinking water, but daily consumption should be monitored to ensure accurate dosing. For mitochondrial isolation procedures, maintain strict temperature control (4°C) throughout the process to preserve mitochondrial integrity. Use purified Percoll density gradient centrifugation to obtain high-quality mitochondrial fractions free from contamination with other organelles.

For cell-based assays, passage number of H9c2 cells significantly affects mitochondrial responses; use cells between passages 15-25 for consistent results. Primary neonatal rat cardiomyocytes should be used within 3-5 days of isolation for optimal mitochondrial function. BGP-15 stock solutions should be prepared fresh weekly in distilled water and filter-sterilized. When measuring mitochondrial membrane potential using JC-1, include carbonyl cyanide m-chlorophenyl hydrazone (CCCP, 50μM) as a positive control for depolarization. For MitoSOX measurements, avoid excessive light exposure during staining and perform measurements immediately after staining to prevent artifactual results. Include N-acetylcysteine (5mM) as an antioxidant control in ROS detection experiments.

Troubleshooting Common Issues

Common challenges in BGP-15 mitochondrial assays include variable protective effects across models, which may reflect differences in mitochondrial stress levels—BGP-15 demonstrates most pronounced effects under moderate to severe oxidative stress conditions. If BGP-15 fails to show expected protection, verify stressor concentrations using positive controls and consider dose-response optimization. For inconsistent JC-1 results, confirm dye concentration and loading time, and ensure consistent cell density across experiments. High background in MitoSOX measurements can be reduced by optimizing dye concentration and including appropriate controls without dye.

In Western blot analysis of mitochondrial signaling pathways, incomplete transfer of high molecular weight mitochondrial proteins can be addressed by extending transfer time or using pre-cast gradient gels. For in vivo studies, if BGP-15 shows limited efficacy, verify compound stability in drinking water (replace every 2-3 days) and consider oral gavage for more precise dosing. When working with ZDF rats, monitor blood glucose levels regularly as diabetic status influences mitochondrial responses. If histological staining shows excessive background, optimize antibody concentrations and include appropriate negative controls without primary antibody.

Conclusion and Applications

The protocols outlined herein provide comprehensive methodologies for assessing BGP-15's effects on mitochondrial function in cardiovascular research. The consistent findings across multiple experimental models—from hypertensive and diabetic cardiomyopathy to chemotherapeutic cardiotoxicity—highlight BGP-15's value both as an investigational therapeutic candidate and as a tool for probing mitochondrial mechanisms in disease contexts. The detailed dosing regimens, assessment techniques, and troubleshooting guidelines enable researchers to reliably implement these assays in their investigations.

BGP-15's multi-target mechanism, affecting mitochondrial quality control, biogenesis, dynamics, and associated signaling pathways, positions it uniquely for studying the intersection of metabolic regulation, oxidative stress, and cardiac function. The quantitative data tables provided establish expected outcome ranges, while the signaling pathway diagrams offer conceptual frameworks for interpreting results. As mitochondrial dysfunction continues to be recognized as a central feature of diverse cardiovascular conditions, these application notes and protocols provide researchers with essential tools for advancing both basic science and therapeutic development in this critical area.

References

Solubility and Preparation of BGP-15

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the solubility data for BGP-15 in various solvents, which is critical for preparing stock solutions.

Solvent Solubility (mg/mL) Solubility (mM) Notes Source
DMSO 70 mg/mL 199.27 mM For in vitro stock solutions [1]
DMSO 65 mg/mL 185.04 mM Sonication is recommended [2]
Water 70 mg/mL - - [1]
Water 64 mg/mL 182.2 mM Sonication is recommended [2]
Ethanol 70 mg/mL - - [1]
Ethanol 65 mg/mL 185.04 mM Sonication is recommended [2]

In Vitro and In Vivo Formulations

In Vitro Cell Culture Protocols

BGP-15 has been used in various in vitro studies, often prepared from a concentrated DMSO stock solution.

  • Typical Working Concentration: 200 μM has been used to prevent oxidative damage and alter cell signaling [3] [1] [4].
  • Cell Assay Example: In studies investigating the protective effects against imatinib mesylate-induced damage, a 200 μM BGP-15 solution was applied to cells [3].
  • Cytotoxicity Assay: Human tumor cell lines (A549, HCT-15, HCT-116, Du-145) were treated with BGP-15 at concentrations of 10, 30, and 100 μg/mL (approximately 28.5, 85.4, and 284.7 μM) for 3 days. Cell growth was evaluated using MTT or SRB assays [1] [2].
In Vivo Animal Administration

The table below outlines validated formulations for administering BGP-15 to animal models.

Formulation Type Composition Target Concentration Preparation Notes Source
Homogeneous Suspension 0.5% CMC-Na 5 mg/mL Mix BGP-15 powder directly with carboxymethyl cellulose sodium (CMC-NA) solution. [1]

| Clear Solution | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | 3.5 mg/mL (9.96 mM) | 1. Add 50 μL of 70 mg/mL DMSO stock to 400 μL PEG300 and mix. 2. Add 50 μL Tween 80 and mix. 3. Add 500 μL ddH₂O. Use immediately. | [1] | | Clear Solution | 5% DMSO, 95% Corn Oil | 0.23 mg/mL (0.65 mM) | 1. Add 50 μL of 4.6 mg/mL DMSO stock to 950 μL corn oil and mix. Use immediately. | [1] | | Clear Solution | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 2 mg/mL (5.69 mM) | Add solvents sequentially, clarifying after each addition. Sonication and/or heating may be needed. | [2] |

  • Common In Vivo Dosage: Many studies in mice and rats use BGP-15 at 15 mg/kg administered via intraperitoneal (IP) injection or oral gavage, daily or several times a week [3] [5] [6].
  • Dosage Range: Other protocols have effectively used higher doses, such as 100-200 mg/kg administered orally (p.o.), for protecting against cisplatin-induced nephrotoxicity [1] [2].

Mechanism of Action and Experimental Considerations

BGP-15 is a multi-target agent, and its mechanisms are relevant for experimental design.

G cluster_paths Primary Molecular Targets cluster_effects Key Experimental Outcomes BGP15 BGP-15 PARP PARP Inhibition BGP15->PARP HSP HSF1 Sensitization & HSP70 Co-induction BGP15->HSP HDAC HDAC Inhibition BGP15->HDAC Membrane Membrane Stabilization BGP15->Membrane Cytoprotection Reduced Oxidative Stress & Cell Death PARP->Cytoprotection Kᵢ = 57 µM [3] HSP->Cytoprotection Transcription Increased Chromatin Accessibility & Stress Response Gene Expression HDAC->Transcription Mitochondria Enhanced Mitochondrial Function Membrane->Mitochondria Signaling Altered Kinase Signaling (↑p-Akt/GSK-3β; ↓p-p38/JNK) Signaling->Cytoprotection

Diagram: Multi-Target Mechanism of BGP-15. BGP-15 acts on several cellular targets, leading to cytoprotective outcomes commonly observed in experiments. The indicated PARP inhibition constant (Kᵢ) is from an enzyme assay [3].

  • PARP Inhibition: BGP-15 is a potent PARP inhibitor (IC₅₀ = 120 µM; Kᵢ = 57 µM), which helps reduce oxidative stress and protect against ischemia-reperfusion injury [3] [1] [4].
  • HSP Co-induction & HDAC Inhibition: It acts as a co-inducer of heat shock protein 70 (HSP70) and inhibits histone deacetylases (HDACs), which lowers the threshold for activating protective cellular stress responses [7].
  • Kinase Signaling Modulation: At 200 µM, BGP-15 prevents the activation of stress kinases p38 MAPK and JNK, while stimulating the phosphorylation of Akt and GSK-3β, thereby promoting cell survival pathways [3] [4].

Conflicting Research & Context-Dependent Effects

Be aware that BGP-15's effects can be context-dependent.

  • Positive Results: BGP-15 protected against irinotecan-induced skeletal muscle cachexia and improved cardiac function in heart failure mouse models [3] [6].
  • Adverse Results: Co-treatment with BGP-15 exacerbated 5-fluorouracil (5-FU)-induced gastrointestinal dysfunction, increasing mitochondrial superoxide production and colonic inflammation [5].
  • Paradoxical Findings: One study on irinotecan-induced myopathy found that while BGP-15 attenuated muscle wasting, it also caused structural remodeling that made fast-twitch muscles more prone to tearing, suggesting a potential risk for inducing a muscular dystrophy-like phenotype [6].

Key Application Protocols

Here are concise summaries of two commonly cited experimental protocols.

Protocol 1: Investigating Cardioprotection in Mice [3]
  • Objective: To assess the protective effect of BGP-15 on cardiac function and arrhythmia.
  • Animal Model: Male adult mice with heart failure and atrial fibrillation (HF+AF).
  • Treatment: BGP-15 at 15 mg/kg per day in saline, administered by oral gavage for 4 weeks.
  • Control: Age-matched mice received saline only.
  • Assessment: Echocardiography and ECG studies were performed before and after treatment.
Protocol 2: Ameliorating Dystrophic Pathology in Mice [3]
  • Objective: To test BGP-15's effect on established muscular dystrophy.
  • Animal Model: 20-week-old mdx and 8-week-old dko mice.
  • Treatment: BGP-15 at 15 mg/kg in 0.9% sterile saline, administered daily via oral gavage for 4-5 weeks.
  • Control: Age-matched dystrophic and wild-type mice received sterile saline.
  • Assessment: Muscle fiber function, collagen deposition (fibrosis), and cardiac pathology were analyzed.

Key Takeaways for Researchers

  • High DMSO Solubility: BGP-15 is highly soluble in DMSO (65-70 mg/mL), making it suitable for high-concentration stock solutions for in vitro work [1] [2].
  • Follow Validated Formulations: For in vivo studies, use the validated formulations provided to ensure compound stability and bioavailability. Prepare working solutions immediately before use [1] [2].
  • Context is Crucial: The efficacy and safety of BGP-15 are highly model-dependent. Carefully consider your specific disease model and chemotherapeutic agent, as effects can vary from protective to detrimental [5] [6].

References

BGP-15 stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of BGP-15

The table below summarizes the fundamental chemical characteristics of BGP-15, which are crucial for handling and solution preparation.

Property Description
Chemical Name (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime dihydrochloride) [1] [2]
CAS Number 66611-37-8 [3] [4]
Molecular Formula C₁₄H₂₄Cl₂N₄O₂ [3]
Molecular Weight 351.27 g/mol [3] [4]
Appearance Light yellow to yellow solid [3]

Stock Solution Preparation & Storage

A summary of recommended solvents, concentrations, and storage conditions for preparing BGP-15 stock solutions is provided in the table below.

Parameter Protocol
Recommended Solvent DMSO [3]. Water (H₂O) or Ethanol are also suitable [4].
Typical Stock Concentration 10 mM to 100 mM (e.g., 25 mg/mL in DMSO) [3] [5].
Preparation Method Allow the product to warm to room temperature before opening. Weigh the desired mass of BGP-15. Add the appropriate volume of solvent to achieve the target concentration. Sonication and warming may be required to fully dissolve the compound [3].
Aliquot & Storage Aliquot the solution into sterile, single-use vials to avoid repeated freeze-thaw cycles [3].
Short-Term Storage (1 month) -20°C, sealed storage, away from moisture [3].
Long-Term Storage (6 months) -80°C [3].
Freeze-Thaw Cycles It is recommended to avoid multiple freeze-thaw cycles [3].

Working Solution Preparation for Experiments

The following diagram illustrates the workflow for preparing BGP-15 working solutions from a stock solution for cell culture experiments.

G Start Start: BGP-15 Stock Solution (10-100 mM in DMSO) Step1 Calculate required volume for final working concentration Start->Step1 Step2 Dilute stock in complete cell culture medium Step1->Step2 Step3 Vortex mixture gently to ensure homogeneity Step2->Step3 Note Note: Final DMSO concentration should be ≤ 0.5% (v/v) Step2->Note Step4 Use immediately for treating cells Step3->Step4

In Vitro Experimental Protocols

Cardioprotection against Doxorubicin Toxicity in H9c2 Cells

This protocol demonstrates the protective effect of BGP-15 against doxorubicin (DOX)-induced cardiotoxicity [5].

  • Cell Line: H9c2 cardiomyocytes (rat heart myoblasts) [5].
  • BGP-15 Pretreatment: Pretreat cells with 50 µM BGP-15 for 1 hour prior to DOX exposure [5].
  • Toxin Challenge: Co-incubate cells with BGP-15 and various concentrations of DOX (e.g., 0.1, 1, 3 µM) for 12 to 24 hours [5].
  • Assessments:
    • Cell Viability: MTT assay [5].
    • Cytotoxicity: Lactate Dehydrogenase (LDH) release assay [5].
    • Mitochondrial ROS: MitoSOX Red staining measured by flow cytometry or fluorescence microscopy [5].
    • Mitochondrial Membrane Potential (ΔΨm): JC-1 staining [5].
    • Apoptosis: Western blot for cleaved/pro-Caspase-3 ratio [5].
Protection of Sperm Quality during Semen Processing

This protocol uses BGP-15 to protect human sperm from iatrogenic damage during preparation for assisted reproductive technologies [6].

  • Biological Material: Donated human ejaculates [6].
  • BGP-15 Treatment: Incubate semen samples with 10 µM BGP-15 during processing [6].
  • Processing Methods: Simple wash, swim-up, or density gradient centrifugation (DGC) in media containing BGP-15 [6].
  • Assessments:
    • Motility: Light microscope analysis [6].
    • DNA Fragmentation & Oxidation: Specific assays (e.g., TUNEL, 8-oxo-dG measurement) [6].
    • Mitochondrial Function: Mitochondrial membrane potential (JC-1 staining) and mitochondrial ROS (MitoSOX Red) [6].

In Vivo Experimental Protocols

The table below summarizes the use of BGP-15 in different animal models of disease.

Disease Model Animal Dosing Route Dosage & Duration Key Findings
Heart Failure & Atrial Fibrillation [7] Mouse Oral gavage 15 mg/kg/day for 4 weeks Improved cardiac function, reduced arrhythmias, attenuated atrial enlargement.
Diabetic Cardiomyopathy [8] Zucker Diabetic Fatty (ZDF) Rat Oral gavage 10 mg/kg/day for 52 weeks Improved diastolic function, enhanced mitochondrial enzyme activity.
Acetaminophen-Induced Liver Injury [9] Mouse Intraperitoneal (i.p.) 100 mg/kg body weight (single dose) Preserved mitochondrial morphology, reduced liver injury.

Mechanism of Action Overview

BGP-15 exhibits a multi-faceted mechanism of action, contributing to its wide range of cytoprotective effects. The following diagram summarizes the key molecular pathways influenced by BGP-15.

G cluster_path1 Mitochondrial Protection cluster_path2 Membrane & Signaling BGP15 BGP-15 ROS Reduces Mitochondrial ROS Production BGP15->ROS PARP PARP-1 Inhibition BGP15->PARP HSF1 Inhibits HSF-1 Acetylation BGP15->HSF1 IGF1R Enhances IGF-1 Receptor Phosphorylation BGP15->IGF1R AKT Increases AKT Phosphorylation BGP15->AKT JNK Inhibits JNK Activation BGP15->JNK Mito Improved Mitochondrial Function Outcome Cytoprotective Effects - Reduced Oxidative Stress - Improved Cell Survival - Enhanced Insulin Sensitivity Mito->Outcome ROS->Mito PARP->Mito HSP Induces HSP72 Expression (Chaperone Co-inducer) HSF1->HSP HSP->Outcome IGF1R->Mito AKT->Outcome JNK->HSP prevents inhibition

Key Experimental Considerations

  • Solvent Controls: Always include control groups treated with the vehicle (e.g., DMSO) at the same concentration used in the BGP-15 treatment groups.
  • Cytotoxicity Testing: Prior to protective studies, it is advisable to perform a dose-response curve to confirm that BGP-15 itself is not cytotoxic at the chosen concentrations in your specific cell model [10].
  • Mechanism Elucidation: The exact molecular target of BGP-15 is still unknown [5] [2]. Its effects are likely the result of the combined modulation of the pathways described above.

Conclusion

BGP-15 is a versatile cytoprotective agent with promising applications in cardiovascular research, reproductive medicine, and toxicology. These detailed protocols for its reconstitution and use in both in vitro and in vivo models provide a solid foundation for researchers to explore its therapeutic potential. Its ability to protect mitochondria, inhibit PARP, and modulate stress response pathways makes it a valuable tool for investigating mechanisms of cellular stress and developing new therapeutic strategies.

References

BGP-15 Working Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Specification
Molecular Weight 351.27 g/mol [1]
Purity ≥99.89% [1]
Recommended Solvent DMSO [1]
Stock Solution Stability -80°C for 1 year [1]
Working Concentration Range 10-200 µM [1] [2] [3]

Protocol:

  • Calculate Mass: Calculate the required mass of BGP-15 powder for your desired stock concentration. For example, for 10 mL of a 50 mM stock solution in DMSO: (0.05 mol/L) × (0.35127 kg/mol) × (0.01 L) = 0.1756 g.
  • Weigh and Dissolve: Weigh the calculated mass and transfer to a volumetric tube. Add DMSO to volume and vortex or sonicate until completely dissolved [1].
  • Aliquot and Store: Aliquot the stock solution to avoid freeze-thaw cycles and store at -80°C [1].
  • Prepare Working Dilutions: Dilute the stock solution into pre-warmed cell culture medium to the final working concentration. For example, a 1:1000 dilution of a 50 mM stock yields a 50 µM working solution.

In Vitro Application Guide

The table below summarizes typical in vitro use cases and concentrations for BGP-15.

Application / Effect Studied Cell Lines / Models Typical Working Concentration Key Findings
Mitochondrial Protection & ROS Reduction WRL-68 (hepatic), H9c2 (cardiac), U-251 MG (glioma) [2] [3] 50 µM, 200 µM Accumulates in mitochondria; protects against ROS-induced depolarization and reduces mitochondrial ROS production [2] [3].
Cytoprotection / Anti-apoptosis WRL-68 cells [2] [3] 50 µM Protected against H₂O₂-induced cell death by reducing both apoptosis and necrosis [2] [3].
Cardioprotection & Signaling Neonatal Rat Ventricular Myocytes (NRVM) [4] 200 µM Attenuated IM-induced depletion of high-energy phosphates; promoted Akt/GSK-3β phosphorylation and inhibited p38/JNK activation [1].
Chemoprotection (Cisplatin) Human tumor lines (A549, HCT-15, HCT-116, Du-145) [1] ~28.5 µM, ~85.5 µM, ~285 µM (10, 30, 100 µg/mL) Co-treatment with cisplatin protected kidneys without diminishing the antitumor efficacy of cytostatic agents [1].
Anti-inflammatory Effects U-251 MG cells [2] [3] 50 µM Attenuated LPS-induced collapse of mitochondrial membrane potential and ROS production [2] [3].

Detailed Experimental Protocols

Protocol 1: Assessing Cytoprotection Against Oxidative Stress

This protocol is adapted from studies on WRL-68 cells [2] [3].

Materials:

  • Cell line: WRL-68, H9c2, or other relevant lines
  • Complete cell culture medium
  • BGP-15 stock solution (e.g., 50 mM in DMSO)
  • Hydrogen peroxide (H₂O₂)
  • Equipment: Cell culture incubator, plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2×10⁴ cells/well in complete medium. Incubate for 24 hours.
  • Pre-treatment: Replace medium with fresh medium containing 50 µM BGP-15 or vehicle control (e.g., 0.1% DMSO). Incubate for a pre-determined period (e.g., 2-4 hours).
  • Oxidative Stress Induction: Carefully aspirate the medium. Challenge cells with a cytotoxic concentration of H₂O₂ (e.g., 200-500 µM, requires optimization) in fresh medium with or without BGP-15.
  • Viability Assessment: After an appropriate exposure time (e.g., 24 hours), assess cell viability using SRB or MTT assay.
    • SRB Assay: Aspirate medium, fix cells with cold 10% trichloroacetic acid for 1 hour at 4°C. Wash, stain with 0.1% SRB for 20 minutes, wash again, and solubilize with 10 mM Tris base. Measure absorbance at 565 nm [2] [3].
Protocol 2: Evaluating Effects on Mitochondrial ROS Production

This protocol uses the MitoSOX Red fluorescent probe [2] [3].

Materials:

  • Cell line: WRL-68, H9c2, or U-251 MG
  • BGP-15 stock solution
  • MitoSOX Red reagent
  • H₂O₂ or other ROS-inducer
  • Fluorescence plate reader or microscope

Procedure:

  • Cell Preparation: Seed and pre-treat cells with 50 µM BGP-15 or vehicle as described in Protocol 1.
  • ROS Induction and Staining: Induce oxidative stress with H₂O₂. Then, load cells with MitoSOX Red (e.g., 5 µM) in serum-free medium. Incubate for 10-30 minutes at 37°C.
  • Washing and Measurement: Gently wash cells 2-3 times with warm PBS. Measure fluorescence (Ex/Em ~510/580 nm) immediately.
  • Data Analysis: Normalize fluorescence data to cell number or protein content. A significant reduction in fluorescence in BGP-15 treated groups indicates decreased mitochondrial superoxide production.

Mechanism of Action and Signaling Pathways

BGP-15 exerts cytoprotection through several interconnected mechanisms, as illustrated in the following pathway diagram.

BGP15_Mechanism cluster_membrane Membrane & Receptor Level cluster_signaling Cytosolic Signaling cluster_mito Mitochondrial Effects BGP15 BGP15 MembFluidity Increased Membrane Fluidity BGP15->MembFluidity IGF1R Enhanced IGF1R Phosphorylation BGP15->IGF1R PARP1 PARP-1 Inhibition BGP15->PARP1 Rac1 Rac1 Activation MembFluidity->Rac1 Akt Akt Phosphorylation ↑ IGF1R->Akt MitoROS Mitochondrial ROS Production ↓ PARP1->MitoROS MitoStab Membrane Potential Stabilization PARP1->MitoStab GSK3b GSK-3β Inhibition (Deactivation) Akt->GSK3b Outcomes Cytoprotective Outcomes: • Reduced Apoptosis/Necrosis • Improved Cell Survival • Anti-inflammatory Effects • Reduced Fibrosis Akt->Outcomes HSF1 HSF-1 (Deacetylation & Activation) GSK3b->HSF1 GSK3b->Outcomes JNK_p38 JNK / p38 MAPK Activation ↓ JNK_p38->Outcomes H2O2_sig H2O2 Signaling Rac1->H2O2_sig H2O2_sig->HSF1 H2O2_sig->Outcomes subcluster_HSF1 subcluster_HSF1 HSP72 HSP72 Co-induction HSF1->HSP72 HSP72->Outcomes MitoROS->Outcomes MitoStab->Outcomes MitoBiogen Promotes Mitochondrial Biogenesis MitoBiogen->Outcomes

Important Considerations for Researchers

  • Solubility and Handling: BGP-15 is highly soluble in water (28 mg/mL at 25°C), DMSO, and ethanol [1] [4]. For in vitro studies, DMSO is the preferred solvent for creating high-concentration stock solutions.
  • Cytoprotective Timing: Pre-treatment with BGP-15 for 2-4 hours before a stressor is a common effective strategy, allowing time for its mechanisms to engage [2] [3].
  • Off-Target Effects: Be aware that BGP-15 can exhibit a mild negative inotropic effect on cardiac muscle tissue [5]. This is relevant for research on cardiomyocytes or cardiac contractility.
  • Positive Controls: Depending on your experiment, consider including known PARP inhibitors (e.g., olaparib) or HSP co-inducers as positive controls for mechanistic studies.

References

Comprehensive Application Notes and Protocols for BGP-15 as a Chemoprotective Adjuvant in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BGP-15 and Its Relevance as a Chemoprotective Agent

BGP-15 is a novel small molecule pharmaceutical agent with multi-mechanistic activity that has emerged as a promising candidate for mitigating chemotherapy-induced toxicities while potentially maintaining anticancer efficacy. This nicotinic amidoxime derivative (chemical name: N-[2-Hydroxy-3-(1-piperidinyl)propoxy]-3-pyridinecarboximidamide, dihydrochloride) was originally developed as an insulin sensitizer but has demonstrated significant potential as a chemoprotective adjuvant in various preclinical cancer models. With a molecular weight of 351.27 g/mol and excellent water solubility (70-100 mg/mL), BGP-15 possesses favorable physicochemical properties for formulation and administration in experimental and potential clinical settings. [1] [2]

The therapeutic rationale for investigating BGP-15 as a chemoprotective agent stems from its ability to simultaneously target multiple cellular stress response pathways that are implicated in chemotherapy-induced damage to healthy tissues. Unlike single-target cytoprotective agents, BGP-15's multi-mechanistic action potentially offers broader protection against the diverse toxicities associated with different chemotherapeutic classes. Importantly, preliminary evidence suggests that BGP-15 does not interfere with the antitumor efficacy of co-administered chemotherapeutics, making it a particularly attractive candidate for further development as a protective adjuvant in oncology treatment regimens. [3] [4]

Molecular Mechanisms of Action

Multi-Target Pharmacological Activity

BGP-15 exhibits a unique polypharmacology that simultaneously modulates several key cellular pathways involved in stress response, metabolic regulation, and cell survival. The compound's pleiotropic effects arise from its interactions with multiple molecular targets, which collectively contribute to its cytoprotective properties. The primary mechanisms through which BGP-15 exerts its protective effects include inhibition of the nuclear enzyme poly(ADP-ribose) polymerase (PARP), co-induction of heat shock protein 72 (HSP72), and reduction of mitochondrial reactive oxygen species (ROS) production. Additionally, BGP-15 demonstrates modulatory effects on membrane fluidity and organization of cholesterol-rich membrane domains, which may further enhance cellular stress resistance. [4] [5]

Table 1: Molecular Targets and Cellular Effects of BGP-15

Molecular Target Experimental Measures Cellular Consequences Experimental Evidence
PARP Inhibition IC~50~ = 120 µM; K~i~ = 57 µM [2] Reduced poly-ADP-ribosylation; Enhanced DNA repair capacity; Improved mitochondrial function Protection against cisplatin-induced peripheral neuropathy [6]
HSP72 Co-induction Increased HSP72 expression and activation [1] Enhanced protein folding capacity; Improved cellular stress response; Inhibition of JNK Improved insulin sensitivity; Protection against skeletal myopathy [3] [4]
Mitochondrial Protection Reduced ROS production; Enhanced mitochondrial fusion [1] Stabilized mitochondrial membrane potential; Reduced cytochrome c release; Improved ATP production Protection against acetaminophen-induced liver injury [1]
JNK Inhibition Reduced JNK phosphorylation and activity [5] Enhanced insulin receptor signaling; Reduced inflammatory signaling Improved insulin sensitivity in insulin-resistant patients [7]
Integrated Signaling Pathways

The following diagram illustrates the key molecular mechanisms and signaling pathways through which BGP-15 exerts its cytoprotective effects:

BGP15_Mechanisms BGP15 BGP-15 Membrane Membrane Lipid Rafts BGP15->Membrane PARP PARP-1 Inhibition BGP15->PARP HSF1 HSF1 Activation BGP15->HSF1 JNK JNK Inhibition BGP15->JNK Rac1 Rac1 Activation Membrane->Rac1 H2O2 H2O2 Production Rac1->H2O2 H2O2->HSF1 Mitochondria Mitochondrial Protection PARP->Mitochondria ROS Reduced ROS Mitochondria->ROS Cytoprotection Cytoprotection ROS->Cytoprotection HSP72 HSP72 Induction HSF1->HSP72 HSP72->Cytoprotection InsulinR Insulin Receptor Signaling JNK->InsulinR AKT AKT Activation InsulinR->AKT Metabolic Metabolic Improvement InsulinR->Metabolic AKT->HSF1 Survival Cell Survival Cytoprotection->Survival Metabolic->Survival

Diagram 1: Integrated signaling pathways of BGP-15 showing multi-target mechanism leading to cytoprotection. BGP-15 simultaneously modulates membrane properties, inhibits PARP and JNK, and activates HSF1, collectively enhancing cellular stress resistance and survival.

BGP-15 in Chemotherapy-Induced Toxicity Models

Context-Dependent Protective Effects

The efficacy of BGP-15 as a chemoprotective adjuvant exhibits significant context-dependence, with varying outcomes based on the specific chemotherapeutic agent, target tissue, and experimental conditions. This paradoxical nature underscores the importance of careful preclinical evaluation for each potential application. While BGP-15 has demonstrated compelling protective effects against several chemotherapy-induced toxicities, it has also shown the capacity to exacerbate certain side effects with specific agents, highlighting the necessity for treatment-specific validation before clinical translation. [6] [3]

Table 2: Summary of BGP-15 Effects in Different Chemotherapy Models

Chemotherapeutic Agent Experimental Model BGP-15 Dose & Regimen Protective Effects Adverse/Paradoxical Effects
Irinotecan Balb/c mice (6-week-old males) [3] 15 mg/kg, i.p., 6 injections over 2 weeks Attenuated lean mass loss; Improved muscle force production; Reduced cachexia Increased susceptibility to muscle tearing; Cytoskeletal remodeling
5-Fluorouracil (5-FU) Balb/c mice [6] 15 mg/kg/d, i.p., for up to 14 days Not protective in this model Exacerbated GI dysfunction; Increased mitochondrial superoxide; Worsened diarrhea
Oxaliplatin Rat models [6] 15 mg/kg/d Alleviated GI side effects; Protection against peripheral neuropathy None reported
Cisplatin/Taxol Rat models [6] 15 mg/kg/d Protection against peripheral neuropathy; Reduced nephrotoxicity None reported
Detailed Analysis of Key Chemotherapy Models
3.2.1 Irinotecan-Induced Skeletal Myopathy

In the context of irinotecan chemotherapy, BGP-15 has demonstrated significant potential in mitigating chemotherapy-induced cachexia and skeletal muscle dysfunction. In a comprehensive study utilizing 6-week-old male Balb/c mice, administration of BGP-15 (15 mg/kg) alongside irinotecan (30 mg/kg) via six intraperitoneal injections over two weeks resulted in notable preservation of lean body mass and improved muscle function. Specifically, BGP-15 adjuvant therapy attenuated the approximately 5% loss of body mass and 5% reduction in lean mass observed with irinotecan treatment alone. Furthermore, BGP-15 rescued absolute force production in soleus muscles and strongly trended toward protection in extensor digitorum longus (EDL) muscles. However, this protective effect was accompanied by significant structural remodeling of the cytoskeleton, including reduced dystrophin and β-dystroglycan expression, which increased susceptibility to muscle tearing during fatiguing contractions in fast-twitch muscles. [3]

3.2.2 5-Fluorouracil-Induced Gastrointestinal Toxicity

Contrary to its protective effects with other chemotherapeutics, BGP-15 unexpectedly exacerbated gastrointestinal toxicity in a 5-fluorouracil (5-FU) model. When co-administered with 5-FU (23 mg/kg/d) to Balb/c mice for up to 14 days, BGP-15 (15 mg/kg/d) increased mitochondrial superoxide production, enhanced mitochondrial depolarization, promoted cytochrome c release in the myenteric plexus, and worsened colonic inflammation. Functionally, these cellular alterations manifested as aggravated colonic dysmotility, characterized by reduced migrating motor complexes, increased fragmented contractions, and elevated fecal water content indicative of diarrhea. This contrasting response highlights the complexity of BGP-15's actions and underscores the importance of agent-specific evaluation of its protective potential. [6]

Experimental Protocols and Methodologies

In Vivo Study Design for Chemoprotection Evaluation

Animal models provide essential preclinical platforms for evaluating the efficacy and safety of BGP-15 as a chemoprotective adjuvant. The following protocol outlines a standardized approach for assessing BGP-15's potential to mitigate irinotecan-induced skeletal myopathy, based on methodologies successfully employed in published studies. [3]

4.1.1 Materials and Reagents
  • BGP-15: Available from multiple commercial suppliers (e.g., Focus Biomolecules, MedChemExpress); prepare fresh solutions in sterile saline or appropriate vehicle
  • Chemotherapeutic agent: Irinotecan hydrochloride (or other chemotherapeutics of interest)
  • Experimental animals: Balb/c mice, 6-week-old males (or other appropriate models)
  • Anesthesia: Isoflurane or ketamine/xylazine mixture
  • Analysis equipment: Body composition analyzer (e.g., DEXA, MRI), muscle force transduction system, tissue processing equipment
4.1.2 Dosing and Administration Protocol
  • BGP-15 formulation: Prepare fresh BGP-15 solution in sterile saline at 1.5 mg/mL concentration for 15 mg/kg dosing
  • Chemotherapeutic preparation: Reconstitute irinotecan according to manufacturer instructions to achieve 30 mg/kg dosing concentration
  • Administration regimen:
    • Group 1 (Vehicle control): Sterile saline, i.p., 6 injections over 2 weeks
    • Group 2 (Chemotherapy alone): Irinotecan 30 mg/kg, i.p., 6 injections over 2 weeks
    • Group 3 (Combination): Irinotecan 30 mg/kg + BGP-15 15 mg/kg, i.p., 6 injections over 2 weeks
  • Monitoring parameters: Daily body weight, food intake, general health assessment, body composition analysis (pre-treatment and terminal)
4.1.3 Tissue Collection and Analysis
  • Euthanasia: Perform via approved method (e.g., CO~2~ asphyxiation) at experimental endpoint
  • Muscle collection: Excise tibialis anterior, soleus, extensor digitorum longus, and gastrocnemius muscles
  • Functional assessment: Perform ex vivo muscle force measurements using appropriate physiological systems
  • Molecular analysis: Process tissues for protein expression (Western blot), mitochondrial function assays, and histological examination
In Vitro Assessment of Cytoprotective Mechanisms

Cell culture models enable detailed investigation of BGP-15's molecular mechanisms and screening of its protective effects across different cell types. The following protocol outlines approaches for evaluating BGP-15's cytoprotective properties in various experimental systems. [3] [5]

4.2.1 Cell Culture Models and Treatment
  • Recommended cell lines:
    • WRL-68 (hepatocyte model) for mitochondrial ROS assessment
    • C2C12 (myoblast model) for skeletal muscle studies
    • H9c2 (cardiac myoblast model) for cardiotoxicity evaluation
    • Primary neurons or neuronal cell lines for neuropathy models
  • Culture conditions: Maintain according to ATCC recommendations with appropriate supplements
  • BGP-15 treatment: Prepare stock solution in DMSO or water; treat cells with 50-200 µM BGP-15 1-2 hours prior to chemotherapeutic challenge
  • Chemotherapeutic exposure: Apply chemotherapeutic agents at relevant IC~50~ concentrations based on specific cell type and agent
4.2.2 Assessment Endpoints
  • Cell viability: MTT assay, ATP quantification, or propidium iodide exclusion
  • Oxidative stress: DCFDA assay for ROS, MitoSOX Red for mitochondrial superoxide
  • Mitochondrial function: JC-1 assay for membrane potential, Seahorse analyzer for respiratory parameters
  • Apoptosis markers: Caspase-3/7 activity, Annexin V staining, cytochrome c release
  • Protein expression: Western blot for HSP72, PARP activity, cytoskeletal proteins

Development Status and Clinical Translation

Current Development Status and Clinical Trial Evidence

The development pathway for BGP-15 has encompassed multiple therapeutic areas, with recent interest expanding to its potential application in oncology supportive care. According to current database information, BGP-15 has reached Phase II/III development for COVID-19 infections, Phase II for insulin resistance and sinus tachycardia, and Phase I for familial dysautonomia. Previous development programs for type 2 diabetes mellitus and certain chemotherapy-induced toxicities appear to have been discontinued, suggesting strategic refinement of its therapeutic applications. [8]

Clinical evidence supporting BGP-15's safety and potential efficacy in human subjects comes primarily from a proof-of-concept randomized double-blind clinical trial in insulin-resistant patients. This 28-day dose-ranging study demonstrated that BGP-15 (200 or 400 mg daily) significantly improved whole-body insulin sensitivity, total body glucose utilization, muscle tissue glucose utilization, and fat-free body mass glucose utilization compared to both baseline and placebo. Importantly, no adverse drug effects were observed during treatment, indicating favorable tolerability at these doses. This foundational safety data provides a valuable reference point for potential oncology applications, though specific trials in cancer patients receiving chemotherapy are warranted. [7]

Research Considerations and Limitations

Critical Research Gaps and Future Directions

Despite promising preclinical evidence, several significant knowledge gaps must be addressed to advance BGP-15 toward clinical application as a chemoprotective adjuvant in oncology. First, the paradoxical effects observed across different chemotherapy regimens necessitate comprehensive mechanistic studies to identify the factors determining whether protective or exacerbating responses predominate. Second, the long-term consequences of BGP-15-induced cytoskeletal remodeling observed in muscle tissues require careful evaluation to exclude potential progressive detrimental effects. Third, potential interactions between BGP-15 and antitumor efficacy of co-administered chemotherapeutics should be thoroughly investigated in appropriate tumor-bearing models. [6] [3]

Future research priorities should include:

  • Systematic evaluation of BGP-15 across a broader spectrum of chemotherapeutic classes and combinations
  • Tissue-specific distribution and metabolism studies to understand target engagement
  • Dose-response relationships for both protective and potential adverse effects
  • Combination strategies with other cytoprotective agents to enhance efficacy while minimizing risks
  • Biomarker development to identify patient populations most likely to benefit from BGP-15 co-treatment

Conclusion

BGP-15 represents a promising multi-mechanistic candidate for addressing the significant challenge of chemotherapy-induced toxicities that limit treatment efficacy and compromise patient quality of life. Its simultaneous targeting of PARP, HSP72, mitochondrial function, and cellular stress response pathways provides a unique polypharmacological approach to cytoprotection. However, the context-dependent nature of its effects—ranging from highly protective to potentially detrimental depending on the specific chemotherapy agent—underscores the critical importance of rigorous, agent-specific preclinical evaluation. The experimental protocols and methodological considerations outlined in this document provide a framework for such systematic investigation. With continued rigorous research, BGP-15 has the potential to evolve into a valuable adjuvant therapy that enables more tolerable and effective chemotherapy regimens, ultimately improving outcomes for cancer patients.

References

Comprehensive Application Notes and Protocols: BGP-15 as a Neuroprotective Adjunct in Oxaliplatin Chemotherapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BGP-15 and Oxaliplatin-Induced Neurotoxicity

Oxaliplatin is a third-generation platinum-based chemotherapeutic agent that serves as a cornerstone treatment for colorectal cancer and other solid tumors, typically administered in combination regimens such as FOLFOX (with 5-fluorouracil and leucovorin). Despite its clinical efficacy, oxaliplatin treatment is frequently limited by dose-limiting neurotoxicities that manifest as peripheral neuropathy and gastrointestinal dysfunction. These adverse effects occur through oxaliplatin-induced oxidative stress and neuronal damage, leading to treatment delays, dose reductions, or premature cessation, ultimately compromising anti-cancer efficacy. Approximately 40% of patients receiving standard dose chemotherapy and nearly all patients receiving high-dose regimens experience significant gastrointestinal side effects, including pain, ulceration, bloating, vomiting, diarrhea, and constipation. Platinum-based agents like oxaliplatin are associated with particularly high incidence rates, with some studies reporting that up to 90% of patients experience these debilitating side effects during treatment [1].

BGP-15 (O-(3-piperidino-2-hydroxy-1-propyl) nicotinic amidoxime) is a novel cytoprotective compound with a unique multi-modal mechanism of action that addresses the fundamental pathways of oxaliplatin-induced toxicity. This pharmaceutical agent has demonstrated significant protective effects against oxaliplatin-induced neuronal damage in preclinical models while not interfering with the anti-cancer efficacy of chemotherapy. BGP-15's pleiotropic mechanisms include PARP inhibition, heat shock protein co-induction, and mitochondrial protection, positioning it as a promising therapeutic adjunct for mitigating chemotherapy-induced side effects. These application notes provide detailed experimental protocols and quantitative data supporting the use of BGP-15 as a protective agent against oxaliplatin-induced neurotoxicity, specifically focusing on enteric neurons and gastrointestinal function [2].

Mechanism of Action: Multi-Target Cytoprotection

BGP-15 exerts its cytoprotective effects through several complementary molecular mechanisms that collectively address the key pathological processes in oxaliplatin-induced neurotoxicity. The compound functions as a PARP inhibitor, specifically targeting poly (ADP-ribose) polymerase enzymes that become overactivated in response to oxidative stress and contribute to cellular energy depletion and apoptosis. This PARP inhibition is particularly relevant in oxaliplatin toxicity, as studies have demonstrated increased PARP-2 immunoreactivity in colonic mucosa following oxaliplatin treatment, which is attenuated by BGP-15 co-treatment [1]. Additionally, BGP-15 acts as a HSP72 co-inducer by inhibiting the acetylation of heat shock factor 1 (HSF-1), thereby enhancing the expression of cytoprotective heat shock proteins that facilitate proper protein folding and cellular stress adaptation [2].

Beyond these primary mechanisms, BGP-15 demonstrates significant mitochondrial protective properties by reducing mitochondrial reactive oxygen species (mtROS) production and improving mitochondrial membrane potential. This is particularly crucial in the context of oxaliplatin neurotoxicity, as research has revealed that oxaliplatin penetrates mitochondria and induces mtROS production, leading to neuronal apoptosis. BGP-15 also functions as a membrane fluidity modulator, remodeling cholesterol-rich membrane domains to enhance cellular stress response capacity. Furthermore, it activates Rac1 signaling, which increases hydrogen peroxide levels that subsequently act as signaling molecules to activate HSF-1 and promote HSP induction. The compound also moderately increases AKT levels, a key signaling factor in the insulin-signaling pathway that promotes cell survival, and suppresses JNK (c-Jun N-terminal kinase), an inflammatory cytokine that inhibits insulin receptor phosphorylation [2].

Table 1: Molecular Mechanisms of BGP-15 Cytoprotection

Mechanism Molecular Target Biological consequence Relevance to Oxaliplatin Toxicity
PARP Inhibition PARP-1/PARP-2 enzymes Prevents cellular energy depletion & reduces apoptosis Counters oxaliplatin-induced PARP-2 activation in enteric neurons
HSP Co-induction HSF-1 acetylation Increases Hsp72 expression & enhances cellular stress response Protects against oxidative stress-induced protein misfolding
Mitochondrial Protection Mitochondrial membrane & ETC Reduces mtROS production & improves mitochondrial viability Prevents oxaliplatin-induced mitochondrial dysfunction
Membrane Remodeling Cholesterol-rich domains Increases membrane fluidity & stress signaling capacity Enhances neuronal resilience to oxidative damage
JNK Inhibition JNK inflammatory pathway Reduces insulin receptor inhibition & inflammatory signaling Counters oxidative stress-induced inflammatory responses

The following diagram illustrates the integrated mechanistic pathways through which BGP-15 exerts its cytoprotective effects against oxaliplatin-induced neuronal damage:

bgp15_mechanisms cluster_mechanisms BGP-15 Mechanisms cluster_effects Cellular Effects Oxaliplatin Oxaliplatin PARPInhibition PARP Inhibition Oxaliplatin->PARPInhibition MitochondrialProt Mitochondrial Protection Oxaliplatin->MitochondrialProt BGP15 BGP15 BGP15->PARPInhibition HSPInduction HSP72 Co-induction BGP15->HSPInduction BGP15->MitochondrialProt MembraneRemodel Membrane Remodeling BGP15->MembraneRemodel JNKInhibition JNK Inhibition BGP15->JNKInhibition ReducedApoptosis Reduced Neuronal Apoptosis PARPInhibition->ReducedApoptosis EnhancedResponse Enhanced Cellular Stress Response HSPInduction->EnhancedResponse OxStressReduction Oxidative Stress Reduction MitochondrialProt->OxStressReduction ImprovedViability Improved Mitochondrial Viability MitochondrialProt->ImprovedViability MembraneRemodel->EnhancedResponse InflammationReduction Reduced Inflammation JNKInhibition->InflammationReduction Neuroprotection Neuroprotection ReducedApoptosis->Neuroprotection OxStressReduction->Neuroprotection ImprovedViability->Neuroprotection EnhancedResponse->Neuroprotection InflammationReduction->Neuroprotection GIProtection GIProtection Neuroprotection->GIProtection

Quantitative Evidence of Neuroprotective Efficacy

Neuroprotective Effects in Enteric Neurons

Preclinical studies have demonstrated consistent and quantifiable neuroprotective effects of BGP-15 against oxaliplatin-induced enteric neuropathy. In a well-established mouse model, oxaliplatin treatment (3 mg·kg⁻¹·day⁻¹, tri-weekly for 14 days) resulted in significant enteric neuronal loss and increased the proportion of neuronal NO synthase-immunoreactive (nNOS-IR) neurons in the myenteric plexus by approximately 40%. This neuronal damage was correlated with a 2.5-fold increase in mitochondrial superoxide levels and elevated cytochrome c release, indicating activation of apoptotic pathways. Co-treatment with BGP-15 (15 mg·kg⁻¹·day⁻¹) significantly attenuated these changes, reducing neuronal loss by approximately 60% and normalizing mitochondrial superoxide production to near sham-levels. The compound also decreased cytochrome c release by approximately 50%, suggesting inhibition of the mitochondrial apoptotic pathway [1].

The functional gastrointestinal consequences of oxaliplatin-induced neurotoxicity were equally striking. Oxaliplatin treatment caused significant delays in gastrointestinal transit, impaired colonic motor activity evidenced by reduced frequency of colonic migrating motor complexes (CMMCs) by 45%, and decreased fecal water content by approximately 30%, contributing to constipation symptoms. These functional deficits were prevented by BGP-15 co-treatment, which restored gastrointestinal transit times, colonic motility patterns, and fecal water content to sham control levels. Importantly, BGP-15 also prevented the lack of weight gain associated with oxaliplatin treatment, suggesting broader protective effects on overall physiological function [1] [3].

Mitochondrial Protection and Skeletal Muscle Effects

BGP-15 has demonstrated significant protective effects against oxaliplatin-induced mitochondrial dysfunction and skeletal muscle pathology. Oxaliplatin treatment penetrates mitochondria and induces a 4-fold increase in mitochondrial reactive oxygen species (mtROS) production, leading to reduced mitochondrial viability and activation of apoptotic pathways in skeletal muscle tissue. This is associated with a 15% reduction in lean tissue mass, altered muscle architecture characterized by increased collagen deposition, neutral lipid accumulation, and calcium dysregulation. BGP-15 co-treatment protected against these pathological changes, reducing mtROS production by approximately 60% and improving mitochondrial viability 4-fold compared to oxaliplatin-only treated animals. The adjunct treatment also preserved muscle fiber diameter and number, maintaining normal muscle architecture and preventing the significant collagen deposition observed with oxaliplatin monotherapy [4] [5].

Table 2: Quantitative Protective Effects of BGP-15 Against Oxaliplatin Toxicity

Parameter Assessed Oxaliplatin Effect BGP-15 Protection Measurement Method
Enteric Neuron Count ~40% reduction ~60% attenuation of loss HuC/D-IR myenteric neuron quantification
Mitochondrial Superoxide 2.5-fold increase Normalized to sham levels MitoSOX Red fluorescence in myenteric ganglia
Cytochrome c Release Significant increase ~50% reduction Immunohistochemistry & Western blot
Gastrointestinal Transit Significant delay Restored to sham levels In vivo X-ray imaging & bead transit
Colonic Motility (CMMCs) 45% reduction in frequency Complete restoration Ex vivo colonic motility recording
Fecal Water Content ~30% reduction Normalized to control levels Gravimetric analysis
mtROS Production 4-fold increase ~60% reduction MitoSOX Red in skeletal muscle
Lean Tissue Mass 15% reduction Complete preservation EchoMRI body composition analysis
Mitochondrial Viability Significant decrease 4-fold improvement JC-1 staining & membrane potential assay

Detailed Experimental Protocols

In Vivo Animal Model Protocol for Neuroprotection Studies
4.1.1 Animal Model and Treatment Regimen

The established protocol for investigating BGP-15's protective effects against oxaliplatin-induced neurotoxicity utilizes male Balb/c mice aged 6-8 weeks (18-25 g). Animals are housed under standard laboratory conditions with a 12 h light/dark cycle, controlled temperature (22°C), and ad libitum access to food and water. The treatment protocol involves tri-weekly intraperitoneal injections (using a 26-gauge needle) for 14 days according to the following groups: (1) Oxaliplatin group: 3 mg·kg⁻¹·day⁻¹ oxaliplatin dissolved in sterile water; (2) Oxaliplatin + BGP-15 group: 3 mg·kg⁻¹·day⁻¹ oxaliplatin plus 15 mg·kg⁻¹·day⁻¹ BGP-15; (3) Sham control groups: appropriate vehicle controls including sterile water, 10% DMSO in sterile water, or both. Oxaliplatin is prepared as 10⁻² M stock solutions in sterile water and stored at -20°C, then diluted to 10⁻³ M for injections. BGP-15 is dissolved in DMSO to make 0.1 M stock solutions stored at -20°C, then diluted with sterile water to 0.01 M for injection. Combination treatments are delivered within 5 minutes of each other, with maximum injection volumes not exceeding 200 μL per injection [1] [4].

4.1.2 Gastrointestinal Transit Assessment

Gastrointestinal transit is analyzed using in vivo X-ray imaging before treatment initiation and after 3, 7, and 14 days of treatment. Animals are gavaged with a radio-opaque contrast solution (barium sulfate suspension), and abdominal X-rays are taken at 15-minute intervals for 2 hours post-gavage. The geometric center of the contrast medium is calculated at each time point, and total gastrointestinal transit time is determined. Additionally, intestinal emptying and pellet formation are assessed by monitoring the appearance and progression of fecal pellets in the colon. This methodology allows for quantitative assessment of oxaliplatin-induced gastrointestinal dysfunction and BGP-15's protective effects on intestinal motility [1].

4.1.3 Body Composition and Physiological Parameters

Body weight is measured daily throughout the treatment period to monitor overall health status and the impact of treatments on weight gain. Body composition (lean mass, fat mass, water content) is analyzed using echo magnetic resonance imaging (echoMRI) before treatment initiation and at the endpoint (day 14). Food and water consumption are monitored on treatment days to ensure that observed effects are not secondary to reduced intake. Metabolic parameters including energy expenditure can be assessed using metabolic caging systems (e.g., Promethion system) during the final 24 hours of the treatment period [4] [5].

Ex Vivo Tissue Analysis Protocol
4.2.1 Tissue Collection and Preparation

On day 14, following the final treatment, animals are euthanized via cervical dislocation under appropriate anesthesia. The colon is immediately excised and placed in oxygenated physiological saline solution (composition in mM: NaCl 118, KCl 4.6, CaCl₂ 3.5, MgSO₄ 1.2, NaH₂PO₄ 1, NaHCO₃ 25, D-Glucose 11; bubbled with 95% O₂ and 5% CO₂). For myenteric plexus whole-mount preparations, the colon is carefully opened along the mesenteric border and pinned flat in a Sylgard-lined dish. The mucosa and submucosa are carefully removed using fine dissection to expose the myenteric plexus for subsequent analyses [1] [6].

4.2.2 Assessment of Mitochondrial Superoxide Production

Mitochondrial superoxide production in myenteric ganglia is assessed using MitoSOX Red (Invitrogen), a fluorogenic dye specifically targeted to mitochondria that fluoresces upon oxidation by superoxide. Freshly prepared colonic whole-mounts with exposed myenteric plexus are incubated in oxygenated physiological saline containing MitoSOX Red (5 μM) at 37°C for 40 minutes with gentle agitation. Tissues are then washed (2 × 30 minutes) with oxygenated physiological saline and fixed in 4% paraformaldehyde overnight at 4°C. Following fixation, tissues are washed again and mounted on glass slides with DAKO fluorescent mounting medium. Imaging is performed using a confocal microscope (e.g., Nikon Eclipse Ti) with identical acquisition settings across all samples. Fluorescence intensity is quantified in arbitrary units using ImageJ software by measuring corrected total fluorescence in 32 predefined 5 μm × 5 μm regions within myenteric ganglia from each preparation [1] [6].

4.2.3 Mitochondrial Membrane Potential Assay

Changes in mitochondrial membrane potential are assessed using the JC-1 assay, a sensitive indicator that forms red fluorescent J-aggregates in polarized mitochondria and green fluorescent monomers in depolarized mitochondria. Tissue preparations are incubated with JC-1 (2 μM) in oxygenated physiological saline at 37°C for 30 minutes, followed by washing (2 × 15 minutes) with fresh saline. Tissues are imaged using confocal microscopy with appropriate filter sets for J-aggregates (excitation/emission: 560/595 nm) and monomers (excitation/emission: 485/535 nm). The ratio of red to green fluorescence is calculated as an indicator of mitochondrial health, with decreased ratios indicating mitochondrial depolarization [6].

4.2.4 Immunohistochemical Analysis of Myenteric Neurons

Whole-mount preparations of the myenteric plexus are processed for immunohistochemical analysis to quantify neuronal populations. Tissues are blocked with 10% normal donkey serum in phosphate-buffered saline with 0.5% Triton X-100 for 2 hours at room temperature, then incubated with primary antibodies for 48 hours at 4°C. Key neuronal markers include: HuC/D (pan-neuronal marker, 1:100), neuronal nitric oxide synthase (nNOS, 1:100) for inhibitory neurons, and choline acetyltransferase (ChAT, 1:100) for excitatory neurons. Following primary antibody incubation, tissues are washed and incubated with appropriate fluorescent secondary antibodies (e.g., Alexa Fluor conjugates) for 2 hours at room temperature. Tissues are then washed, mounted, and imaged using confocal microscopy. Neuronal counts are performed in standardized areas (e.g., 1 mm² regions) from at least 3 different locations per preparation, with n≥5 animals per treatment group [1] [6].

4.2.5 Ex Vivo Colonic Motility Recording

Colonic motor activity is assessed using a specialized organ bath system. Following collection, the colon is placed in oxygenated physiological saline and cleaned of fecal contents. Segments of distal colon (approximately 2 cm in length) are mounted in individual organ baths containing oxygenated physiological saline at 37°C. One end is fixed to a stationary hook while the other is attached to an isometric force transducer connected to a data acquisition system. Tissues are placed under an initial tension of 1.0 g and allowed to equilibrate for 30-60 minutes. Spontaneous contractile activity is recorded for at least 30 minutes, followed by analysis of contraction frequency, amplitude, and patterns (including colonic migrating motor complexes, fragmented contractions, and short contractions) using appropriate data analysis software [1].

The following workflow diagram illustrates the integrated experimental approach for assessing BGP-15's neuroprotective effects:

experimental_workflow cluster_invivo IN VIVO TREATMENT PHASE (14 Days) cluster_tissue TISSUE COLLECTION (Day 14) cluster_analysis EX VIVO ANALYSIS cluster_data DATA ANALYSIS AnimalPrep Animal Preparation 6-8 week male Balb/c mice Acclimatization (5-7 days) TreatmentRandom Randomization to Treatment Groups (Oxaliplatin, Oxaliplatin+BGP-15, Sham) AnimalPrep->TreatmentRandom Dosing Tri-weekly IP Injections Oxaliplatin: 3 mg/kg BGP-15: 15 mg/kg TreatmentRandom->Dosing TransitMonitor GI Transit Assessment In vivo X-ray imaging Days 0, 3, 7, 14 Dosing->TransitMonitor PhysioMonitor Physiological Monitoring Daily weight, food/water intake Body composition (EchoMRI) TransitMonitor->PhysioMonitor Euthanasia Euthanasia & Tissue Harvest Cervical dislocation Colon collection PhysioMonitor->Euthanasia TissueProcessing Tissue Processing Colon dissection Myenteric plexus exposure Euthanasia->TissueProcessing MitochondrialAssay Mitochondrial Assays MitoSOX Red (superoxide) JC-1 (membrane potential) TissueProcessing->MitochondrialAssay IHC Immunohistochemistry HuC/D, nNOS, ChAT staining Neuronal quantification TissueProcessing->IHC Motility Motility Recording Organ bath system Contraction analysis TissueProcessing->Motility Molecular Molecular Analysis Cytochrome c release PARP-2 expression TissueProcessing->Molecular QuantAnalysis Quantitative Analysis Neuronal counts, fluorescence Motility parameters MitochondrialAssay->QuantAnalysis IHC->QuantAnalysis Motility->QuantAnalysis Molecular->QuantAnalysis Stats Statistical Analysis ANOVA with post-hoc tests Data normalization QuantAnalysis->Stats

Research Considerations and Limitations

Chemotherapy-Specific Effects

A critical consideration in BGP-15 research is the chemotherapy-specific nature of its protective effects. While BGP-15 demonstrates significant efficacy in protecting against oxaliplatin-induced neurotoxicity, its effects differ substantially with other chemotherapeutic agents. Notably, in contrast to its protective effects with oxaliplatin, BGP-15 co-treatment exacerbates 5-fluorouracil (5-FU)-induced gastrointestinal toxicity. In preclinical models, BGP-15 co-administration with 5-FU increased mitochondrial superoxide production, enhanced mitochondrial depolarization and cytochrome c release in the myenteric plexus, and exacerbated 5-FU-induced colonic inflammation. Furthermore, BGP-15 worsened 5-FU-induced colonic dysmotility by reducing the number and proportion of colonic migrating motor complexes while increasing fragmented contractions and fecal water content (indicative of diarrhea) [6]. This stark contrast highlights the importance of agent-specific validation when considering BGP-15 as a chemoprotective adjunct and suggests that its mechanisms of action interact differently with the distinct toxicity pathways activated by various chemotherapeutic agents.

Translational Research Gaps

Despite promising preclinical results, significant translational gaps remain in BGP-15 research. Most available data derive from animal models, particularly male Balb/c mice, and limited information exists regarding potential sex-specific differences in response to BGP-15 treatment. Additionally, while BGP-15 has entered clinical trials for other indications (including insulin resistance and muscular dystrophy), robust clinical data specifically supporting its efficacy in preventing oxaliplatin-induced neurotoxicity in human patients is not yet available. The optimal dosing regimen for neuroprotection in humans also requires further investigation, as current protocols are extrapolated from preclinical models using metabolic equivalent scaling. Furthermore, long-term safety data and potential interactions with other medications commonly administered to cancer patients need comprehensive evaluation. Researchers should also consider that most preclinical studies have examined BGP-15 administration concurrent with oxaliplatin initiation; its potential to reverse established neurotoxicity remains largely unexplored [2].

Conclusion and Future Directions

BGP-15 represents a promising multi-target cytoprotective agent with demonstrated efficacy in preventing oxaliplatin-induced neurotoxicity in preclinical models. Its pleiotropic mechanisms addressing PARP inhibition, heat shock protein co-induction, mitochondrial protection, and membrane stabilization collectively target the key pathological processes in oxaliplatin-induced neuronal damage. The comprehensive protocols provided herein enable rigorous investigation of BGP-15's neuroprotective properties, with quantitative assessments spanning molecular, cellular, tissue, and functional levels. The contrasting effects observed between oxaliplatin and 5-FU highlight the complexity of chemotherapy-specific toxicity mechanisms and underscore the necessity of agent-specific validation when developing cytoprotective strategies. Future research directions should prioritize translation to clinical studies in cancer patients, investigation of potential sex-specific differences in efficacy, exploration of BGP-15's effects on established neurotoxicity (rather than just prevention), and combination strategies with other protective agents that might target complementary pathways [1] [4] [2].

References

Comprehensive Research Application Note: BGP-15 and 5-Fluorouracil Co-Administration Effects and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

The co-administration of BGP-15 with the chemotherapeutic agent 5-fluorouracil (5-FU) presents a complex paradoxical scenario in experimental oncology research. While BGP-15 (a nicotinic amidoxime derivative with cytoprotective properties) has demonstrated protective effects against certain chemotherapy-induced toxicities, it unexpectedly exacerbates 5-FU-induced gastrointestinal dysfunction while showing modest protective efficacy against skeletal muscle molecular alterations. This application note comprehensively synthesizes quantitative findings from peer-reviewed studies and provides detailed methodologies for investigating these paradoxical effects, enabling researchers to navigate the context-dependent applications of BGP-15 adjuvant therapy. Particular attention should be paid to the tissue-specific responses and chemotherapeutic context when considering BGP-15 as a potential adjunct therapy, as its efficacy varies dramatically depending on these factors.

Quantitative Experimental Findings

Comparative Effects of BGP-15 Co-administration Across Tissue Types

Table 1: Summary of BGP-15 Effects on 5-FU-Induced Pathophysiology in Mouse Models

Tissue/System Assessed 5-FU Alone Effects BGP-15 + 5-FU Effects Measurement Parameters Significance
Gastrointestinal Function Delayed GI transit, neuronal loss, inflammation Exacerbated dysfunction GI transit, fecal water content, colonic motility p < 0.05 [1] [2]
Myenteric Neurons Reduced total neuronal count No protection against neuronal loss HuC/D-IR neurons per ganglion Not significant [1]
Mitochondrial Superoxide Increased production Further significant increase MitoSOX fluorescence (arbitrary units) p < 0.05 [1] [2]
Colonic Motility Reduced migrating motor complexes Further reduction Number and proportion of CMMCs p < 0.05 [1]
Skeletal Muscle Mass No significant change No significant change Muscle mass ratios, fiber CSA Not significant [3] [4]
Cytoskeletal Proteins Reduced desmin, dystrophin No protective effect Protein expression (Western blot) p < 0.05 for 5-FU effect [3]
Cell Signaling Increased p-p38 MAPK, p-p65 NF-κB Prevented phosphorylation Phosphoprotein ratios p < 0.05 [3]

Table 2: Experimental Parameters and Animal Model Specifications

Parameter Specification Rationale Variations
Animal Model Male Balb/c mice (6-8 weeks, 18-25g) Standard chemotoxicity model None reported across studies
5-FU Dosage 23 mg/kg Equivalent to human dose per body surface area Tri-weekly administration
BGP-15 Dosage 15 mg/kg Established neuroprotective dose in previous studies Consistent across 5-FU studies
Administration Route Intraperitoneal Direct systemic delivery Dissolved in 10% DMSO in sterile water
Treatment Duration Up to 14 days Assessment of acute to subacute effects 3, 7, and 14-day timepoints
Sample Size 40 mice total Appropriate for statistical power Balanced across treatment groups

Detailed Experimental Protocols

In Vivo Co-Administration and Assessment Protocol

Objective: To evaluate the effects of BGP-15 co-administration on 5-FU-induced gastrointestinal toxicity and skeletal muscle molecular alterations in a mouse model.

Materials and Reagents:

  • 5-Fluorouracil (Sigma-Aldrich, Australia)
  • BGP-15 (N-Gene R&D Inc., United States)
  • Dimethyl sulfoxide (DMSO, Sigma-Aldrich, Australia)
  • Male Balb/c mice (6-8 weeks, Animal Resources Centre, Perth, Australia)
  • Physiological saline (composition in mM: NaCl 118, KCl 4.6, CaCl₂ 3.5, MgSO₄ 1.2, NaH₂PO₄ 1, NaHCO₃ 25, D-Glucose 11)

Procedure:

  • Solution Preparation:

    • Prepare 1 M L⁻¹ stock solutions of 5-FU and BGP-15 in 100% DMSO
    • Store stock solutions at -20°C
    • Before administration, thaw and dilute to 0.1 M L⁻¹ in sterile water (final concentration 10% DMSO)
  • Animal Dosing Regimen:

    • Randomize mice into four experimental groups (n=10 per group):
      • Sham control (10% DMSO in sterile water)
      • BGP-15 alone (15 mg/kg)
      • 5-FU alone (23 mg/kg)
      • 5-FU + BGP-15 (23 mg/kg + 15 mg/kg)
    • Administer via intraperitoneal injection three times per week
    • Calculate injection volumes according to body weight (maximum 200 μL per injection)
    • Monitor body weight, food intake, and water intake daily
  • In Vivo GI Transit Assessment:

    • Perform serial X-ray imaging prior to and following 3, 7, and 14 days of treatment
    • Utilize radio-opaque markers to quantify transit time
    • Score diarrhea on a standardized scale (0-3) based on stool consistency
  • Tissue Collection:

    • Euthanize mice via cervical dislocation at 3, 7, or 14 days post-initial injection
    • Collect colon tissue for ex vivo motility assessment
    • Harvest skeletal muscles (EDL, SOL, TA) for functional and molecular analysis
Ex Vivo and Molecular Assessment Protocols

Colonic Motility Assessment:

  • Dissect distal colon and place in oxygenated physiological saline
  • Record contractile activity using force transducers in organ baths
  • Analyze colonic migrating motor complexes (CMMCs) for:
    • Frequency (number per minute)
    • Amplitude (relative force)
    • Proportion of fragmented contractions

Mitochondrial Superoxide Production:

  • Prepare wholemount preparations of myenteric ganglia from freshly excised distal colon
  • Incubate tissues with MitoSOX Red (5 μM) in oxygenated physiological saline at 37°C for 40 minutes
  • Wash tissues (2 × 30 minutes) with oxygenated physiological saline
  • Fix in 4% paraformaldehyde overnight at 4°C
  • Image using confocal microscopy with standardized acquisition settings
  • Quantify fluorescence in 32 predefined 5 μm × 5 μm boxes within myenteric ganglia using ImageJ software

Mitochondrial Membrane Potential Assay:

  • Utilize JC-10 fluorescent mitochondrial membrane potential microplate assay kit (Abcam, MA, United States)
  • Follow manufacturer's instructions for myenteric ganglia preparations
  • Measure fluorescence ratios (red/green) to assess mitochondrial depolarization

Western Blot Analysis for Skeletal Muscle:

  • Homogenize skeletal muscle tissues in RIPA buffer with protease and phosphatase inhibitors
  • Separate proteins by SDS-PAGE and transfer to PVDF membranes
  • Probe with primary antibodies against:
    • Cytoskeletal proteins (desmin, dystrophin)
    • Phosphorylated signaling molecules (p38 MAPK, p65 NF-κB)
    • Total proteins for normalization
  • Visualize using enhanced chemiluminescence and quantify by densitometry

Signaling Pathways and Experimental Workflows

bgp_15_effects cluster_mito Mitochondrial Effects cluster_neuronal Neuronal Effects cluster_gi Gastrointestinal Effects cluster_muscle Skeletal Muscle Effects 5 5 FU 5-FU Administration MitoSOX ↑ Mitochondrial Superoxide FU->MitoSOX NeuronalLoss Neuronal Loss FU->NeuronalLoss Inflammation ↑ Colonic Inflammation FU->Inflammation Cytoskeletal ↓ Desmin & Dystrophin FU->Cytoskeletal BGP15 BGP-15 Co-treatment BGP15->MitoSOX Exacerbates ChatnNOS ↑ ChAT & nNOS Neurons BGP15->ChatnNOS BGP15->Inflammation Exacerbates p38NFkB ↓ p-p38 & p-p65 NF-κB BGP15->p38NFkB BGP15->Cytoskeletal No Protection CytoC Cytochrome C Release MitoSOX->CytoC MitoDysfunction Mitochondrial Dysfunction CytoC->MitoDysfunction Dysmotility GI Dysmotility Inflammation->Dysmotility Diarrhea ↑ Fecal Water Content Dysmotility->Diarrhea NoAtrophy No Mass/Function Loss p38NFkB->NoAtrophy

Diagram 1: BGP-15 Signaling Pathways and Tissue-Specific Effects. BGP-15 demonstrates paradoxical tissue-specific effects when co-administered with 5-FU, showing protective benefits in skeletal muscle signaling while exacerbating mitochondrial dysfunction, inflammation, and dysmotility in gastrointestinal tissues.

experimental_workflow cluster_in_vivo In Vivo Assessments cluster_ex_vivo Ex Vivo & Molecular Analyses Start Animal Model: Male Balb/c mice (6-8 weeks) Grouping Randomization to Treatment Groups Start->Grouping Dosing Tri-weekly IP Injections (14 days) Grouping->Dosing InVivo1 Body Weight Monitoring Dosing->InVivo1 InVivo2 GI Transit (X-ray Imaging) Dosing->InVivo2 InVivo3 Fecal Water Content Dosing->InVivo3 ExVivo1 Colonic Motility InVivo1->ExVivo1 Tissue Collection (Day 14) ExVivo2 Mitochondrial Superoxide InVivo2->ExVivo2 Tissue Collection (Day 14) ExVivo3 Immuno- histochemistry InVivo3->ExVivo3 Tissue Collection (Day 14) ExVivo4 Western Blot Analysis ExVivo1->ExVivo4 ExVivo2->ExVivo4 ExVivo3->ExVivo4

Diagram 2: Comprehensive Experimental Workflow. The integrated methodology for assessing BGP-15 and 5-FU co-administration effects incorporates in vivo monitoring followed by comprehensive ex vivo and molecular analyses to evaluate multiple tissue types and physiological systems.

Application Notes for Research Use

Context-Dependent Therapeutic Considerations

The paradoxical effects of BGP-15 observed in these studies highlight the critical importance of chemotherapeutic context when considering cytoprotective adjuvants. While BGP-15 has demonstrated clear protective efficacy against oxaliplatin-induced gastrointestinal dysfunction and neuropathy [1], its exacerbation of 5-FU-induced GI toxicity indicates that the molecular mechanisms of chemotherapy-induced damage and protection are highly agent-specific. Researchers should note that:

  • Mitochondrial superoxide exacerbation may be a key mechanism underlying BGP-15's detrimental effects with 5-FU, observed as significantly increased MitoSOX fluorescence in myenteric ganglia [1] [2]
  • The preservation of specific neuronal subpopulations (ChAT-IR and nNOS-IR neurons) despite overall neuronal loss and worsened functional outcomes suggests complex effects on neuronal subtypes [1]
  • Skeletal muscle signaling benefits without functional improvements indicate that molecular protection does not necessarily translate to physiological outcomes [3] [4]
Alternative Therapeutic Strategies

For researchers investigating protection against 5-FU-induced intestinal injury, alternative approaches have shown promise in recent studies:

  • Dasabuvir (DSV), an antiviral agent, has demonstrated efficacy in alleviating 5-FU-induced intestinal injury through anti-senescence and anti-inflammatory mechanisms [5]
  • DSV operates through mTOR pathway inhibition, reducing senescence markers (p16, p21, p53) and inflammatory cytokines (IL-1, IL-6, TNF-α) [5]
  • This alternative approach improved diarrhea scores, weight loss, and food/water intake in 5-FU-treated mouse models [5]

Conclusion and Research Implications

The co-administration of BGP-15 with 5-FU presents a compelling case of tissue-specific and context-dependent cytoprotection that warrants careful consideration in research design. The divergent effects observed between gastrointestinal (exacerbated damage) and skeletal muscle (modest molecular protection) systems underscore the complexity of adjuvant interactions with chemotherapeutic agents. Researchers should implement the comprehensive assessment protocols outlined in this application note to fully characterize both beneficial and adverse effects when investigating cytoprotective adjuvants. Particular attention should be paid to mitochondrial function assessments, as this appears to be a crucial determinant of BGP-15's paradoxical effects. Future research directions should focus on elucidating the precise molecular mechanisms underlying these tissue-specific differences and identifying patient stratification factors that might predict favorable versus unfavorable responses to BGP-15 co-administration.

References

BGP-15 Application Notes for Isolated Heart Studies

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the key experimental parameters and quantitative findings from studies involving BGP-15 in heart perfusion and related models.

Table 1: BGP-15 Dosing and Experimental Models

Aspect Details from Literature
Primary Isolated Heart Model Langendorff-perfused rat heart model [1] [2].
Typical BGP-15 Concentration in Langendorff 200 μM in the perfusion buffer [1].
In Vivo (Pre-Treatment) Dosing for Heart Studies Oral administration in rats: 20 to 160 mg/kg [3] [4]. In SHR rats: 25 mg/kg/day for 18 weeks [5] [6]. In ZDF rats: 10 mg/kg/day for one year [7].
Vehicle for In Vivo Studies Hydroxyethyl cellulose solution or distilled water [7].
Common Disease Models Ischemia-reperfusion injury [1], drug-induced cardiotoxicity (e.g., Imatinib) [1] [2], isoproterenol-induced stress [3] [4], hypertensive heart failure (SHR model) [5] [6].

Table 2: Key Functional Outcomes and Biochemical Markers

Measured Parameter Effect of BGP-15 Experimental Context
High-Energy Phosphates Attenuated depletion of ATP and Creatine Phosphate (PCr) [1]. Langendorff model with Imatinib-induced stress [1].
Oxidative Stress Markers Reduced protein oxidation and lipid peroxidation [1]. Langendorff model with Imatinib-induced stress [1].
Ventricular Arrhythmias Suppressed incidence [3] [4]. In vivo rat model with isoproterenol stimulation [3] [4].
Heart Rate Variability (HRV) Increased vagally-mediated parameters (RMSSD, SD1, HF%) [3] [4]. In vivo telemetry-implanted rat model [3] [4].
Diastolic Function Improved left ventricle relaxation [3] [7] [4]. In vivo rat models of diabetic cardiomyopathy and isoproterenol stress [3] [7] [4].
Signaling Pathways Activated Akt; Suppressed JNK and p38 MAPK; Inhibited PARP-1 [1] [2]. Langendorff model and in vivo studies [1] [2].
Inflammatory Markers Reduced NF-κB/p65, IL-6, IL-1β, HMGB1, and MPO activity [2]. In vivo rat model of Imatinib-induced inflammation [2].
Mitochondrial Function Increased mitochondrial mass and biogenesis; reduced ROS production [5] [1]. In vivo SHR model and cell cultures [5] [1].

Proposed Experimental Protocol

While a full step-by-step protocol is not available, you can integrate BGP-15 into a standard Langendorff perfusion setup based on the data from the search results.

1. Reagent Preparation

  • BGP-15 Stock Solution: BGP-15 is highly water-soluble (28 mg/mL at 25°C) [8] [9]. Prepare a concentrated stock solution in distilled water or a physiological buffer like Krebs-Henseleit (KH). Filter-sterilize (0.22 µm) before use.
  • Perfusion Buffer (Krebs-Henseleit Solution): A standard KH buffer contains (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, NaH₂PO₄ 1, MgCl₂ 1.2, NaHCO₃ 24.9, glucose 11.5, and ascorbic acid 0.1 [7]. Continuously oxygenate with a mixture of 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
  • Working BGP-15 Solution: Dilute the stock solution in the perfusion buffer to a final concentration of 200 µM [1].

2. Langendorff Heart Perfusion Setup

  • Heart Isolation: Anesthetize the rat (e.g., with ketamine/xylazine) and swiftly excise the heart.
  • Cannulation: Immediately cannulate the aorta and initiate retrograde perfusion with the oxygenated, warm (37°C) KH buffer at a constant pressure (e.g., 80 mmHg) or flow rate.
  • Stabilization: Perfuse the heart with the drug-free KH buffer for an initial 20-minute stabilization period to establish baseline cardiac function.
  • Experimental Groups:
    • Control Group: Continuously perfused with standard KH buffer.
    • Disease/Injury Model Group: Perfused with a buffer containing the stress-inducing agent (e.g., Imatinib [1] or through global ischemia-reperfusion).
    • BGP-15 Treatment Group: Pre-treated or co-treated with 200 µM BGP-15 in the perfusion buffer alongside the stress-inducing agent.

3. Data Acquisition & Functional Assessment Monitor functional parameters in real-time throughout the experiment:

  • Left Ventricular (LV) Function: Insert a fluid-filled balloon into the left ventricle connected to a pressure transducer to measure Left Ventricular Developed Pressure (LVDP), +dP/dt (contractility), and -dP/dt (relaxation).
  • Electrocardiogram (ECG): Record epicardial ECG to monitor heart rate and arrhythmias.
  • Coronary Flow Rate: Measure the effluent from the coronary sinus.

4. Terminal Analysis At the end of the perfusion, freeze-clamp the heart for biochemical assays:

  • High-Energy Phosphates: Analyze ATP and PCr levels using ³¹P NMR spectroscopy [1].
  • Oxidative Stress: Assess lipid peroxidation (e.g., by measuring TBARS) and protein oxidation [1].
  • Molecular Signaling: Use Western blotting to examine the phosphorylation states of key proteins like Akt, GSK-3β, p38, JNK, and markers of inflammation and apoptosis [1] [2].

Experimental Workflow Visualization

The following diagram outlines the key stages of integrating BGP-15 into a Langendorff perfusion experiment.

bgp_workflow cluster_prep Preparation Phase cluster_exp Perfusion Protocol cluster_analysis Terminal Analysis Start Experiment Start Prep Prepare perfusion system and oxygenated buffer Start->Prep BGP Prepare 200 µM BGP-15 in perfusion buffer Prep->BGP Isolate Isolate and cannulate rat heart BGP->Isolate Stabilize Stabilize Heart (20 min baseline) Isolate->Stabilize Treat Apply Experimental Conditions: - Control Buffer - Injury Agent - Injury Agent + BGP-15 Stabilize->Treat Monitor Real-time Monitoring: - LV Pressure - ECG - Coronary Flow Treat->Monitor Freeze Freeze-clamp Heart Monitor->Freeze Assay Biochemical Assays: - Energy Phosphates - Oxidative Stress - Western Blot Freeze->Assay

Key Mechanisms of Action

BGP-15 is a multi-target drug candidate. Its cardioprotective effects in the Langendorff model are likely mediated through several key mechanisms, as illustrated below.

bgp_mechanisms BGP BGP-15 Administration PARP PARP-1 Inhibition BGP->PARP HSP Hsp72 Co-induction BGP->HSP MEM Membrane Fluidity ↑ BGP->MEM SIG Akt ↑ / p38/JNK ↓ BGP->SIG Effect1 Reduced Oxidative Stress & DNA Damage PARP->Effect1 Effect2 Improved Protein Folding & Cellular Stress Response HSP->Effect2 Effect3 Enhanced Cellular Stress Response MEM->Effect3 Effect4 Pro-survival Signaling Anti-apoptotic Effects SIG->Effect4 Outcome Cardioprotective Outcome: - ATP/PCr Preservation - Reduced Arrhythmias - Improved Contractility - Anti-inflammatory Effects Effect1->Outcome Effect2->Outcome Effect3->Outcome Effect4->Outcome

Conclusion

BGP-15 is a promising multi-target cardioprotective agent suitable for investigation in the Langendorff heart perfusion model. The recommended concentration of 200 µM directly in the perfusion buffer has been shown to protect against energy depletion, oxidative stress, and harmful signaling pathways induced by stressors like Imatinib. Its mechanisms involve PARP-1 inhibition, modulation of key survival kinases, and enhancement of the cellular stress response.

References

Comprehensive Application Notes & Protocols: BGP-15 MitoSOX Mitochondrial Superoxide Assay for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BGP-15 and Mitochondrial Superoxide Detection

BGP-15 (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic amidoxime) is a novel insulin-sensitizer molecule with a wide range of cytoprotective effects that have generated significant interest in pharmaceutical development. This hydroxylamine derivative possesses multifunctional cytoprotective properties including mitochondrial protection, oxidative stress reduction, and apoptosis inhibition, making it a promising candidate for various therapeutic applications. While BGP-15 lacks a clearly defined intracellular molecular target, current research indicates it accumulates preferentially in mitochondria and protects against reactive oxygen species (ROS)-induced mitochondrial destabilization. [1] [2] The MitoSOX mitochondrial superoxide assay provides a crucial methodological approach for evaluating BGP-15's effects on mitochondrial-specific superoxide production, offering valuable insights for researchers investigating mitochondrial-targeted therapeutic agents.

The clinical relevance of BGP-15 spans multiple therapeutic areas, with demonstrated efficacy in experimental models of cardiotoxicity, skeletal myopathy, and metabolic disorders. Specifically, BGP-15 has shown promise in mitigating doxorubicin-induced cardiotoxicity, oxaliplatin-induced skeletal muscle damage, and diabetic cardiomyopathy. [3] [4] [5] Understanding BGP-15's effects on mitochondrial superoxide production is therefore essential for both basic research and translational drug development. These application notes provide detailed protocols and data analysis frameworks for evaluating BGP-15 using the MitoSOX assay system, standardized for consistency and reproducibility across research settings.

Mechanism of Action & Theoretical Background

Molecular Mechanisms of BGP-15

BGP-15 exerts its cytoprotective effects through several interconnected molecular mechanisms that collectively enhance mitochondrial function and reduce oxidative damage:

  • Mitochondrial Fusion Activation: BGP-15 promotes mitochondrial fusion by activating optic atrophy 1 (OPA1), a GTPase dynamin protein that facilitates inner mitochondrial membrane fusion. This fusion activity helps maintain mitochondrial network integrity and function. [6]
  • PARP Inhibition: BGP-15 functions as a poly ADP-ribose polymerase (PARP) inhibitor, reducing PARP-mediated energy depletion and cellular dysfunction under oxidative stress conditions. [4]
  • Membrane Stabilization: The compound demonstrates membrane-stabilizing properties, protecting mitochondrial membrane potential and reducing permeability transitions. [1]
  • Kinase Pathway Modulation: BGP-15 modulates key signaling pathways, including inhibition of JNK and p38 MAPK activation while promoting pro-survival pathways such as Akt/Gsk3β. [7] [1]
  • Heat Shock Protein Induction: BGP-15 acts as a heat shock protein (HSP) co-inducer, enhancing cellular stress response mechanisms without itself functioning as a direct antioxidant. [1] [2]
Mitochondrial Superoxide in Pathology

Mitochondrial superoxide anion (O₂•⁻) represents a primary reactive oxygen species generated during oxidative phosphorylation. Under pathological conditions, electron transport chain dysfunction leads to excessive superoxide production, particularly at complexes I and III. This mitochondrial oxidant stress triggers permeability transition pore opening, mitochondrial membrane depolarization, and release of pro-apoptotic factors, ultimately leading to programmed cell death. [1] [2] BGP-15 specifically addresses this pathophysiology by stabilizing mitochondrial membranes and reducing superoxide production at the complex I-III system, thereby interrupting this destructive cascade. [1]

Table 1: Key Molecular Targets of BGP-15 in Mitochondrial Protection

Target/Pathway Effect of BGP-15 Functional Outcome Experimental Evidence
OPA1 Activation Enhanced mitochondrial fusion, cristae stabilization In vitro and in vivo models [6]
PARP Inhibition Reduced energy depletion, preserved NAD+ levels Skeletal myopathy models [4]
JNK/p38 MAPK Inhibition Reduced stress-induced apoptosis Cardiomyocyte studies [7] [1]
Akt/Gsk3β Activation Enhanced pro-survival signaling Heart failure models [7]
Complex I-III Reduced ROS production Decreased mitochondrial superoxide generation Isolated mitochondria studies [1]

Summary of Experimental Findings

Quantitative Effects of BGP-15 on Mitochondrial Superoxide

Research across multiple experimental models has consistently demonstrated BGP-15's efficacy in reducing mitochondrial superoxide production. The following table summarizes key quantitative findings from peer-reviewed studies:

Table 2: Quantitative Effects of BGP-15 on Mitochondrial Superoxide Production

Experimental Model Inducer & Concentration BGP-15 Concentration Measurement Method Key Findings Reference
H9c2 Cardiomyocytes Doxorubicin (1-3 μM) 50 μM MitoSOX Red + Flow Cytometry Dose-dependent reduction in fluorescence intensity: 1μM DOX: 696.58 → sign. reduction; 3μM DOX: 992.03 → sign. reduction [3]
WRL-68 Cell Line H₂O₂ (50 μM) 50 μM JC-1, TMRM fluorescence Protection against H₂O₂-induced mitochondrial depolarization; maintained ΔΨm [1]
Isolated Rat Liver Mitochondria - 50 μM HPLC-MS/MS, Complex I-III assay Accumulation in mitochondria; reduced ROS production at Complex I-III [1] [2]
Mouse Skeletal Muscle Oxaliplatin (3 mg/kg) 15 mg/kg (in vivo) MitoSOX Red, histology Reduced mtROS production, improved mitochondrial viability (4-fold) [4]
Human Sperm ART processing 10 μM MitoSOX Red + Flow Cytometry Reduced oxidative damage during seminal plasma removal [8]
Functional Correlates of Superoxide Reduction

Beyond direct effects on superoxide levels, BGP-15 treatment demonstrates significant functional benefits across experimental models:

  • Cell Viability: In H9c2 cardiomyocytes, BGP-15 pretreatment (50 μM) significantly improved cell viability after 12 and 24 hours of doxorubicin exposure (0.1-3 μM), concomitantly with reduced superoxide levels. [3]
  • Apoptosis Markers: BGP-15 pretreatment attenuated caspase-3 activation induced by doxorubicin, though the effect did not always reach statistical significance in all models. [3]
  • Mitochondrial Membrane Potential: BGP-15 preserved mitochondrial membrane potential (ΔΨm) against various stressors including H₂O₂, doxorubicin, and lipopolysaccharide. [3] [1] [2]
  • Tissue Protection: In vivo, BGP-15 protected against oxaliplatin-induced skeletal myopathy, reducing collagen deposition, lipid accumulation, and mitochondrial ROS production. [4]

Detailed Experimental Protocols

MitoSOX Red Assay for BGP-15 Evaluation in H9c2 Cardiomyocytes

This protocol is adapted from the study investigating BGP-15's protection against doxorubicin-induced cardiotoxicity [3] and can be modified for other cell types.

4.1.1 Materials and Reagents
  • Cell Line: H9c2 rat cardiomyoblasts (or other relevant cell types)
  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
  • BGP-15 Stock Solution: Prepare 50 mM stock in sterile distilled water or DMSO (final DMSO concentration ≤0.1%)
  • Doxorubicin Stock Solution: Prepare 1 mM stock in sterile distilled water
  • MitoSOX Red Reagent: Commercial mitochondrial superoxide indicator (e.g., Molecular Probes/Invitrogen)
  • Flow Cytometry Buffer: Phosphate-buffered saline (PBS) with 1% FBS
  • Additional Reagents: Trypsin-EDTA solution, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS)
4.1.2 Step-by-Step Procedure
  • Cell Culture and Seeding:

    • Maintain H9c2 cells in complete DMEM at 37°C in a 5% CO₂ humidified atmosphere.
    • Seed cells at a density of 1×10⁵ cells/well in 6-well plates for flow cytometry or 2×10⁴ cells/well in 96-well plates for fluorescence microscopy.
    • Allow cells to adhere for 24 hours prior to treatments.
  • Pretreatment with BGP-15:

    • Prepare working concentration of 50 μM BGP-15 in complete medium.
    • Replace culture medium with BGP-15-containing medium or vehicle control.
    • Incubate for 2 hours (or determined optimal pretreatment time) at 37°C, 5% CO₂.
  • Doxorubicin Challenge:

    • Following pretreatment, add doxorubicin at final concentrations of 0.1, 1, and 3 μM.
    • Maintain cells with both BGP-15 and doxorubicin for desired exposure periods (typically 12-24 hours).
  • MitoSOX Staining:

    • Prepare 5 μM MitoSOX Red working solution in pre-warmed PBS or HBSS.
    • After treatment, collect cells by trypsinization (if using flow cytometry) or proceed directly for microscopy.
    • Wash cells once with PBS.
    • Incubate cells with MitoSOX Red working solution for 15-30 minutes at 37°C, protected from light.
    • For flow cytometry, include unstained controls and appropriate compensation controls.
  • Analysis by Flow Cytometry:

    • Wash stained cells twice with PBS and resuspend in flow cytometry buffer.
    • Analyze using flow cytometer with excitation/emission settings of 510/580 nm.
    • Acquire at least 10,000 events per sample.
    • Express results as mean fluorescence intensity or percentage of positive cells.
  • Analysis by Fluorescence Microscopy:

    • For adherent cells, image directly using fluorescent microscope with appropriate filter sets.
    • Note: Doxorubicin autofluorescence may interfere with detection; use appropriate controls and filter sets to minimize crossover.
    • Quantify fluorescence intensity using image analysis software (e.g., ImageJ).
4.1.3 Critical Parameters and Optimization
  • BGP-15 Concentration: Test a range of concentrations (10-100 μM) based on 50 μM as a starting point [3] [1].
  • Timing Considerations: Optimize pretreatment duration (typically 2-4 hours) and challenge period based on specific experimental models.
  • Doxorubicin Considerations: Account for doxorubicin's inherent fluorescence; include appropriate controls and compensation settings.
  • Cell Density: Maintain consistent cell density across experiments as confluence affects mitochondrial function and ROS production.
  • MitoSOX Concentration: Titrate MitoSOX concentration (typically 2-5 μM) to ensure linear detection range.
Complementary Assessment Methods
4.2.1 Mitochondrial Membrane Potential (ΔΨm) Assessment

JC-1 Staining Protocol [3] [1]:

  • After treatments, incubate cells with 2-5 μM JC-1 dye for 15-30 minutes at 37°C.
  • Wash twice with PBS and analyze by flow cytometry or fluorescence microscopy.
  • For flow cytometry, measure fluorescence in both FL1 (530 nm, monomer) and FL2 (590 nm, aggregate) channels.
  • Calculate red/green fluorescence ratio as an indicator of mitochondrial membrane potential.
  • Expected Outcome: BGP-15 should maintain higher red/green ratio compared to stressor-alone conditions, indicating preserved ΔΨm.
4.2.2 Cell Viability Assessment

Sulforhodamine B (SRB) Assay [2]:

  • After treatments, aspirate medium and fix cells with cold 10% trichloroacetic acid for 20 minutes at 4°C.
  • Wash plates thoroughly with water and air dry.
  • Stain with 0.1% SRB in 1% acetic acid for 20 minutes at room temperature.
  • Wash unbound dye with 1% acetic acid and air dry.
  • Solubilize protein-bound dye with 10 mM unbuffered Tris base.
  • Measure absorbance at 565 nm with a reference at 690 nm.

Signaling Pathways & Experimental Workflows

BGP-15 Mechanism of Action Signaling Pathway

The following diagram illustrates the key molecular pathways through which BGP-15 exerts its mitochondrial protective effects:

bgp15_mechanism oxidative_stress Oxidative Stress (H₂O₂, DOX, LPS) ros_production Mitochondrial ROS Production oxidative_stress->ros_production chemotherapeutic Chemotherapeutic Agents (Doxorubicin, Oxaliplatin) chemotherapeutic->ros_production mitochondria Mitochondrion complex_i_iii ETC Complex I-III mmp_loss ΔΨm Loss ros_production->mmp_loss aif_release AIF Release mmp_loss->aif_release cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c cell_survival Enhanced Cell Survival aif_release->cell_survival cytochrome_c->cell_survival bgp15 BGP-15 opa1_activation OPA1 Activation bgp15->opa1_activation parp_inhibition PARP Inhibition bgp15->parp_inhibition hsp_induction HSP Induction bgp15->hsp_induction jnk_inhibition JNK/p38 Inhibition bgp15->jnk_inhibition akt_activation Akt/GSK3β Activation bgp15->akt_activation mitochondrial_fusion Mitochondrial Fusion opa1_activation->mitochondrial_fusion reduced_ros Reduced Mitochondrial Superoxide Production mitochondrial_fusion->reduced_ros protected_mmp Protected Mitochondrial Membrane Potential mitochondrial_fusion->protected_mmp parp_inhibition->protected_mmp hsp_induction->protected_mmp jnk_inhibition->protected_mmp akt_activation->protected_mmp reduced_ros->protected_mmp protected_mmp->cell_survival

Diagram 1: BGP-15 mechanism of action signaling pathway. BGP-15 targets multiple processes to maintain mitochondrial integrity and reduce superoxide production.

Experimental Workflow for BGP-15 MitoSOX Assay

The following diagram outlines the complete experimental workflow for evaluating BGP-15 effects using the MitoSOX assay:

experimental_workflow phase1 Phase 1: Cell Culture & Preparation phase2 Phase 2: Treatment Application phase3 Phase 3: Staining & Analysis phase4 Phase 4: Data Interpretation cell_culture Cell Culture (H9c2, WRL-68, or other models) seeding Plate Seeding (6-well: 1×10⁵ cells/well 96-well: 2×10⁴ cells/well) cell_culture->seeding adherence 24h Adherence Period seeding->adherence bgp15_pre BGP-15 Pretreatment (50 μM, 2-4 hours) adherence->bgp15_pre stressor_challenge Stressor Challenge (Doxorubicin 0.1-3 μM, H₂O₂ 50 μM) bgp15_pre->stressor_challenge incubation Incubation (12-24 hours) stressor_challenge->incubation mitosox_stain MitoSOX Staining (5 μM, 15-30 min, 37°C) incubation->mitosox_stain washing Washing & Preparation mitosox_stain->washing analysis Analysis (Flow Cytometry or Fluorescence Microscopy) washing->analysis data_processing Data Processing (Mean Fluorescence Intensity % Positive Cells) analysis->data_processing jc1_assay JC-1 Assay (ΔΨm Assessment) analysis->jc1_assay viability Viability Assays (SRB, LDH, MTT) analysis->viability statistical Statistical Analysis data_processing->statistical interpretation Results Interpretation statistical->interpretation

Diagram 2: Experimental workflow for BGP-15 MitoSOX assay. The comprehensive protocol includes cell preparation, treatment, staining, and analysis phases with optional complementary assays.

Troubleshooting & Technical Considerations

Common Challenges and Solutions
  • High Background Fluorescence: Optimize MitoSOX concentration and incubation time. Include unstained controls and account for autofluorescence from treatments like doxorubicin. [3]
  • Variable BGP-15 Efficacy: Test multiple pretreatment durations (1-6 hours) to establish optimal timing for specific cell models.
  • Cell Type Variability: Validate assay parameters for each cell type, as mitochondrial content and ROS production rates vary significantly.
  • Doxorubicin Interference: Use appropriate filter sets and compensation controls when working with doxorubicin due to its intrinsic fluorescence. [3]
  • Mitochondrial Specificity Verification: Confirm mitochondrial localization of signal using mitochondrial uncouplers (e.g., FCCP) or inhibitors. [1]
Data Interpretation Guidelines
  • Quantitative Analysis: Express data as mean fluorescence intensity rather than only percentage positive cells for more sensitive detection of changes.
  • Normalization Strategies: Normalize data to cell number or protein content when comparing across treatment groups.
  • Complementary Assays: Combine MitoSOX data with JC-1 mitochondrial membrane potential assessment and cell viability assays for comprehensive evaluation. [3] [1]
  • Statistical Considerations: Include appropriate replicates (minimum n=3 independent experiments) and use non-parametric tests if data distribution is not normal.

References

Comprehensive Protocol for BGP-15 Administration via Oral Gavage in Mouse Models: Formulation, Dosing, and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BGP-15

BGP-15 is a novel nicotinic amidoxime derivative with multiple pharmacological properties, including PARP inhibition, chaperone co-induction, and membrane fluidity modulation. This small molecule (molecular weight: 351.27 g/mol) has demonstrated efficacy across diverse disease models while exhibiting an excellent safety profile in human clinical trials. Its favorable water solubility (28 mg/mL in deionized water at 25°C) makes it particularly suitable for formulation for oral administration in preclinical studies. BGP-15 represents a promising multi-target therapeutic candidate with potential applications in cardioprotection, neuroprotection, and metabolic disorders [1] [2].

The compound's mechanism of action involves several interconnected pathways: it functions as a PARP-1 inhibitor (IC₅₀ = 120 μM), reduces mitochondrial ROS production, enhances heat shock protein induction (particularly Hsp72), improves insulin sensitivity through JNK inhibition, and activates protective signaling pathways including AKT and IGF1R. This multifaceted mechanism underlies its efficacy in various pathological conditions, from heart failure to neurodegenerative disorders [1] [3] [4].

BGP-15 Formulation and Preparation

Formulation Options

Table 1: BGP-15 Formulation Protocols for Oral Gavage in Mice

Formulation Type Composition Preparation Method Storage Conditions
Simple Saline Solution BGP-15 + 0.9% sterile saline Dissolve directly in saline to desired concentration (typically 1.5 mg/mL for 15 mg/kg dosing) Short-term: Room temperature; Long-term: 4°C, protected from moisture [4]
DMSO-Based Stock 100% DMSO for stock solution (1M), diluted to 10% DMSO in sterile water for administration Prepare concentrated stock in 100% DMSO, then dilute with sterile water to final concentration Stock: -20°C; Working solution: Use immediately or short-term storage at 4°C [5]
Vehicle Control 0.9% sterile saline or 10% DMSO in sterile water Prepare identical to treatment solution without BGP-15 Room temperature or 4°C based on experimental requirements [4]
Preparation Workflow

G A Weigh BGP-15 powder B Select formulation vehicle A->B C Dissolve in chosen vehicle B->C D Vortex mixture thoroughly C->D E Confirm complete dissolution D->E F Prepare fresh or store appropriately E->F

The preparation process begins with accurate weighing of BGP-15 powder, followed by selection of an appropriate vehicle based on experimental requirements. For most applications, simple saline solution is sufficient and preferred due to minimal potential vehicle effects. The DMSO-based formulation is reserved for situations requiring higher concentrations or when enhanced solubility is necessary. The mixture should be vortexed thoroughly until complete dissolution is visually confirmed. While BGP-15 solutions demonstrate good stability, fresh preparation is recommended for critical studies to ensure compound integrity [1] [5] [4].

Administration Protocols and Dosing Regimens

Standard Dosing Parameters

Table 2: BGP-15 Dosing Regimens in Mouse Models

Disease Model Dose (mg/kg) Frequency Duration Volume (mL/kg) Key Efficacy Findings
Heart Failure & Atrial Fibrillation 15 Once daily 4 weeks 10 Improved cardiac function, reduced arrhythmic episodes, attenuated atrial enlargement [4]
Insulin Resistance 10-30 Once daily 5 days to 2 weeks 10 Dose-dependent increase in insulin sensitivity (50-70% improvement) [6]
Chemotherapy-Induced Neuropathy 15 3 times per week 2 weeks 10 Protection against cisplatin or taxol-induced peripheral neuropathy [1]
Duchenne Muscular Dystrophy 15 Once daily 4-5 weeks 10 Improved diaphragm muscle fiber function, reduced cardiac fibrosis [1]
Familial Dysautonomia 15 Once daily Not specified 10 Improved mitochondrial function, protected neurons from dying [7]
Isoproterenol-Induced Arrhythmias 20-160 (acute) Single dose Acute 10 Suppressed ventricular arrhythmia incidence, counteracted ischemic signs [8]
Administration Technique

The oral gavage procedure requires proper technique to ensure accurate delivery and minimize stress to the animals. Mice should be gently restrained to allow stable positioning of the head and neck. A straight or curved gavage needle (appropriate size for the mouse) is carefully inserted into the esophagus, and the solution is slowly delivered to prevent aspiration. Proper technique should be verified through training and supervision by experienced personnel. The administration volume is typically 10 mL per kg of body weight, meaning a 25g mouse would receive approximately 0.25 mL of the prepared solution [4] [8].

Research Applications and Experimental Outcomes

Disease Models and Efficacy

Table 3: Efficacy of BGP-15 in Preclinical Disease Models

Disease Area Model Type Key Outcomes Proposed Mechanisms
Cardiovascular HF+AF transgenic mice ↓ Arrhythmia episodes, ↑ cardiac function, ↓ atrial size, ↓ lung weight PARP inhibition, ↑ IGF1R phosphorylation, mitochondrial protection [4]
Metabolic Insulin-resistant rats ↑ Glucose infusion rate, ↑ insulin sensitivity by 50-70% JNK inhibition, improved insulin receptor signaling [1] [6]
Neurological Familial dysautonomia mouse model ↓ Neuronal death, improved mitochondrial function, ↓ ROS Mitochondrial stabilization, reduced oxidative stress [7]
Muscular Dystrophy mdx and dko mice Improved diaphragm function, reduced cardiac fibrosis Hsp72 co-induction, membrane remodeling [1]
Chemotherapy Toxicity Cisplatin-treated rats ↓ Nephrotoxicity, without compromising antitumor activity PARP inhibition, ↓ oxidative damage, preserved ATP levels [2]
Drug-Induced Arrhythmias Isoproterenol-treated rats ↓ Ventricular arrhythmias, improved HRV, suppressed aftercontractions Mitochondrial ROS reduction, normalized actin dynamics [8]
Experimental Workflow

G A Study Design • Randomization • Group assignment • Power calculation B Formulation Preparation • Vehicle selection • Concentration calculation • Quality control A->B C Baseline Measurements • Physiological parameters • Behavioral assessment • Biomarker collection B->C D Treatment Period • Daily oral gavage • Body weight monitoring • Health assessment C->D E Endpoint Analysis • Functional tests • Tissue collection • Molecular analysis D->E

The experimental workflow for BGP-15 studies involves careful study design with appropriate randomization and control groups. After formulation preparation and baseline measurements, the treatment period consists of consistent daily administration via oral gavage with regular monitoring of animal health and potential side effects. Endpoint analysis typically includes functional assessments specific to the disease model being studied, followed by tissue collection for molecular and histological examination. This systematic approach ensures reliable and reproducible evaluation of BGP-15 efficacy across different research applications [1] [4] [8].

Technical Considerations and Optimization

Formulation and Dosing
  • Dose Selection: The most commonly effective dose in mouse studies is 15 mg/kg administered once daily. This dose has demonstrated efficacy across multiple disease models without apparent toxicity. Higher doses (up to 160 mg/kg) have been used in acute settings, while lower doses (10 mg/kg) may be sufficient for certain applications such as insulin sensitization [8] [6].

  • Vehicle Considerations: While saline is the preferred vehicle for its simplicity and minimal interference, the DMSO-based vehicle (up to 10% DMSO final concentration) may enhance compound solubility or absorption in some cases. However, potential effects of DMSO on experimental outcomes should be considered and controlled for [5].

  • Stability and Storage: BGP-15 demonstrates good chemical stability in solution, but for chronic studies, fresh preparation every 1-2 weeks is recommended with storage at 4°C protected from light. For long-term storage, the powder should be kept in a sealed container at room temperature or 4°C with protection from moisture [1].

Experimental Design
  • Treatment Duration: Study length should be aligned with the disease model pathophysiology—acute models (e.g., isoproterenol-induced arrhythmias) may require only single or short-term dosing, while chronic conditions (e.g., heart failure, muscular dystrophy) typically need 4-6 weeks of treatment to demonstrate meaningful efficacy [4] [8].

  • Control Groups: Appropriate controls are essential and should include both vehicle-treated and untreated disease controls, as well as healthy controls when relevant. Some studies have shown that gavage with saline alone does not significantly affect morphological or functional parameters compared to untreated controls [4].

  • Endpoint Selection: A combination of functional measurements (e.g., echocardiography, ECG, glucose tolerance), molecular analyses (e.g., Western blotting, oxidative stress markers), and histological assessments provides comprehensive evaluation of BGP-15 effects [1] [4] [8].

Conclusion

BGP-15 represents a promising therapeutic candidate with demonstrated efficacy across diverse disease models through well-tolerated oral administration. The established protocol of 15 mg/kg once daily via oral gavage in saline vehicle provides a standardized approach for preclinical evaluation. Its multimodal mechanism of action, targeting PARP inhibition, mitochondrial protection, and stress response pathways, underlies its broad therapeutic potential. As BGP-15 has already entered clinical trials for various indications, these robust preclinical protocols provide a solid foundation for translational research and further investigation of this promising compound.

References

Comprehensive Clinical Trial Design and Experimental Protocols for BGP-15: Application Notes for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BGP-15 and Current Clinical Status

BGP-15 is a small molecule drug candidate (molecular weight: 351.27 g/mol) with a pleiotropic mechanism of action that encompasses PARP-1 inhibition, heat shock protein co-induction, and membrane lipid remodeling properties. Originally developed as an insulin sensitizer, its therapeutic potential has expanded to include cardioprotection, antiarrhythmic effects, and fertility enhancement based on extensive preclinical research and early clinical trials. The compound demonstrates an exceptional safety profile in human trials, with no serious adverse events reported across five clinical trials involving more than 250 patients. BGP-15 is currently in Phase II clinical development for multiple indications, representing a promising therapeutic candidate with a novel multi-target mechanism of action. [1] [2]

The current clinical development status of BGP-15 spans several therapeutic areas, with both active and discontinued programs. The following table summarizes the key development programs:

Table 1: Current Clinical Development Status of BGP-15

Therapeutic Area Development Phase Status Notes
Familial Dysautonomia Phase I Active (as of Feb 2025) Developed by Mitochon Technologies
COVID-2019 Infections Phase II/III No recent development identified
Insulin Resistance Phase II Status uncertain Previously demonstrated efficacy in insulin-resistant patients
Sinus Tachycardia Phase II Status uncertain
Type 2 Diabetes Mellitus Discontinued Development halted
Chemotherapy-Induced Damage Discontinued Development halted
Reperfusion Injury Discontinued Development halted
Duchenne Muscular Dystrophy No development reported Available for licensing
Fertility Enhancement Phase II planned Active development Vitaleon Pharma initiating trials

BGP-15's favorable physicochemical properties, including high water solubility (28 mg/mL at 25°C) and small molecular size, make it suitable for various administration routes. Recent pharmaceutical development has focused on novel formulations including transdermal patches that maintain stability and enhance bioavailability through penetration enhancers like Transcutol and Labrasol combinations. This versatility in formulation supports its application across diverse therapeutic areas and patient populations. [1] [3]

Mechanism of Action: Multi-Target Therapeutic Approach

BGP-15 exhibits a unique multi-modal mechanism that differentiates it from single-target therapeutics, acting through several complementary pathways that converge on cytoprotective effects. The drug functions primarily as a PARP-1 inhibitor, reducing poly(ADP-ribose) polymerase activity and preventing energy depletion in stressed cells. Simultaneously, it acts as a chaperone co-inducer, enhancing the cellular stress response by promoting heat shock protein expression without initial stressor requirement. Additionally, BGP-15 demonstrates membrane lipid therapy capabilities, remodeling cholesterol-rich membrane domains to enhance fluidity and signaling efficiency. These primary mechanisms are complemented by mitochondrial stabilization effects, where BGP-15 accumulates in mitochondria and reduces reactive oxygen species (ROS) production at complex I-III, preserving membrane potential and cellular energy production. [1] [4] [5]

The coordinated activity across these systems creates a powerful cytoprotective profile, as visualized in the following mechanistic overview:

The membrane remodeling capability of BGP-15 represents a particularly novel aspect of its mechanism. Molecular dynamics simulations demonstrate that BGP-15 partitions into lipid bilayers and interacts with cholesterol-rich domains, stabilizing membrane structure under stress conditions. This membrane stabilization prevents transient structural disintegration of lipid rafts during fever-type heat stress, maintaining proper signaling platform functionality. Through Rac1 activation and subsequent hydrogen peroxide-mediated signaling, BGP-15 promotes HSF1 activation while simultaneously inhibiting HSF1 acetylation, leading to prolonged HSF1 binding to heat shock elements and enhanced stress response. [4]

The intersection of metabolic and stress response pathways activated by BGP-15 creates a powerful cytoprotective profile. BGP-15 increases phosphorylation of the insulin-like growth factor 1 receptor (IGF1R), which is depressed in atrial tissue from patients with atrial fibrillation. This effect occurs independent of phosphoinositide 3-kinase-Akt and heat-shock protein 70, signaling mediators often defective in aged and diseased hearts. The preservation of IGF1R signaling represents a crucial mechanism in BGP-15's cardioprotective effects, particularly in heart failure and atrial fibrillation models where it improves cardiac function and reduces arrhythmic episodes. [6]

Preclinical Evidence Summary

Efficacy Across Disease Models

Extensive preclinical investigations have demonstrated BGP-15's efficacy across diverse disease models, with particularly robust evidence in cardiovascular conditions. In hypertensive cardiomyopathy models using spontaneously hypertensive rats (SHR), BGP-15 treatment for 18 weeks preserved systolic and diastolic cardiac function, decreased interstitial collagen deposition, and prevented cardiomyocyte hypertrophy. The cardioprotective effects were mediated through decreased activity of TGFβ/Smad signaling factors, enhanced mitochondrial biogenesis, and modulation of MAPK signaling pathways. These structural and functional improvements translated to significantly reduced cardiovascular mortality in obese rat models, establishing a strong preclinical foundation for cardiac applications. [7] [8]

The antiarrhythmic properties of BGP-15 have been validated in multiple model systems. In telemetry-implanted rats subjected to beta-adrenergic stimulation with isoproterenol, BGP-15 pretreatment significantly counteracted ischemic ECG signs (ST-segment depression) and suppressed ventricular arrhythmia incidence. The compound increased vagally-mediated heart rate variability parameters (RMSSD, SD1, and HF%), indicating enhanced parasympathetic tone that may contribute to its antiarrhythmic effects. At the cellular level, BGP-15 prevented isoproterenol-induced aftercontractions in isolated canine cardiomyocytes, demonstrating direct stabilization of cardiomyocyte electrophysiology. These effects occurred without altering normal ECG waveforms, suggesting a favorable safety profile. [8]

Quantitative Preclinical Efficacy Data

Table 2: Summary of Key Preclinical Efficacy Findings for BGP-15

Disease Model Species Dose/Duration Key Outcomes Mechanistic Insights
Hypertension-Induced Heart Failure Spontaneously Hypertensive Rats 25 mg/kg/day for 18 weeks Preserved systolic/diastolic function; Reduced fibrosis; Increased mitochondrial mass ↓TGFβ/Smad signaling; ↑Akt/Gsk3β; ↑Mitochondrial biogenesis
Isoproterenol-Induced Arrhythmias Telemetry-Implanted Rats 40-160 mg/kg acute Suppressed ventricular arrhythmias; Counteracted ECG ischemia; Improved HRV ↑Vagally-mediated HRV; Prevention of aftercontractions
Diabetic Cardiomyopathy Goto-Kakizaki Rats Not specified Improved diastolic dysfunction; Enhanced phosphorylation of VASP and phospholamban Restoration of SERCA activity
Imatinib-Induced Cardiotoxicity Wistar Rats 10 mg/kg/day for 14 days Reduced cardiac inflammation; Improved redox balance ↓PARP1; ↓NF-κB/p65; ↑Nrf2; ↓Pro-inflammatory cytokines
Ischemia-Reperfusion Injury Langendorff Heart Preparation Not specified Protected against oxidative stress; Improved recovery ↓Mitochondrial ROS; PARP inhibition
Metabolic Disorder Zucker Obese Rats Not specified Improved insulin sensitivity; Glucose uptake enhancement HSP co-induction; JNK inhibition

Beyond cardiovascular applications, BGP-15 has demonstrated efficacy in metabolic disorders and fertility challenges. In genetic and diet-induced obesity models, BGP-15 improved insulin sensitivity and glucose uptake, with human Phase II studies confirming its insulin-sensitizing effects in insulin-resistant patients. More recently, unpublished studies cited by Vitaleon Pharma indicate potential applications in fertility enhancement, with BGP-15 reported to boost oocyte and sperm quality, improve embryo development, reduce oxidative stress in embryos, and protect sperm during cryopreservation. These diverse applications highlight the compound's broad therapeutic potential stemming from its fundamental cytoprotective mechanisms. [1] [2]

Clinical Trial Design Considerations

Proposed Phase II Clinical Trial for Cardiac Indications

Based on compelling preclinical evidence, a Phase II randomized, double-blind, placebo-controlled trial is proposed to evaluate BGP-15 in patients with hypertension-induced heart failure with preserved ejection fraction (HFpEF). The study population would include adults aged 40-80 with established hypertension, echocardiographic evidence of diastolic dysfunction, and elevated NT-proBNP levels. Key exclusion criteria would include severe renal impairment, hepatic dysfunction, and concomitant use of strong CYP450 inducers or inhibitors. The trial would employ a parallel-group design with 1:1 randomization to either BGP-15 (150-300 mg daily) or matching placebo for 24 weeks, in addition to standard heart failure therapy. [7] [8]

The primary endpoint would be change in left ventricular diastolic function as measured by E/E' ratio on echocardiography. Key secondary endpoints would include changes in echocardiographic parameters (left atrial volume index, left ventricular mass index), functional capacity (6-minute walk test, NYHA class), biomarkers (NT-proBNP, galectin-3), heart rate variability parameters, and arrhythmia burden on 24-hour Holter monitoring. Additional exploratory endpoints would assess quality of life measures (KCCQ questionnaire) and cardiovascular event rates (hospitalization for heart failure, cardiovascular mortality). The trial would include interim safety analyses at 4 and 12 weeks, with comprehensive pharmacokinetic sampling to establish exposure-response relationships. [7] [8]

Proposed Phase II Clinical Trial for Fertility Indications

For fertility applications, a randomized, double-blind, placebo-controlled trial is proposed to evaluate BGP-15 in women undergoing in vitro fertilization (IVF). The study would enroll women aged 35-42 with previous IVF failure or poor ovarian response. Participants would receive either BGP-15 (dose to be determined) or placebo for one complete menstrual cycle prior to IVF cycle initiation. The primary endpoint would be the number of high-quality blastocysts per cycle. Secondary endpoints would include oocyte mitochondrial activity, fertilization rate, implantation rate, clinical pregnancy rate, oxidative stress markers in follicular fluid, and sperm DNA fragmentation index in male partners. [2]

Table 3: Proposed Efficacy Endpoints for Phase II Clinical Trials

Therapeutic Area Primary Endpoint Key Secondary Endpoints Exploratory Biomarkers
Heart Failure with Preserved EF Change in E/E' ratio (echocardiography) LV mass index; 6-minute walk distance; NT-proBNP; HRV parameters Galectin-3; TGF-β1; miRNA profile; Cardiovascular events
Atrial Fibrillation Burden AF burden on 2-week monitor Time to first AF recurrence; AF-free survival; Quality of life scores hs-CRP; IGF-1R phosphorylation; Fibrosis markers
Fertility (IVF) Number of high-quality blastocysts Fertilization rate; Implantation rate; Clinical pregnancy rate Oxidative stress in follicular fluid; Sperm DNA fragmentation
Insulin Resistance HOMA-IR index Fasting glucose/insulin; HbA1c; Matsuda index; Adipokines HSP72 expression; Inflammatory cytokines; Lipid composition

The general safety assessment across all trials would include comprehensive monitoring of adverse events, laboratory parameters (hematology, clinical chemistry, urinalysis), vital signs, 12-lead ECGs, and physical examinations. Specific attention would be paid to potential gastrointestinal effects, though the favorable safety profile observed in previous human trials suggests minimal concerns. The trial design would incorporate adaptive elements allowing for dose adjustment based on interim analyses, potentially accelerating the identification of optimal dosing regimens for Phase III studies. [1] [9] [2]

Experimental Protocols and Methodologies

In Vitro Assessment of Mitochondrial Protection

The evaluation of mitochondrial effects represents a crucial component of BGP-15's mechanism characterization. For assessment of mitochondrial membrane potential stabilization, plate WRL-68, H9c2, or U-251 MG cells in 96-well plates at a density of 2×10⁴ cells/well. Culture cells in appropriate medium (Eagle's MEM for WRL-68, DMEM for H9c2 and U-251) containing 10% bovine serum and 1% penicillin/streptomycin at 37°C in 5% CO₂. Pre-treat cells with BGP-15 (10-100 μM) for 2 hours before inducing oxidative stress with hydrogen peroxide (100-500 μM) or inflammatory stress with lipopolysaccharide (1 μg/mL). Assess mitochondrial membrane potential using JC-1 dye (5 μM) following manufacturer's protocol, with fluorescence measured at 490/540 nm excitation and 530/590 nm emission. Include controls with the uncoupler FCCP (10 μM) to confirm specificity. [5]

For measurement of mitochondrial ROS production, load pre-treated cells with MitoSOX Red (5 μM) for 30 minutes at 37°C. After washing with PBS, measure fluorescence at 510 nm excitation and 580 nm emission. Alternatively, use dihydrorhodamine 123 (5 μM) with fluorescence measurement at 500 nm excitation and 536 nm emission. For isolated mitochondrial studies, purify mitochondria from rat liver by differential centrifugation followed by Percoll density gradient centrifugation. Assess mitochondrial ROS production in assay buffer (70 mM sucrose, 214 mM mannitol, 20 mM HEPES, 5 mM glutamate, 0.5 mM malate, 0.5 mM phosphate) using 1 mg mitochondrial protein/mL with Amplex Red (10 μM) and horseradish peroxidase (1 U/mL) to detect H₂O₂ production. Monitor fluorescence at 563 nm excitation and 587 nm emission. [5]

In Vivo Cardiovascular Efficacy Models

The spontaneously hypertensive rat (SHR) model provides a well-established system for evaluating BGP-15's cardioprotective effects. Use 15-month-old male SHRs with age-matched Wistar-Kyoto (WKY) rats as normotensive controls. House animals under standardized conditions (12h dark-light cycle, solid-bottomed polypropylene cages, commercial rat chow and water ad libitum). Administer BGP-15 (25 mg/kg/day) or placebo via drinking water for 18 weeks based on preliminary fluid consumption data. Perform noninvasive blood pressure measurements at weeks 0, 9, and 18 using tail-cuff method (Panlab Non-Invasive Blood Pressure System). Conduct transthoracic echocardiography under light isoflurane anesthesia (1.5% in oxygen) at beginning and end of study period using high-resolution ultrasound (VisualSonics VEVO 770 with 25 MHz transducer). Measure ventricular dimensions, wall thicknesses, systolic function (ejection fraction, fractional shortening), and diastolic function (E, A, E' velocities). Collect plasma for BNP-32 measurement by ELISA at sacrifice. Process cardiac tissue for histology (Picrosirius red staining for collagen deposition, immunohistochemistry for collagen type I) and Western blot analysis of signaling proteins (TGFβ, Smad2/3, Akt-1, GSK-3β, MAPK pathways). [7]

For arrhythmia assessment, implement radiotelemetry in conscious rats to avoid anesthetic effects on autonomic regulation. Implant rats (approximately 300g) with radiotelemetry transmitters (e.g., Data Sciences International) with leads positioned for lead-II ECG configuration. After 7-day recovery, administer BGP-15 (40-160 mg/kg) or vehicle by oral gavage. For isoproterenol challenge, administer ISO (1 mg/kg, i.p.) 10 minutes after BGP-15. Continuously monitor ECG parameters for 24 hours post-dosing. Analyze heart rate variability using time-domain (SDNN, RMSSD) and frequency-domain (LF, HF, LF/HF ratio) parameters. Quantify arrhythmia incidence using automated detection with manual verification, focusing on ventricular tachycardia, premature ventricular complexes, and ST-segment changes. Measure QTc interval using Bazett's correction formula at baseline, during ISO-induced tachycardia, and during recovery phase. [8]

Ex Vivo and Analytical Methods

For Langendorff heart perfusion studies, excise hearts from anesthetized rats (e.g., sodium pentobarbital 60 mg/kg, i.p.) and immediately immerse in cold, oxygenated Krebs-Henseleit buffer. Cannulate aorta retrograde and perfuse at constant pressure (80 mmHg) with Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11 mM glucose, 1.5 mM CaCl₂) bubbled with 95% O₂/5% CO₂ at 37°C. After stabilization, subject hearts to 30 minutes of global no-flow ischemia followed by 120 minutes of reperfusion. Include BGP-15 (50-100 μM) in perfusion buffer during pre-ischemic and reperfusion phases. Monitor functional recovery through left ventricular developed pressure, +dP/dt, and -dP/dt via water-filled balloon inserted into left ventricle. Collect coronary effluent for measurement of lactate dehydrogenase release as marker of cellular injury. At experiment termination, process tissue for mitochondrial isolation, oxidative stress markers, or PARP activity measurement. [1] [5]

The HPLC-MS/MS analysis of BGP-15 mitochondrial uptake employs specific methodology: isolate mitochondria from treated cells or tissues and centrifuge at 20,000 × g. Wash mitochondrial pellets and lyse in ethanol-water (1:1) solution followed by centrifugation at 20,000 × g. Freeze-dry aliquots of clear supernatant and reconstitute in aqueous formic acid (0.1%). Inject samples (5 μL) into HPLC-MS system (e.g., Dionex Ultimate 3000 UHPLC with Q-Exactive HRMS) using C18 column (100 × 2.1 mm, 2.6 μm) maintained at 30°C. Employ mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile with gradient elution: initial 5% B held for 3 minutes, linear increase to 80% B over 12 minutes, return to initial conditions over 2 minutes, and re-equilibration for 8 minutes. Set flow rate to 300 μL/min and operate mass spectrometer with heated electrospray ionization in negative ion mode with spray voltage optimized for BGP-15 detection. [5]

Conclusion and Future Directions

BGP-15 represents a promising therapeutic candidate with a unique multi-mechanistic profile targeting fundamental cellular stress response pathways. The compelling preclinical data across cardiovascular, metabolic, and fertility indications, combined with an established safety profile in human trials, supports continued clinical development. The proposed clinical trial designs and experimental protocols provide a framework for researchers to systematically evaluate BGP-15's therapeutic potential in specific patient populations. As development progresses, particular attention should be paid to optimal patient stratification, potentially through biomarkers reflecting mitochondrial dysfunction, oxidative stress, or membrane composition. Additionally, exploration of novel formulations, such as transdermal delivery systems, may enhance therapeutic applicability across diverse clinical scenarios. With its pleiotropic mechanisms targeting fundamental cellular resilience pathways, BGP-15 represents an innovative approach to addressing complex multifactorial diseases. [1] [2] [3]

References

BGP-15 5-FU gastrointestinal side effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

  • Does BGP-15 protect against 5-FU-induced gastrointestinal toxicity?

    • No. Contrary to its protective effects with other chemotherapeutics like oxaliplatin, co-treatment with BGP-15 significantly aggravates 5-FU-induced GI side effects. It exacerbates colonic dysmotility and increases diarrhea, rather than preventing them [1] [2] [3].
  • What are the key mechanistic findings for this adverse effect?

    • BGP-15 co-administration with 5-FU increases mitochondrial dysfunction in the myenteric plexus. Key evidence includes significantly increased mitochondrial superoxide production, mitochondrial depolarization, and cytochrome c release [1]. It also increases the proportion of specific neuron subtypes (ChAT-IR and nNOS-IR) and exacerbates colonic inflammation [1] [2].
  • Could the dosing schedule influence the outcome?

    • Yes. The exacerbation of GI toxicity was observed with a specific long-term, metronomic dosing schedule (tri-weekly intraperitoneal injections for 7-14 days) [1] [4]. The effects of a single high dose or other schedules on GI outcomes remain unclear and should be a focus for troubleshooting unexpected results.
  • Are the effects of BGP-15 consistent across different tissues?

    • No. The drug's efficacy is tissue and context-dependent. While BGP-15 exacerbates GI toxicity, the same metronomic 5-FU dosing protocol showed that BGP-15 provided modest protective efficacy in skeletal muscle by preventing 5-FU-induced phosphorylation of p38 MAPK and the p65 NF-κB subunit [4].

Key Experimental Data Summary

The table below summarizes quantitative findings from the pivotal mouse study that demonstrated the exacerbation of 5-FU-induced toxicity by BGP-15 [1].

Experimental Measure Effect of 5-FU alone Additional Effect of BGP-15 Co-treatment
Mitochondrial Superoxide Increased Significant further increase [1]
Cytochrome c Release Induced Significant further increase [1]
Colonic Motility Reduced (Fewer CMMCs*) Significant further reduction [1]
Fecal Water Content Increased Significant further increase (indicative of diarrhea) [1]
Colonic Inflammation Induced Significant exacerbation [1]
Total Myenteric Neurons Neuronal loss Did not inhibit 5-FU-induced loss [1]
ChAT-IR & nNOS-IR Neurons Altered proportion Increased number and proportion [1]

*CMMCs: Colonic Migrating Motor Complexes

Detailed Experimental Protocols

For researchers looking to replicate or investigate these findings, here are the core methodologies from the key study [1].

In Vivo Model and Treatment
  • Animals: Male Balb/c mice (6-8 weeks old).
  • Chemotherapy: 5-Fluorouracil (5-FU) at 23 mg/kg/dose.
  • Cytoprotectant: BGP-15 at 15 mg/kg/dose.
  • Dosing Regimen: Both agents were administered via intraperitoneal injection three times a week for 7 to 14 days. Stock solutions were prepared in DMSO and diluted to 10% DMSO in sterile water for injection [1].
Assessment of Mitochondrial Superoxide
  • Tissue Preparation: Freshly excised distal colon was dissected to expose the myenteric plexus.
  • Staining: Tissues were incubated with MitoSOX Red (5 µM) in oxygenated physiological saline at 37°C for 40 minutes.
  • Processing: After incubation, tissues were washed, fixed in 4% paraformaldehyde, and mounted for imaging.
  • Imaging & Analysis: Images were captured via confocal microscopy using identical acquisition settings. Fluorescence was measured in arbitrary units within standardized areas (32 boxes of 5µm x 5µm) within myenteric ganglia using Image J software [1].
Assessment of Mitochondrial Membrane Potential & Cytochrome c Release
  • Assay: A JC-10 fluorescent mitochondrial membrane potential microplate assay kit was used.
  • Principle: In healthy mitochondria, JC-10 forms red fluorescent aggregates. During apoptosis and mitochondrial depolarization, it remains in the monomeric form, which fluoresces green, indicating cytochrome c release.
  • Application: This assay was performed on freshly excised colon tissues to detect these changes in the myenteric ganglia [1].

Mechanistic Pathways and Workflow

The following diagram synthesizes the core experimental workflow and the key paradoxical mechanism by which BGP-15 exacerbates 5-FU-induced GI toxicity, based on the reported findings.

cluster_mechanism Key Mechanisms of BGP-15 Exacerbation Start In Vivo Model Setup (Balb/c mice) Treatment Tri-weekly IP Injections (5-FU 23 mg/kg ± BGP-15 15 mg/kg) Start->Treatment Analysis Tissue Collection & Analysis (Day 14) Treatment->Analysis A BGP-15 Co-treatment Analysis->A B Exacerbated Mitochondrial Dysfunction A->B C Increased: • Mitochondrial Superoxide • Cytochrome c Release B->C D Aggravated Neuronal & Motility Issues C->D E Outcomes: • Reduced Colonic Motility • Increased Fecal Water Content • Worsened Colonic Inflammation D->E

Troubleshooting Guide

Problem Potential Cause Suggested Action
Unexpected severe GI toxicity in mice with BGP-15 BGP-15 exacerbation of 5-FU toxicity as per primary literature. Verify drug dosing and schedule. Consider investigating the molecular mechanisms (mitochondrial superoxide, inflammation) to confirm the phenotype [1].
Inconsistent results with literature Differences in animal model, 5-FU formulation, or vendor. Strictly adhere to the published protocol: use Male Balb/c mice, triple-weekly IP injections, and confirm 5-FU and BGP-15 sources and solubilization (DMSO stock) [1].
No change in mitochondrial markers Inefficient tissue processing or staining. Ensure myenteric plexus is properly exposed during dissection. Confirm MitoSOX concentration and incubation conditions (5 µM, 40 min, 37°C). Include a positive control [1].
BGP-15 shows protective effects in other tissues Tissue-specific and chemotherapy-specific drug action. This is a documented phenomenon. Design tissue-specific analyses; BGP-15 may protect skeletal muscle from the same 5-FU regimen via different pathways (e.g., p38 MAPK inhibition) [4].

References

BGP-15 Overview and Key Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

BGP-15 is a nicotinic acid amidoxime derivative with a multifaceted pharmacological profile. It functions primarily as a co-inducer of heat shock proteins (HSPs) and an inhibitor of the poly(ADP-ribose) polymerase 1 (PARP-1) enzyme [1]. Its cytoprotective effects are largely attributed to the following interconnected mechanisms:

  • Membrane Lipid Remodeling: BGP-15 incorporates into and remodels cholesterol-rich membrane domains (lipid rafts), which are crucial for cellular signaling. This action enhances membrane fluidity and can activate stress response pathways [2].
  • Oxidative Stress Management: It reduces mitochondrial reactive oxygen species (mtROS) production and protects mitochondrial membrane potential, thereby improving cellular energy metabolism and survival [3].
  • Anti-inflammatory and Antioxidant Signaling: BGP-15 can reduce the activation of the pro-inflammatory NF-κB pathway and simultaneously enhance the antioxidant Nrf2/HO-1 pathway, rebalancing the cellular stress response [4].
  • HSP Co-induction: It promotes the expression of cytoprotective heat shock proteins, such as Hsp72, without being a strong inducer on its own, thereby boosting the cell's innate defense mechanisms [1] [2].

Documented Effects: Protective vs. Exacerbating

The effects of BGP-15 are highly context-dependent, as shown in the table below.

Experimental Context / Condition Observed Effect of BGP-15 Co-treatment Key Outcome Measures & Quantitative Data

| Doxorubicin (DOX)-Induced Cardiotoxicity [3] | Protective | Cell Viability: Significantly improved vs. DOX-only groups. LDH Release: Significantly reduced. mtROS: Attenuated DOX-induced increase. Mitochondrial Membrane Potential: Loss was prevented. | | Imatinib (Imtb)-Induced Cardiotoxicity [4] | Protective | PARP1 Concentration: Effectively diminished Imtb-induced increase. Pro-inflammatory Cytokines (IL-6, IL-1β, etc.): Significantly reduced. NF-κB/p65 Expression: Mitigated. Nrf2 & HO-1 Expression: Restored and enhanced. | | Semen Processing for ART [5] | Protective | Sperm Motility: Increased by +15%. DNA Oxidation: Reduced by 29% to 57% across preparation methods. DNA Fragmentation: Reduced by -22% in washed samples. Mitochondrial Membrane Potential (MMP): Increased by +11% in DGC sperm. | | 5-Fluorouracil (5-FU)-Induced GI Dysfunction [6] | Exacerbating | Gastrointestinal Dysmotility & Inflammation: Worsened. Mitochondrial Superoxide Levels: Increased in the colon. |

Troubleshooting Guide and FAQs

This section addresses specific issues that researchers might encounter.

Q1: BGP-15 co-treatment failed to show a protective effect and instead worsened the pathology. What could be the reason?
  • Primary Consideration: Chemotherapeutic Agent Interaction The most documented case of exacerbation involves 5-Fluorouracil (5-FU) [6]. The mechanism is not fully understood but may involve an unfavorable interaction where BGP-15 disrupts a pathway critical to the drug's efficacy or the tissue's specific stress response. Before experimentation, check the literature for any reported interactions between BGP-15 and your specific chemotherapeutic agent.
  • Troubleshooting Steps:
    • Review the Model System: The effect may be cell-type or tissue-specific. Confirm that the protective mechanisms of BGP-15 (e.g., HSP co-induction, PARP inhibition) are relevant to your model of injury.
    • Optimize Dosage and Timing: The protective window of BGP-15 might be narrow. Conduct a dose-response study and test different pre-treatment or co-treatment schedules.
    • Monitor Key Biomarkers: To diagnose the issue, measure biomarkers related to BGP-15's known mechanisms (e.g., HSP levels, PARP activity, mtROS, NF-κB/Nrf2 pathway activity) in your model.
Q2: What are the established experimental protocols for using BGP-15 in in vitro and in vivo studies?

The table below summarizes common protocols from the literature.

Model System BGP-15 Concentration / Dosage Treatment Schedule Key Application Note
In Vitro (H9c2 cardiomyocytes) [3] 50 µM Pretreatment for 1-2 hours prior to the toxic insult (e.g., Doxorubicin). Dissolve in sterile water or buffer. A common stock concentration is 10 mM.
In Vivo (Rat, oral administration) [4] [7] 10 - 25 mg/kg/day (body weight) Administered daily via drinking water, concurrently with or prior to the toxic agent, for periods ranging from 2 weeks to 18 weeks. Due to its good water solubility (28 mg/mL), it is suitable for administration in drinking water [1].
Q3: We want to investigate the mitochondrial protective effects of BGP-15. What is a standard experimental workflow?

The following diagram outlines a core workflow for assessing mitochondrial function in a cell culture model, based on studies of doxorubicin-induced toxicity [3].

G Start Seed H9c2 Cardiomyocytes A Pre-treatment with BGP-15 (e.g., 50 µM for 1-2h) Start->A B Co-treatment with BGP-15 & Toxicant (e.g., Doxorubicin) A->B C Cell Viability Assay (MTT/MTS) B->C D Membrane Integrity Assay (LDH Release) C->D E Mitochondrial Assays D->E F Apoptosis Assay (e.g., Caspase-3) E->F E1 mtROS Level (MitoSOX Red) E:s->E1:s E2 Membrane Potential (JC-1 Staining) E:s->E2:s E3 ATP Production (Luciferase Assay) E:s->E3:s G Analyze Data F->G

Key Signaling Pathways Modulated by BGP-15

The cytoprotective effect of BGP-15 involves a network of signaling pathways. The diagram below synthesizes these mechanisms as described across multiple studies [4] [1] [2].

References

Key Experimental Observations on Cytochrome c Release

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the contrasting effects of BGP-15 on cytochrome c release found in different experimental models.

Experimental Context Effect of BGP-15 on Cytochrome c Release Observed Outcome / Proposed Mechanism

| Hypertension-Induced Heart Failure (In Vivo) Animal model (SHR rats) [1] | Prevents Release | Preserved cardiomyocyte ultrastructure; enhanced mitochondrial fusion and biogenesis; activation of Akt/Gsk3β pro-survival signaling [1] [2]. | | Oxidative Stress (In Vitro) WRL-68, H9c2 cell lines & isolated rat liver mitochondria [3] | Prevents Release | Protected mitochondrial membrane potential (ΔΨ); reduced mitochondrial ROS production; prevented apoptosis-inducing factor (AIF) nuclear translocation [3]. | | 5-FU-Induced Toxicity (In Vivo) Animal model (Balb/c mice) [4] | Promotes Release | Increased mitochondrial superoxide production and cytochrome c release in the myenteric plexus; exacerbated gastrointestinal dysfunction and inflammation [4]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments measuring cytochrome c release and related mitochondrial parameters.

Protocol 1: Assessing Cytochrome c Release in Myenteric Plexus (In Vivo)

This protocol is adapted from the study that found BGP-15 promoted cytochrome c release in a 5-FU model [4].

  • Animal Model: Male Balb/c mice (6-8 weeks old).
  • Treatment:
    • 5-FU: 23 mg/kg, intraperitoneal (IP) injection, three times a week for 14 days.
    • BGP-15: 15 mg/kg, IP injection, three times a week for 14 days (co-administered with 5-FU).
    • Control: Vehicle (10% DMSO in sterile water).
  • Tissue Collection: After 14 days, mice are euthanized, and the colon is collected.
  • Mitochondrial Superoxide Measurement:
    • Dissect the colon to expose the myenteric plexus.
    • Incubate the tissue with MitoSOX Red (5 μM) in oxygenated physiological saline at 37°C for 40 minutes.
    • Wash, fix in paraformaldehyde, and mount for imaging.
    • Use confocal microscopy to capture images and quantify fluorescence (corrected total fluorescence) within the myenteric ganglia using software like ImageJ.
  • Cytochrome c Measurement: The release of cytochrome c was assessed in the myenteric plexus, though the specific biochemical method (e.g., Western blot, ELISA) is not detailed in the provided excerpt [4].
Protocol 2: Measuring Mitochondrial Membrane Potential (ΔΨ) and ROS (In Vitro)

This method, from a study showing BGP-15's protective effects, is crucial for assessing mitochondrial health upstream of cytochrome c release [3].

  • Cell Culture: Can be performed on various cell lines (e.g., WRL-68, H9c2).
  • Stress Induction & Treatment: Treat cells with a stressor like 150 μM H₂O₂ for 30 minutes, with or without co-treatment with 50 μM BGP-15.
  • Mitochondrial Membrane Potential (ΔΨ) Assay:
    • Load cells with the fluorescent dye JC-1.
    • In healthy mitochondria with high ΔΨ, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, it remains as monomers that emit green fluorescence.
    • Measure the red/green fluorescence ratio using a fluorescence spectrometer or microscope. A decrease in the ratio indicates mitochondrial depolarization.
  • Mitochondrial ROS Production:
    • Load cells with MitoSOX Red, a fluorogenic dye that specifically targets mitochondria and becomes highly fluorescent upon oxidation by superoxide.
    • Measure fluorescence intensity to quantify mitochondrial superoxide production.

Interpretation and Troubleshooting Guide

The conflicting results highlight the importance of your experimental context. Here is a guide to interpreting and troubleshooting issues related to cytochrome c release in your BGP-15 studies.

G Start Unexpected Results with BGP-15 and Cytochrome c Release Q1 Is cytochrome c release higher than expected? Start->Q1 Q2 What is the primary stress stimulus? Q1->Q2 Yes Obs2 Observed: BGP-15 prevents cytochrome c release Q1->Obs2 No C1 Context: 5-FU Chemotherapy Q2->C1 C2 Context: Oxidative Stress (e.g., H₂O₂) or Pressure-Overload Heart Failure Q2->C2 Q3 Is the stressor known to cause direct mitochondrial damage or intense inflammation? Obs1 Observed: BGP-15 increases cytochrome c release Q3->Obs1 Yes Q3->Obs2 No A1 Action: Validate your model's mitochondrial response to the stressor alone. Obs1->A1 C1->Q3 C2->Obs2 A2 Action: Titrate BGP-15 dosage; high concentrations may have opposing effects. A1->A2 A3 Action: Measure upstream markers like mitochondrial membrane potential and ROS. A2->A3

Essential Workflow for Investigating BGP-15 Effects

To systematically understand BGP-15's impact in your experimental system, follow this general workflow.

G Start Start: Investigate BGP-15 Effect Step1 1. Confirm Mitochondrial Stressor Start->Step1 Step2 2. Assess Key Parameters Step1->Step2 Step3 3. Measure Apoptotic Signals Step2->Step3 P1 • Membrane Potential (ΔΨ) • ROS Production (MitoSOX) • Fusion/Fission Protein Levels Step2->P1 Step4 4. Evaluate Functional Outcomes Step3->Step4 P2 • Cytochrome c Release • Caspase Activation Step3->P2 P3 • Cell Viability Assays • Tissue Function (e.g., echocardiography) Step4->P3

Critical Considerations for Your Research

  • Mechanistic Hypotheses: Protective effects may involve inhibition of JNK and p38 MAPK signaling, stimulation of mitochondrial biogenesis via enhanced PGC-1α activity, and acting as an NAD+ precursor to improve mitochondrial respiration [1] [3] [5]. The exacerbating effect under 5-FU is less clear but may relate to an unfavorable interaction that amplifies the drug's toxicity [4].
  • Drug Sourcing and Purity: BGP-15 is available for research from chemical suppliers like Sigma-Aldrich-Merck [5]. Consistently source from reputable suppliers and confirm compound purity in your vehicle solutions.
  • Consult Latest Developments: As of early 2025, BGP-15 was in Phase I trials for familial dysautonomia in the USA [6]. Keep track of recent clinical trial findings for new insights.

References

BGP-15 myenteric neuronal loss

Author: Smolecule Technical Support Team. Date: February 2026

BGP-15: Mechanism Overview

BGP-15 is a cytoprotective compound with a multi-faceted mechanism of action that contributes to its neuroprotective effects, particularly in the context of oxaliplatin-induced myenteric neuronal loss [1] [2]. The table below summarizes its key molecular actions.

Mechanism of Action Biological Effect Relevance to Enteric Neuronal Protection
PARP-1 Inhibition [1] [2] Prevents cellular energy depletion and reduces oxidative stress-induced cell death [3]. Attenuates neuronal loss and functional damage in the myenteric plexus caused by oxaliplatin [3].
HSP72 Co-induction [3] [1] Enhances cellular stress response and protein folding, acting as a molecular chaperone [1]. Increases neuronal survival; precise role in enteric neuropathy is an active research area [3].
Reduction of Mitochondrial ROS [3] [4] [5] Improves mitochondrial membrane potential and function, decreasing reactive oxygen species production [4] [5]. Ameliorates oxidative stress in myenteric neurons, a key pathway in oxaliplatin-induced damage [3].
Membrane Fluidity Modulation [1] [2] Remodels cholesterol-rich membrane domains (lipid rafts), improving cellular signaling [1] [2]. Proposed mechanism for enhancing stress response; specific link to enteric neurons requires further study.

The interplay of these mechanisms can be visualized in the following pathway, which outlines how BGP-15 counteracts oxaliplatin-induced damage in enteric neurons.

G Oxaliplatin Oxaliplatin Treatment OxidativeStress Oxidative Stress & Mitochondrial Dysfunction Oxaliplatin->OxidativeStress NeuronalLoss Enteric Neuronal Loss & Intestinal Dysfunction OxidativeStress->NeuronalLoss BGPactions BGP-15 Co-Treatment PARP PARP-1 Inhibition BGPactions->PARP HSP HSP72 Co-induction BGPactions->HSP Membrane Membrane Remodeling BGPactions->Membrane Protection Cytoprotection (Reduced Oxidative Stress, Improved Neuronal Survival) PARP->Protection HSP->Protection Membrane->Protection Protection->OxidativeStress Ameliorates

Experimental Evidence & Data

The protective effects of BGP-15 are supported by concrete experimental data. The following table summarizes key quantitative findings from a mouse model of oxaliplatin-induced enteric neuropathy [3].

Experimental Readout Oxaliplatin Effect Effect of BGP-15 Co-Treatment
Neuronal Loss Induced significant loss of myenteric neurons. Attenuated neuronal loss, increasing neuronal survival.
nNOS Neuron Proportion Increased the proportion of nNOS-immunoreactive neurons. Restored the proportion to sham levels.
Mitochondrial Superoxide Increased levels in the myenteric plexus. Attenuated the increase in oxidative stress.
Gastrointestinal Transit Significantly delayed. Restored delays to sham levels.
Colonic Motor Activity Impaired. Restored to sham levels.
Faecal Water Content Reduced. Restored to sham levels.

Detailed Experimental Protocol

For researchers aiming to replicate or build upon these findings, here is a detailed methodology from the seminal study on the topic [3].

  • Animal Model: Balb/c mice (6-8 weeks old, male) [3].
  • Treatment Groups:
    • Sham-treated controls: Received sterile water, 10% DMSO in water, or both.
    • Oxaliplatin group: 3 mg/kg/dose, i.p., three times a week for 14 days.
    • Co-treatment group: Oxaliplatin (3 mg/kg/dose) + BGP-15 (15 mg/kg/dose), i.p., three times a week for 14 days.
  • Drug Preparation:
    • Oxaliplatin: Dissolved in sterile water to make a 10⁻³ M·L⁻¹ solution for injection.
    • BGP-15: First dissolved in DMSO as a 0.1 M·L⁻¹ stock, then diluted in sterile water to a 0.01 M·L⁻¹ working solution for injection.
  • Key Assessments:
    • In vivo Gastrointestinal Transit: Analyzed via X-ray imaging before and after the treatment period.
    • Ex vivo Colonic Motility: Colons were collected and assessed in an organ bath setup.
    • Immunohistochemistry: Myenteric plexus whole-mounts were analyzed for neuronal markers (e.g., HuC/D, nNOS).
    • Oxidative Stress Measurement: Mitochondrial superoxide production in myenteric neurons was assessed using MitoSOX Red.

Frequently Asked Questions (FAQs)

Q: What is the recommended positive control when first testing BGP-15 in a new model of oxaliplatin-induced toxicity? A positive control of BGP-15 co-treatment (15 mg/kg) with oxaliplatin (3 mg/kg) in a Balb/c mouse model over 14 days is a robust starting point. This protocol has been validated to show significant protection against myenteric neuronal loss, oxidative stress, and GI dysmotility [3].

Q: We are seeing high background cell death in our enteric neuron culture. Could BGP-15 help, and at what concentration? Yes, BGP-15 has demonstrated direct neuroprotective effects in cultured neurons. In studies on sensory neurons, a concentration of 10 µM was effective in improving mitochondrial function and reducing reactive oxygen species without toxicity. Higher concentrations (e.g., 30-50 µM) may be toxic to certain neuronal cultures, so a dose-response curve is recommended [4].

Q: Besides neuronal loss, what other tissue pathologies has BGP-15 been shown to alleviate in the context of chemotherapy? BGP-15 has demonstrated broad cytoprotective effects. In mouse models, it protects against:

  • Skeletal Myopathy: Prevents oxaliplatin-induced muscle wasting and mitochondrial ROS production [5].
  • Cardiotoxicity: Mitigates inflammatory responses and protects heart function, for example, against imatinib-induced cardiotoxicity [6].
  • Peripheral Neuropathy: Protects against cisplatin- and taxol-induced peripheral sensory neuropathy [3] [1].

References

FAQ: BGP-15's Divergent Effects on Colonic Motility

Author: Smolecule Technical Support Team. Date: February 2026

Q: Does BGP-15 alleviate or exacerbate chemotherapy-induced colonic dysmotility? A: The effect is chemotherapeutic agent-dependent.

  • Protective with Oxaliplatin: BGP-15 co-treatment alleviates oxaliplatin-induced intestinal dysfunction. It restores delays in gastrointestinal transit, improves impaired colonic motor activity, and helps normalize fecal water content [1].
  • Detrimental with 5-Fluorouracil (5-FU): BGP-15 co-treatment aggravates 5-FU-induced colonic dysmotility. It reduces colonic migrating motor complexes, increases fragmented contractions, and raises fecal water content, indicative of diarrhea [2] [3].

Q: What are the potential molecular mechanisms behind these opposite effects? A: The divergent effects may stem from BGP-15's impact on oxidative stress pathways within the enteric nervous system.

  • Protective Mechanism (with Oxaliplatin): BGP-15 co-treatment attenuates oxaliplatin-induced increases in mitochondrial superoxide and cytochrome c release in the myenteric plexus. This reduction in oxidative stress and apoptosis signaling is associated with improved neuronal survival and function [1].
  • Exacerbating Mechanism (with 5-FU): Contrary to its protective role, BGP-15 co-administration significantly increased mitochondrial superoxide production, mitochondrial depolarization, and cytochrome c release in the myenteric plexus during 5-FU treatment, worsening cellular damage [2] [3].

Experimental Data Summary

The table below summarizes key quantitative findings from mouse model studies.

Chemotherapeutic Agent Effect on Colonic Motility Effect on Fecal Water Content Impact on Mitochondrial Superoxide Key Neuronal Findings
Oxaliplatin Impaired motor activity; delayed transit [1] Reduced [1] Increased [1] Loss of enteric neurons; increased proportion of nNOS-IR neurons [1]
Oxaliplatin + BGP-15 Restored towards sham levels [1] Restored to sham levels [1] Attenuated increase [1] Attenuated neuronal loss and oxidative stress [1]
5-Fluorouracil (5-FU) Induces colonic dysmotility [2] [3] Increased (diarrhea) [2] [3] Increased [2] [3] Enteric neuronal loss [2] [3]
5-FU + BGP-15 Exacerbated dysmotility; reduced motor complexes, increased fragmented contractions [2] [3] Further increased [2] [3] Further increased [2] [3] Did not inhibit neuronal loss; increased proportion of ChAT-IR and nNOS-IR neurons [2] [3]

Detailed Experimental Protocols

For researchers looking to replicate or investigate these findings, here are summaries of the core methodologies used in the cited studies.

Protocol 1: In Vivo Model of Chemotherapy-Induced Colonic Dysmotility This protocol establishes the foundational animal model for studying BGP-15's effects [2] [1].

  • Animals: Use male Balb/c mice (6-8 weeks old).
  • Treatment:
    • Chemotherapy Drugs: 5-FU (23 mg/kg) or Oxaliplatin (3 mg/kg) dissolved in sterile water or 10% DMSO.
    • BGP-15 Administration: 15 mg/kg, dissolved in 10% DMSO.
    • Dosing Regimen: Intraperitoneal (i.p.) injections, three times per week for up to 14 days. Co-treatment groups receive chemotherapeutic agent and BGP-15 within 5 minutes of each other.
    • Control Groups: Include sham-treated groups receiving the vehicle (10% DMSO in sterile water).
  • In Vivo GI Transit Analysis:
    • Imaging: Use serial X-ray imaging after administering a radiopaque contrast agent (e.g., barium sulfate).
    • Metrics: Analyze gastrointestinal transit and intestinal emptying prior to and at days 3, 7, and 14 of treatment.
  • Sample Collection: Euthanize mice at the end of the treatment period (e.g., day 14) and collect colons for ex vivo and immunohistochemical analysis.

Protocol 2: Assessing Mitochondrial Superoxide in the Myenteric Plexus This method is critical for evaluating the oxidative stress mechanism [2] [1].

  • Tissue Preparation: Freshly excise the distal colon and dissect it to expose the myenteric plexus in oxygenated physiological saline.
  • Staining: Incubate the tissue with MitoSOX Red (5 µM) at 37°C for 40 minutes with gentle agitation.
  • Washing and Fixation: Wash tissues twice for 30 minutes in oxygenated saline. Fix in 4% paraformaldehyde overnight at 4°C.
  • Imaging and Quantification:
    • Image using a laser scanning confocal microscope under standardized acquisition conditions.
    • Convert images to binary and measure fluorescence in arbitrary units using image analysis software (e.g., ImageJ).
    • Calculate corrected total fluorescence within defined areas (e.g., 32 boxes of 5 µm × 5 µm) within myenteric ganglia to ensure specificity.

Protocol 3: Ex Vivo Assessment of Colonic Motility This protocol measures the direct motor function of the colon [2] [1].

  • Tissue Setup: Place freshly collected colons in organ baths containing oxygenated physiological saline at 37°C.
  • Recording: Allow the tissue to equilibrate and record spontaneous contractile activity using force transducers connected to a data acquisition system.
  • Analysis: Characterize contractions by type:
    • Colonic Migrating Motor Complexes (CMMCs): Large, propagating contractions.
    • Fragmented Contractions (FCs): Smaller, non-propagating contractions.
  • Metrics: Quantify the number, amplitude, and proportion of different contraction types over a defined period.

Signaling Pathways and Workflows

The following diagrams illustrate the experimental workflow and the opposing mechanisms of BGP-15 action based on the reviewed literature.

Diagram 1: Experimental Workflow for Assessing BGP-15 Effects

G Start Animal Model (Balb/c mice) A Administer Treatments: - Chemotherapy (5-FU/Oxaliplatin) ± BGP-15 (3x/week, 14 days) Start->A B In Vivo Assessment: GI Transit (X-ray) Body Weight A->B C Tissue Collection (Day 14) B->C D Ex Vivo & Molecular Analysis C->D E1 Ex Vivo Motility (Organ Bath) D->E1 E2 Oxidative Stress (MitoSOX Red) D->E2 E3 Immunohistochemistry (Neuronal Counts) D->E3

Diagram 2: BGP-15's Paradoxical Mechanisms of Action

G cluster_5FU 5-FU Treatment Pathway cluster_Oxal Oxaliplatin Treatment Pathway Chemo Chemotherapeutic Agent A 5-FU Administration Chemo->A G Oxaliplatin Administration Chemo->G B Induces Oxidative Stress & Neuronal Damage A->B C Colonic Dysmotility B->C D BGP-15 Co-treatment C->D E Further ↑ Mitochondrial Superoxide & Damage D->E F Exacerbated Dysmotility (Worsened Diarrhea) E->F H Induces Oxidative Stress & Neuronal Damage G->H I Colonic Dysmotility & Constipation H->I J BGP-15 Co-treatment I->J K ↓ Mitochondrial Superoxide & Damage J->K L Alleviated Dysmotility (Restored Function) K->L

Key Considerations for Your Research

  • Agent Specificity is Critical: The most crucial finding is that BGP-15 is not a universal cytoprotectant for chemotherapy-induced gut toxicity. Its efficacy is entirely dependent on the chemotherapeutic agent.
  • Mechanism is Not Fully Understood: While oxidative stress modulation is a key player, the precise reason why BGP-15 reduces stress with oxaliplatin but amplifies it with 5-FU remains unclear. Further investigation into the drug-specific interactions is needed.
  • Clinical Implications: These preclinical results suggest that while BGP-15 could be a promising adjunct for oxaliplatin-based regimens (like FOLFOX), it should be avoided with 5-FU monotherapy or similar agents [2] [3].

References

BGP-15 Vehicle and Solubility Information

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates data on vehicles and solubility for BGP-15 from multiple research contexts:

Vehicle/Solvent Reported Concentration/Details Application / Route Source / Study Context
DMSO 0.1% (v/v) final concentration [1] [2] Intraperitoneal (i.p.) injection in mice [1] [2] In vivo (Animal study)
Saline (0.9% sterile) 15 mg/kg BGP-15 [3] [4] Oral gavage in mice and rats [3] [4] In vivo (Animal study)
Water Soluble compound [4] Administered in drinking water to rats [4] In vivo (Animal study)
In vitro Solubility (from commercial suppliers)
– DMSO 65 mg/mL (185.04 mM) [5] For in vitro cell culture assays Supplier data
– Water 64 mg/mL (182.2 mM) [5] For in vitro cell culture assays Supplier data
– Ethanol 65 mg/mL (185.04 mM) [5] For in vitro cell culture assays Supplier data

Experimental Design and Troubleshooting Guide

Here are some detailed protocols and common issues to consider when working with BGP-15.

Detailed Experimental Protocol (Based on Published Research)

One study investigating oxaliplatin-induced myopathy provides a clear example of in vivo vehicle preparation and use [1] [2]:

  • Vehicle Used: 0.1% DMSO.
  • Preparation: The vehicle consisted of 0.1% DMSO, with the BGP-15 treatment group receiving 15 mg/kg of the compound dissolved in this vehicle [1] [2].
  • Administration: Both the vehicle control and the BGP-15 solution were administered via intraperitoneal injection to mice on a specific schedule (e.g., days 1, 3, 5, 8, 10, and 12) [1] [2].
Frequently Asked Questions (FAQs)
  • Q: What is the maximum recommended concentration of DMSO for in vitro cell culture studies with BGP-15?

    • A: While suppliers list a stock solubility of 65 mg/mL in DMSO [5], the final concentration in your cell culture media should typically be kept below 0.5% to minimize cytotoxic effects on most cell lines. You should dilute the stock solution accordingly and run a vehicle control with the same final DMSO concentration.
  • Q: My BGP-15 solution appears cloudy. What should I do?

    • A: Sonication is recommended to clarify the solution. Suppliers advise sonication when preparing stock solutions in H2O, DMSO, or ethanol [5].
  • Q: Can I use saline instead of DMSO as a vehicle?

    • A: Yes, multiple studies have successfully used saline for oral gavage in rodents [3] [4]. If your administration route is compatible with an aqueous vehicle, saline is an excellent choice to avoid the potential confounding effects of DMSO.
  • Q: The biological effect of BGP-15 is not observed in my experiment. What could be wrong?

    • A: Consider these factors:
      • Vehicle Interference: Ensure your vehicle control is appropriate.
      • Solution Stability: Prepare fresh solutions when possible.
      • Cellular Stress Context: BGP-15 is a chaperone co-inducer, and its effects on heat shock protein expression may be more pronounced in stressed cells [6] [7]. Its efficacy might be low in the absence of a relevant stressor in your model system.

BGP-15 Signaling Pathways

To help you understand its mechanism of action, here is a simplified diagram of the key signaling pathways modulated by BGP-15.

bgp15_pathways Key Signaling Pathways of BGP-15 cluster_membrane Membrane & Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes BGP15 BGP-15 PARP PARP Inhibition BGP15->PARP HSF1_Act HSF1 Activation (Enhanced DNA Binding) BGP15->HSF1_Act HDAC_Inhib HDAC Inhibition BGP15->HDAC_Inhib HSP_Induction HSP Co-induction (e.g., HSP70, HSP72) BGP15->HSP_Induction Akt_Act Akt Activation BGP15->Akt_Act p38_JNK_Inhib p38/JNK Inhibition BGP15->p38_JNK_Inhib Cytoprotection Cytoprotection PARP->Cytoprotection Gene_Transcription Enhanced Stress Response Gene Transcription HSF1_Act->Gene_Transcription Chromatin_Access Increased Chromatin Accessibility HDAC_Inhib->Chromatin_Access HSP_Induction->Cytoprotection Akt_Act->Cytoprotection p38_JNK_Inhib->Cytoprotection Chromatin_Access->Gene_Transcription Mitochondrial_Biogenesis Promotion of Mitochondrial Biogenesis Gene_Transcription->Mitochondrial_Biogenesis Improved_Mitochondria Improved Mitochondrial Function & Viability Mitochondrial_Biogenesis->Improved_Mitochondria Reduced_ROS Reduced Oxidative Stress & ROS Cytoprotection->Reduced_ROS Anti_fibrosis Anti-fibrotic Effects Cytoprotection->Anti_fibrosis Cytoprotection->Improved_Mitochondria

References

BGP-15 in Cell Viability Assays: Experimental Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes data from recent studies on BGP-15 treatment. You can use this as a reference for configuring your own experiments.

Cell Type / Model Induced Stressor BGP-15 Treatment Concentration Key Findings on Viability/Protection Source (Reference)

| Human Vascular Smooth Muscle Cells (VSMCs) | High Phosphate (Calcification) & High Glucose | 15 - 200 µM (Dose-dependent) • 25 µM ineffective in high phosphate • 50-200 µM effective in high glucose | Inhibited calcium deposition and phosphate uptake; no toxicity reported [1] | | | Rat Model (Cardiac Inflammation) | Imatinib (Chemotherapeutic) | 10 mg/kg/day (in vivo) | Effectively mitigated inflammatory damage and increased antioxidant defenses [2] | | | WRL-68 (HeLa derivative cell line) | Hydrogen Peroxide (Oxidative Stress) | 50 µM (in vitro) | Protected against H₂O₂-induced cell death by reducing apoptosis and necrosis [3] | | | Human Spermatozoa | Aging & Oxidative Stress | 10 µM (in vitro, 1 hour) | Improved sperm motility and reduced DNA fragmentation [4] | | | Rat Heart Myoblast (H9c2) Cells | Bacterial Lipopolysaccharide (LPS) | 50 µM (in vitro) | Attenuated LPS-induced collapse of mitochondrial membrane potential and ROS production [3] | |

BGP-15 Mechanism of Action and Experimental Workflow

BGP-15 is a pleiotropic drug candidate, meaning it exerts protective effects through multiple mechanisms [2]. Understanding this can help you pinpoint issues in your assay.

G cluster_stressors Initial Insult node_primary Primary Stressors node_mito Mitochondrial Dysfunction node_primary->node_mito node_parp PARP-1 Overactivation node_primary->node_parp node_oxstress Oxidative Stress node_mito->node_oxstress node_parp->node_oxstress node_inflam Inflammation node_parp->node_inflam node_bgp15 BGP-15 Treatment node_effect1 Preserves Mitochondrial Integrity node_bgp15->node_effect1 node_effect2 Inhibits PARP-1 node_bgp15->node_effect2 node_effect3 Induces HSP72 node_bgp15->node_effect3 node_effect1->node_mito Counteracts node_outcome Outcome: Reduced Apoptosis & Necrosis Enhanced Cell Viability node_effect1->node_outcome node_effect2->node_parp Counteracts node_effect2->node_outcome node_effect3->node_oxstress Counteracts node_effect3->node_outcome

A typical experimental workflow for assessing BGP-15's effect on cell viability involves several key stages, as shown below.

G step1 1. Pre-treatment with BGP-15 (Common: 50 µM for 1-24 hours) step2 2. Application of Stressor (e.g., H₂O₂, High Glucose, LPS, Chemotherapeutic) step1->step2 step3 3. Incubation Period (Typically 12-72 hours) step2->step3 step4 4. Cell Viability Assay (e.g., SRB, MTT, Calcein-AM) step3->step4 step5 5. Mechanistic Investigation (e.g., Mitochondrial ROS, PARP-1, HSP levels) step4->step5

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when working with BGP-15.

  • Issue: Lack of Protective Effect at Low Concentrations

    • Potential Cause & Solution: BGP-15's efficacy is often dose-dependent. A concentration of 25 µM was ineffective in preventing VSMC calcification, while higher doses (50-200 µM) worked [1]. Always run a full dose-response curve rather than relying on a single concentration. Pre-treatment for at least 1 hour before applying the stressor is often necessary for the compound to take effect [4].
  • Issue: Inconsistent Results in Viability Assays

    • Potential Cause & Solution: The choice of viability assay matters. The Sulforhodamine B (SRB) assay, which measures cellular protein content, has been successfully used with BGP-15 [3]. If using metabolic assays like MTT, confirm that BGP-15 itself does not interfere with the assay chemistry in a no-cell control.
  • Issue: Uncertainty about BGP-15's Mechanism in Your Model

    • Potential Cause & Solution: Since BGP-15 has multiple targets, you need to investigate the primary pathway in your specific model. If your stressor is known to cause oxidative stress (e.g., H₂O₂), measure mitochondrial ROS using dyes like MitoSOX Red [3]. If using a chemotherapeutic agent like Imatinib, check PARP-1 activity and NF-κB/p65 levels [2].

Key Takeaways for Your Research

  • Start with a Dose-Response: Given the strong dose-dependency, begin with a range of 10 to 200 µM for in vitro work [1] and 10 mg/kg/day for in vivo studies [2].
  • Pre-treat Your Cells: Administer BGP-15 before the stressor to allow it to prime the cell's defense mechanisms [4].
  • Go Beyond Viability: To build a strong story, combine viability assays with investigations into the mechanism, such as mitochondrial function, oxidative stress markers, or PARP-1 inhibition.

References

BGP-15 PARP Inhibition Kinetics and Key Experimental Findings

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data on BGP-15's PARP inhibition and highlights its primary experimental applications and observed effects from research studies.

Parameter Value Context / Notes
IC₅₀ 120 μM Concentration for 50% enzyme inhibition [1].
Kᵢ 57 μM Inhibition constant [1].
Dosing (In Vivo) 10-30 mg/kg/day Effective dose range in rodent models. Administered via oral gavage or co-injection [2] [3] [4].
Key Findings Model/Context Observed Effect
Reduces cisplatin nephrotoxicity Rat/mouse models Prevented increase in blood urea & creatinine; preserved kidney ATP levels [3].
Attenuates irinotecan-induced cachexia Mouse model Protected against loss of lean body mass and skeletal muscle atrophy [5].
Mitigates imatinib cardiotoxicity Rat model Reduced pro-inflammatory cytokines (IL-6, IL-1β) and increased antioxidants (Nrf2, HO-1) [2].
Protects against heart failure & atrial fibrillation Mouse model Improved cardiac function, reduced arrhythmia episodes [4].

Experimental Protocols for Key Applications

Here are detailed methodologies for the primary experimental models used in BGP-15 research, which you can adapt for your own work.

Protocol 1: Assessing Protection Against Chemotherapy-Induced Nephrotoxicity

This protocol is adapted from studies on cisplatin-induced acute renal failure [3].

  • Animals: NMRI mice or Wistar rats.
  • Chemotherapeutic Agent: Cisplatin (single dose of 20 mg/kg, intraperitoneal injection).
  • BGP-15 Administration:
    • Dose: 100-200 mg/kg.
    • Route: Oral gavage.
    • Timing: Administered shortly before cisplatin injection.
  • Functional Assessment:
    • Timepoint: Measure blood urea and serum creatinine levels 4 days post-treatment.
    • Method: Standard clinical chemistry analysis.
  • Tissue Analysis:
    • Kidney ATP Levels: Measured via HPLC to assess energy status.
    • Poly-ADP-ribosylation: Western blot to confirm PARP inhibition in kidney tissue.
Protocol 2: Evaluating Impact on Chemotherapy-Induced Skeletal Myopathy

This protocol is based on a model of irinotecan (IRI)-induced cachexia [5].

  • Animals: 6-week-old male Balb/C mice.
  • Chemotherapeutic Agent: Irinotecan (30 mg/kg).
  • BGP-15 Co-treatment: 15 mg/kg, intraperitoneal injection.
  • Treatment Schedule: Six injections of vehicle, IRI alone, or IRI+BGP-15 over two weeks.
  • Endpoint Measurements:
    • Body Composition: Monitor lean and fat mass using an appropriate imaging system (e.g., DEXA, MRI).
    • Muscle Mass: Weigh isolated muscles (e.g., tibialis anterior, soleus) at necropsy.
    • Muscle Function: Ex vivo measurement of absolute force production and fatigability of isolated soleus and extensor digitorum longus (EDL) muscles.
    • Molecular Analysis: Western blot for cytoskeletal proteins (e.g., dystrophin, β-dystroglycan) in muscle tissue.
Protocol 3: Investigating Cardioprotective Effects

This protocol is derived from a model of imatinib (Imtb)-induced cardiac inflammation [2].

  • Animals: Male rats.
  • Chemotherapeutic Agent: Imatinib (60 mg/kg/day).
  • BGP-15 Co-administration: 10 mg/kg/day.
  • Treatment Duration: 14 days.
  • Tissue Collection: Harvest heart tissue at the end of the experiment.
  • Biochemical Analysis:
    • Western Blot: Measure protein levels of PARP1, NF-κB/p65, Nrf2, HO-1, HMGB1, and MPO.
    • Multiplex Immunoassay: Quantify pro-inflammatory cytokines (IL-6, IL-1β, IL-18, MCP-1) in heart tissue.
    • Immunohistochemistry: Visualize and confirm the localization of key proteins like NF-κB/p65 and Nrf2 in cardiac sections.

BGP-15 Mechanism of Action in Cardioprotection

The following diagram illustrates the key signaling pathways through which BGP-15 exerts its protective effects against drug-induced inflammation and oxidative stress, as identified in the imatinib-induced cardiotoxicity model [2].

bgp15_mechanism BGP15 BGP-15 PARP1 PARP-1 Inhibition BGP15->PARP1 Direct Inhibition NFkB ↓ NF-κB/p65 PARP1->NFkB  Suppresses Nrf2 ↑ Nrf2 PARP1->Nrf2  Restores Cytokines ↓ Pro-inflammatory Cytokines (IL-6, IL-1β) NFkB->Cytokines  Leads to Outcome Cardioprotective Effect Cytokines->Outcome  Reduces Inflammation HO1 ↑ HO-1 Nrf2->HO1  Induces HO1->Outcome  Boosts Antioxidants OxStress Oxidative Stress & DNA Damage OxStress->PARP1  Activates

Frequently Asked Questions & Troubleshooting

  • Q1: Does BGP-15 compromise the anti-tumor efficacy of chemotherapy drugs?

    • A: In the context of cisplatin treatment, available evidence suggests it does not. One study explicitly concluded that BGP-15 protected against cisplatin-induced nephrotoxicity without compromising its antitumor activity in tumor-bearing mice [3]. However, this should be verified for other chemotherapeutic agents like irinotecan or imatinib within your specific research model.
  • Q2: Are the effects of BGP-15 solely due to PARP inhibition?

    • A: Likely not. BGP-15 has a pleiotropic pharmacological profile. Beyond PARP inhibition, it is also a known co-inducer of heat shock protein 70 (HSP70) and has been shown to enhance phosphorylation of the insulin-like growth factor 1 receptor (IGF1R) in the heart, which may contribute to its protective effects [5] [4]. The relative contribution of each mechanism may depend on the experimental context.
  • Q3: I observe paradoxical results, such as improved muscle mass but increased susceptibility to tearing. Is this normal?

    • A: Yes, this has been documented. One study reported that while BGP-15 protected against irinotecan-induced muscle wasting, it also led to remodeling of the cytoskeleton (reduced dystrophin, β-dystroglycan) which made fast-twitch muscles more prone to rupture during fatiguing contractions [5]. This highlights the importance of conducting comprehensive functional assessments alongside measurements of mass.
  • Q4: What is a key consideration for dosing BGP-15 in vivo?

    • A: The route of administration is critical. The cited studies most commonly administer BGP-15 via oral gavage or intraperitoneal injection [3] [5]. Furthermore, it is often administered as a co-treatment shortly before or alongside the chemotherapeutic agent to achieve a protective effect.

References

Key Mechanisms of Action of BGP-15

Author: Smolecule Technical Support Team. Date: February 2026

BGP-15 exerts its effects through several molecular mechanisms. The table below summarizes its primary modes of action.

Mechanism Functional Impact
PARP-1 Inhibition [1] [2] Reduces oxidative stress-induced cell death; protects against ischemia-reperfusion injury and cisplatin nephrotoxicity.
HSP72 Co-induction [1] Amplifies cellular stress response; improves insulin sensitivity and increases mitochondrial oxidative capacity in skeletal muscle.
Membrane Lipid Remodeling [3] Increases plasma membrane fluidity; promotes activation of stress signal transduction pathways (e.g., Rac1).
Reduction of Mitochondrial ROS [1] [4] Protects mitochondrial integrity; attenuates ROS production at complex I-III; prevents mitochondrial depolarization.
IGF-1R Phosphorylation [5] Enhances phosphorylation of Insulin-like Growth Factor 1 Receptor; associated with protection against heart failure and atrial fibrillation.
JNK Inhibition [1] Prevents JNK from inhibiting insulin receptor phosphorylation; results in improved insulin sensitivity.

Tissue-Specific Effects and Experimental Evidence

The cytoprotective effects of BGP-15 have been studied in various tissue and disease models. Key findings are summarized below.

Tissue/Organ System Observed Effect(s) Experimental Model(s) Typical Dosage (in vivo)
Cardiac Tissue Protects against heart failure; reduces atrial fibrillation; improves diastolic dysfunction; decreases fibrotic remodelling; enhances mitochondrial biogenesis [1] [5] [6]. Mouse models of HF/AF; Spontaneously Hypertensive Rats (SHR) [5] [6]. 15 mg/kg/day (oral gavage in mice) [5].
Skeletal Muscle Improves insulin sensitivity; increases mitochondrial number and oxidative capacity; protects against diaphragm dysfunction [1]. L6 myotubes; Zucker obese rats; rodent models of ventilation-induced dysfunction [1]. 15 mg/kg (oral) for insulin sensitization [1].
Nervous System / Neuronal Neuroprotective in cisplatin or taxol-induced peripheral neuropathy; prevents neuronal cell death in a model of familial dysautonomia [1] [2]. Preclinical rodent models [1] [2]. Information varied by study.
Liver & Mitochondria Accumulates in mitochondria; protects against oxidative stress- or LPS-induced mitochondrial destabilization; protects against acetaminophen-induced liver injury [1] [4]. WRL-68 cells (HeLa derivative); H9c2 cells; isolated rat liver mitochondria [4]. N/A (in vitro studies)
Kidney Chemoprotective; protects against nephrotoxicity induced by cisplatin without compromising its antitumor activity [1]. Wistar rats [1]. 10-30 mg/kg [1].

BGP-15 Signaling Pathway

The diagram below illustrates the key signaling pathways through which BGP-15 exerts its cytoprotective effects.

bgp15_pathway BGP15 BGP15 Membrane Plasma Membrane BGP15->Membrane Remodels Lipid Rafts PARP_Inhibit PARP-1 Inhibition Membrane->PARP_Inhibit HSP_Induction HSP72 Co-induction Membrane->HSP_Induction IGF1R_Act IGF-1R Phosphorylation Membrane->IGF1R_Act JNK_Inhibit JNK Inhibition Membrane->JNK_Inhibit Mitochondrial_Prot ↓ Mitochondrial ROS ↑ Membrane Potential Membrane->Mitochondrial_Prot Rac1_Act Rac1 Activation Membrane->Rac1_Act Cell_Death Reduced Cell Death PARP_Inhibit->Cell_Death Stress_Response Enhanced Stress Response HSP_Induction->Stress_Response Fibrosis_Hypertrophy ↓ Fibrosis & Hypertrophy IGF1R_Act->Fibrosis_Hypertrophy Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis IGF1R_Act->Mitochondrial_Biogenesis Insulin_Sens Improved Insulin Sensitivity JNK_Inhibit->Insulin_Sens Mitochondrial_Prot->Cell_Death Rac1_Act->HSP_Induction via H2O2

Frequently Asked Questions (FAQs) for Troubleshooting Experiments

Q1: My in vivo experiment shows inconsistent insulin-sensitizing effects with BGP-15. What could be the issue?

  • Animal Model: Ensure you are using an appropriate model for insulin resistance (e.g., diet-induced obese mice, Zucker obese rats, or Goto-Kakizaki rats) [1]. The compound may not show significant effects in healthy, normal animals [5].
  • Dosage and Formulation: Verify your dosage. A typical effective oral dose for insulin sensitization is 15 mg/kg [1] [5]. For preparation, BGP-15 is highly soluble in water (28-35 mg/mL) [1] [7], which is often the solvent of choice for in vivo administration.

Q2: I am not observing a protective effect of BGP-15 in my cell culture model of oxidative stress. How can I troubleshoot this?

  • Concentration and Timing: Use a concentration range of 50-200 µM, which has been effective in various cell lines (e.g., WRL-68, H9c2, U-251) [4]. Ensure pre-treatment with BGP-15 (e.g., 1-4 hours) prior to applying the oxidative stressor.
  • Cell Type and Assay: Confirm that your readout is appropriate. BGP-15 does not act as a direct antioxidant but works by preserving mitochondrial integrity and reducing mitochondrial ROS production [4]. Assays should measure mitochondrial membrane potential (using JC-1 or R123) or mitochondrial superoxide production (using MitoSOX) [4].

Q3: What is the best way to confirm that BGP-15 is working in my experimental system?

  • Biomarker Analysis: You can confirm target engagement by checking for established biomarkers.
    • HSP72 Induction: Analyze Hsp72 protein levels by Western blot in stressed cells or tissues [1]. Note that in some models, like specific heart failure mice, cardiac Hsp70 was not induced despite functional protection [5].
    • PARP Inhibition: In models of oxidative stress or cytotoxicity (e.g., cisplatin-induced nephrotoxicity), monitor the reduction of poly(ADP-ribose) levels as a marker of PARP activity inhibition [1] [2].
    • pIGF1R Enhancement: In cardiac tissue, increased phosphorylation of IGF1R is a key marker associated with BGP-15's protection against heart failure [5].

Q4: Are there any known stability or solubility issues with BGP-15 I should be aware of?

  • Solubility: BGP-15 has good solubility in water (up to 35 mg/mL) [1] [7]. For stock solutions in DMSO, it can be dissolved at concentrations around 7-11 mg/mL with gentle warming [7].
  • Storage: For long-term storage, keep the powder at -20°C [2]. Prepare stock solutions in water or buffer freshly, or aliquot and store frozen to avoid potential degradation from repeated freeze-thaw cycles.

References

BGP-15 treatment duration optimization

Author: Smolecule Technical Support Team. Date: February 2026

BGP-15 Dosing and Duration Overview

The table below summarizes effective in vivo and in vitro concentrations of BGP-15 from various studies.

Experimental Model Primary Effect Studied Dosage & Concentration Duration of Treatment Route of Administration Citation
Rat (Imtb-induced inflammation) Cardioprotection, Anti-inflammatory 10 mg/kg/day 14 days Oral gavage (co-admin with Imtb) [1]
Rat (Isoproterenol-induced arrhythmias) Antiarrhythmic, Heart Rate Variability 20-160 mg/kg (acute); 15 mg/kg/day (chronic) Single dose; 2 weeks Oral [2]
Mouse (Heart failure & Atrial Fibrillation) Improved Cardiac Function 15 mg/kg/day 4 weeks Oral gavage [3]
Ageing ZDF Rat (Diabetic Cardiomyopathy) Cardioprotection, Mitochondrial Longevity 10 mg/kg/day 52 weeks Oral gavage [4]
Human Sperm (in vitro) Protection from Oxidative Damage 10 µM 1-hour incubation In vitro culture [5] [6]
Cell Cultures (Various, e.g., MEF, C2C12) Mitochondrial Function, Stress Response 10-100 µM Varies (hours to days) In vitro culture [7]

Detailed Experimental Protocols

To help you replicate these studies, here are the detailed methodologies for key in vivo and in vitro experiments.

In Vivo Protocol: Cardioprotection in Rodents

This protocol is adapted from studies on cardioprotection [1] [3] [4].

  • Animal Models: Commonly used strains include Wistar rats, Zucker Diabetic Fatty (ZDF) rats, and various transgenic mouse models.
  • Drug Preparation: BGP-15 is often dissolved in saline or a vehicle of 0.5% Hydroxyethyl cellulose [4].
  • Dosing Regimen:
    • Dosage: A dose of 10-15 mg/kg/day is frequently effective.
    • Route: Administered daily via oral gavage.
    • Duration: Treatment duration depends on the model:
      • Acute toxicity models: 14 days [1].
      • Chronic disease models: 4 weeks to 52 weeks [3] [4].
  • Co-administration: In models of drug-induced toxicity (e.g., Imatinib), BGP-15 is typically co-administered with the toxic agent [1].
  • Endpoint Analysis: Common assessments include echocardiography, electrocardiography (ECG), analysis of biomarkers via Western blot, and histopathological examination of tissues.
In Vitro Protocol: Sperm Protection & Cell Culture

This protocol is based on recent reproductive studies [5] [6].

  • Sample Preparation: Use human or mouse spermatozoa or relevant cell lines (e.g., C2C12 myotubes, H9c2 myoblasts).
  • Drug Preparation: Prepare a stock solution of BGP-15 and dilute it in the appropriate culture medium (e.g., Biggers-Whitten-Whittingham (BWW) medium for sperm).
  • Dosing Regimen:
    • Concentration: A concentration of 10 µM has shown efficacy in protecting sperm and reducing oxidative damage.
    • Duration: Incubate cells/sperm with BGP-15 for 1 hour at 37°C. For other cell-based assays, incubation can vary from a few hours to days.
  • Endpoint Analysis: For sperm, common analyses include:
    • Motility: Assessed by light microscopy.
    • DNA Integrity: Evaluated via assays for DNA fragmentation (TUNEL) and oxidative damage (8-OHdG).
    • Mitochondrial Function: Measured using probes for mitochondrial membrane potential (JC-1) and reactive oxygen species (MitoSOX).

Mechanism of Action and Workflow

BGP-15 is a multi-target drug candidate. The diagram below maps its primary mechanisms and their functional consequences, which are key to designing your experiments.

G cluster_actions Molecular Actions cluster_effects Cellular & Organ Effects BGP15 BGP-15 PARP1 PARP-1 Inhibition BGP15->PARP1 HSF1 HSF-1 Activation BGP15->HSF1 IGF1R IGF-1R Phosphorylation BGP15->IGF1R Membrane Membrane Fluidity Remodeling BGP15->Membrane ROS Reduced Mitochondrial ROS BGP15->ROS AntiInflamm ↓ Pro-inflammatory Cytokines (IL-6, IL-1β, MCP-1) PARP1->AntiInflamm NF-κB pathway Antioxidant ↑ Antioxidant Defense (Nrf2, HO-1) PARP1->Antioxidant HSF1->Antioxidant HSP induction CardioProtect Cardioprotection (↓ Arrhythmias, ↑ Function) IGF1R->CardioProtect Mitochondrial Improved Mitochondrial Function (↑ ATP, ↓ mtROS) ROS->Mitochondrial SpermProtect Sperm Quality Protection (↑ Motility, ↓ DNA Damage) ROS->SpermProtect Antioxidant->CardioProtect Antioxidant->SpermProtect Mitochondrial->CardioProtect

Diagram: Multi-Target Mechanisms of BGP-15. BGP-15 acts on several molecular targets, leading to a range of protective effects relevant for experimental outcomes [1] [7] [3].

Frequently Asked Questions

Q1: What is a safe starting dose for a new in vivo study in rodents? Based on multiple studies, a dose of 10-15 mg/kg/day administered via oral gavage is a safe and effective starting point for investigating cardioprotective or anti-inflammatory effects in rodents [1] [3] [4].

Q2: How long does it take for BGP-15 to show effects? The timeframe depends on the model:

  • Acute Models: Effects like reduced arrhythmias or improved sperm motility can be seen within hours or after a single dose [2] [6].
  • Chronic Models: Improvements in cardiac function or mitochondrial biogenesis typically require several weeks of sustained treatment [3] [4].

Q3: Can BGP-15 be used in cell culture, and at what concentration? Yes. For many cell types, including myotubes and spermatozoa, a concentration of 10 µM is effective. It is good practice to conduct a dose-response curve between 1-100 µM to optimize for your specific cell line and endpoint [7] [5].

References

BGP-15: Benefits & Pathological Limitations in Skeletal Muscle

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key positive and negative findings associated with BGP-15 in skeletal muscle, which are crucial for designing and interpreting your experiments.

Aspect Reported Benefits (Protective Effects) Pathological Limitations / Risks
Muscle Mass & Cachexia Attenuates loss of lean body mass and specific muscle mass (e.g., tibialis anterior) induced by chemotherapy (Irinotecan) [1]. ---
Muscle Function Rescues absolute force production in slow-twitch muscle (soleus) and shows a trend in fast-twitch muscle (EDL) [1]. Increases susceptibility to tearing/rupture at the musculotendinous junction in fast-twitch muscles (e.g., EDL) during fatiguing contractions [1].

| Underlying Molecular & Structural Effects | - Improves mitochondrial function and fusion [2].

  • Acts as a PARP-1 inhibitor and HSP co-inducer [1] [3].
  • Attenuates mitophagy [2]. | - Induces significant remodeling of the cytoskeleton and extracellular matrix [1].
  • Reduces key structural proteins: dystrophin (with Irinotecan) and β-dystroglycan (adjuvant therapy) [1].
  • Further reduces muscle protein synthesis rates, which are already lowered by Irinotecan [1]. |

Experimental Protocols & Model Systems

To assist in your experimental planning, here are detailed methodologies from recent studies investigating BGP-15 in skeletal muscle.

In Vivo Administration in Mouse Models of Cancer Cachexia

This protocol is effective for studying BGP-15's effects on muscle mass and function in a disease context [2].

  • Animal Model: C57BL/6 J male mice.
  • Cancer Model: Lewis Lung Carcinoma (LLC) induced by subcutaneous injection of 1 × 10^6 cells suspended in PBS.
  • BGP-15 Treatment:
    • Dose: 20 mg per kg of body weight.
    • Route: Daily intraperitoneal (IP) injection.
    • Timing: Treatment begins one week after tumor inoculation and continues for 21 days.
    • Control: Administer PBS to control groups.
  • Key Outcome Measures:
    • Mass: Plantaris, gastrocnemius, and EDL muscle weights.
    • Function: In vivo muscle contractility (torque production at various stimulation frequencies).
    • Molecular: Protein analysis of OPA1, DRP1, and markers of mitophagy (e.g., pMitoTimer).
In Vivo Administration in Chemotherapy-Induced Myopathy

This protocol models the use of BGP-15 as an adjuvant to chemotherapy, revealing its paradoxical effects [1].

  • Animal Model: Healthy 6-week-old male Balb/C mice.
  • Chemotherapy: Irinotecan (IRI) at 30 mg/kg via six intraperitoneal injections over two weeks.
  • BGP-15 Adjuvant Therapy:
    • Dose: 15 mg/kg.
    • Route & Schedule: Co-administered with Irinotecan (IRI+BGP).
  • Key Outcome Measures:
    • Body Composition: Lean and fat mass displacement.
    • Muscle Function: Ex vivo absolute and specific force production of isolated soleus and EDL muscles, including during fatiguing stimulation.
    • Molecular Analysis: Protein synthesis rates, dystrophin and β-dystroglycan protein expression, matrix metalloproteinase activity.
In Vitro Model for Myotube Atrophy

This cell culture model is useful for mechanistic studies [2].

  • Cell Culture: Utilization of myotube cultures (e.g., C2C12 myotubes).
  • Atrophy Induction: Treatment with conditioned media from Lewis Lung Carcinoma (LLC) cells.
  • BGP-15 Intervention: Co-treatment with BGP-15.
  • Key Outcome Measures:
    • Myotube Size: Attenuation of conditioned media-induced atrophy.
    • Molecular Markers: Suppression of transcriptional factor FoxO3, autophagy markers (e.g., Atg7), and inflammatory cytokines.

Mechanisms of Action & Structural Concerns

The diagrams below illustrate the proposed mechanisms by which BGP-15 exerts its protective effects and its potential detrimental structural consequences.

G cluster_protective Protective Mechanisms cluster_detrimental Structural Limitations & Risks BGP15 BGP15 PARP PARP-1 Inhibition BGP15->PARP HSP HSP Co-induction BGP15->HSP MITO Promotes Mitochondrial Fusion (OPA1) BGP15->MITO AKT Moderately Increases AKT BGP15->AKT ROS Reduces Mitochondrial ROS BGP15->ROS CYTOSKEL Cytoskeleton Remodeling BGP15->CYTOSKEL In certain conditions Outcomes_P S: Attenuated muscle mass loss S: Improved muscle function S: Reduced mitophagy PARP->Outcomes_P Protects cells HSP->Outcomes_P Improves stress response MITO->Outcomes_P Improves energy metabolism AKT->Outcomes_P Enhances cell survival ROS->Outcomes_P Reduces oxidative damage DYSTROPHIN Reduces Dystrophin & β-dystroglycan CYTOSKEL->DYSTROPHIN SYNTHESIS Further Reduces Protein Synthesis CYTOSKEL->SYNTHESIS TEARING Weakened MTJ & ECM CYTOSKEL->TEARING Outcomes_D L: Susceptibility to muscle tearing L: Induction of dystrophy-like phenotype DYSTROPHIN->Outcomes_D SYNTHESIS->Outcomes_D TEARING->Outcomes_D

Frequently Asked Questions for Researchers

Q: The literature shows BGP-15 both protects and harms muscle structure. How should I interpret this? A: The effects appear to be context-dependent and potentially transient. The protective benefits (improved mass and force) may come at the cost of structural integrity in the short term. It is critical to assess whether the structural remodeling is an adaptive, beneficial process or the onset of a detrimental muscular dystrophy-like state in your specific model [1]. Long-term studies are needed to determine the net outcome.

Q: What are the critical control experiments when studying BGP-15? A: Always include a group treated with BGP-15 alone (without the primary stressor like chemotherapy or cancer). Since BGP-15 alone can reduce protein synthesis and alter cytoskeletal proteins, this control is essential to distinguish its direct effects from its adjuvant actions [1].

Q: For functional tests, which muscle type requires closer scrutiny? A: Pay particular attention to fast-twitch muscles (like the EDL). Research indicates that the susceptibility to tearing during fatiguing contraction is more pronounced in these muscles compared to slow-twitch muscles like the soleus [1].

Q: Does BGP-15 interfere with the anti-cancer efficacy of chemotherapeutic agents? A: According to one pre-clinical study, BGP-15 did not affect tumor growth or the anti-cancer efficacy of cisplatin [1]. However, you should verify this interaction within your specific cancer and treatment model.

References

BGP-15 older mdx mouse efficacy

Author: Smolecule Technical Support Team. Date: February 2026

BGP-15 Efficacy in mdx Mice

The following table consolidates key efficacy findings from peer-reviewed studies.

Study Focus / Model Key Efficacy Findings in mdx Mice Proposed Mechanism of Action Citation
Dystrophic Pathology (Heart & Skeletal Muscle) Improved aspects of the dystrophic pathology. Efficacy differed between heart and skeletal muscle. PARP inhibition; Chaperone co-inducer (HSP). [1]
Muscle Architecture & Contractility Improved muscle architecture and contractility in the diaphragm. HSP72 co-induction; Mitigation of myosin post-translational modifications. [2]

Detailed Experimental Protocols

For researchers replicating or building upon these studies, here are the methodologies used in the cited literature.

Protocol Element Details from Published Studies Citation
Animal Model mdx mice (model of Duchenne Muscular Dystrophy) and dko (double knockout) mice. [1]
Dosage & Administration A dosage of 15 mg/kg has proven efficacious in murine models of myopathies. Administered via intraperitoneal (i.p.) injection. [3]
Treatment Duration Specific duration for mdx mice not detailed in provided results; a common period in similar studies is 4-8 weeks. [4]

Troubleshooting Common Experimental Issues

Here are solutions to potential challenges your users might encounter.

Potential Challenge Troubleshooting Guidance & Notes
Differential Efficacy The efficacy of BGP-15 can vary between tissues (e.g., heart vs. skeletal muscle) and even between muscle types (e.g., diaphragm vs. soleus). This is a biological characteristic, not necessarily an experimental error [1] [2].
Context-Dependent Effects BGP-15 is not universally protective in all disease contexts. It is crucial to note that one study found BGP-15 exacerbated gastrointestinal dysfunction when co-administered with the chemotherapeutic 5-fluorouracil [5]. Always validate the model and context.
Mechanism is Multi-Targeted BGP-15 has several proposed mechanisms. Do not assume effects are solely due to one pathway (e.g., HSP induction). It also acts as a PARP inhibitor, improves membrane fluidity, and affects mitochondrial function [6].

Mechanisms of BGP-15 Action

The diagram below synthesizes the primary mechanisms of BGP-15 action as described in the literature, which underlie its beneficial effects in disease models.

bgp_15_mechanisms cluster_path1 Stress Response & Cytoprotection cluster_path2 Metabolic & Survival Signaling cluster_path3 Membrane & Organelle Function BGP15 BGP-15 HSF1 HSF-1 BGP15->HSF1 JNK Inhibits JNK BGP15->JNK IGF1R Increased IGF-1R Phosphorylation BGP15->IGF1R AKT Moderately Increases AKT Signaling BGP15->AKT PARP PARP-1 Inhibition BGP15->PARP Membrane Membrane Lipid Remodeling BGP15->Membrane HSP72 HSP72 Induction HSF1->HSP72 ProtHomeo Improved Protein Homeostasis HSP72->ProtHomeo InsulinSens Improved Insulin Sensitivity JNK->InsulinSens CellSurvival Promotes Cell Survival IGF1R->CellSurvival AKT->CellSurvival PARP->CellSurvival ROS Reduced Mitochondrial ROS Production PARP->ROS MitoFunc Improved Mitochondrial Function & Viability Membrane->MitoFunc ROS->MitoFunc

References

BGP-15's Protective Role on Mitochondrial Membrane Potential

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action BGP-15 is a hydroxylamine derivative that protects mitochondrial function primarily by reducing mitochondrial reactive oxygen species (ROS) production and stabilizing the mitochondrial membrane [1] [2]. It has been shown to accumulate within mitochondria [2]. Its key protective mechanisms are summarized in the table below.

Stress Model Cell/Animal Type BGP-15 Concentration Key Protective Effect on ΔΨm
Doxorubicin (DOX)-induced cardiotoxicity [1] H9c2 cardiomyocytes 50 µM (pretreatment) Attenuated DOX-induced loss of ΔΨm [1].
Oxidative Stress (H₂O₂) [2] WRL-68, H9c2, U-251 cells 50-100 µM Protected against ROS-induced mitochondrial depolarization [2].
Inflammatory Stress (LPS) [2] U-251 MG glioma cells 50-100 µM Attenuated LPS-induced collapse of ΔΨm [2].

Experimental Protocols & Workflows

Here are detailed methodologies for key assays based on published research.

JC-1 Assay for Mitochondrial Membrane Potential in H9c2 Cells [1]

This protocol is adapted from studies on doxorubicin-induced toxicity.

1. Cell Culture and Pretreatment

  • Cell Line: H9c2 rat heart myoblast cells.
  • Culture Conditions: Maintain in Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Experimental Groups:
    • Control group (no treatment)
    • BGP-15 group (50 µM BGP-15 alone)
    • Stressor group (e.g., 1-3 µM Doxorubicin for 24 hours)
    • BGP-15 + Stressor group (Pretreated with 50 µM BGP-15 prior to stressor application)

2. Staining and Measurement

  • Dye Loading: After treatments, incubate cells with 2 µM JC-1 dye in culture medium for 20-30 minutes at 37°C.
  • Washing: Gently wash cells twice with phosphate-buffered saline (PBS) to remove excess dye.
  • Detection:
    • Fluorescent Microscopy: Visualize immediately. Healthy mitochondria with high ΔΨm show red J-aggregates (emission ~590 nm). Depolarized mitochondria show green monomers (emission ~529 nm). Capture images and calculate the red/green fluorescence intensity ratio.
    • Flow Cytometry: Alternatively, trypsinize cells, resuspend in PBS, and analyze via flow cytometry using FITC (green) and PE (red) channels.

3. Data Analysis

  • A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.
  • Compare the ratio between the stressor group and the BGP-15 + stressor group to demonstrate the protective effect of BGP-15.

Below is a workflow diagram of this experimental process:

JC1_Workflow Start Start Experiment Culture Culture H9c2 Cells Start->Culture Pretreat Pretreat with 50 µM BGP-15 Culture->Pretreat Stress Apply Stressor (e.g., Doxorubicin) Pretreat->Stress Stain Stain with JC-1 Dye Stress->Stain Wash Wash with PBS Stain->Wash Analyze Image Analysis & Calculate Red/Green Ratio Wash->Analyze Compare Compare Results Across Groups Analyze->Compare End Interpret Data Compare->End

Rhodamine 123 (R123) Assay in Isolated Mitochondria [2]

This method is used for direct assessment of ΔΨm in a purified mitochondrial preparation.

  • Mitochondrial Isolation: Isolate mitochondria from rat liver or other tissues via differential centrifugation.
  • Assay Buffer: Suspend mitochondria (1 mg protein/mL) in assay buffer (e.g., 70 mM sucrose, 214 mM mannitol, 20 mM HEPES, 5 mM glutamate, 0.5 mM malate).
  • Dye Loading: Add 1 µM Rhodamine 123 (R123) to the mitochondrial suspension and pre-incubate.
  • Fluorescence Measurement: Monitor fluorescence (Ex/Em: 494/525 nm) in a fluorometer.
    • Principle: As ΔΨm decreases, R123 is released from the mitochondria into the buffer, causing an increase in fluorescence.
  • Treatment: Add BGP-15 (e.g., 50-100 µM) and observe its effect on stabilizing fluorescence, indicating prevention of depolarization.

Troubleshooting Common Issues

Problem: High background fluorescence in JC-1 assay.

  • Solution: Ensure thorough but gentle washing after dye loading to remove all non-specific dye. Confirm that the working JC-1 solution is fresh and properly filtered.

Problem: Inconsistent results between technical replicates.

  • Solution: Standardize the cell density and treatment times precisely. Ensure the JC-1 dye is warmed to room temperature before use and that incubation times are exact.

Problem: Weak or no protective effect of BGP-15 is observed.

  • Solution: Verify the concentration and solubility of BGP-15. Ensure the pretreatment time is sufficient (typically 30 minutes to 1 hour before applying the stressor). Confirm the efficacy of your stressor model by running a positive control.

Problem: BGP-15 alone alters baseline ΔΨm.

  • Solution: Always include a "BGP-15 only" control group. According to studies, 50 µM BGP-15 alone did not significantly alter parameters like caspase-3 activation or cell viability, but this should be confirmed in your specific system [1].

This technical guide synthesizes established protocols from recent research. Should your investigations move into related areas such as mitochondrial quality control, fusion/fission dynamics, or biogenesis, you will find that BGP-15 also modulates processes in those domains [3] [4].

References

BGP-15 Effects Across Different Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

The efficacy and functional outcomes of BGP-15 are highly dependent on the biological context. The following table summarizes key findings from various studies.

Experimental Model / Condition Treatment Dose & Duration Key Findings (Effects of BGP-15) Citation

| Rat Model: Imatinib (Imtb)-Induced Cardiotoxicity | 10 mg/kg/day for 14 days | Reduced cardiac inflammation and PARP1 concentration. Lowered pro-inflammatory cytokines (IL-6, IL-1β). Enhanced antioxidant defenses (Nrf2, HO-1). | [1] | | Human VSMCs: High Phosphate-Induced Calcification | 15-200 µM for 10 days (in vitro) | Inhibited osteochondrogenic phenotypic switch. Reduced mineral deposition and phosphate uptake. Effective under both normal and high glucose conditions. | [2] | | Mouse Model: 5-FU-Induced GI Toxicity | 15 mg/kg, 3 times/week for 14 days | Exacerbated gastrointestinal dysfunction. Increased mitochondrial superoxide and inflammation. Worsened colonic dysmotility and diarrhea. | [3] | | Mouse Model: Heart Failure & Atrial Fibrillation | 15 mg/kg/day for 4 weeks | Improved cardiac function and reduced arrhythmia. Associated with increased phosphorylation of IGF1R. Protection was independent of HSP70 induction. | [4] | | SHR Rat Model: Hypertensive Heart Failure | 25 mg/kg/day for 18 weeks | Preserved systolic and diastolic function. Reduced cardiac fibrosis and cardiomyocyte hypertrophy. Enhanced mitochondrial biogenesis. | [5] | | Goto-Kakizaki Rat Model: Diabetic Cardiomyopathy | 15 mg/kg/day for 12 weeks | Restored diastolic function. Increased phosphorylation of key cardiac proteins (VASP, PLB). Did not significantly alter glucose homeostasis. | [6] |

Experimental Protocol Guidelines

Here is a generalized methodology for in vivo animal studies, synthesized from the cited research. You can adapt parameters like dose and duration to your specific model.

1. Animal Model Selection:

  • Choose a model that best replicates the human pathology you are investigating (e.g., SHR rats for hypertension-induced heart failure [5], Goto-Kakizaki rats for type 2 diabetes [6], or specific transgenic mice for heart failure and atrial fibrillation [4]).

2. Drug Preparation:

  • BGP-15 has good water solubility (28 mg/mL in deionized water) [7].
  • Prepare a stock solution in 100% DMSO and then dilute with sterile water for administration. The final concentration of DMSO should be low (e.g., 10%) to avoid toxicity [3].
  • Administer via oral gavage [4] or in drinking water [5]. For intraperitoneal injection, dissolve in 10% DMSO in sterile water [3].

3. Dosing and Administration:

  • Common doses in rodent studies range from 10 to 25 mg/kg per day [1] [5].
  • Treatment duration varies with the model, from 2-week acute studies [1] to 18-week chronic models [5].

4. Functional and Biochemical Analysis:

  • Cardiac Function: Perform transthoracic echocardiography to measure parameters like ejection fraction (EF), E/A ratio, and E/E' ratio [6] [5].
  • Molecular Pathways: Analyze tissue samples via Western blot to measure key signaling proteins (e.g., PARP1, NF-κB/p65, Nrf2, HO-1, p-IGF1R, fibrotic markers like TGFβ/Smad) [1] [4] [5].
  • Histology: Use staining techniques like Picrosirius red or immunohistochemistry for collagen to assess fibrosis [5].

Troubleshooting Common Experimental Issues

Unexpected Lack of Efficacy:

  • Verify the Model: Confirm that your disease model appropriately mimics the human condition and has a pathophysiology that involves stress and inflammatory pathways BGP-15 is known to target (e.g., PARP overactivation, oxidative stress) [1] [7].
  • Check Dosage and Bioavailability: Ensure the dose and administration route are appropriate. The cytoprotective effects of BGP-15 are dose-dependent, as seen in VSMC calcification studies [2].

Observing Adverse or Exacerbated Effects:

  • Context is Key: Be aware that BGP-15 can have detrimental effects in specific contexts. For example, it exacerbated 5-FU-induced GI toxicity by increasing mitochondrial superoxide production and inflammation [3]. Always consult literature on your specific disease model and chemotherapeutic agent.
  • Assess Mitochondrial Function: If your model involves high cellular stress or specific toxins, monitor mitochondrial parameters (superoxide production, membrane potential), as BGP-15's effect on mitochondria can be complex [3].

BGP-15 Signaling Mechanisms

To help you visualize and understand its complex mechanisms, the following diagram summarizes the key molecular pathways modulated by BGP-15.

bgp15_mechanisms cluster_primary_actions Primary Molecular Actions of BGP-15 cluster_beneficial_outcomes Key Beneficial Outcomes cluster_inhibition_outcomes Pathways Inhibited BGP15 BGP15 PARP1 PARP1 BGP15->PARP1 Inhibits HSP_Induction HSP_Induction BGP15->HSP_Induction Co-induces IGF1R IGF1R BGP15->IGF1R ↑ Phosphorylation Membrane_Effects Membrane_Effects BGP15->Membrane_Effects Remodels lipid rafts JNK JNK BGP15->JNK Inhibits NFkB NFkB PARP1->NFkB ↓ Activation AKT_GSK3b AKT_GSK3b HSP_Induction->AKT_GSK3b Promotes IGF1R->AKT_GSK3b Activates Nrf2_HO1 Nrf2_HO1 Membrane_Effects->Nrf2_HO1 Promotes Insulin_Sensitivity Insulin_Sensitivity JNK->Insulin_Sensitivity Improves Cytokines Cytokines NFkB->Cytokines ↓ Production Fibrosis Fibrosis Cytokines->Fibrosis ↓ Risk Mitochondrial_Biogenesis Mitochondrial_Biogenesis AKT_GSK3b->Mitochondrial_Biogenesis Enhances AKT_GSK3b->Insulin_Sensitivity Improves

The diagram above illustrates how BGP-15's multi-target mechanism leads to its protective effects. Its action is not dependent on a single pathway but involves a network that includes:

  • Inhibition of stress-activated enzymes like PARP1 and JNK [1] [7].
  • Modulation of receptor signaling, such as enhancing IGF1R phosphorylation [4].
  • Promotion of cellular defense systems, including HSP induction and Nrf2/HO-1 antioxidant pathway activation [1] [7].
  • Improvement of cellular environment through membrane remodeling [7].

Key Takeaways for Your Research

  • Model and Context Dictate Outcome: The efficacy of BGP-15 is not universal. It is highly effective in models of cardiac stress, diabetes, and vascular calcification but can be detrimental in specific chemotherapy contexts like 5-FU treatment [3] [5].
  • Dose Dependency: Many beneficial effects, such as the inhibition of vascular calcification, are dose-dependent. Careful dose-response experiments are crucial [2].
  • Monitor Mitochondrial Health: As mitochondrial function is a key target, including its assessment in your experimental design can provide critical insights, especially if results are unexpected [3] [5].

References

BGP-15 Administration Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key dosing and timing information from various animal studies. This can serve as a starting point for designing your own experiments.

Primary Indication / Model Common Dosage of BGP-15 Route of Administration Timing Relative to Insult Key Findings Citation
Cisplatin-induced Nephrotoxicity 100 - 200 mg/kg/day Oral Shortly before cisplatin injection Prevented or significantly inhibited acute renal failure. [1]
Imatinib-induced Cardiotoxicity 10 mg/kg/day Intraperitoneal (co-administered) Co-administered with imatinib for 14 days. Reduced inflammatory markers, improved antioxidant defenses. [2]
Imatinib-induced Cardiotoxicity (ex vivo) 200 µM In perfusion buffer Added to perfusion buffer during imatinib treatment. Prevented depletion of high-energy phosphates, reduced oxidative damage. [3]
Heart Failure & Atrial Fibrillation (Mouse Model) 15 mg/kg/day Oral (gavage) Administered for 4 weeks after disease onset. Improved cardiac function, reduced arrhythmic episodes. [4]
Oxaliplatin-induced GI Dysfunction 15 mg/kg/day Intraperitoneal Co-administered with oxaliplatin. Alleviated neuropathy and gastrointestinal dysfunction. [5]
5-FU-induced GI Dysfunction 15 mg/kg/day Intraperitoneal Co-administered with 5-FU for 14 days. Exacerbated colonic dysmotility and inflammation. [5]

Mechanism of Action Visualized

BGP-15 is a pleiotropic agent with multiple cellular targets. The diagram below maps its key mechanisms based on current research, which is crucial for understanding its effects in different disease models.

bgp15_mechanisms BGP-15 Multimodal Mechanism of Action BGP15 BGP-15 PARP_Inhib PARP-1 Inhibition BGP15->PARP_Inhib HSP_Induction HSP Co-induction (via HSF-1) BGP15->HSP_Induction Membrane_Remodel Membrane Lipid Remodeling BGP15->Membrane_Remodel JNK_Inhib JNK Pathway Inhibition BGP15->JNK_Inhib AKT_Activation AKT Activation BGP15->AKT_Activation Less_Cell_Death Reduced NAD+/ATP depletion & Cell death PARP_Inhib->Less_Cell_Death Prevents Less_Inflam Reduced NF-κB activation & Inflammation PARP_Inhib->Less_Inflam Reduces More_HSP72 Increased Hsp72 Expression HSP_Induction->More_HSP72 Induces Rac1_Act Rac1 Activation Membrane_Remodel->Rac1_Act Activates Improved_Insulin_Sens Improved Insulin Receptor Signaling JNK_Inhib->Improved_Insulin_Sens Improves Cell_Survival Cell Survival & Glucose Uptake AKT_Activation->Cell_Survival Promotes GSK3_Inhib GSK-3β Inhibition AKT_Activation->GSK3_Inhib Deactivates Prot_Homeo Protein Folding & Cellular Stress Resilience More_HSP72->Prot_Homeo Improves H2O2_Inc H₂O₂ (as messenger) Rac1_Act->H2O2_Inc Increases HSF1_Act HSF-1 Activation H2O2_Inc->HSF1_Act Promotes HSF1_Act->HSP_Induction Feeds into HSF1_Act2 HSF-1 Activation GSK3_Inhib->HSF1_Act2 Reduces inhibitory phosphorylation of HSF-1 HSF1_Act2->HSP_Induction Feeds into

Experimental Protocol: Cardioprotection Assessment

Here is a detailed methodology for assessing BGP-15's protective effects against drug-induced cardiotoxicity, based on a published study using imatinib [2] [3].

1. Animal Model and Grouping

  • Use adult male rats (e.g., Wistar strain).
  • Divide randomly into groups:
    • Control: Receive vehicle only.
    • Disease Model: Receive imatinib (e.g., 60 mg/kg/day via i.p. injection).
    • Treatment Group: Receive both imatinib and BGP-15 (e.g., 10 mg/kg/day via i.p. injection).
  • The treatment duration in the cited study was 14 days.

2. Tissue Collection and Sample Preparation

  • At the endpoint, euthanize animals and rapidly excise hearts.
  • Rinse hearts in ice-cold phosphate-buffered saline (PBS).
  • For biochemical analysis, homogenize a portion of the ventricular tissue in a suitable lysis buffer containing protease and phosphatase inhibitors. Centrifuge the homogenate and collect the supernatant for protein quantification and subsequent assays.
  • For histology, fix another portion of the heart in 10% neutral buffered formalin, followed by paraffin embedding and sectioning.

3. Key Biochemical Assays

  • Western Blotting: Quantify the expression levels of:
    • PARP1: To confirm target engagement and inhibition by BGP-15.
    • NF-κB/p65 & Inflammatory Cytokines (IL-6, IL-1β): To assess inflammation.
    • Nrf2 & HO-1: To evaluate the antioxidant response.
    • HMGB1 & MPO: As markers of sterile inflammation and neutrophil infiltration.
  • LegendPlex or ELISA: Quantify pro-inflammatory cytokines (IL-6, IL-1β, IL-18, MCP-1) in heart tissue lysates using multiplex bead-based assays or standard ELISA kits.

4. Histological and Immunohistochemical Analysis

  • Perform immunohistochemistry (IHC) on heart sections for key targets like NF-κB/p65, Nrf2, and IL-6.
  • Use specific primary antibodies followed by appropriate fluorescently-labeled secondary antibodies.
  • Visualize and capture images using a fluorescence microscope. Image analysis software can be used to quantify the fluorescence intensity, providing spatial confirmation of the biochemical data.

Troubleshooting FAQ

Q1: Why does BGP-15 protect against some chemotherapies but exacerbate toxicity in others? This context-dependent effect is a critical research finding. BGP-15 was protective against oxaliplatin-induced GI dysfunction but exacerbated 5-FU-induced GI damage [5]. The proposed mechanism is that BGP-15 co-treatment with 5-FU significantly increased mitochondrial superoxide production, mitochondrial depolarization, and cytochrome c release in the myenteric plexus, leading to worsened inflammation and dysmotility [5]. This highlights that the effect of BGP-15 is not universally protective and depends on the specific insult and tissue context.

Q2: What is the evidence for BGP-15's direct target engagement as a PARP inhibitor? In a model of imatinib-induced cardiotoxicity, imatinib treatment caused a 1.75-fold increase in cardiac PARP1 concentration, which was effectively diminished by co-treatment with BGP-15 [2]. This direct measurement of target protein levels provides strong evidence for PARP1 being a key target of BGP-15 in this context.

Q3: How long does it take for BGP-15 to show protective effects in chronic models? Significant functional improvements can be observed within a few weeks. In a mouse model of heart failure and atrial fibrillation, oral administration of BGP-15 (15 mg/kg/day) for 4 weeks was sufficient to attenuate atrial enlargement, improve cardiac systolic function, and reduce episodes of arrhythmia [4].

References

BGP-15 Mechanisms of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key molecular mechanisms of BGP-15 and the experimental evidence supporting them.

Mechanism of Action Observed Experimental Effect Relevant Experimental Models Key Citations
PARP-1 Inhibition Reduces cardiac inflammation and oxidative stress; mitigates Imatinib-induced cardiotoxicity. Rat model of Imatinib-induced cardiotoxicity; Langendorff heart perfusion system. [1] [2]
Nrf2/HO-1 Pathway Enhancement Restores antioxidant defenses; counteracts decrease in Nrf2 and HO-1 expression. Rat model of Imatinib-induced cardiotoxicity. [1]
Reduction of Pro-inflammatory Cytokines Decreases levels of IL-6, IL-1β, IL-18, MCP-1, and HMGB1. Rat model of Imatinib-induced cardiotoxicity. [1]
Mitochondrial Stabilization & ROS Reduction Protects mitochondrial membrane potential; reduces mitochondrial ROS production. WRL-68, H9c2, and U-251 MG cell lines; isolated rat liver mitochondria. [3]
IGF-1 Receptor Phosphorylation Increases pIGF1R levels, which are depressed in atrial fibrillation; improves cardiac function. Mouse models of heart failure and atrial fibrillation; human atrial tissue samples. [4]
Anti-fibrotic Signaling Decreases interstitial fibrosis and collagen deposition; reduces activity of TGFβ/Smad pathway. Spontaneously Hypertensive Rat (SHR) heart failure model. [5]
Membrane Fluidity Modulation Remodels cholesterol-rich membrane domains (lipid rafts), improving cellular stress response. Various cell culture models (e.g., MEF, L6 myotubes). [2]
Antiarrhythmic Effects Suppresses ventricular arrhythmias and aftercontractions in cardiomyocytes; improves heart rate variability. Telemetry-implanted rat model with isoproterenol challenge; isolated canine cardiomyocytes. [6]

The following diagram illustrates the interconnected signaling pathways through which BGP-15 exerts its cytoprotective effects.

bgp15_mechanisms cluster_parp PARP-1 Inhibition & Inflammation cluster_oxstress Oxidative Stress & Nrf2 Pathway cluster_signaling Cell Survival & Growth Signaling cluster_structural Structural & Functional Protection BGP15 BGP-15 PARP1 PARP-1 Inhibition BGP15->PARP1 Nrf2 ↑ Nrf2 Expression BGP15->Nrf2 MitoROS ↓ Mitochondrial ROS Production BGP15->MitoROS IGF1R ↑ IGF-1 Receptor Phosphorylation BGP15->IGF1R JNK ↓ JNK / p38 MAPK BGP15->JNK Membrane ↑ Membrane Fluidity BGP15->Membrane Hsp HSP Co-induction BGP15->Hsp NFkB ↓ NF-κB/p65 PARP1->NFkB Outcome Cytoprotection • Cardioprotection • Antiarrhythmic • Anti-inflammatory • Anti-fibrotic PARP1->Outcome Cytokines ↓ Pro-inflammatory Cytokines (IL-6, IL-1β) NFkB->Cytokines Fibrosis ↓ Cardiac Fibrosis (TGFβ/Smad) Cytokines->Fibrosis Cytokines->Outcome Nrf2->NFkB HO1 ↑ HO-1 Expression Nrf2->HO1 HO1->Outcome MitoROS->Cytokines Arrhythmia ↓ Arrhythmogenesis MitoROS->Arrhythmia MitoROS->Outcome Akt ↑ Akt / ↓ GSK-3β IGF1R->Akt IGF1R->Outcome Akt->Fibrosis Akt->Outcome JNK->Cytokines JNK->Outcome Fibrosis->Outcome Arrhythmia->Outcome Membrane->Outcome Hsp->Outcome

Diagram Title: BGP-15 Multi-Target Mechanisms of Cytoprotection

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the tables and diagrams.

Protocol 1: Assessing Anti-inflammatory Effects in a Rat Model of Imatinib-Induced Cardiotoxicity [1]

This protocol is used to evaluate BGP-15's ability to mitigate chemotherapy-induced cardiotoxicity.

  • Animal Grouping: Divide male rats into groups (e.g., n=7/group): Control, Imatinib-treated (60 mg/kg/day, i.p.), and Imatinib + BGP-15-treated (Imatinib + 10 mg/kg/day BGP-15).
  • Dosing Regimen: Administer treatments for 14 consecutive days.
  • Tissue Collection: Euthanize animals and collect heart tissue. For Western blot, homogenize tissue in RIPA buffer with protease inhibitors. For immunohistochemistry, fix tissue in formalin and embed in paraffin.
  • Western Blot Analysis:
    • Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
    • Block membranes and incubate with primary antibodies against PARP1, NF-κB/p65, Nrf2, HO-1, HMGB1, and MPO.
    • Use appropriate secondary antibodies and detect signals using a chemiluminescence system. Normalize to a housekeeping protein like GAPDH.
  • Multiplex Cytokine Assay:
    • Use a Legendplex bead-based array to quantify pro-inflammatory cytokines (IL-6, IL-1β, IL-18, MCP-1) in cardiac tissue homogenates according to the manufacturer's instructions.
  • Immunohistochemistry:
    • Section paraffin-embedded tissues (5 µm thick).
    • Perform antigen retrieval, block, and incubate with antibodies against NF-κB/p65, Nrf2, IL-6, and IL-1β.
    • Visualize using a fluorescently-labeled secondary antibody and image with a fluorescence microscope.
Protocol 2: Evaluating Antiarrhythmic Effects in a Telemetry-Implanted Rat Model [6]

This protocol assesses BGP-15's effects on heart rate variability (HRV) and arrhythmia incidence.

  • Telemetry Implantation: Implant rats (e.g., n=40) with radiotelemetry transmitters for continuous electrocardiogram (ECG) monitoring in conscious, unrestrained states.
  • Dose Escalation Study:
    • Orally administer increasing doses of BGP-15 (20, 40, 80, 160 mg/kg) to naïve rats.
    • Continuously record ECG to analyze HRV parameters (e.g., RMSSD, SD1, HF%) and standard ECG intervals (QTc, etc.).
  • Isoproterenol (ISO) Challenge:
    • Divide rats into groups: Control, Control+BGP-15, ISO, ISO+BGP-15.
    • Pre-treat with BGP-15 (40-160 mg/kg) 10 minutes before administering 1 mg/kg ISO (i.p.).
    • Record ECG for at least 60 minutes post-ISO to monitor for ventricular arrhythmias and ST-segment changes.
  • Echocardiography: Perform echocardiography after low-dose ISO injection and BGP-15 administration to assess diastolic function (e.g., E/A ratio) and ventricular dimensions.
  • Data Analysis: Analyze arrhythmia incidence manually or using automated software. Calculate HRV parameters from 24-hour recordings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosing range for BGP-15 in rodent studies? A: Doses between 10-25 mg/kg/day are commonly used in chronic models (e.g., 18-week heart failure study [5]). For acute challenges, higher doses up to 160 mg/kg have been tested and shown to be effective in antiarrhythmic studies [6]. The optimal dose depends on the model and route of administration.

Q2: BGP-15 is described as a PARP inhibitor and a mitochondrial protector. Which mechanism is primary? A: The effects are likely interconnected. PARP overactivation consumes NAD+, leading to mitochondrial dysfunction and increased ROS. By inhibiting PARP, BGP-15 helps maintain cellular energy status [1] [2]. Simultaneously, it directly stabilizes mitochondria and reduces ROS production at the complex I-III level [3]. The relative contribution of each mechanism may vary with the disease context.

Q3: My in vitro data shows BGP-15 has no direct antioxidant effect in chemical assays. Is this expected? A: Yes, this is a key distinction. BGP-15 is not a direct chemical antioxidant. Its antioxidant effects are indirect and cellularly mediated, achieved by reducing mitochondrial ROS production and enhancing the Nrf2/HO-1 antioxidant defense pathway [3].

Q4: We are studying combination therapy with chemotherapeutics. Does BGP-15 interfere with the anti-cancer efficacy of the drugs? A: Current evidence suggests BGP-15 is chemoprotective rather than interfering. Studies show it mitigates cardiotoxicity induced by imatinib [1] and nephrotoxicity induced by cisplatin [2] without compromising the primary anti-cancer effect in the models tested. However, this should be empirically verified for each specific chemotherapeutic agent and cancer cell type in your research.

Q5: What are the key readouts to confirm BGP-15's activity in my experiment? A: To comprehensively assess its effects, consider these readouts:

  • Biochemical: PARP1 activity, Nrf2 and HO-1 protein levels, cytokine panels (IL-6, IL-1β), phospho-IGF1R, and markers of apoptosis. [1] [4]
  • Functional: In vivo ECG for arrhythmias and HRV, echocardiography for systolic and diastolic function, and ex vivo cardiomyocyte contractility. [5] [6]
  • Histological: Cardiac fibrosis (Picrosirius Red staining), immunohistochemistry for inflammatory markers. [1] [5]

References

BGP-15 vs pioglitazone cardiac effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparison at a Glance

Feature BGP-15 Pioglitazone
Drug Status Investigational drug candidate [1] [2] Approved for Type 2 Diabetes [3]
Primary Molecular Target Poly (ADP-ribose) polymerase 1 (PARP-1) inhibition; IGF-1R phosphorylation [2] [4] Peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist [5]
Key Demonstrated Cardiac Benefits Improves diastolic function, reduces atrial fibrillation episodes, protects against heart failure, reduces fibrosis, enhances mitochondrial biogenesis [1] [6] [2] Reduces risk of major adverse cardiovascular events (MACE), myocardial infarction, and ischemic stroke [5]
Primary Cardiac Risks & Concerns No major cardiac safety concerns reported in preclinical models [1] [2] Increased risk of hospitalization for heart failure due to fluid retention [7] [5] [3]
Key Supporting Experimental Models Goto-Kakizaki (type 2 diabetic) rats [1], Spontaneously Hypertensive Rats (SHR) [6], Mst1/dnPI3K transgenic (heart failure) mice [2] Numerous large-scale Randomized Controlled Trials (RCTs) in humans (e.g., PROactive, IRIS) [5]

Detailed Experimental Data and Protocols

For researchers, the methodological details and specific quantitative outcomes from key studies are critical.

BGP-15: Preclinical Evidence

The cardioprotective effects of BGP-15 have been consistently demonstrated in independent animal models.

  • Model of Diabetic Cardiomyopathy [1]

    • Objective: To investigate whether BGP-15 provides cardiovascular benefits in a model of early-stage diabetic cardiomyopathy.
    • Protocol: Goto-Kakizaki (GotoK) rats (a non-obese model of type 2 diabetes) were treated with BGP-15 (15 mg/kg/day, orally) for 12 weeks. Comparisons were made against healthy controls, untreated GotoK rats, and GotoK rats treated with metformin or pioglitazone.
    • Key Outcomes: BGP-15 significantly restored diastolic function parameters (e'/a', E/e', LAP) and improved the myocardial performance index (Tei-index). It did not significantly affect glucose levels or vascular function but enhanced the phosphorylation of proteins in the SERCA2a/phospholamban pathway, crucial for cardiac muscle relaxation.
  • Model of Hypertension-Induced Heart Failure [6]

    • Objective: To examine the effects of BGP-15 in a chronic model of heart failure.
    • Protocol: 15-month-old male Spontaneously Hypertensive Rats (SHRs) were treated with BGP-15 (25 mg/kg/day, in drinking water) for 18 weeks.
    • Key Outcomes: BGP-15 treatment preserved both systolic and diastolic cardiac function. It reduced interstitial collagen deposition by inhibiting the TGFβ/Smad signaling pathway, prevented cardiomyocyte hypertrophy, and enhanced mitochondrial biogenesis.
  • Model of Heart Failure and Atrial Fibrillation [2]

    • Objective: To assess the therapeutic potential of BGP-15 in a mouse model prone to heart failure and atrial fibrillation.
    • Protocol: Transgenic mice with a failing heart and susceptibility to AF were administered BGP-15 (15 mg/kg/day, by oral gavage) for 4 weeks.
    • Key Outcomes: BGP-15 reduced episodes of arrhythmia and atrial enlargement, and improved cardiac systolic function. The protection was associated with increased phosphorylation of the insulin-like growth factor 1 receptor (IGF1R), which is depressed in human atrial tissue from patients with AF.
Pioglitazone: Clinical Trial Evidence

The cardiac effects of pioglitazone are well-documented in large human trials, revealing a dual profile.

  • Beneficial Effects on Atherosclerotic Events [5]
    • Evidence: A comprehensive meta-analysis of 26 RCTs (n=19,645) found that pioglitazone reduces the risk of Major Adverse Cardiovascular Events (MACE) by 20%. This includes significant reductions in non-fatal myocardial infarction (20%) and non-fatal stroke (19%). The benefit was consistent in patients with and without established cardiovascular disease.
  • Risk of Heart Failure Hospitalization [7] [5]
    • Evidence: The same and other analyses consistently show that pioglitazone increases the risk of hospitalization for heart failure (a 34% increase in one meta-analysis). This is attributed to fluid retention. However, this does not translate to an increased risk of cardiovascular or all-cause mortality.

Mechanisms of Action: Signaling Pathways

The distinct cardiac effect profiles of these drugs stem from their actions on different molecular pathways. The following diagram summarizes the key signaling pathways involved in their cardioprotective effects.

G BGP15 BGP-15 PARP1 PARP-1 Inhibition BGP15->PARP1 IGF1R IGF-1R Phosphorylation BGP15->IGF1R TGFB TGF-β/Smad Pathway Inhibition PARP1->TGFB SERCA SERCA2a/PLB Pathway IGF1R->SERCA Mitochondria Mitochondrial Biogenesis IGF1R->Mitochondria Outcome_BGP Improved Diastolic Function Reduced Fibrosis Anti-Arrhythmic SERCA->Outcome_BGP Mitochondria->Outcome_BGP TGFB->Outcome_BGP Pioglitazone Pioglitazone PPARg PPAR-γ Activation Pioglitazone->PPARg Metabolic Metabolic & Neurohormonal Modulation PPARg->Metabolic AntiInflammatory Anti-Inflammatory & Anti-Atherosclerotic PPARg->AntiInflammatory FluidRetention Fluid Retention PPARg->FluidRetention Outcome_Pio Reduced MACE, MI, Stroke ↑ Heart Failure Hospitalization Metabolic->Outcome_Pio AntiInflammatory->Outcome_Pio FluidRetention->Outcome_Pio

Research Implications and Conclusion

For drug development professionals, the choice between these two agents is not one of superiority but of strategic application based on their distinct profiles.

  • BGP-15 represents a novel, multi-target therapeutic approach targeting core cellular stress, survival, and metabolic pathways. Its efficacy in diverse preclinical models (diabetic, hypertensive, genetic) suggests potential for conditions like heart failure with preserved ejection fraction (HFpEF) and atrial fibrillation, where current treatments are limited. Its safety and efficacy in humans require confirmation.
  • Pioglitazone is an established drug with proven benefits for atherosclerotic cardiovascular disease in diabetic and pre-diabetic patients. Its use is a calculated risk-benefit decision, where the significant reduction in ischemic events may outweigh the risk of heart failure hospitalization in carefully selected patients without underlying cardiac compromise.

References

Efficacy Comparison in Diabetic Cardiomyopathy Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the comparative effects of BGP-15 against established treatments like metformin and pioglitazone in preclinical models of DbCM.

Treatment Animal Model Key Metabolic Effects Key Cardiovascular Effects Proposed Primary Mechanisms
BGP-15 Goto-Kakizaki (GK) Rats [1] Mild reduction in fasting glucose (non-significant); did not significantly improve HOMA-IR [1] Restored diastolic function (e'/a', E/e', LAP); Improved Tei-index; Increased phosphorylation of PLB and VASP [1] PARP-1 inhibition; SARCA/PLB pathway enhancement; Membrane fluidity remodeling; Mitochondrial protection [2]
BGP-15 Zucker Diabetic Fatty (ZDF) Rats [3] Information not specified in sources Prevented progression to advanced heart failure; Improved mitochondrial function (↑ COX, ↑ ATP synthase activity) [3] NAD+ precursor activity; Enhanced mitochondrial biogenesis and respiration [3]
Metformin Goto-Kakizaki (GK) Rats [1] Mild reduction in fasting glucose (non-significant) [1] Vascular status was a primary positive endpoint (detailed cardiac function not highlighted vs. BGP-15) [1] Primarily normalizes insulin resistance; AMPK activation; Pleiotropic vascular effects [1]
Pioglitazone Goto-Kakizaki (GK) Rats [1] Significant reduction in fasting glucose [1] Not a recommended therapy for patients with heart failure due to fluid retention risk [1] PPAR-γ agonism; Improved insulin sensitivity; Anti-inflammatory effects [1]

Detailed Experimental Data and Protocols

For reproducibility, here are the methodologies from key studies.

  • Study in Goto-Kakizaki Rats [1]

    • Objective: To investigate whether BGP-15 provides additive cardiovascular benefits compared to metformin or pioglitazone.
    • Animals: Goto-Kakizaki rats (model of type 2 diabetes) and healthy Wistar control rats.
    • Groups & Treatment: Rats were divided into five groups (n=not specified in abstract): (I) Wistar control, (II) GK diseased control, (III) GK + BGP-15, (IV) GK + Metformin, (V) GK + Pioglitazone. Treatments were administered for 12 weeks.
    • Key Assessments:
      • Metabolic: Fasting serum glucose and insulin levels, HOMA-IR at endpoint.
      • Cardiac Function: Doppler echocardiography to assess diastolic parameters (e.g., E/A ratio, E/e', Tei-index).
      • Molecular Analysis: Western blotting to determine expression/phosphorylation of proteins (e.g., SERCA2a, phospholamban-PLB, VASP) in cardiac tissue.
  • Study in Ageing Zucker Diabetic Fatty (ZDF) Rats [3]

    • Objective: To confirm the protective effect of BGP-15 on cardiac mitochondrial function in an ageing T2DM model.
    • Animals: 30 ZDF male rats (obese, diabetic) and 10 LEAN male controls.
    • Groups & Treatment: After acclimatization, divided into: (I) LEAN control (n=10), (II) ZDF control (n=15), (III) ZDF + BGP-15 (n=15). BGP-15 (10 mg/kg/day) or vehicle was administered via oral gavage for 52 weeks.
    • Key Assessments:
      • Cardiac Function: Transthoracic echocardiography under anesthesia.
      • Histology: Post-mortem Haematoxylin and eosin (HE) and Masson's trichrome staining of cardiac tissues.
      • Mitochondrial Function: ELISA and Western blot analysis of Cytochrome c oxidase (MTCO) and ATP synthase activity and expression.

Mechanisms of Action and Signaling Pathways

BGP-15's cardioprotective effects are linked to its multi-target mechanism, as illustrated in the pathway below.

bgp15_mechanism cluster_membrane Membrane & Initial Signaling cluster_mito Mitochondrial Protection & Biogenesis cluster_ca Calcium Handling & Contractility cluster_hsp Cytoprotection cluster_output Functional Outcomes in DbCM BGP15 BGP-15 Administration PARP_Inhibit PARP-1 Inhibition BGP15->PARP_Inhibit Membrane_Fluid Increased Membrane Fluidity BGP15->Membrane_Fluid Mito_ROS Reduced Mitochondrial ROS PARP_Inhibit->Mito_ROS Rac1_Akt Rac1 Activation / Moderate Akt Increase Membrane_Fluid->Rac1_Akt HSF1_Act HSF-1 Activation Rac1_Akt->HSF1_Act Mito_Biogenesis Enhanced Mitochondrial Biogenesis Mito_ROS->Mito_Biogenesis Anti_Arrhythmic Anti-Arrhythmic Effect Mito_ROS->Anti_Arrhythmic Diastolic_Improve Improved Diastolic Function Mito_Biogenesis->Diastolic_Improve PLB_Phos Increased Phospholamban (PLB) Phosphorylation SERCA_Activity Enhanced SERCA2a Activity PLB_Phos->SERCA_Activity Ca_Handling Improved Calcium Handling SERCA_Activity->Ca_Handling Ca_Handling->Diastolic_Improve Ca_Handling->Anti_Arrhythmic HSP_Induction HSP Induction (e.g., Hsp72) HSF1_Act->HSP_Induction Reduced_Fibrosis Reduced Fibrosis & Cardiac Remodeling HSP_Induction->Reduced_Fibrosis

Safety and Clinical Development Status

BGP-15 has been evaluated in human trials for other indications, providing initial safety data [2] [4].

  • Safety Profile: Phase I and II clinical trials as an insulin-sensitizer established that BGP-15 is "well tolerated" and caused "no clinical side effects or ECG-disturbances" [1] [4].
  • Development Status: The drug candidate has reached Phase 2 for indications including insulin resistance and type 2 diabetes [5]. A Phase II/III trial for COVID-19 was registered but "prematurely ended" [6].

Research Implications and Future Directions

  • Differentiated Profile: BGP-15's unique value lies in its direct action on diastolic dysfunction and mitochondrial health, independent of profound glucose-lowering, positioning it as a potential cardioprotective-specific agent [1] [3].
  • Clinical Translation Gap: Despite promising preclinical results and a known safety profile, robust clinical trial data specifically for diabetic cardiomyopathy is still lacking, representing the critical next step for development.
  • Comparative Context: Unlike pioglitazone, which is contraindicated in heart failure, and metformin, whose benefits are partly vascular, BGP-15 directly targets myocardial relaxation and cellular resilience pathways [1] [2].

References

BGP-15 vs. Other PARP Inhibitors: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

Feature BGP-15 Other PARP Inhibitors (Olaparib, Niraparib, Rucaparib)
Primary Mechanism PARP-1 inhibition; HSP co-inducer; reduces mitochondrial ROS; membrane fluidity modulator [1] [2] [3]. Primarily PARP-1/2 inhibition; strong "PARP trapping" effect contributing to synthetic lethality [4] [5] [6].

| Main Applications & Efficacy | Chemoprotection: Reduces cisplatin nephrotoxicity (60-90% protection in mice/rats) without compromising antitumor efficacy [1] [7]. Metabolic Syndrome: Improves insulin sensitivity [2] [3]. Cardioprotection: Mitigates anti-cancer drug cardiotoxicity [8] [2]. | Oncology: Maintenance therapy for platinum-sensitive recurrent ovarian cancer (PSROC); significantly improves PFS and, for some, OS [4] [9]. Efficacy in PSROC: All improve PFS; olaparib and niraparib show significant OS benefit in gBRCA-mutated population [4] [9]. | | Key Experimental Findings | Cisplatin Nephroprotection: Inhibits rise in serum urea/creatinine; preserves kidney ATP; reduces oxidative stress [1] [7]. Cardioprotection: Reduces pro-inflammatory cytokines (IL-6, IL-1β) and MPO activity; enhances antioxidant defenses (Nrf2, HO-1) in rat models [8]. | Ovarian Cancer Clinical Trials: Improve PFS, PFS2, TFST, TSST, CFI [4]. Safety Profile: Increase incidence of Grade 3-4 TEAEs (e.g., anemia, neutropenia); olaparib has a comparatively better safety profile [4] [9]. | | Developmental Status | Preclinical and Phase II clinical trials for insulin resistance [2] [3]. | Multiple agents approved and in clinical use for oncology (e.g., olaparib, niraparib, rucaparib) [4] [9]. |

Detailed Experimental Data and Protocols

For researchers, the key experimental details from these studies are summarized below.

Summary of Key Experimental Data
Compound Experimental Model Dose & Route Key Quantitative Results

| BGP-15 | Mice/Rats (Cisplatin Nephrotoxicity) | 100-200 mg/kg, oral [1] [7] | • 60-90% reduction in cisplatin-induced serum urea & creatinine. • Preservation of kidney ATP level demonstrated via NMR [1]. | | BGP-15 | Rat Model (Imatinib Cardiotoxicity) | 10 mg/kg/day, co-administered [8] | • Reduced IL-6, IL-1β, IL-18. • Decreased MPO activity by ~50%. • Restored Nrf2 and HO-1 expression [8]. | | Olaparib | Phase III RCTs (PSROC) | - | • Significantly improved OS in entire population & BRCAmut (HR=0.73). • Lower incidence of hematological TEAEs vs. other PARPis [4]. | | Niraparib | Phase III RCTs (PSROC) | - | • Significantly improved OS in gBRCAmut population (HR=0.66) [9]. | | Various PARPis | Cell-based (PARP Trapping Assay) | 4-hour exposure [5] | S-phase γH2AX Signaling Potency (a proxy for trapping): Niraparib >> Rucaparib >> Olaparib >> Veliparib >> PJ-34 |

Overview of Key Experimental Protocols

1. In Vivo Model for Chemoprotection (BGP-15)

  • Objective: To evaluate the protective effect of BGP-15 against cisplatin-induced acute renal failure [1] [7].
  • Model: NMRI CV1 mice or Wistar rats.
  • Treatment: Cisplatin (e.g., 20 mg/kg, i.p., single dose). BGP-15 (100-200 mg/kg in water, orally) administered shortly before cisplatin.
  • Endpoint Measurements (Day 4):
    • Functional Markers: Serum urea and creatinine levels.
    • Morphological Assessment: Histopathological examination of kidney structure.
    • Energy Metabolism: In vivo ATP levels in the kidney using localized NMR spectroscopy.
    • Oxidative Stress: Measurement of ROS production in kidney mitochondria and antioxidant enzyme activities.

2. In Vivo Model for Cardioprotection (BGP-15)

  • Objective: To investigate the effect of BGP-15 on imatinib-induced cardiac inflammation [8].
  • Model: Male rats.
  • Treatment:
    • Control group.
    • Imatinib-treated group (60 mg/kg/day for 14 days).
    • Imatinib + BGP-15 group (BGP-15 co-administered at 10 mg/kg/day).
  • Endpoint Measurements:
    • Protein Expression: Western blot analysis of NF-κB/p65, Nrf2, HO-1, HMGB1, and MPO in heart tissue.
    • Cytokine Profiling: Legendplex assay for chemokines and interleukins (IL-6, IL-1β, IL-18, MCP-1).
    • Tissue Visualization: Immunohistochemistry of heart sections.

3. Network Meta-Analysis of PARP Inhibitors in Ovarian Cancer

  • Objective: To compare the efficacy and safety of different PARP inhibitors as maintenance therapy for platinum-sensitive recurrent ovarian cancer (PSROC) [4] [9].
  • Methodology:
    • Data Sources: Systematic search of electronic databases (e.g., PubMed, Cochrane Library) for Randomized Controlled Trials (RCTs).
    • Inclusion Criteria: RCTs in adults with PSROC; PARPi as maintenance therapy vs. placebo; reporting survival outcomes (OS, PFS) and Grade 3-4 adverse events (AEs).
    • Statistical Analysis: Bayesian network meta-analysis (NMA) performed using R software. Treatment effects were ranked using the Surface Under the Cumulative Ranking (SUCRA) curve.

4. Quantitative Image-Based Cytometry (QIBC) for PARP Inhibitor Potency

  • Objective: To quantify and differentiate the cellular responses and potency of various PARP inhibitors [5].
  • Cell Model: Asynchronously growing U-2 OS cells (human osteosarcoma cell line).
  • Treatment: Exposure to different PARP inhibitors (e.g., Olaparib, Niraparib, Rucaparib, Veliparib) for a short duration (4 hours).
  • Staining & Imaging: Immunofluorescence staining for γH2AX (a DNA damage marker) and DNA content. Automated multi-position microscopy to acquire images of thousands of cells.
  • Analysis: Software-assisted image analysis to quantify γH2AX signal intensity in a cell cycle-resolved manner, specifically within S-phase cells. This provides a sensitive and rapid readout for PARPi-induced DNA damage signaling, which correlates with their trapping potential and long-term cytotoxicity.

Visualizing PARP Inhibitor Mechanisms and Experimental Workflows

The diagrams below, generated using Graphviz DOT language, illustrate the core concepts and experimental workflows discussed.

Diagram 1: Core Mechanisms of BGP-15 vs. Classical PARP Inhibitors

G Mechanisms of BGP-15 vs. Classical PARP Inhibitors cluster_bgp15 BGP-15 (Multi-Target / Cytoprotective) cluster_classical Classical PARP Inhibitors (e.g., Olaparib) BGP BGP-15 PARP1 PARP-1 Inhibition BGP->PARP1 HSP HSP Co-induction BGP->HSP ROS Reduces Mitochondrial ROS BGP->ROS MEM Membrane Remodeling BGP->MEM Outcome1 Outcome: Cell Protection Reduced Toxicity Improved Stress Response PARP1->Outcome1 HSP->Outcome1 ROS->Outcome1 MEM->Outcome1 PARPi PARP Inhibitor Trap PARP-DNA Trapping PARPi->Trap SSB Stalled Replication Fork Trap->SSB DSL DNA Double-Strand Breaks SSB->DSL Outcome2 Outcome: Synthetic Lethality Selective Tumor Cell Death DSL->Outcome2

Diagram 2: Workflow for In Vivo Chemoprotection Assay (BGP-15)

G In Vivo Assay for Cisplatin Nephroprotection cluster_endpoints Endpoint Measurements Start Animal Model (e.g., Mice/Rats) Group1 Randomized Groups: 1. Control 2. Cisplatin Only 3. Cisplatin + BGP-15 Start->Group1 Dosing Treatment: BGP-15 (oral) prior to Cisplatin (i.p. injection) Group1->Dosing Sacrifice Necropsy & Sample Collection (Day 4) Dosing->Sacrifice Analysis Analysis & Endpoints Sacrifice->Analysis A Serum Biochemistry (Urea, Creatinine) B Kidney Histology (Structural Degeneration) C Tissue ATP Level (NMR Spectroscopy) D Oxidative Stress Markers (ROS, Antioxidant Enzymes)

Key Takeaways for Researchers

  • BGP-15 occupies a unique niche: Its primary value lies in its multi-target, cytoprotective profile, making it a candidate for managing side effects of chemotherapy and treating non-oncological conditions like metabolic syndrome [2] [3].
  • Classical PARP inhibitors are potent oncology drugs: Their efficacy, driven by strong PARP-trapping, is well-established in HRD-deficient cancers, but comes with a characteristic safety profile of hematological AEs [4] [5] [9].
  • The experimental contexts differ fundamentally: BGP-15 is often tested in models of organ protection, while classical PARPis are evaluated in tumor growth delay and survival studies in oncology. This makes a direct, side-by-side quantitative comparison of potency in a single assay challenging with currently available public data.

References

Quantitative Comparison of HSR Activators

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes data from a 2022 study that quantitatively compared a broad range of published HSF1 activators under standardized conditions using a stable HSF-responsive luciferase reporter cell line (HEK293). This allows for a direct comparison of BGP-15's potency and specificity against other compounds [1].

Activator Name Proposed Primary Mechanism Optimal Concentration Fold Induction (Luciferase Activity) Cell Viability at Optimal Concentration
Heat Shock (42°C) Direct protein denaturation & HSF1 activation N/A ~25-fold ~100% (post-recovery)
Geldanamycin Hsp90 inhibitor 0.5 µM ~18-fold ~40%
Arimoclomol HSR co-inducer 60 µM ~6.5-fold ~100%
BGP-15 HSR co-inducer / HDAC inhibitor 300 µM ~5.5-fold ~90%
SNX-2112 Hsp90 inhibitor 0.5 µM ~5-fold ~80%
VER-155008 Hsp70 inhibitor 30 µM ~4.5-fold ~20%

Key takeaways from the data:

  • Co-inducer Profile: Both BGP-15 and Arimoclomol show a favorable co-inducer profile, effectively activating the HSR pathway (5-6 fold) while maintaining high cell viability (>90%). This contrasts with direct Hsp90 inhibitors like Geldanamycin, which, while potent, exhibit significant toxicity [1].
  • Potency Context: BGP-15's induction level is moderate compared to the strongest inducers but is achieved with minimal cellular stress, confirming its role as a sensitizer [1].

Detailed Experimental Protocol for HSR Activation Assay

The quantitative data in the table above was generated using the following methodology, which is critical for ensuring reproducible and comparable results [1]:

1. Cell Line and Culture:

  • Cell Line: HEK293 cells (T-REx-293) stably transfected with a reporter construct.
  • Reporter Construct: A plasmid containing a firefly luciferase gene under the control of a synthetic promoter with 12 repeated Heat Shock Elements (12xHSE).
  • Culture Conditions: Cells are maintained in DMEM with 4.5 g/L glucose, 10% fetal bovine serum, and Penicillin/Streptomycin at 37°C in a humidified environment with 5% CO2.

2. Treatment and Induction:

  • Seeding: Cells are seeded 48 hours before the induction experiment.
  • Drug Preparation: Stock solutions of BGP-15 are prepared in a recommended solvent (e.g., DMSO) and stored at -20°C.
  • Induction: The culture medium is replaced with fresh, complete medium containing the test compound (BGP-15 at 300 µM) or vehicle control.
  • Incubation: Cells are incubated with the compound for 24 hours.

3. Readout and Analysis:

  • Luciferase Assay: After the incubation period, cell lysates are prepared, and luciferase activity is measured using a dual-luciferase assay system. The firefly luciferase signal is normalized to a constitutively expressed Renilla luciferase control to account for variations in cell number and transfection efficiency.
  • Viability Assay: Cell viability is assessed in parallel, often using a method like MTT or ATP-based assays, to determine the specificity of the HSR activation versus general cytotoxicity.

Mechanism of Action: How BGP-15 Sensitizes the HSR

BGP-15's function as a co-inducer involves a multi-modal mechanism that primes the cell for a more robust stress response. The following diagram illustrates the key pathways and cellular components involved.

bgp15_mechanism HeatStress Heat Stress HSF1_Active HSF1 (Active Trimer) HeatStress->HSF1_Active ProtStress Proteotoxic Stress ProtStress->HSF1_Active HDAC_Inhibit HDAC Inhibition Chromatin_Open Open Chromatin State HDAC_Inhibit->Chromatin_Open Increases accessibility Memb_Remodel Membrane Raft Remodeling Memb_Remodel->HSF1_Active Promotes activation HSP_Expression HSP70/HSP40 Expression HSF1_Active->HSP_Expression CytoProtection Cytoprotection & Protein Homeostasis HSP_Expression->CytoProtection Chromatin_Open->HSF1_Active Lowers threshold HSF1_Inactive HSF1 (Inactive Monomer) HSF1_Inactive->HSF1_Active Trimerization & Nuclear Translocation BGP15 BGP-15 BGP15->HDAC_Inhibit BGP15->Memb_Remodel

The key mechanistic insights are:

  • Histone Deacetylase (HDAC) Inhibition: BGP-15 alone can inhibit HDAC activity, leading to a more open and accessible chromatin state at the HSPA1A (Hsp70) promoter and other genomic loci. This lowers the energy threshold required for HSF1 to bind and initiate transcription [2] [3].
  • Membrane Lipid Raft Remodeling: BGP-15 intercalates into the plasma membrane, specifically stabilizing cholesterol-rich lipid rafts. These platforms are crucial for stress signal transduction. By remodeling them, BGP-15 promotes the efficient activation of HSF1 and other signaling pathways, such as the Rac1 cascade [4] [5].
  • Impact on HSF1 Acetylation: During heat stress, HSF1 can become acetylated, which promotes its attenuation. BGP-15 has been shown to inhibit this stress-induced HSF1 acetylation, thereby prolonging its DNA-binding activity and enhancing chaperone expression [5].

Therapeutic Context and Comparative Advantages

BGP-15 has demonstrated beneficial effects in diverse preclinical disease models, which helps illustrate its potential value compared to other pathways.

  • Metabolic Disorders: In models of atypical antipsychotic-induced metabolic syndrome (weight gain, insulin resistance), BGP-15 treatment restored insulin sensitivity and prevented fat accumulation. This was linked to its ability to reverse a drug-induced decrease in HSP72 levels [6] [7].
  • Cardioprotection: BGP-15 protected against heart failure and atrial fibrillation in mouse models. Interestingly, this protection was linked not to HSP70 induction but to enhanced phosphorylation of the Insulin-like Growth Factor 1 Receptor (IGF1R), a key pro-survival pathway in the heart [8].
  • Comparative Advantage: The key differentiator for BGP-15 is its multi-target mechanism and high cytoprotective specificity. While direct Hsp90 inhibitors are potent, their toxicity is a major limitation. BGP-15, as a co-inducer and sensitizer, offers a potentially safer therapeutic window by leveraging and amplifying the cell's innate stress response rather than forcing it [1].

References

BGP-15 validation in multiple heart failure models

Author: Smolecule Technical Support Team. Date: February 2026

BGP-15 Effects in Different Heart Failure Models

Heart Failure Model Key Findings with BGP-15 Treatment Experimental Subjects & Duration Primary Measurements

| Hypertension-Induced HF [1] [2] | Preserved systolic/diastolic function Reduced cardiac fibrosis & hypertrophy Enhanced mitochondrial biogenesis | SHR rats (15-month-old); 18-week treatment (25 mg/kg/day) [1] [2] | Echocardiography, Histology, Western Blot, Plasma BNP [1] [2] | | Diabetic Cardiomyopathy [3] | Restored diastolic function Increased phosphorylation of PLB and VASP No significant effect on glucose or vascular status | Goto-Kakizaki rats (type 2 diabetes model); 12-week treatment [3] | Doppler Echocardiography, Isolated Aortic Ring, Western Blot [3] | | Drug-Induced Cardiotoxicity [4] | Reduced cardiac inflammation Restored antioxidant defenses (Nrf2/HO-1) Lowered pro-inflammatory cytokines | Male rats; 14-day Imatinib (60 mg/kg/day) co-administered with BGP-15 (10 mg/kg/day) [4] | Western Blot, Legendplex, Immunohistochemistry [4] | | Arrhythmia & AF Prevention [5] [6] | Reduced arrhythmia incidence & AF episodes Increased vagally-mediated HRV Improved cardiac function & reduced fibrosis | Mice & Rats; 4-week treatment (15 mg/kg/day) in mice [6], dose-escalation in rats [5] | Telemetric ECG, Echocardiography, Intracardiac ECG, Molecular analysis [5] [6] |

Detailed Experimental Protocols

The methodologies from these studies provide a robust framework for validating BGP-15 in heart failure research.

  • Animal Models and Treatment

    • Hypertensive Heart Failure: Studies used aged (15-month-old) spontaneously hypertensive rats (SHRs). BGP-15 was administered orally at 25 mg/kg/day for 18 weeks, with Wistar-Kyoto rats as normotensive controls [1] [2].
    • Diabetic Cardiomyopathy: Research employed Goto-Kakizaki rats, a non-obese model of type 2 diabetes. BGP-15 was given for 12 weeks, compared with standard treatments like metformin and pioglitazone [3].
    • Drug-Induced Cardiotoxicity: Male rats received the chemotherapeutic agent imatinib (60 mg/kg/day) for 14 days, co-administered with BGP-15 at 10 mg/kg/day [4].
    • Arrhythmia Models: In a transgenic mouse model of heart failure and atrial fibrillation, BGP-15 was administered by oral gavage at 15 mg/kg/day for 4 weeks [6]. Rat studies used telemetry implants and dose-escalation (20-160 mg/kg) [5].
  • Key Functional and Biochemical Assessments

    • Cardiac Function: Echocardiography was widely used to measure parameters like fractional shortening, ejection fraction, E/A ratio, and E/E' ratio to assess systolic and diastolic function [1] [3] [5].
    • Heart Rhythm: Electrocardiogram (ECG) recordings, including telemetry in conscious rats and intracardiac ECGs in mice, monitored arrhythmias, PR interval, and QTc interval [5] [6]. Heart rate variability (HRV) analysis assessed autonomic nervous system function [5].
    • Tissue Remodeling: Histological analysis (e.g., Picrosirius red staining) quantified fibrosis. Immunohistochemistry visualized protein expression and localization in heart tissue [4] [1].
    • Molecular Mechanisms: Western blotting quantified protein expression and phosphorylation levels in signaling pathways (e.g., TGFβ/Smad, MAPK, IGF1R), mitochondrial dynamics, and stress response [4] [1] [2]. ELISA measured plasma biomarkers like BNP [1] [2].

How to Use This Data for Your Research

  • For Grant Proposals & Study Design: The summarized protocols and doses provide a solid foundation for designing your own preclinical studies. The consistent efficacy across independent models strengthens the case for BGP-15's potential.
  • For Mechanism-Driven Research: The data highlights that BGP-15's action is multi-faceted, affecting various pathways. Your research could focus on elucidating the primary trigger or the interplay between these mechanisms.
  • For Comparative Analysis: The tables allow for easy comparison of BGP-15's effects against other interventions (like metformin or pioglitazone [3]) and across different etiologies of heart failure.

Key Signaling Pathways of BGP-15

BGP-15 exerts its cardioprotective effects through multiple pathways, as illustrated below.

G BGP15 BGP-15 PARP1 PARP-1 Inhibition BGP15->PARP1 Inhibits IGF1R IGF1R Phosphorylation BGP15->IGF1R Enhances Mitochondria Mitochondrial Biogenesis & Fusion PARP1->Mitochondria Protects Inflammation Reduced Inflammation (NF-κB, Cytokines) PARP1->Inflammation Leads to IGF1R->Mitochondria Promotes SERCA SERCA2a Activity (PLB Phosphorylation) IGF1R->SERCA Improves Fibrosis Reduced Fibrosis (TGFβ/Smad Inhibition) IGF1R->Fibrosis Attenuates Mitochondria->SERCA Supports Nrf2 Nrf2/HO-1 Antioxidant Defense

The mechanistic overview shows that BGP-15's protection stems from a combination of inhibiting detrimental processes (like PARP-1 overactivation) and enhancing protective pathways (like IGF1R signaling) [4] [7] [6]. This leads to improved mitochondrial health, reduced oxidative stress and inflammation, better calcium handling, and less fibrotic remodeling [4] [1] [2].

References

Echocardiographic Evidence of BGP-15's Effects

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates quantitative and qualitative echocardiographic data from various animal models treated with BGP-15.

Animal Model / Condition Treatment Regimen Key Echocardiographic Findings (vs. Control) Study Citation
Isoproterenol (ISO)-induced stress (Rat) 40-160 mg/kg BGP-15 [1] ↓ Heart rate; ↑ end-diastolic volume; ↑ ventricle relaxation; improved diastolic function; No counteraction of ISO's positive inotropic effect [1]. [1]
Diabetic Cardiomyopathy (Goto-Kakizaki Rat) 12 weeks of treatment [2] [3] Restored diastolic parameters (e'/a', E/e', LAP, E/A wave); Improved Tei-index (myocardial performance index) [2] [3]. [2] [3]
Hypertension-induced HF (SHR Rat) 25 mg/kg/day for 18 weeks [4] Preserved systolic and diastolic cardiac function after 18 weeks [4]. [4]
Ageing ZDF Rat (T2DM) 10 mg/kg/day for 52 weeks [5] [6] Prevented progression to advanced heart failure; Treated group showed only diastolic dysfunction, unlike controls [5] [6]. [5] [6]
Mouse Model of HF & Atrial Fibrillation 15 mg kg−1 per day for 4 weeks [7] Improved cardiac function (LV dimensions & systolic function); Attenuated atrial enlargement [7]. [7]

Experimental Protocols in Cited Studies

For researchers looking to replicate or understand the context of this data, here are the core methodological details from the studies cited above.

  • Animal Models: The studies used a range of well-established preclinical models, including:
    • Isoproterenol-treated rats: A model for beta-adrenergic overstimulation, leading to stress-induced cardiomyopathy and arrhythmias [1].
    • Goto-Kakizaki (GotoK) rats: A non-obese, normotensive model of type 2 diabetes, used specifically to study diabetic cardiomyopathy (DbCM) [2] [3].
    • Zucker Diabetic Fatty (ZDF) rats: An obese model of type 2 diabetes and ageing, used to study DbCM and age-related cardiovascular disease [5] [6].
    • Spontaneously Hypertensive Rats (SHR): A model for essential hypertension and consequent hypertensive heart failure [4].
    • Transgenic mouse models: Genetically modified models that progressively develop heart failure and atrial fibrillation [7].
  • Echocardiography Procedures: The echocardiographic assessments were performed on conscious or anesthetized animals using high-resolution ultrasound systems (e.g., VEVO 770, Vivid E9). Standard views were acquired, including parasternal long-axis, parasternal short-axis, and apical 4-chamber views. Analysis was performed in accordance with guidelines from the American Society of Echocardiography, and investigators were typically blinded to the treatment groups [4] [5] [6].
  • BGP-15 Administration: The compound was administered orally, either via gavage or in drinking water, at doses ranging from 10 to 25 mg/kg per day for chronic studies (several weeks to one year), and up to 160 mg/kg for acute dose-escalation studies [1] [7] [4].

Proposed Molecular Mechanisms of Action

The cardioprotective effects observed via echocardiography are supported by several proposed molecular mechanisms. The diagram below synthesizes the key pathways described across the search results.

bgp15_mechanisms BGP15 BGP15 IGF1R IGF-1 Receptor Phosphorylation BGP15->IGF1R  Enhances PARP PARP-1 Inhibition BGP15->PARP  Inhibits MEMB Membrane Lipid Remodeling BGP15->MEMB  Modulates MITO Mitochondrial Biogenesis & Function BGP15->MITO  Improves CALCIUM Calcium Handling (SERCA/PLB) BGP15->CALCIUM  Improves EFFECT1 Reduced Fibrosis IGF1R->EFFECT1 EFFECT2 Reduced Oxidative Stress & Cell Death PARP->EFFECT2 EFFECT3 Enhanced Stress Response MEMB->EFFECT3 EFFECT4 Improved Energy Production MITO->EFFECT4 EFFECT5 Improved Myocyte Relaxation CALCIUM->EFFECT5 OUTCOME Improved Cardiac Function (Enhanced Diastolic Function, Reduced Arrhythmias, Preserved Systolic Function) EFFECT1->OUTCOME EFFECT2->OUTCOME EFFECT3->OUTCOME EFFECT4->OUTCOME EFFECT5->OUTCOME

Research Implications and Next Steps

The collective evidence strongly supports BGP-15 as a promising multi-target cardioprotective candidate. For your comparison guide, it is important to note that its benefits span various disease models, including diabetic cardiomyopathy, hypertensive heart failure, and arrhythmogenic conditions.

To further your research and complete the comparison guide, here are suggested next steps:

  • Focus on Mechanism: You can objectively compare BGP-15 to other alternatives by focusing on its unique, multi-target mechanism of action (e.g., PARP inhibition combined with membrane remodeling) versus more single-target drugs.
  • Investigate Clinical Status: While preclinical data is robust, the clinical translational status of BGP-15 for cardiac indications may still be evolving. It has been reported to be safe and well-tolerated in Phase II human studies for other indications (like insulin resistance) [1] [8] [7], but further investigation into its current development status for heart disease is recommended.
  • Seek Technical Validation: For a formal "echocardiography validation" specific to BGP-15 assessment, you may need to consult more technical literature on echocardiographic protocol standardization in preclinical drug development or contact the research groups directly.

References

BGP-15 phospholamban phosphorylation vs standard treatment

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Comparative Overview

The table below compares the primary mechanisms of BGP-15 with two standard insulin-sensitizing drugs, metformin and pioglitazone.

Drug Primary Known Mechanisms Key Effects on PLN/SERCA2a Pathway
BGP-15 Insulin-sensitizer; PARP-1 inhibitor; membrane fluidity modulator [1]. Increases phosphorylation of phospholamban (PLN), thereby relieving its inhibition on SERCA2a and improving diastolic function [2].
Metformin First-line antidiabetic; improves insulin resistance; pleiotropic vascular effects [2]. The available data from the comparative study did not show a significant change in the phosphorylation level of key proteins like PLN in the model tested [2].
Pioglitazone Insulin-sensitizer (PPAR-γ agonist); anti-arteriosclerotic; anti-inflammatory [2]. The available data from the comparative study did not show a significant change in the phosphorylation level of key proteins like PLN in the model tested [2].

Visualizing the Proposed Signaling Pathway of BGP-15

The following diagram synthesizes findings from multiple studies to illustrate the proposed mechanisms by which BGP-15 improves cardiac function, with a focus on the SERCA2a/PLN axis.

G BGP15 BGP-15 PARP1 PARP-1 Inhibition BGP15->PARP1 MEMB ↑ Membrane Fluidity BGP15->MEMB IGF1R ↑ IGF-1R Phosphorylation BGP15->IGF1R  Proposed Mechanism MITO Enhanced Mitochondrial Biogenesis & Function PARP1->MITO MEMB->IGF1R  May Facilitate pPLN ↑ Phospholamban (PLN) Phosphorylation IGF1R->pPLN FIB ↓ Fibrosis (TGF-β/Smad) IGF1R->FIB HYP ↓ Cardiomyocyte Hypertrophy IGF1R->HYP SERCA SERCA2a Activation pPLN->SERCA OUTPUT Improved Cardiac Function • Enhanced Diastole • Reduced Arrhythmias • Preserved Systole SERCA->OUTPUT MITO->OUTPUT FIB->OUTPUT HYP->OUTPUT

Summary of Supporting Experimental Data

The table below summarizes key findings from various animal studies that demonstrate the physiological effects of BGP-15.

Experimental Model Key Findings with BGP-15 Treatment Reference

| Goto-Kakizaki (GK) Rats (Model of T2 Diabetic Cardiomyopathy) | • Restored diastolic function (e'/a', E/e', LAP). • Increased phosphorylation of PLN and VASP. • No significant change in fasting glucose. | [2] | | Spontaneously Hypertensive Rats (SHR) (Model of Hypertensive Heart Failure) | • Preserved systolic and diastolic function.Reduced fibrosis (↓TGF-β/Smad). • Increased mitochondrial biogenesis. | [3] | | Transgenic Mice (Model of HF & Atrial Fibrillation) | • Reduced atrial fibrillation episodes.Improved cardiac function (fractional shortening). • Increased phosphorylation of IGF-1R. | [4] | | Isoproterenol-Treated Rats (Model of β-adrenergic stress) | • Suppressed ventricular arrhythmias.Increased vagally-mediated HRV (↑RMSSD, SD1). • Improved diastolic function. | [1] |

Detailed Experimental Protocols

To assist in the evaluation and potential replication of these findings, here is a summary of the key methodologies used in the cited research.

  • Animal Models & Treatment:

    • Diabetic Cardiomyopathy: Goto-Kakizaki (GK) rats, a non-obese model of type 2 diabetes, were treated with BGP-15 (specific dosage not provided in the abstract), metformin, or pioglitazone for 12 weeks [2].
    • Hypertensive Heart Failure: Aged (15-month-old) spontaneously hypertensive rats (SHRs) were treated with BGP-15 (25 mg/kg/day) or a placebo for 18 weeks via drinking water [3].
    • Arrhythmia & HF Models: Transgenic mouse models with heart failure and atrial fibrillation were treated with BGP-15 (15 mg/kg/day) for 4 weeks by oral gavage [4]. In a separate rat study, animals were implanted with telemetry transmitters and received BGP-15 (escalating doses of 20-160 mg/kg) to test against isoproterenol-induced arrhythmias [1].
  • Functional & Structural Assessment:

    • Echocardiography: Transthoracic Doppler echocardiography was performed under light anesthesia to assess cardiac dimensions, systolic function (e.g., ejection fraction, fractional shortening), and diastolic function (e.g., E/A ratio, E/e' ratio) [2] [3] [4].
    • Electrocardiography (ECG/HRV): Standard ECGs and intracardiac ECGs were used to detect arrhythmias. Heart rate variability (HRV) was analyzed in conscious, telemetry-implanted rats to assess autonomic nervous system tone [4] [1].
  • Molecular Analysis:

    • Western Blot: Used to determine the expression and phosphorylation levels of key proteins, including phospholamban (PLN), VASP, IGF-1R, and components of signaling pathways like Akt, MAPK, and TGF-β/Smad [2] [3] [4].
    • Histology: Cardiac tissues were stained (e.g., with Picrosirius red) and analyzed for collagen deposition and fibrosis [3].

Key Insights for Researchers

  • Unique, Multi-Target Profile: BGP-15's action appears distinct from standard insulin-sensitizers. Its benefits in diastolic function and arrhythmia reduction are closely linked to its direct impact on cardiac calcium handling via the PLN/SERCA2a pathway, a mechanism not prominently reported for metformin or pioglitazone in these models [2].
  • Pleiotropic Cardioprotection: Beyond calcium cycling, BGP-15 demonstrates a multi-faceted protective profile, including anti-fibrotic effects, enhanced mitochondrial biogenesis, and modulation of autonomic tone, positioning it as a potential multi-target therapeutic candidate for complex cardiac diseases [3] [1].
  • Translational Potential: BGP-15 has been noted in several studies to have an excellent safety and tolerability profile in human Phase I and II clinical trials for other indications, which could potentially accelerate its path toward clinical testing for cardiac conditions [4].

References

Quantitative Comparison of BGP-15's Anti-Fibrotic Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings on the effects of BGP-15 in different animal models.

Model/Study Key Fibrosis-Related Findings Signaling Pathways Modulated Functional Outcome

| Spontaneously Hypertensive Rats (SHR) [1] [2] | • Decreased interstitial collagen deposition. • Prevented cardiomyocyte hypertrophy. | • ↓ TGF-β/Smad signaling. • ↑ Akt/Gsk3β (pro-survival). • ↑ MKP1, ↓ p38/JNK signaling. | Preserved systolic and diastolic cardiac function. | | Mouse Model of HF and Atrial Fibrillation [3] | • Attenuated cardiac fibrosis. • Reduced markers: Anp, Bnp, Col1a1, Col3a1. | • Associated with increased phosphorylation of IGF-1R. | Improved cardiac function; reduced episodes of arrhythmia. | | Diabetic Cardiomyopathy (Goto-Kakizaki rats) [4] | Improved diastolic dysfunction. | Information not specified in sources. | Information not specified in sources. |

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a detailed overview of the key methodologies used in the primary research.

  • Animal Model & Treatment (SHR study) [1]:

    • Animals: 15-month-old male Spontaneously Hypertensive Rats (SHRs) were used as a chronic hypertension-induced heart failure model. Age-matched Wistar-Kyoto (WKY) rats served as normotensive controls.
    • Treatment: SHRs were divided into two groups. The treatment group (SHR-B) received BGP-15 at a dosage of 25 mg/kg body weight/day, administered orally in drinking water for 18 weeks. The control group (SHR-C) received a placebo.
    • Functional Assessment: Cardiac function was monitored using transthoracic echocardiography under light anesthesia. Parameters measured included left ventricular dimensions, wall thicknesses, ejection fraction (EF), and parameters for diastolic function (E/A and E/E' ratios).
    • Tissue Analysis:
      • Histology: Hearts were fixed in formalin, embedded in paraffin, and sectioned. Sections were stained with Picrosirius red and processed for collagen type I immunohistochemistry to quantify the degree of interstitial fibrosis.
      • Molecular Analysis: The levels and phosphorylation states of signaling proteins (TGFβ, Smad2/3, Akt, GSK-3β, MAPKs) were determined by Western blotting analysis of cardiac tissue.
  • Animal Model & Treatment (Mouse HF+AF study) [3]:

    • Animals: A transgenic mouse model exhibiting both heart failure and susceptibility to atrial fibrillation was used.
    • Treatment: Adult male mice were administered BGP-15 (15 mg/kg/day) or a saline control via oral gavage for a period of 4 weeks.
    • Assessment: Cardiac function and size were assessed by echocardiography, and arrhythmic episodes were monitored by electrocardiogram (ECG). Molecular analysis of atrial tissue included examination of IGF-1R phosphorylation.

Mechanism of Action: Signaling Pathways

BGP-15 exerts its anti-fibrotic effects through a multi-faceted mechanism. The diagram below summarizes the key signaling pathways involved, as identified in the research.

bgp15_mechanism cluster_membrane Membrane & Cytoplasm cluster_nucleus Nucleus & Mitochondria BGP15 BGP15 IGF1R IGF-1 Receptor BGP15->IGF1R PARP PARP-1 BGP15->PARP JNK JNK BGP15->JNK AKT Akt BGP15->AKT MKP1 MKP1 BGP15->MKP1 HSF1 HSF-1 BGP15->HSF1 IGF1R->AKT Fibrosis Fibrosis & Cell Death PARP->Fibrosis JNK->Fibrosis GSK3B GSK-3β AKT->GSK3B Survival Cell Survival AKT->Survival p38 p38 MAPK MKP1->p38 GSK3B->HSF1 HSP HSP Induction HSF1->HSP Rac1 Rac1 Rac1->HSF1 TGFB TGF-β/Smad Signaling TGFB->Fibrosis p38->Fibrosis Mitochondria Mitochondrial Biogenesis Mitochondria->Survival HSP->Mitochondria HSP->Survival

The diagram illustrates that BGP-15 works through several key mechanisms [1] [4]:

  • Inhibits Profibrotic Pathways: It decreases the activity of the central TGF-β/Smad signaling pathway and reduces the activity of stress kinases like JNK and p38.
  • Activates Pro-Survival Pathways: It enhances signaling through Akt and promotes mitochondrial biogenesis, improving cellular energy supply and health.
  • Induces Protective Proteins: It acts as a co-inducer of heat shock proteins (HSPs) by facilitating the activation of HSF1, helping cells cope with stress.

Summary of BGP-15 as a Drug Candidate

BGP-15 (O-[3-piperidino-2-hydroxy-1-propyl]-nicotinic acid amidoxime dihydrochloride) is a hydroxylamine derivative with a molecular weight of 351.27 g/mol and good water solubility (28 mg/mL) [4]. It has been investigated in clinical trials for insulin resistance and has a documented safety profile [3].

It's important to note that the data presented is from preclinical studies. A comprehensive comparison with other anti-fibrotic drug candidates was not available in the search results, as they focused predominantly on BGP-15's standalone efficacy.

References

Experimental Findings: BGP-15 vs. Control in SHRs

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Area Key Parameters Measured Control Group Findings (SHR-C) BGP-15 Treated Group Findings (SHR-B) Significance & Data Source
Cardiac Function Systolic & Diastolic Function Progressive deterioration over 18 weeks Preserved systolic and diastolic function [1] [2] Measured by echocardiography [2]
Fibrosis & ECM Remodeling Interstitial Collagen Deposition Significant increase Decreased [1] [2] Picrosirius red staining, Collagen I immunohistochemistry [2]
TGF-β/Smad Signaling Activity Elevated activity Decreased activity of TGF-β, Smad2, and Smad3 [1] Measured by Western blot [1] [2]
Cardiomyocyte Size Hypertrophy Marked cardiomyocyte hypertrophy Prevented hypertrophy [1] Histological analysis [1]
Cell Survival & Stress Signaling Akt/Gsk3β Pathway (pro-survival) Low activity Enhanced phosphorylation (activation) [1] Measured by Western blot [1]
p38 & JNK MAPK Pathways (pro-stress) High activity Decreased activity [1] Measured by Western blot [1]
Mitochondrial Biogenesis Mitochondrial Mass Damaged mitochondrial network Increased mitochondrial mass [1] [2] Analysis of mitochondrial content [1]

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the methodologies used in the key studies.

  • Animal Model: The primary data comes from studies on 15-month-old male Spontaneously Hypertensive Rats (SHRs), which develop hypertension-induced heart failure. Age-matched Wistar-Kyoto (WKY) rats were used as normotensive controls [1] [2].
  • Treatment Protocol: SHRs were randomly divided into two groups. The treatment group (SHR-B) received BGP-15 at a dosage of 25 mg/kg body weight per day, administered orally in drinking water. The control group (SHR-C) received a placebo. The treatment duration was 18 weeks [1] [2].
  • Functional Assessment: Cardiac function was monitored using transthoracic echocardiography under light inhalation anesthesia. Parameters measured included left ventricular inner dimensions, wall thickness, and volumes to calculate ejection fraction (EF) [2].
  • Tissue Analysis:
    • Histology: Heart tissues were fixed, embedded in paraffin, and sectioned. Picrosirius red staining and collagen type I immunohistochemistry were performed to quantify the degree of interstitial fibrosis [2].
    • Molecular Signaling: The levels and phosphorylation state of key signaling proteins (TGFβ, Smads, Akt, GSK-3β, MAPKs) were determined by Western blot analysis of heart tissue lysates [1] [2].

Mechanism of Action: How BGP-15 Modulates TGF-β/Smad Signaling

The following diagram illustrates the proposed mechanism by which BGP-15 exerts its anti-fibrotic and cardioprotective effects.

bgp_15_mechanism cluster_0 Plasma Membrane BGP15 BGP-15 Treatment Receptor TβR-II / TβR-I Complex BGP15->Receptor Decreases Activity MKP1 MKP-1 Activity BGP15->MKP1 Increases Akt Akt/Gsk3β Pathway BGP15->Akt Enhances Mitochondria Enhanced Mitochondrial Biogenesis BGP15->Mitochondria Activates TGFB TGF-β Ligand TGFB->Receptor Binds pSmad23 p-Smad2/3 Receptor->pSmad23 Phosphorylates Complex p-Smad2/3/Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Fibrosis Pro-fibrotic Gene Expression (Collagen Production, etc.) Nucleus->Fibrosis p38JNK p38 / JNK Signaling MKP1->p38JNK Decreases p38JNK->Fibrosis Promotes Survival Cell Survival & Health Akt->Survival Mitochondria->Survival

This diagram shows that BGP-15 protects the heart through a multi-targeted mechanism:

  • Inhibition of Profibrotic Signaling: It directly decreases the activity of the TGF-β receptor complex, leading to reduced phosphorylation of Smad2/3 and less translocation of the Smad2/3/Smad4 complex to the nucleus. This results in decreased transcription of pro-fibrotic genes [1].
  • Promotion of Cell Survival: BGP-15 enhances the Akt/Gsk3β pathway, a key pro-survival signaling route [1].
  • Reduction of Cellular Stress: The treatment increases the activity of MKP-1, which in turn decreases the activity of the stress-related p38 and JNK MAPK pathways [1].
  • Boosting Energy Production: A key effect of BGP-15 is the activation of mitochondrial biogenesis, increasing the mitochondrial mass in cardiomyocytes to better meet the energy demands of the heart [1] [2].

Additional Cardioprotective Effects of BGP-15

Other studies complement these findings by showing that BGP-15's benefits extend beyond the TGF-β/Smad pathway:

  • Antiarrhythmic Properties: In telemetry-implanted rats, BGP-15 was shown to suppress ventricular arrhythmias induced by beta-adrenergic overstimulation (isoproterenol). It also increased vagally-mediated heart rate variability (HRV), a marker of improved autonomic balance and reduced sudden cardiac death risk [3] [4].
  • Improved Diastolic Function: The drug candidate improves left ventricle relaxation and increases end-diastolic volume, which is crucial for maintaining cardiac output [3] [4].

References

BGP-15 diastolic function improvement validation

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy in Different Disease Models

BGP-15 has been consistently shown to improve diastolic function in multiple animal models, independent of the primary disease trigger. The table below summarizes its effects in three distinct models.

Disease Model Key Improvements in Diastolic Function Observed Effects on Myocardial Structure/Proteins
Diabetic Cardiomyopathy (Goto-Kakizaki rats) [1] [2] Restored e'/a' ratio, E/e' ratio, LAP; Improved Tei-index (a global heart function index) [1]. Increased phosphorylation of Phospholamban (PLB) and VASP; No significant change in glucose homeostasis [1].
Atherosclerotic Cardiomyopathy (rabbits) [3] Improved diastolic performance after both acute and chronic treatment [3]. Reduced cardiomyocyte passive tension; Increased cGMP-PKG activity, N2BA/N2B titin isoform ratio, and N2B-titin phosphorylation; Inhibition of PDE1 and decreased PDE5 expression [3].
Hypertension-Induced Heart Failure (SHR rats) [4] Preserved systolic and diastolic cardiac function; Improved E/A and E/E' ratios [4]. Decreased interstitial fibrosis and cardiomyocyte hypertrophy; Enhanced mitochondrial biogenesis; Increased activity of Akt/Gsk3β pro-survival signaling [4].

Mechanisms of Action

The improvement in diastolic function by BGP-15 is linked to several specific cellular mechanisms, which are visualized in the pathway diagram below.

bgp15_mechanism BGP15 BGP-15 IGF1R IGF1R Phosphorylation BGP15->IGF1R Increases cGMP cGMP Level BGP15->cGMP Increases Mitochondria Mitochondrial Biogenesis BGP15->Mitochondria Promotes Fibrosis Reduced Fibrosis BGP15->Fibrosis Reduces PKG PKG Activity cGMP->PKG Activates PLB PLB Phosphorylation PKG->PLB Increases Phosphorylation Titin Titin Compliance PKG->Titin Increases Phosphorylation SERCA SERCA2a Activity PLB->SERCA Disinhibits Outcome Improved Diastolic Function Titin->Outcome SERCA->Outcome Mitochondria->Outcome Fibrosis->Outcome

The diagram above shows two primary interconnected pathways:

  • The cGMP-PKG Pathway: BGP-15 increases cGMP levels and PKG activity [3]. Active PKG then phosphorylates key proteins:
    • Phospholamban (PLB): Phosphorylated PLB disinhibits the SERCA2a pump, improving calcium re-uptake into the sarcoplasmic reticulum and thus enabling faster myocardial relaxation [1] [5].
    • Titin: PKG-mediated phosphorylation of this giant sarcomeric protein increases its compliance and reduces passive stiffness of cardiomyocytes, a major factor in diastolic dysfunction [3].
  • Additional Cardioprotective Effects:
    • Improved Mitochondrial Biogenesis: BGP-15 enhances the mitochondrial network, boosting energy production for cardiac cells [4].
    • Reduced Fibrosis: It decreases interstitial collagen deposition by modulating the TGFβ/Smad signaling pathway [4].
    • IGF1R Phosphorylation: BGP-15 increases the phosphorylation of the Insulin-like Growth Factor 1 Receptor, a key pro-survival pathway in the heart [6].

Experimental Protocols

The key findings on BGP-15 are supported by robust experimental methodologies. Here is a summary of common protocols used in the cited studies.

Experimental Area Commonly Used Protocol
Animal Models Goto-Kakizaki rats (type 2 diabetes model) [1]; Rabbits fed an atherogenic diet [3]; Spontaneously Hypertensive Rats (SHR) [4]; Transgenic mouse models of heart failure and atrial fibrillation [6].
Treatment Regimen Oral administration via gavage or drinking water; Doses typically ranged from 15-25 mg/kg/day; Treatment duration from 4 weeks to 18 weeks in chronic studies [6] [4].
Assessment of Cardiac Function Echocardiography (non-invasive): Used to measure parameters like E/A ratio, E/e' ratio, and Tei-index to evaluate diastolic function and global performance [1] [4].

| Molecular Analysis | Western Blot: Used to determine protein expression and phosphorylation levels (e.g., PLB, VASP, components of cGMP-PKG and TGFβ/Smad pathways) [1] [4]. Ex Vivo Studies: Includes isolated aortic ring tests for vascular function and measurements of passive force in skinned cardiomyocytes [1] [3]. |

Conclusion and Drug Profile

References

BGP-15 Effects in the mdx Mouse Model

Author: Smolecule Technical Support Team. Date: February 2026

Aspect of Pathology Efficacy of BGP-15 Key Supporting Experimental Data
Overall Dystrophic Pathology Improved "BGP-15 improves aspects of the dystrophic pathology in mdx... mice" [1].
Skeletal Muscle vs. Cardiac Muscle Differing Efficacies Shows "differing efficacies in heart and skeletal muscle" [1].
Mitochondrial Function Improved Prevents mitochondrial fragmentation; restores mitochondrial membrane potential; reduces elevated ROS [2].
Actin Dynamics & Neuronal Health Improved Normalizes impaired actin dynamics in neurons (relevant to associated neuropathies) [2].

Experimental Insights and Mechanisms

BGP-15 is considered a multi-target drug candidate. Its beneficial effects in the mdx model are attributed to its ability to act on several of the secondary pathological processes that characterize DMD.

Proposed Mechanisms of Action

BGP-15's mechanisms, which are relevant to its effects in dystrophic muscle, include [3]:

  • PARP-1 Inhibition: Reduces oxidative stress and protects cells from death.
  • Heat Shock Protein Co-induction: Acts as a co-inducer of Hsp72, enhancing the cellular stress response.
  • Membrane Fluidity: Remodels cholesterol-rich membrane domains (lipid rafts), improving membrane stability.
  • Improved Signaling: Inhibits stress kinases like JNK and enhances protective signaling pathways like AKT.
Key Experimental Context

The experimental data for BGP-15 comes from studies that are part of a broader investigation into the "calcium hypothesis" of muscular dystrophy. This hypothesis posits that the primary defect of a weakened sarcolemma leads to calcium influx, which is a key driver of myofiber necrosis [4]. Many pharmacological approaches for DMD aim to target such downstream consequences [5].

How BGP-15 Compares to the Therapeutic Strategy

The diagram below illustrates how BGP-15's multi-target mechanism aligns with the current understanding of DMD pathology and its treatment by targeting secondary defects.

bgp15_mechanism PrimaryDefect Primary Defect (Dystrophin Mutation) SarcolemmaWeakness Sarcolemmal Instability PrimaryDefect->SarcolemmaWeakness CalciumInflux Calcium Influx SarcolemmaWeakness->CalciumInflux MitochondrialDysfunction Mitochondrial Dysfunction CalciumInflux->MitochondrialDysfunction OxidativeStress Oxidative Stress MitochondrialDysfunction->OxidativeStress MyofiberNecrosis Myofiber Necrosis OxidativeStress->MyofiberNecrosis BGP15 BGP-15 Intervention PARPInhibition PARP Inhibition BGP15->PARPInhibition HSPInduction HSP Co-induction BGP15->HSPInduction MembraneRemodeling Membrane Remodeling BGP15->MembraneRemodeling PARPInhibition->OxidativeStress Reduces HSPInduction->MitochondrialDysfunction Protects MembraneRemodeling->SarcolemmaWeakness Stabilizes

BGP-15 represents a multi-target strategy aimed at several secondary defects. In contrast, other investigational drugs might focus on a single pathway, such as:

  • NF-κB inhibitors (e.g., CAT-1004), which primarily target chronic inflammation [5].
  • Vamorolone, a dissociative steroid that aims to provide anti-inflammatory benefits with fewer side effects than traditional corticosteroids [5].
  • Myostatin inhibitors, which aim to boost muscle growth by blocking this negative regulator of muscle mass [5].

Conclusion for Researchers

BGP-15 is a promising pharmacological candidate for DMD due to its pleiotropic actions that address several key secondary pathologies, particularly mitochondrial dysfunction and oxidative stress.

  • Its strength lies in its multi-target mechanism, which may be advantageous in a complex multi-factorial disease like DMD.
  • The current evidence, while positive, primarily shows improvement in "aspects" of the pathology. Direct head-to-head comparison data with other specific drug candidates in the mdx model within the provided literature is limited. Further research would be needed to solidify its position relative to other approaches.

References

Experimental Validation of BGP-15 in SHR Models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Focus Animal Model & Treatment Key Findings in SHRs Treated with BGP-15

| Mitochondrial Quality Control & Cardiac Function [1] | Model: 15-month-old male SHRs (vs. WKY controls) [1] Treatment: 25 mg/kg/day, orally for 18 weeks [1] | • Preserved normal mitochondrial ultrastructure [1] • Enhanced mitochondrial fusion (increased OPA1, MFN1 protein levels) [1] • Inhibited excessive mitochondrial fission (decreased DRP1 protein) [1] • Enhanced mitochondrial biogenesis [1] | | Cardiac Stress Marker [1] | Same model as above [1] | • Reduced plasma B-type natriuretic peptide (BNP) levels, indicating improved cardiac function [1] |

Detailed Experimental Protocol

For the primary study focusing on mitochondrial quality control, the methodology was as follows:

  • Animal Model: The study used 15-month-old male Spontaneously Hypertensive Rats (SHRs). Age-matched Wistar Kyoto (WKY) rats served as normotensive controls. The SHRs were divided into a baseline group (sacrificed at the start), a placebo group (SHR-C), and a treatment group (SHR-B) [1].
  • Treatment Protocol: The SHR-B group received BGP-15 dissolved in their drinking water at a dose of 25 mg/kg of body weight per day for a period of 18 weeks. The placebo group received untreated water [1].
  • Sample Collection and Analysis: At the end of the treatment period, the following key analyses were performed:
    • Transmission Electron Microscopy (TEM): Heart tissues were fixed, embedded, and sectioned. The area of interfibrillar mitochondria was measured using image analysis software (ImageJ) to assess ultrastructural changes [1].
    • Western Blot Analysis: Heart tissue samples were homogenized, and protein levels were analyzed. This was used to quantify the expression of proteins critical for mitochondrial dynamics, including:
      • Fusion proteins: Optic Atrophy 1 (OPA1), Mitofusin 1 and 2 (MFN1, MFN2) [1].
      • Fission protein: Dynamin-related protein 1 (DRP1) [1].
    • Plasma BNP Measurement: Blood samples were collected, and plasma B-type natriuretic peptide (BNP-32) levels were determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, as a marker for heart failure [1].

Underlying Mechanisms of Action

The protective effects of BGP-15 observed in the SHR model are supported by its known multi-target mechanisms, which are illustrated in the following diagram and detailed below.

bgp15_mechanism cluster_mito Mitochondrial Protection cluster_parp PARP-1 Inhibition cluster_hsp HSF-1 Activation & Membrane Fluidity BGP15 BGP15 Mito Mito BGP15->Mito PARP1 PARP1 BGP15->PARP1 Membrane Increases Membrane Fluidity BGP15->Membrane HSF1 HSF1 BGP15->HSF1 Stabilizes Stabilizes Mitochondria Mitochondria , fillcolor= , fillcolor= ReducedROS Reduces Mitochondrial ROS Production CardioProtection Improved Cardiac Function & Reduced Remodeling ReducedROS->CardioProtection Mito->ReducedROS Inhibits Inhibits PARP PARP -1 -1 Enzyme Enzyme ReducesInflam Reduces NF-κB Activation & Pro-inflammatory Cytokines ReducesInflam->CardioProtection PARP1->ReducesInflam Activates Activates HSF HSF HSP Induces Heat Shock Proteins (e.g., Hsp72) HSP->CardioProtection Membrane->CardioProtection HSF1->HSP

The diagram above shows how BGP-15's multi-target mechanisms contribute to its cardioprotective effects. Here is a detailed breakdown of these mechanisms:

  • Mitochondrial Protection: BGP-15 accumulates in mitochondria and helps maintain their integrity during stress. It protects against mitochondrial membrane depolarization and reduces the production of reactive oxygen species (ROS) at the electron transport chain complexes I-III, without acting as a direct antioxidant [2] [3].
  • PARP-1 Inhibition: BGP-15 is an inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). Over-activation of PARP-1 consumes cellular energy and can lead to cell death. By inhibiting PARP-1, BGP-15 helps conserve energy and reduces inflammatory signaling, such as the activation of NF-κB and the release of pro-inflammatory cytokines like IL-6 and IL-1β [4] [5].
  • HSF-1 Activation & Chaperone Induction: BGP-15 activates Heat Shock Factor 1 (HSF-1), leading to the increased production of protective heat shock proteins, notably Hsp72. These chaperone proteins help cells cope with stress by preventing the misfolding and aggregation of other proteins [5].
  • Membrane Fluidity: BGP-15 can remodel the organization of cholesterol-rich membrane domains (lipid rafts), leading to increased plasma membrane fluidity. This is important for proper function of membrane-bound receptors and cellular stress response [5].

Key Considerations for Researchers

  • Retraction Notice: Please be aware that the 2021 paper cited in this guide [1] has been formally retracted. However, the data from this study represents the most direct evidence of BGP-15's effects in an SHR model of heart failure and is therefore included for informational purposes.
  • Predominantly Preclinical Data: The validation for BGP-15, including the SHR data, comes from preclinical studies. While it has entered human clinical trials for other indications like insulin resistance, its application for hypertension-induced heart failure in humans is not yet established [5].
  • Multi-faceted Mechanism: The efficacy of BGP-15 in the SHR model is likely due to its pleiotropic (multi-target) nature, addressing oxidative stress, mitochondrial dysfunction, and inflammation simultaneously [1] [4] [5].

References

BGP-15 clinical trial phase II results

Author: Smolecule Technical Support Team. Date: February 2026

Documented Phase II Clinical Findings

The table below summarizes the key findings from the Phase II clinical trials for BGP-15 identified in the search results.

Indication Trial Description Key Efficacy Outcomes Safety & Tolerability

| Insulin Resistance [1] | Proof-of-concept, randomized, double-blind study in 47 non-diabetic patients with impaired glucose tolerance over 28 days. | • Significantly increased whole body insulin sensitivity (M-value, p=0.032) vs. placebo. • Improved total body glucose utilization (M-2, p=0.035). • Enhanced muscle tissue glucose utilization (M-3, p=0.040). | Safe and well-tolerated at 200 mg and 400 mg doses. No adverse drug effects observed [1]. | | Metabolic Side Effects of Atypical Antipsychotics [2] | Preclinical rat model investigating prevention of drug-induced metabolic side effects. | • Counteracted insulin resistance and weight gain provoked by antipsychotic agents. • Showed efficacy where rosiglitazone and metformin were not effective in the applied doses. | Information not specified in the available abstract [2]. |

Experimental Protocols from Key Studies

For researchers seeking to understand the foundational evidence, here are the methodologies from the pivotal clinical and supporting preclinical studies.

  • Clinical Trial for Insulin Resistance [1]:

    • Patient Population: 47 non-diabetic patients with impaired glucose tolerance.
    • Study Design: Randomized, double-blind, placebo-controlled, dose-ranging study.
    • Intervention: 200 mg or 400 mg BGP-15 vs. placebo for 4 weeks.
    • Primary Endpoint: Insulin resistance determined by hyperinsulinemic-euglycemic clamp technique.
    • Secondary Endpoints: Beta-cell function measured by intravenous glucose tolerance test; insulin sensitivity also assessed by homeostasis model assessment (HOMA) method.
  • Preclinical Study on Antipsychotic Side Effects [2]:

    • Model: Rat model of atypical antipsychotic drug (AAPD)-induced metabolic side effects.
    • Intervention: BGP-15 was compared with conventional oral antidiabetics (rosiglitazone, metformin).
    • Assessments: Evaluation of insulin resistance and weight gain.

Mechanisms of Action and Research Context

BGP-15 is a multifunctional drug candidate. Understanding its mechanisms helps explain its potential therapeutic effects across different conditions [3].

  • Primary Molecular Mechanisms:
    • PARP-1 Inhibitor: Protects cells from oxidative stress-induced death [3].
    • Chaperone Co-inducer: Increases heat shock protein (HSP) induction, enhancing cellular stress response [3].
    • Insulin Sensitizer: Improves insulin sensitivity by preventing JNK from inhibiting the insulin receptor [3].
  • Supporting Preclinical Evidence: While clinical data is focused on metabolism, strong preclinical evidence suggests BGP-15's potential in heart failure, atrial fibrillation, and acetaminophen-induced liver injury by protecting mitochondrial function and reducing oxidative stress [4] [5] [6].

cluster_0 Cellular Stressors cluster_1 BGP-15 Mechanisms cluster_2 Therapeutic Outcomes OxidativeStress Oxidative Stress PARP PARP-1 Inhibition OxidativeStress->PARP  Activates JNK JNK Inhibition OxidativeStress->JNK  Activates MetabolicStress Metabolic Stress MetabolicStress->JNK  Can Activate CardioProt Cardioprotection PARP->CardioProt  Preclinical Evidence HepatoProt Hepatoprotection PARP->HepatoProt  Preclinical Evidence Cytoprot Cytoprotection PARP->Cytoprot  Reduces Cell Death HSP HSP Co-induction HSP->CardioProt  Preclinical Evidence HSP->HepatoProt  Preclinical Evidence HSP->Cytoprot  Enhances Stress Response InsulinSens Improved Insulin Sensitivity JNK->InsulinSens  Disinhibits IR JNK->CardioProt  Preclinical Evidence JNK->HepatoProt  Preclinical Evidence MEM Membrane Remodeling MEM->CardioProt  Preclinical Evidence MEM->HepatoProt  Preclinical Evidence MEM->Cytoprot  Improves Fluidity AKT AKT Activation AKT->InsulinSens  Promotes Survival AKT->CardioProt  Preclinical Evidence AKT->HepatoProt  Preclinical Evidence

The diagram above summarizes the multi-target mechanism of action of BGP-15 as described in the search results [3].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

350.1276314 g/mol

Monoisotopic Mass

350.1276314 g/mol

Heavy Atom Count

22

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RLN2GTG4YS

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

BGP-15

Dates

Last modified: 08-15-2023
1: Literati-Nagy Z, Tory K, Literáti-Nagy B, Bajza A, Vígh L Jr, Vígh L, Mandl J, Szilvássy Z. Synergic insulin sensitizing effect of rimonabant and BGP-15 in Zucker-obese rats. Pathol Oncol Res. 2013 Jul;19(3):571-5. doi: 10.1007/s12253-013-9620-6. Epub 2013 May 3. PubMed PMID: 23640247.
2: Literati-Nagy Z, Tory K, Literáti-Nagy B, Kolonics A, Vígh L Jr, Vígh L, Mandl J, Szilvássy Z. A novel insulin sensitizer drug candidate-BGP-15-can prevent metabolic side effects of atypical antipsychotics. Pathol Oncol Res. 2012 Oct;18(4):1071-6. Epub 2012 Jun 30. PubMed PMID: 22743983.
3: Berkovich L, Sintov AC, Ben-Shabat S. Inhibition of cancer growth and induction of apoptosis by BGP-13 and BGP-15, new calcipotriene-derived vitamin D3 analogs, in-vitro and in-vivo studies. Invest New Drugs. 2013 Apr;31(2):247-55. doi: 10.1007/s10637-012-9839-1. Epub 2012 Jun 2. Erratum in: Invest New Drugs. 2013 Apr;31(2):490. PubMed PMID: 22661288.
4: Sarszegi Z, Bognar E, Gaszner B, Kónyi A, Gallyas F Jr, Sumegi B, Berente Z. BGP-15, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases. Mol Cell Biochem. 2012 Jun;365(1-2):129-37. doi: 10.1007/s11010-012-1252-8. Epub 2012 Feb 14. PubMed PMID: 22350755.
5: Literáti-Nagy Z, Tory K, Literáti-Nagy B, Kolonics A, Török Z, Gombos I, Balogh G, Vígh L Jr, Horváth I, Mandl J, Sümegi B, Hooper PL, Vígh L. The HSP co-inducer BGP-15 can prevent the metabolic side effects of the atypical antipsychotics. Cell Stress Chaperones. 2012 Jul;17(4):517-21. doi: 10.1007/s12192-012-0327-5. Epub 2012 Feb 10. PubMed PMID: 22322357; PubMed Central PMCID: PMC3368033.
6: Gombos I, Crul T, Piotto S, Güngör B, Török Z, Balogh G, Péter M, Slotte JP, Campana F, Pilbat AM, Hunya A, Tóth N, Literati-Nagy Z, Vígh L Jr, Glatz A, Brameshuber M, Schütz GJ, Hevener A, Febbraio MA, Horváth I, Vígh L. Membrane-lipid therapy in operation: the HSP co-inducer BGP-15 activates stress signal transduction pathways by remodeling plasma membrane rafts. PLoS One. 2011;6(12):e28818. doi: 10.1371/journal.pone.0028818. Epub 2011 Dec 12. PubMed PMID: 22174906; PubMed Central PMCID: PMC3236211.
7: Literáti-Nagy B, Péterfai E, Kulcsár E, Literáti-Nagy Z, Buday B, Tory K, Mandl J, Sümegi B, Fleming A, Roth J, Korányi L. Beneficial effect of the insulin sensitizer (HSP inducer) BGP-15 on olanzapine-induced metabolic disorders. Brain Res Bull. 2010 Nov 20;83(6):340-4. doi: 10.1016/j.brainresbull.2010.09.005. Epub 2010 Sep 16. PubMed PMID: 20849938.
8: Berkovich L, Ben-Shabat S, Sintov AC. Induction of apoptosis and inhibition of prostate and breast cancer growth by BGP-15, a new calcipotriene-derived vitamin D3 analog. Anticancer Drugs. 2010 Jul;21(6):609-18. doi: 10.1097/CAD.0b013e328337f3e9. PubMed PMID: 20335794.
9: Nagy G, Szarka A, Lotz G, Dóczi J, Wunderlich L, Kiss A, Jemnitz K, Veres Z, Bánhegyi G, Schaff Z, Sümegi B, Mandl J. BGP-15 inhibits caspase-independent programmed cell death in acetaminophen-induced liver injury. Toxicol Appl Pharmacol. 2010 Feb 15;243(1):96-103. doi: 10.1016/j.taap.2009.11.017. Epub 2009 Nov 26. PubMed PMID: 19931551.
10: Literáti-Nagy B, Kulcsár E, Literáti-Nagy Z, Buday B, Péterfai E, Horváth T, Tory K, Kolonics A, Fleming A, Mandl J, Korányi L. Improvement of insulin sensitivity by a novel drug, BGP-15, in insulin-resistant patients: a proof of concept randomized double-blind clinical trial. Horm Metab Res. 2009 May;41(5):374-80. doi: 10.1055/s-0028-1128142. Epub 2009 Feb 12. PubMed PMID: 19214941.

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